molecular formula C5H12N2O2S B1332412 1-(Methylsulfonyl)piperazine CAS No. 55276-43-2

1-(Methylsulfonyl)piperazine

Cat. No.: B1332412
CAS No.: 55276-43-2
M. Wt: 164.23 g/mol
InChI Key: ZZAKLGGGMWORRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C5H12N2O2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAKLGGGMWORRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55276-43-2
Record name 1-(Methylsulfonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis of 1-(Methylsulfonyl)piperazine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonylpiperazine Moiety in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] When functionalized with a methylsulfonyl group at the N1 position, the resulting 1-(methylsulfonyl)piperazine moiety offers a unique combination of polarity, chemical stability, and hydrogen bond accepting capabilities. This makes it a valuable building block in the design of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][4][5] The methylsulfonyl group can modulate the basicity of the distal nitrogen atom of the piperazine ring, influencing its interaction with biological targets and metabolic stability.[3] This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights and step-by-step protocols for its preparation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O₂S[3]
Molecular Weight 164.23 g/mol [3]
Appearance White to off-white crystalline solid[3]
Melting Point 94-98 °CTCI
Boiling Point 280.6 °C (predicted)ChemSpider
Solubility Slightly soluble in water[3]
CAS Number 55276-43-2[3]

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. [PubChem CID: 709161] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Protocols: A Comparative Analysis

Two principal synthetic strategies are commonly employed for the preparation of this compound: direct N-sulfonylation of piperazine and a protection-deprotection approach utilizing a Boc-protected piperazine intermediate. The choice between these methods often depends on the desired scale of the reaction, the required purity of the final product, and the cost of starting materials.

Protocol 1: Direct N-Sulfonylation of Piperazine

This method represents the most direct and atom-economical route to this compound. It involves the reaction of an excess of piperazine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality Behind Experimental Choices:

  • Excess Piperazine: Utilizing a significant excess of piperazine serves a dual purpose. Firstly, it acts as both the nucleophile and the base to quench the HCl generated during the reaction. Secondly, it helps to minimize the formation of the undesired bis-sulfonated byproduct, 1,4-bis(methylsulfonyl)piperazine.

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Temperature Control: The reaction is typically carried out at a low temperature (0 °C) to control the exothermicity of the reaction between the highly reactive methanesulfonyl chloride and the amine.

  • Work-up: The aqueous work-up with sodium hydroxide is designed to remove the piperazine dihydrochloride salt and any remaining unreacted piperazine, which are soluble in the aqueous phase.

Experimental Workflow:

Figure 1: Experimental workflow for the direct N-sulfonylation of piperazine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperazine (4.0 equivalents) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a 1 M aqueous solution of sodium hydroxide. Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Protocol 2: Synthesis via a Boc-Protected Intermediate

This two-step approach involves the initial sulfonylation of commercially available N-Boc-piperazine, followed by the deprotection of the Boc group to yield the desired product. This method offers greater control over the reaction and often leads to a cleaner product profile, albeit with a lower overall atom economy.

Causality Behind Experimental Choices:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens prevents bis-sulfonylation, ensuring the formation of the mono-sulfonated intermediate.[6]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl produced during the sulfonylation step without competing with the piperazine nitrogen as a nucleophile.

  • Deprotection: Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of the acid-labile Boc protecting group.[3] The reaction is typically performed in an inert solvent like DCM.

  • Post-Deprotection Work-up: The reaction mixture is basified to neutralize the excess TFA and liberate the free base of the product.

Experimental Workflow:

Figure 2: Two-step experimental workflow via a Boc-protected intermediate.

Step-by-Step Methodology:

Step 1: Synthesis of tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM, 0.4 M) in a round-bottom flask, cool the mixture to 0 °C.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the crude intermediate from the previous step in dichloromethane (0.4 M).

  • Addition of TFA: Add trifluoroacetic acid (TFA, 10 equivalents) to the solution at room temperature.

  • Reaction Progression: Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 10.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound. Purify by crystallization or column chromatography as described in Protocol 1.

Mechanistic Insights: The Sulfonylation of Piperazine

The formation of the sulfonamide bond between piperazine and methanesulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Sulfonylation_Mechanism piperazine Piperazine intermediate Tetrahedral Intermediate piperazine->intermediate Nucleophilic Attack mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->intermediate product This compound intermediate->product Loss of Leaving Group (Cl⁻) hcl HCl salt Base·HCl hcl->salt base Base (e.g., Piperazine or TEA) base->salt

Figure 3: Reaction mechanism for the sulfonylation of piperazine.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the electrophilic sulfur atom of methanesulfonyl chloride. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group, to form the stable sulfonamide bond. The hydrochloric acid generated in this process is neutralized by a base present in the reaction mixture.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: Direct SulfonylationProtocol 2: Boc-Protected Intermediate
Number of Steps 12
Atom Economy HigherLower
Reagent Cost Lower (Piperazine is inexpensive)Higher (N-Boc-piperazine and TFA are more costly)
Control of Selectivity Relies on stoichiometry (excess piperazine)Excellent (Boc group directs mono-sulfonylation)
Typical Yield Moderate to GoodGood to Excellent
Product Purity (Crude) Lower (potential for bis-sulfonylation)Higher (cleaner reaction profile)
Scalability More suitable for large-scale synthesisCan be scaled, but cost may be a factor
Overall Recommendation Preferred for large-scale, cost-sensitive syntheses where purification of the final product is straightforward.Ideal for smaller-scale syntheses where high purity is critical and to avoid the formation of the bis-sulfonated impurity.

Conclusion and Future Outlook

The synthesis of this compound is a well-established transformation that can be achieved through multiple reliable routes. The choice between a direct, one-pot approach and a more controlled, protection-deprotection strategy will be dictated by the specific requirements of the research or development program. As the demand for novel piperazine-containing drug candidates continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of key intermediates like this compound will remain an area of active investigation. Future advancements may focus on catalytic methods for selective N-functionalization of piperazine or the development of novel protecting groups that offer milder deprotection conditions.

References

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (C) 1-(4-Methanesulphonamidophenyl)-4-(4-methanesulphonamidophenethyl)piperazine. Retrieved from [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

  • Yıldırım, I., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3368. [Link]

  • Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8151-8167. [Link]

  • Scott, J. D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1378-1382. [Link]

  • Kotecki, B. J., et al. (2011). A General Procedure for the N-Arylation of Piperazines with Heteroaryl Chlorides. Organic Letters, 13(17), 4552-4555. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Synthesis, 2007(15), 2365-2390.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed Central. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]

  • Sharma, R., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current pharmaceutical design, 19(31), 5575-5618. [Link]

Sources

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine: A Cornerstone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Methylsulfonyl)piperazine, a derivative of the ubiquitous piperazine ring, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique combination of a rigid heterocyclic core and an electron-withdrawing sulfonyl group imparts favorable physicochemical and pharmacokinetic properties, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth analysis of its chemical structure, properties, synthesis, and reactivity. Furthermore, it explores its critical role as an intermediate in the development of drugs targeting a wide array of diseases, from neurological disorders to cancer and infectious agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of the sulfonylpiperazine moiety in their discovery programs.

Introduction: The Strategic Importance of a Privileged Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its value stems from its ability to be protonated at physiological pH, which enhances aqueous solubility and bioavailability, and its conformationally restricted chair-like structure that allows for precise spatial orientation of substituents. When functionalized with a methylsulfonyl group, the resulting compound, this compound (1-MSP), gains unique attributes. The strongly electron-withdrawing methylsulfonyl group modulates the basicity of the adjacent nitrogen atom and introduces a potent hydrogen bond acceptor, significantly influencing how molecules interact with biological targets.[3]

This guide delves into the core chemical principles of 1-MSP, providing a technical foundation for its application. We will explore its fundamental properties, validated synthetic routes, and characteristic reactivity, contextualizing this knowledge with its proven applications in pharmaceutical research.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. This compound is typically a white to off-white crystalline solid.[3][5] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 55276-43-2[3][6]
Molecular Formula C₅H₁₂N₂O₂S[3][7]
Molecular Weight 164.23 g/mol [3][7]
IUPAC Name 1-methylsulfonylpiperazine[6]
Appearance White to Almost white solid/crystal[3][5]
Melting Point 99 °C[7][8]
Boiling Point 280.6 ± 50.0 °C (Predicted)[5][7]
Solubility Slightly soluble in water[3][7]
pKa (Predicted) 7.78 ± 0.10[5]
LogP (Predicted) -0.67 to -1.1[6][8]
Molecular Structure and Conformation

The structure of 1-MSP consists of a six-membered piperazine ring N-substituted with a methylsulfonyl (-SO₂CH₃) group.[3] The piperazine ring typically adopts a stable chair conformation to minimize steric strain. The secondary amine at the 4-position remains a key site for synthetic elaboration, providing a nucleophilic handle for introducing diverse pharmacophoric elements. The sulfonamide linkage is robust and chemically stable under most physiological conditions.

Caption: 2D chemical structure of this compound.

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 1-MSP.

  • ¹H NMR: The proton NMR spectrum is characteristic. In CD₃OD, the piperazine protons typically appear as two multiplets around δ 3.50-3.47 ppm and δ 3.33-3.28 ppm, integrating to 4H each. The methyl protons of the sulfonyl group appear as a sharp singlet at approximately δ 2.92 ppm, integrating to 3H.[5]

  • ¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbon and the two sets of chemically non-equivalent methylene carbons in the piperazine ring.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent protonated molecular ion peak ([M+H]⁺) at m/z 165.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic strong absorption bands for the sulfonyl group (S=O stretches) around 1350 and 1160 cm⁻¹, along with C-H and N-H stretching frequencies.

Synthesis and Reactivity

The synthesis of 1-MSP is well-established and can be performed efficiently, making it a readily accessible intermediate for research and development.

Common Synthetic Pathway

A prevalent and reliable method involves the reaction of piperazine with methanesulfonyl chloride. To achieve mono-substitution, a protection strategy is often employed. A common approach begins with the mono-protection of piperazine, followed by sulfonylation and subsequent deprotection.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Step 1: Synthesis of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (Boc-Protected Intermediate)

  • Dissolve mono-Boc-piperazine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, typically triethylamine (Et₃N, ~1.2 equivalents), to the solution to act as an acid scavenger.

  • Add methanesulfonyl chloride (MsCl, ~1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Causality: The Boc group protects one of the piperazine nitrogens, directing the sulfonylation to the free secondary amine. Triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the formation of hydrochloride salts and driving the reaction to completion.

  • Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC or LC-MS.

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the purified tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1 equivalent) in DCM.

  • Add an excess of trifluoroacetic acid (TFA, ~2-4 equivalents) to the solution.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the free secondary amine. The byproducts, isobutylene and CO₂, are volatile and easily removed.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA, affording this compound, often as its TFA salt. The free base can be obtained by neutralization.[5]

Core Reactivity for Drug Development

The primary utility of 1-MSP in synthesis stems from the reactivity of its secondary amine. This nitrogen is nucleophilic and readily participates in a variety of bond-forming reactions, making it an ideal handle for linking to other molecular fragments.

MSP This compound Product N-Substituted Product (Drug Candidate) MSP->Product Nucleophilic Substitution (e.g., Alkylation, Arylation) RX Electrophile (R-X) RX->Product

Caption: Core reactivity of 1-MSP in pharmaceutical synthesis.

Key reactions include:

  • N-Alkylation: Reaction with alkyl halides or tosylates.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds.[4] The sulfonylpiperazine moiety is often incorporated to enhance solubility, provide a rigid linker, and engage in specific hydrogen bonding interactions with target proteins.[1][2]

  • Neuropharmacology: The piperazine core is a well-known pharmacophore for central nervous system (CNS) targets. Derivatives of 1-MSP are used in research to develop treatments for neurological disorders by modulating neurotransmitter systems.[4][9]

  • Anticonvulsant Agents: Studies have reported the synthesis of 1,3,4-thiadiazole derivatives incorporating the sulfonylpiperazine scaffold that exhibit significant in vivo anticonvulsant activity.[4]

  • Antiviral Research: The compound was utilized in high-throughput screening efforts that led to the identification of inhibitors of the poliovirus RNA-dependent RNA polymerase.[4]

  • Oncology: The scaffold is a component of molecules designed as EGFR kinase inhibitors for anti-breast cancer applications, demonstrating its utility in targeted cancer therapy.[4][10]

  • Antibacterial Agents: Derivatives have been investigated as inhibitors of the enzyme LpxH, which is essential for bacterial cell wall synthesis, highlighting their potential as novel antibiotics.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescription
Hazard Statements H315Causes skin irritation.[6][11]
H319Causes serious eye irritation.[6][11]
H335May cause respiratory irritation.[6][11]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
P280Wear protective gloves/eye protection/face protection.[11]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically valuable scaffold that empowers medicinal chemists to fine-tune the properties of drug candidates. Its straightforward synthesis, predictable reactivity, and the favorable pharmacokinetic profile it confers make it a recurring feature in successful drug discovery campaigns. By understanding its core chemical properties and leveraging its synthetic versatility, researchers can continue to develop novel and effective therapeutics for a multitude of human diseases.

References

  • J&K Scientific LLC. This compound Hydrochloride | 55276-43-2. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 709161, this compound. [Link]

  • ChemBK. This compound - Physico-chemical Properties. (2024-04-10). [Link]

  • Chemsrc. This compound | CAS#:55276-43-2. (2025-08-23). [Link]

  • PrepChem.com. Synthesis of 1-aminomethanesulfonylpiperazine. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 55276-43-2 Name: this compound. [Link]

  • PubChemLite. This compound (C5H12N2O2S). [Link]

  • SpectraBase. 1-Methanesulfonylpiperazine - Optional[1H NMR] - Spectrum. [Link]

  • PubMed. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. [Link]

  • Autech Industry Co.,Limited. This compound CAS 55276-43-2: Key for Organic Synthesis. [Link]

  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. (2022-06-08). [Link]

  • Chemchart. This compound (55276-43-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53167, 1-Methylpiperazine. [Link]

  • PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

  • Wiley Online Library. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • National Institute of Standards and Technology. Piperazine, 1-methyl- - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. Piperazine, 1-methyl- - Mass spectrum (electron ionization). [Link]

Sources

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine (CAS: 55276-43-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 1-(Methylsulfonyl)piperazine, a pivotal building block in modern medicinal chemistry. From its fundamental physicochemical properties to its role in the synthesis of novel therapeutics, this document provides the field-proven insights necessary for its effective application in research and development.

Core Molecular Characteristics

This compound, also known as N-mesylpiperazine, is a derivative of piperazine featuring a methylsulfonyl group attached to one of the nitrogen atoms.[1] This structural modification significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 55276-43-2[3]
Molecular Formula C₅H₁₂N₂O₂S[3]
Molecular Weight 164.23 g/mol [3]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 94-99 °C
Boiling Point ~280.6 °C at 760 mmHg[3]
Solubility Slightly soluble in water. Soluble in some polar organic solvents.[2]
pKa Two pKa values, characteristic of a diprotic base.[4]

The presence of the electron-withdrawing methylsulfonyl group decreases the basicity of the adjacent nitrogen atom compared to piperazine, while the second nitrogen atom remains a reactive nucleophile. This differential reactivity is a key feature exploited in multi-step syntheses. The sulfonyl group also enhances the compound's polarity and potential for hydrogen bonding, which can improve the solubility and pharmacokinetic profiles of derivative molecules.[4][5]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of piperazine with methanesulfonyl chloride. The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride towards the nucleophilic secondary amine of piperazine.

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Reaction Sulfonylation Reaction Piperazine->Reaction MesylChloride Methanesulfonyl Chloride MesylChloride->Reaction Base Base (e.g., Triethylamine, NaOH) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Byproduct Salt Byproduct (e.g., Triethylammonium chloride) Reaction->Product Reaction->Byproduct G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolution Dissolve in Mobile Phase Injector Injector Dissolution->Injector Column Reversed-Phase C18 Column Injector->Column Mobile Phase (e.g., ACN/Water) Detector UV/ELSD/CAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Purity Calculation Chromatogram->Quantification

Sources

1-(Methylsulfonyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine: Properties, Synthesis, and Applications in Modern Research

Executive Summary

This compound is a versatile chemical intermediate that has garnered significant attention within the scientific community, particularly in the fields of pharmaceutical development and medicinal chemistry.[1][2] Structurally, it is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, with a methylsulfonyl group attached to one of the nitrogens.[1] This unique combination of a common pharmacophore (piperazine) and a solubility-enhancing, reactivity-modulating group (methylsulfonyl) makes it a valuable building block for synthesizing more complex molecules.[1] This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol with mechanistic insights, its key applications, and essential safety and handling information for laboratory professionals.

Core Molecular Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research. This compound is a white crystalline solid at room temperature.[1][2] Its molecular formula is C₅H₁₂N₂O₂S, with a corresponding molecular weight of approximately 164.23 g/mol .[1][3][4]

Identifier Value Source
IUPAC Name 1-methylsulfonylpiperazine[1][3]
Molecular Formula C₅H₁₂N₂O₂S[1][2][3][4][5]
Molecular Weight 164.23 g/mol [1][3][4]
CAS Number 55276-43-2[1][2][3]
Appearance White to Almost White Solid[1][2]
Melting Point 99 °C[2][5][6]
Boiling Point 280.6 °C (Predicted)[2][5][6]
Solubility Slightly soluble in water[1][2][5]
SMILES CS(=O)(=O)N1CCNCC1[1][3]

Synthesis and Mechanistic Insight

The synthesis of this compound is often achieved through the deprotection of a precursor where the second piperazine nitrogen is protected. A common and efficient method involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group.

Expertise & Rationale: The Boc group is a preferred choice for protecting amine functionalities due to its stability in a wide range of reaction conditions. Its key advantage lies in its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). This deprotection is a clean, high-yielding reaction that typically proceeds at room temperature, making it an efficient and reliable step in a synthetic sequence. The volatile nature of TFA and the solvent (dichloromethane) simplifies product isolation, which is often achieved by simple concentration under reduced pressure.[2]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_product Final Product start_mat tert-butyl 4-(methylsulfonyl) piperazine-1-carboxylate reagents Trifluoroacetic Acid (TFA) Dichloromethane (CH2Cl2) start_mat->reagents Reacts with conditions Stir at Room Temperature (2 hours) reagents->conditions Under product This compound (Yellow Oil / White Solid) conditions->product Yields

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Boc Deprotection[2]

This protocol describes the synthesis from tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate.

Materials:

  • tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 g, 3.79 mmol)

  • Trifluoroacetic acid (TFA) (0.86 g, 7.58 mmol, ~0.57 mL)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 g, 3.79 mmol) in dichloromethane (10 mL), add trifluoroacetic acid (0.86 g, 7.58 mmol) dropwise at room temperature.

  • Stir the resulting mixture for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • The resulting residue is this compound, typically obtained as a yellow oil which may solidify upon standing.[2] The yield is reported to be approximately 80%.[2]

  • Self-Validation: The product can be characterized by standard analytical techniques. Electrospray Ionization Mass Spectrometry (ESI-MS) should show a peak at m/z 165 ([M+H]⁺). ¹H NMR spectroscopy can confirm the structure.[2]

Key Applications in Research & Development

The utility of this compound stems from its role as a versatile scaffold, primarily in the synthesis of novel compounds for pharmaceutical and agricultural applications.[1][7][8]

Applications_Scaffold center_node This compound (Versatile Scaffold) app1 Pharmaceutical Development center_node->app1 app2 Agrochemical Research center_node->app2 app3 Analytical Chemistry center_node->app3 app4 Material Science center_node->app4 sub1 CNS Agents (Neurological Disorders) app1->sub1 Targets sub2 Antimicrobials (e.g., LpxH Inhibitors) app1->sub2 Targets

Figure 2: Role as a versatile scaffold in various research fields.

Pharmaceutical Development: This is the most prominent area of application. The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methylsulfonyl group enhances aqueous solubility and acts as a hydrogen bond acceptor, which can improve the pharmacokinetic profile of a drug candidate.

  • Neurological Disorders: It serves as a key intermediate in synthesizing drugs targeting the central nervous system (CNS).[7][8] Piperazine derivatives are frequently explored for their potential anxiolytic and antidepressant activities.[1]

  • Antimicrobial Agents: Researchers have used derivatives of this compound as potential inhibitors of the enzyme LpxH, which is essential for bacterial cell wall synthesis, highlighting its potential in the development of new antibiotics.[1]

Agricultural Chemistry: The compound finds use in the formulation of agrochemicals.[7][8] The structural features that are beneficial in pharmaceuticals—such as improved solubility and biological activity—can also be leveraged to enhance the efficacy and stability of pest control agents.[7][8]

Analytical & Material Science: In analytical chemistry, it is employed as a reference standard for the accurate measurement of piperazine-related substances.[7][8] Furthermore, its unique chemical properties are being explored for the development of novel polymers and materials.[7][8]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical for ensuring both personal safety and the integrity of the compound for experimental use. This compound is classified as an irritant.[3][9]

GHS Hazard Information:

  • H315: Causes skin irritation.[3][9][10]

  • H319: Causes serious eye irritation.[3][9][10]

  • H335: May cause respiratory irritation.[3][9][10]

Protocol Recommendation Rationale
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat.To prevent skin and eye contact, which can cause irritation.[9][11]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.To prevent respiratory tract irritation.[9][11] Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.To prevent degradation from moisture and air.
Optimal Storage Conditions For long-term stability, store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[2]To minimize degradation and maintain compound purity for reproducible experimental results.
In Case of Exposure Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists.[9]To mitigate the irritant effects of the compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 709161, this compound. PubChem. [Link]

  • ChemBK. This compound - Physico-chemical Properties. ChemBK. [Link]

  • PrepChem.com. Synthesis of 1-aminomethanesulfonylpiperazine. PrepChem. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Chemsrc. This compound | CAS#:55276-43-2. Chemsrc. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 55276-43-2 Name: this compound. XiXisys. [Link]

  • Autechaux. This compound CAS 55276-43-2: Key for Organic Synthesis. Autechaux. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(Methylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(Methylsulfonyl)piperazine (MSP), focusing on its solubility and stability. As a crucial building block in modern drug discovery and development, a thorough understanding of these parameters is paramount for researchers, formulation scientists, and regulatory professionals.[1][2] This document moves beyond simple data presentation to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating.

Introduction: The Role of this compound in Pharmaceutical Development

This compound, a piperazine derivative characterized by a methylsulfonyl group attached to one of the ring nitrogens, is a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure lends itself to the creation of analogs targeting a wide array of biological processes.[1] However, the successful transition of any new chemical entity (NCE) from a laboratory curiosity to a viable drug candidate is fundamentally dependent on its physicochemical properties. Poor solubility can lead to low bioavailability and erratic in-vitro results, while instability can compromise drug safety, efficacy, and shelf-life.[3][4] Therefore, a rigorous, early-stage characterization of solubility and stability is not merely a data-gathering exercise; it is a critical risk-mitigation strategy in the drug development pipeline.

This guide will provide both the foundational data available for MSP and the detailed experimental frameworks required to generate definitive solubility and stability profiles.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the logical starting point for any in-depth analysis. These properties, summarized below, influence its behavior in both solution and solid states.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O₂S[1][5]
Molecular Weight 164.23 g/mol [1][5]
Appearance White to off-white crystalline solid[1][6][7]
Melting Point ~99 °C[7][8][9]
Boiling Point (Predicted) ~280.6 °C at 760 mmHg[7][8]
pKa (Predicted) 7.78 ± 0.10[7]

Solubility Profile of this compound

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption and bioavailability.[3] For oral dosage forms, a compound must first dissolve in gastrointestinal fluids before it can be absorbed into systemic circulation. The distinction between kinetic and thermodynamic solubility is a crucial one for the development scientist.[4]

  • Kinetic Solubility: Often measured in high-throughput screening, this is the concentration of a compound at the moment precipitation first occurs when a concentrated DMSO stock is diluted into an aqueous buffer. It can overestimate true solubility due to the formation of supersaturated solutions.[4][10]

  • Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. It is the "gold standard" measurement for pre-formulation and lead optimization, as it reflects the true state under physiological conditions.[10][11]

Qualitative Solubility Data

Publicly available data on MSP's solubility is primarily qualitative. This information provides a general guideline for solvent selection but must be confirmed by quantitative experimental determination.

Solvent TypeSolubility DescriptionSource(s)
Water Slightly to moderately soluble[1][6][7]
Polar Organic Solvents Soluble (e.g., ethanol, acetone)[6]
Non-Polar Organic Solvents Data not widely available; expected to be low
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method, established for decades, remains the most reliable and widely accepted technique for measuring thermodynamic solubility.[10][11] Its strength lies in its direct measurement of the compound in equilibrium with its solid phase.

Causality in Experimental Design: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring a true equilibrium is measured. Each step is designed to achieve and maintain this state without introducing artifacts.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials.

    • Expertise & Experience: An "excess" is critical. Visually confirming the presence of undissolved solid at the end of the experiment is a mandatory validation checkpoint. This proves that saturation was achieved.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl) to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or rotator (e.g., 25°C or 37°C). Agitate for a prolonged period, typically 24 to 48 hours.

    • Expertise & Experience: Shorter incubation times risk measuring a kinetic, not thermodynamic, value. A 24-hour minimum is standard, but for some compounds, 48 or even 72 hours may be necessary.[4] Running a time-point study (e.g., sampling at 24, 48, and 72 hours) is the ultimate way to validate that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant. This must be done without disturbing the solid material. Centrifugation at a high speed or filtration using a low-binding filter (e.g., PTFE or PVDF) is required to remove all suspended microparticles.

    • Trustworthiness: This step is a common source of error. Failure to completely remove solid particles will lead to a gross overestimation of solubility. The filtrate or centrifuged supernatant should be perfectly clear.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and analyze the concentration of dissolved MSP using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration against a standard calibration curve.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid MSP to vial prep2 Add precise volume of solvent prep1->prep2 equil Seal and agitate at constant temperature (≥24 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter or centrifuge supernatant sep1->sep2 quant1 Prepare dilutions sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile of this compound

A drug substance's stability determines its shelf life and is a critical safety and quality attribute. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[12] Forced degradation, or stress testing, is an essential practice mandated by regulatory guidelines (e.g., ICH Q1A) to understand the intrinsic stability of a molecule.[12][13] These studies deliberately expose the drug to harsh conditions to identify likely degradation pathways and to develop and validate a stability-indicating analytical method (SIAM) .[12][14]

Potential Degradation Pathways
  • Hydrolytic Degradation: Across a range of pH values (acidic, neutral, basic).

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.

  • Thermal Degradation: To assess stability at elevated temperatures.

  • Photolytic Degradation: To assess stability upon exposure to light.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic investigation of a compound's stability under exaggerated conditions. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and identification without completely destroying the molecule.

Causality in Experimental Design: The conditions are chosen to simulate worst-case scenarios during manufacturing, shipping, storage, and administration. The development of a robust SIAM is performed in parallel, as it is impossible to assess stability without an analytical method capable of separating the parent drug from all potential degradation products.[18]

Typical Stress Conditions:

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M to 1 M HClSimulates gastric environment; tests acid lability.
Base Hydrolysis 0.1 M to 1 M NaOHSimulates intestinal environment; tests base lability.
Oxidation 3% to 30% H₂O₂Simulates exposure to atmospheric or excipient-based peroxides.
Thermal Solid & Solution at >10°C above accelerated stability (e.g., 60-80°C)Evaluates intrinsic thermal stability.[13]
Photolytic ICH-compliant light exposure (Overall illumination ≥ 1.2 million lux hours; integrated near UV ≥ 200 watt hours/m²)Evaluates light sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare several solutions of MSP in a suitable solvent. For thermal stress, also test the solid drug substance.[18]

  • Stress Application: Expose each sample to one of the stress conditions outlined in the table above. Include a control sample stored under normal conditions (e.g., protected from light at 5°C).

  • Time-Point Sampling: Withdraw aliquots from the stressed solutions at various time points (e.g., 2, 8, 24, 48 hours). For solid samples, pull samples at longer intervals (e.g., 1, 5, 15 days).

  • Sample Quenching: If necessary, neutralize the sample to stop the degradation reaction (e.g., add an equivalent amount of base to an acid-stressed sample). Dilute the sample to a suitable concentration for analysis.

  • Analysis by SIAM: Analyze all stressed samples, including the control and a time-zero sample, using a developed stability-indicating HPLC method.

    • Trustworthiness: The HPLC method must be validated for specificity. A photodiode array (PDA) detector is invaluable here. It can assess "peak purity," providing confidence that the parent MSP peak is free from any co-eluting degradants.[18]

  • Data Evaluation:

    • Calculate the percentage of MSP remaining at each time point.

    • Determine the relative retention times (RRT) of any new peaks (degradation products).

    • Perform a mass balance calculation to ensure that the decrease in the parent drug is reasonably accounted for by the appearance of degradation products.[13]

G cluster_stress Stress Application cluster_analysis Analysis & Method Development cluster_eval Evaluation msp This compound (Solution & Solid) stress1 Acid (HCl) msp->stress1 stress2 Base (NaOH) msp->stress2 stress3 Oxidative (H₂O₂) msp->stress3 stress4 Thermal (60-80°C) msp->stress4 stress5 Photolytic (ICH) msp->stress5 stress_group stress1->stress_group stress2->stress_group stress3->stress_group stress4->stress_group stress5->stress_group sample Sample at Time Points (Quench if needed) hplc Analyze by HPLC-PDA/MS sample->hplc develop Develop & Validate Stability-Indicating Method (SIAM) hplc->develop Iterative Process eval1 Assess Peak Purity hplc->eval1 eval2 Quantify Degradants eval3 Identify Degradation Pathways eval4 Perform Mass Balance stress_group->sample

Caption: Forced Degradation and SIAM Development Workflow.

Conclusion

This compound is a compound of significant interest in pharmaceutical development. While its basic physicochemical properties are documented, this guide emphasizes that a true understanding of its behavior requires rigorous experimental investigation. The qualitative description of MSP as "slightly to moderately soluble" in water is insufficient for formulation design; a quantitative value derived from the gold-standard shake-flask method is essential. Similarly, its stability cannot be assumed. A forced degradation study is the only reliable way to elucidate potential degradation pathways, identify impurities, and develop the validated, stability-indicating analytical methods required for regulatory submission and ensuring patient safety. The protocols and logical frameworks provided herein offer a robust starting point for any scientist tasked with characterizing this important molecule.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (2024). protocols.io. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • This compound | C5H12N2O2S | CID 709161 . PubChem, National Institutes of Health. [Link]

  • 1-Methylsulfonyl-Piperazine | Properties, Uses, Safety, Sourcing & Supplier China . Bouling Chemical Co., Limited. [Link]

  • This compound . (2024). ChemBK. [Link]

  • This compound | CAS#:55276-43-2 . Chemsrc. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization . Taylor & Francis Online. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review . ScienceDirect. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions . Pharmaceutical Technology. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]

  • This compound Hydrochloride | 55276-43-2 . J&K Scientific LLC. [Link]

  • A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture . The University of Texas at Austin. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . Semantic Scholar. [Link]

  • A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies for Biopharmaceuticals . BioPharm International. [Link]

  • Forced Degradation and Stability Testing . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture . The University of Texas at Austin. [Link]

Sources

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in successful therapeutic agents.[1][2] Its unique conformational properties, basicity, and ability to modulate solubility make it a cornerstone in medicinal chemistry.[2] Within this important class of compounds, This compound (CAS No. 55276-43-2) has emerged as a particularly versatile and valuable building block.[3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the commercial availability, quality control, synthetic applications, and safe handling of this key intermediate. The strategic incorporation of the methylsulfonyl group onto the piperazine nitrogen not only enhances aqueous solubility but also modulates the basicity of the second nitrogen atom, providing a handle for precise chemical modifications and fine-tuning of pharmacokinetic properties.[3][4] This makes this compound an indispensable tool for synthesizing novel chemical entities targeting a wide array of biological targets, from neurological disorders to infectious diseases.[4][5]

Physicochemical & Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and formulation. This compound is typically supplied as a white to off-white crystalline solid.[3][6]

PropertyValueSource(s)
CAS Number 55276-43-2[3][6][7]
Molecular Formula C₅H₁₂N₂O₂S[3][8]
Molecular Weight 164.23 g/mol [3][8]
Melting Point 99 °C[6][7]
Boiling Point 280.6 ± 50.0 °C (Predicted)[6][7]
Density 1.3 ± 0.1 g/cm³ (Predicted)[6][7]
Solubility Slightly soluble in water[3][6]
pKa 7.78 ± 0.10 (Predicted)[6]
LogP -0.67[7]

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from academic research to large-scale manufacturing.

Table of Representative Commercial Suppliers:

SupplierTypical PurityCommon Quantities
TCI America >98.0% (GC)5 g, 25 g
Thermo Scientific Chemicals 97%5 g, 25 g, 100 g
J&K Scientific (Not specified)(Available)
Smolecule (Not specified)(Available)
ChemicalBook >98.0% (GC)5 g, 100 mg
Chemsrc 97.0%(Various)

Note: This table is not exhaustive but represents a cross-section of available vendors. Purity and available quantities are subject to change.[6][7][9][10]

Best Practices for Procurement: The Certificate of Analysis (COA)

For any research or development application, sourcing high-quality reagents is paramount to ensure reproducibility and avoid the introduction of impurities that could confound experimental results.

Expert Insight: Always request a lot-specific Certificate of Analysis (COA) from the supplier before purchase or upon receipt.[11] This document is a self-validating system for the material's quality. A comprehensive COA should provide:

  • Identity Confirmation: Typically via ¹H NMR or Mass Spectrometry data, confirming the molecular structure.

  • Purity Assessment: Usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), expressed as a percentage.

  • Physical Properties: Appearance, melting point, or other relevant physical constants.

  • Date of Analysis: Ensuring the data is recent and relevant.

Quality Control and Analytical Methods

Upon receipt, independent verification of the material's identity and purity is a critical step in any rigorous scientific workflow.

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The ¹H NMR spectrum should show characteristic peaks for the methyl group (a singlet around 2.9 ppm) and the two sets of piperazine protons (multiplets).[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity and identifying any volatile impurities. The method separates compounds based on their boiling point and polarity, and the mass spectrometer provides a molecular fingerprint for each component.[12]

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, RP-HPLC with a suitable detector (e.g., ELSD or UV for derivatized samples) can provide an accurate purity profile.[13]

Workflow for Incoming Material Qualification

The following diagram illustrates a robust workflow for the quality control of newly received this compound.

QC_Workflow cluster_receiving 1. Material Reception cluster_testing 2. Analytical Testing cluster_disposition 3. Disposition Receipt Receive Material & Quarantine Inspect Visual Inspection (Color, Form) Receipt->Inspect COA_Review Review Supplier COA Inspect->COA_Review Sampling Sample for Testing COA_Review->Sampling NMR Identity Check (¹H NMR) Sampling->NMR GCMS Purity & Volatiles (GC-MS) Sampling->GCMS HPLC Purity & Non-Volatiles (HPLC) Sampling->HPLC Data_Review Review & Compare Data to Specifications NMR->Data_Review GCMS->Data_Review HPLC->Data_Review Decision Pass? Data_Review->Decision Release Release to Inventory Decision->Release Yes Reject Reject & Contact Supplier Decision->Reject No

Caption: Quality control workflow for this compound.

Applications in Medicinal Chemistry: A Practical Protocol

This compound is primarily used as a nucleophilic secondary amine in various coupling reactions to introduce the methylsulfonylpiperazine moiety into a target molecule. This is often done to enhance solubility and improve the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol is an example of how this compound can be used to synthesize a more complex molecule, adapted from a published procedure.[14] The reaction involves the coupling of the piperazine with a sulfonyl chloride.

Objective: To synthesize 1-(Phenylsulfonyl)-4-(methylsulfonyl)piperazine.

Materials:

  • This compound (1.0 mmol, 164.23 mg)

  • Benzenesulfonyl chloride (1.0 mmol, 176.62 mg)

  • Triethylamine (TEA) (1.2 mmol, 167 µL)

  • Dichloromethane (DCM), anhydrous (15 mL)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (164.23 mg).

  • Dissolve the starting material in anhydrous dichloromethane (15 mL).

  • To this stirring solution, add benzenesulfonyl chloride (176.62 mg) at room temperature.

  • After 5-10 minutes of stirring, add triethylamine (167 µL) dropwise to the reaction mixture. The TEA acts as a base to quench the HCl byproduct generated during the reaction.

  • Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL). This washing sequence removes unreacted base, acidic impurities, and residual water-soluble components.

  • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Synthetic Workflow Diagram

Synthetic_Workflow reagent1 This compound reaction_vessel Reaction (DCM, TEA, RT) reagent1->reaction_vessel reagent2 Benzenesulfonyl Chloride reagent2->reaction_vessel plus + product 1-(Phenylsulfonyl)-4- (methylsulfonyl)piperazine reaction_vessel->product Workup & Purification

Caption: Synthesis of a sulfonamide derivative from this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. According to its Safety Data Sheet (SDS) and aggregated GHS data, the compound is classified as an irritant.[8][15]

Hazard Statements:

  • H315: Causes skin irritation.[8][15][16]

  • H319: Causes serious eye irritation.[8][15][16]

  • H335: May cause respiratory irritation.[8][15][16]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is often under inert gas (nitrogen or argon) at 2–8 °C.[6][15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its commercial availability, coupled with its favorable physicochemical properties, makes it an accessible and powerful building block for constructing complex molecular architectures. By adhering to rigorous standards of procurement, quality control, and safe handling, researchers can effectively leverage this versatile compound to accelerate the discovery and development of novel therapeutics.

References

  • Chemsrc. (2025, August 23). This compound | CAS#:55276-43-2. [Link]

  • PrepChem.com. Synthesis of 1-aminomethanesulfonylpiperazine. [Link]

  • MDPI. (2018). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • BuyersGuideChem. Supplier CAS No 55276-43-2. [Link]

  • PubChem - NIH. This compound | C5H12N2O2S | CID 709161. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 55276-43-2 Name: this compound. [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

Sources

Introduction: The Significance of 1-(Methylsulfonyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperazine: Starting Materials and Strategic Execution

This compound is a pivotal building block in modern medicinal chemistry. Characterized by a six-membered piperazine ring with a methylsulfonyl (-SO₂CH₃) group attached to one of the nitrogen atoms, this compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] Its structure imparts desirable physicochemical properties, such as improved solubility and metabolic stability, to parent drug molecules.[1] The piperazine scaffold itself is a privileged structure, found in numerous marketed drugs for conditions ranging from antipsychotics to anticancer therapies.[3][4] Consequently, efficient and scalable access to high-purity this compound is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth analysis of the primary synthetic strategies, focusing on the selection of starting materials and the causal logic behind the experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via two distinct pathways, differentiated by their starting material and control over selectivity. The choice between these routes is a classic case of balancing atom economy and step-count against reaction control and purification efficiency.

  • Direct N-Sulfonylation of Piperazine: A direct, one-step approach.

  • Protected Piperazine Strategy: A multi-step, but highly selective, route utilizing a protected piperazine intermediate.

The following diagram illustrates the high-level strategic decision between these two primary pathways.

G cluster_0 Synthetic Approaches to this compound start Choice of Starting Material piperazine Piperazine (Anhydrous) start->piperazine Route 1: Direct Synthesis boc_piperazine N-Boc-Piperazine start->boc_piperazine Route 2: Protected Synthesis product This compound piperazine->product Direct Sulfonylation (Low Selectivity) intermediate N-Boc-N'-methylsulfonyl- piperazine boc_piperazine->intermediate Step 2a: Sulfonylation (High Selectivity) intermediate->product Step 2b: Deprotection (Acidic Conditions)

Caption: High-level overview of the two primary synthetic routes.

Route 1: Direct N-Sulfonylation of Piperazine

This method is the most direct pathway, involving the reaction of piperazine with methanesulfonyl chloride. While appearing simpler, this route presents significant challenges in achieving mono-substitution.

Causality and Scientific Rationale

Piperazine possesses two secondary amine nitrogens of equal reactivity. When reacted with an electrophile like methanesulfonyl chloride, a statistical mixture of products is often formed: the desired mono-substituted product, the di-substituted byproduct (1,4-bis(methylsulfonyl)piperazine), and unreacted piperazine.

To favor mono-sulfonylation, Le Chatelier's principle is applied by using a large excess of piperazine relative to the methanesulfonyl chloride. This ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. However, this approach complicates downstream processing, as the excess piperazine must be efficiently removed from the product. Published examples have shown that reacting methanesulfonyl chloride with piperazine in a roughly 1:5 molar ratio can result in yields as low as 11%, underscoring the difficulty in controlling this reaction.[5]

The reaction releases hydrochloric acid (HCl), which protonates the basic piperazine nitrogen atoms, rendering them non-nucleophilic. Therefore, a base is required to neutralize the generated acid and maintain the nucleophilicity of the piperazine.

G piperazine Piperazine (Large Excess) product This compound (Desired Product) piperazine->product mscl Methanesulfonyl Chloride (MsCl) mscl->product byproduct 1,4-bis(methylsulfonyl)piperazine (Byproduct) mscl->byproduct Further Reaction base Base (e.g., Triethylamine) salt Base·HCl Salt base->salt product->byproduct Further Reaction

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-(Methylsulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(Methylsulfonyl)piperazine Core

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity and conformational flexibility, making it an ideal building block for designing drugs with improved potency, selectivity, and pharmacokinetic properties.[2][3] The addition of a methylsulfonyl group to one of the piperazine nitrogens further enhances its drug-like properties, influencing its polarity, solubility, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.[3] This guide delves into the diverse and potent biological activities of this compound derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and central nervous system (CNS) applications.

Anticancer Potential: A Multi-faceted Approach to Targeting Malignancy

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4][5][6][7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis.

Mechanism of Action: Disrupting Cancer Cell Proliferation

A significant body of research points to the ability of these derivatives to inhibit critical cellular processes that drive cancer growth. For instance, certain derivatives have been shown to act as potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in cell motility and survival.[8] By inhibiting HDAC6, these compounds can increase the acetylation of α-tubulin, leading to disruptions in microtubule dynamics and ultimately inducing cell cycle arrest and apoptosis.[8] Furthermore, some this compound-containing compounds have been designed as epidermal growth factor receptor (EGFR) inhibitors, a well-established target in cancer therapy.[9]

anticancer_pathway 1-(Methylsulfonyl)piperazine_Derivative 1-(Methylsulfonyl)piperazine_Derivative HDAC6_Inhibition HDAC6_Inhibition 1-(Methylsulfonyl)piperazine_Derivative->HDAC6_Inhibition EGFR_Inhibition EGFR_Inhibition 1-(Methylsulfonyl)piperazine_Derivative->EGFR_Inhibition Increased_alpha-tubulin_Acetylation Increased_alpha-tubulin_Acetylation HDAC6_Inhibition->Increased_alpha-tubulin_Acetylation Cell_Cycle_Arrest Cell_Cycle_Arrest EGFR_Inhibition->Cell_Cycle_Arrest Disrupted_Microtubule_Dynamics Disrupted_Microtubule_Dynamics Increased_alpha-tubulin_Acetylation->Disrupted_Microtubule_Dynamics Disrupted_Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Tumor_Growth Reduced_Tumor_Growth Apoptosis->Reduced_Tumor_Growth

Caption: Putative anticancer mechanisms of this compound derivatives.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5b A-549 (Lung)25.11 ± 2.49 (cell viability)[4]
Compound 5i A-549 (Lung)25.31 ± 3.62 (cell viability)[4]
Compound 23 MDA-MB-468 (Breast)1.00 (GI50)[6]
Compound 25 HOP-92 (Lung)1.35 (GI50)[6]
Compound A-11 A-549 (Lung)5.71[9]
Compound A-11 HCT-116 (Colon)4.26[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro anticancer activity of novel this compound derivatives.

  • Cell Culture: Maintain the desired human cancer cell line (e.g., A-549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold is also a key feature in the development of novel antimicrobial agents.[1][10][11][12] These derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][13]

Mechanism of Action: Targeting Microbial Viability

While the exact mechanisms are still under investigation for many derivatives, it is hypothesized that these compounds may disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The structural versatility of the piperazine core allows for modifications that can be tailored to target specific microbial processes.[2]

antimicrobial_workflow Synthesized_Derivative Synthesized_Derivative MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Synthesized_Derivative->MIC_Determination Screening_Panel Bacterial & Fungal Strains Screening_Panel->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Data_Analysis Data_Analysis MBC_Determination->Data_Analysis Lead_Compound_Identification Lead_Compound_Identification Data_Analysis->Lead_Compound_Identification

Caption: Workflow for evaluating the antimicrobial activity of new derivatives.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microorganisms.

Compound CategoryBacterial StrainFungal StrainActivity LevelReference
ThiazolidinonesStaphylococcus aureus, Escherichia coli-Good[10]
Pyrimidine Sulfonyl PiperazinesStaphylococcus aureus, Escherichia coliCandida albicans, Aspergillus flavusSignificant[11]
N-alkyl/aryl piperazinesStaphylococcus aureus, Pseudomonas aeruginosaAspergillus fumigatus, Aspergillus nigerSignificant[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Central Nervous System Applications: Modulating Neurological Pathways

The this compound moiety is a common feature in drugs targeting the central nervous system (CNS), with applications in treating a range of disorders including schizophrenia, depression, and anxiety.[14][15][16]

Mechanism of Action: Interacting with Neuroreceptors

Many CNS-active piperazine derivatives exert their effects by interacting with various neurotransmitter receptors, such as serotonin (5-HT), dopamine (D2), and adrenergic receptors.[14][15][16][17] For example, compounds with affinity for 5-HT1A receptors have shown potential as anxiolytic and antidepressant agents.[14] The specific substitutions on the piperazine ring dictate the receptor binding profile and the resulting pharmacological effect.[15]

cns_pathway Derivative This compound Derivative Receptor 5-HT1A Receptor Derivative->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Anxiolytic/ Antidepressant Effect Signaling->Response

Sources

1-(Methylsulfonyl)piperazine: A Privileged Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties allow it to serve as a versatile scaffold, influencing solubility, basicity, and receptor interaction. This guide focuses on a particularly valuable derivative, 1-(methylsulfonyl)piperazine, exploring its synthesis, physicochemical profile, and strategic application in drug design. By examining its role in approved pharmaceuticals and providing detailed synthetic protocols, we aim to equip researchers with the knowledge to effectively leverage this building block in the development of novel therapeutics.

Section 1: The Strategic Advantage of the Methylsulfonylpiperazine Moiety

The piperazine heterocycle is one of the most ubiquitous scaffolds in drug discovery, valued for its ability to improve aqueous solubility and provide versatile points for substitution.[2][3] The addition of a methylsulfonyl (-SO₂CH₃) group to one of the piperazine nitrogens creates this compound, a building block with a unique and advantageous set of properties.

The methylsulfonyl group is a non-ionizable, polar functional group that acts as a strong hydrogen bond acceptor. Its incorporation onto the piperazine ring significantly impacts the molecule's overall characteristics:

  • Modulation of Basicity: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the distal nitrogen atom, making it less basic than in unsubstituted piperazine. This fine-tuning of basicity is crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles, such as reducing off-target effects at aminergic GPCRs.

  • Enhanced Solubility and Polarity: The sulfonyl group increases the polarity and hydrogen bonding capacity of the molecule, which can enhance aqueous solubility.[4] This is a critical parameter for oral bioavailability.

  • Metabolic Stability: The sulfonamide bond is generally robust and resistant to metabolic cleavage, which can contribute to a longer half-life and improved metabolic stability of the parent drug.

  • Vectorial Exit for Synthesis: The remaining secondary amine provides a reactive handle for straightforward incorporation into a wide array of molecular scaffolds through common chemical transformations.[5]

Section 2: Physicochemical and Pharmacokinetic Profile

The utility of a building block is fundamentally defined by its physical and chemical properties. This compound offers a favorable profile for drug development.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are crucial for computational modeling and prediction of pharmacokinetic behavior.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂O₂S[4][6]
Molecular Weight 164.23 g/mol [6][7]
Melting Point 99 °C[7][8]
Boiling Point 280.6 °C (Predicted)[7][8]
logP -0.67 to -1.1[6][8]
Solubility Slightly to moderately soluble in water. Soluble in polar organic solvents.[4][7][9]
pKa (Predicted values vary, but the distal nitrogen is weakly basic)-
Impact on Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a primary determinant of its clinical success.[10] The this compound moiety can positively influence these parameters.

  • Absorption: The favorable balance of lipophilicity (logP) and water solubility imparted by this moiety can lead to good oral absorption.[11][12]

  • Distribution: The polarity of the sulfonyl group can influence plasma protein binding and tissue distribution.

  • Metabolism: The sulfonamide group is generally resistant to phase I metabolism. The primary routes of metabolism for drugs containing this moiety often occur elsewhere on the molecule.[13]

  • Excretion: The increased polarity can facilitate renal clearance of the drug or its metabolites.[13]

Section 3: The Synthetic Chemistry of this compound

The accessibility and reactivity of a building block are critical for its practical application in a drug discovery campaign.

Synthesis of the Building Block

This compound can be synthesized through several routes. A common and reliable method involves the protection of one piperazine nitrogen, followed by sulfonylation of the other, and subsequent deprotection.

Experimental Protocol: Synthesis via a Boc-Protected Intermediate

This two-step protocol provides a high-yielding and scalable route to this compound.

Step 1: Synthesis of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

  • To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 equiv.) and a suitable base (e.g., triethylamine, 1.2 equiv.) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Deprotection to yield this compound

  • Dissolve the tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 equiv.) from Step 1 in dichloromethane (approx. 0.4 M).

  • Add trifluoroacetic acid (TFA, 2.0 equiv.) to the solution and stir at room temperature for 2 hours.[14]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting product, this compound, is often obtained as a salt and can be used directly or neutralized with a base for subsequent reactions.[14]

Synthesis_Workflow Figure 1: Synthesis of this compound. BocPip Boc-Piperazine Intermediate tert-butyl 4-(methylsulfonyl) piperazine-1-carboxylate BocPip->Intermediate Step 1 MsCl Methanesulfonyl Chloride MsCl->Intermediate Base Base (e.g., TEA) Base->Intermediate Product 1-(Methylsulfonyl) piperazine Intermediate->Product Step 2 TFA TFA TFA->Product

Caption: Figure 1: General synthetic workflow for this compound.

Incorporation into Target Molecules

The free secondary amine of this compound is a versatile nucleophile, allowing for its incorporation into lead compounds through several robust and well-established reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): This is a powerful method for attaching the piperazine to electron-deficient aromatic or heteroaromatic rings (e.g., those bearing nitro, cyano, or halo substituents).[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds between the piperazine and a wide range of aryl or heteroaryl halides and triflates.[5][15]

  • Reductive Amination: The piperazine nitrogen can be coupled with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

  • Amide Bond Formation: The piperazine can be acylated with carboxylic acids (using coupling reagents like HATU or EDC) or acyl chlorides to form stable amide linkages.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.

  • Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under argon), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) in an oven-dried reaction vessel.[15]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5-10 mL per mmol of aryl halide).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[15]

Buchwald_Hartwig_Workflow Figure 2: Buchwald-Hartwig N-Arylation Workflow. Setup 1. Assemble Reactants (Ar-X, Piperazine, Pd-Catalyst, Ligand, Base) in Inert Atmosphere Solvent 2. Add Anhydrous Solvent Setup->Solvent React 3. Heat Reaction Mixture Solvent->React Monitor 4. Monitor Progress (TLC / LC-MS) React->Monitor Workup 5. Cool, Dilute & Filter Monitor->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify

Caption: Figure 2: Experimental workflow for Buchwald-Hartwig N-arylation.

Section 4: Case Studies in Approved Drugs

The value of this compound is best illustrated by its presence in several successful, marketed drugs.

Sildenafil (Viagra®)

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[16][17]

  • Role of the Moiety: The this compound group in sildenafil is a key component of the molecule's pharmacophore. It occupies a specific region of the PDE5 active site, contributing to the drug's potency and selectivity. The sulfonamide provides a critical hydrogen bond interaction, while the piperazine ring itself offers a rigid scaffold. Furthermore, the physicochemical properties imparted by this group contribute to sildenafil's favorable oral bioavailability and pharmacokinetic profile.[18]

Sildenafil_Structure Figure 3: Structure of Sildenafil. sildenafil

Caption: Figure 3: Structure of Sildenafil highlighting the moiety.

Imatinib (Gleevec®)

Imatinib is a tyrosine kinase inhibitor used to treat multiple cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML).[11][19]

  • Role of the Moiety: In imatinib, the N-methylpiperazine moiety (a close structural relative) is crucial for its activity. It confers water solubility, which is essential for its formulation as an oral medication.[11][12] This basic group ensures that the drug is protonated at physiological pH, allowing it to form a key salt bridge in the ATP-binding pocket of the Bcr-Abl kinase. While not a methylsulfonylpiperazine, the strategic use of a substituted piperazine in imatinib highlights the ring system's importance for solubility and target binding, principles that are extended and refined by the use of the methylsulfonyl derivative.[20]

Section 5: Bioisosteric Considerations

Bioisosterism, the practice of substituting one functional group for another with similar physicochemical properties, is a cornerstone of medicinal chemistry.[21] this compound can be considered a bioisostere for other polar, basic, or substituted piperazine groups.

  • Replacing Basic Amines: In cases where high basicity is detrimental (e.g., causing toxicity or poor selectivity), the less basic this compound can be an excellent replacement for more basic groups like N-methylpiperazine or homopiperazine.[2]

  • Modulating Solubility: It can be used to replace less polar groups to enhance aqueous solubility and improve the overall ADME profile of a compound.[22]

  • Scaffold Hopping: The rigidity and defined vector of the piperazine ring make it a useful scaffold for orienting other pharmacophoric elements, serving as a replacement for other cyclic or acyclic linkers.

Section 6: Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of properties—modulated basicity, enhanced polarity, metabolic stability, and synthetic accessibility—makes it an attractive choice for drug designers seeking to optimize lead compounds. Its presence in successful drugs like sildenafil validates its utility in creating potent, selective, and bioavailable therapeutics. As drug discovery continues to tackle increasingly challenging biological targets, the strategic deployment of well-characterized, "privileged" fragments like this compound will remain a key strategy for success. Future work will likely see this moiety incorporated into novel therapeutic modalities and used to address complex challenges in drug delivery and formulation.

References

  • This compound | C5H12N2O2S | CID 709161 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • This compound - ChemBK . (2024, April 10). Retrieved January 12, 2026, from [Link]

  • Synthesis of 1-aminomethanesulfonylpiperazine - PrepChem.com . (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures . (2021). Molbank, 2021(2), M1229. MDPI. [Link]

  • This compound | CAS#:55276-43-2 | Chemsrc . (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound Hydrochloride | 55276-43-2 - J&K Scientific LLC . (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound CAS 55276-43-2: Key for Organic Synthesis . (n.d.). Retrieved January 12, 2026, from [Link]

  • Piperazine and morpholine: Synthetic preview and pharmaceutical applications . (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . (2023). Molecules, 28(21), 7381. PubMed Central. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms . (2024). ACS Medicinal Chemistry Letters. ResearchGate. [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile . (1998). Psychopharmacology, 137(2), 160-170. PubMed. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies . (2024). Zeitschrift für Naturforschung C, 79(11-12), 373-386. PubMed. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 . (2021). Journal of Medicinal Chemistry. ResearchGate. [Link]

  • Imatinib mesylate . (2006). Targeted Therapy, 17-36. PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . (2024). Naturalista Campano. ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review . (2022). Molecules, 27(23), 8527. PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . (2012). Methods and Principles in Medicinal Chemistry. PubMed Central. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids . (2007). Organic Letters, 9(18), 3465-3468. PubMed Central. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview . (2011). Hematology Reports, 3(1), e4. PubMed Central. [Link]

  • [USE OF SILDENAFIL CITRATE FOR TREATMENT OF ERECTILE DYSFUNCTION OF VARIOUS ETIOLOGY] . (2016). Urologiia, (2), 113-118. PubMed. [Link]

  • Clinical pharmacokinetic studies of perphenazine . (1978). European Journal of Clinical Pharmacology, 14(2), 915-923. PubMed Central. [Link]

  • Synergistic interactions between imatinib mesylate and the novel phosphoinositide-dependent kinase-1 inhibitor OSU-03012 in overcoming imatinib mesylate resistance . (2005). Blood, 105(10), 4028-4035. National Institutes of Health. [Link]

  • Pharmacokinetics and Drug Interactions . (2024). Pharmaceutics, 16(7), 963. MDPI. [Link]

  • Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical Gate . (2017, April 8). Retrieved January 12, 2026, from [Link]

  • Sildenafil . (1999). Expert Opinion on Pharmacotherapy, 1(1), 137-147. PubMed. [Link]

  • Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines . (2024). Beilstein Journal of Organic Chemistry, 20, 1152-1160. PubMed Central. [Link]

  • Disposition of imatinib and its metabolite CGP74588 in a patient with chronic myelogenous leukemia and short-bowel syndrome . (2004). Clinical Pharmacology & Therapeutics, 75(3), 241-245. PubMed. [Link]

  • Sildenafil: a review of its use in erectile dysfunction . (1999). Drugs, 57(4), 541-558. PubMed. [Link]

  • Imatinib: Package Insert / Prescribing Information / MOA - Drugs.com . (n.d.). Retrieved January 12, 2026, from [Link]

  • Pharmacokinetics - Part 1: Topical and Systemic Drugs . (2019, September 13). AMBOSS. YouTube. [Link]

  • Sildenafil Patient Tips: 7 things you should know - Drugs.com . (n.d.). Retrieved January 12, 2026, from [Link]

  • Sildenafil in the treatment of erectile dysfunction . (1998). The New England Journal of Medicine, 339(10), 700. PubMed. [Link]

  • Representative protocols for C–H arylation of 1,n-diazines . (2024). Chemistry – An Asian Journal. ResearchGate. [Link]

  • Coupling reactions – Knowledge and References - Taylor & Francis . (n.d.). Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to Sulfonylpiperazine Compounds: From Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Sulfonylpiperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Introduction to the Sulfonylpiperazine Moiety: Physicochemical Properties and Synthetic Accessibility

The sulfonylpiperazine scaffold, a recurring motif in a multitude of biologically active compounds, represents a cornerstone of modern medicinal chemistry. This privileged structure consists of a piperazine ring linked to a sulfonyl group, which is in turn typically attached to an aryl or heteroaryl moiety. The enduring appeal of this scaffold lies in its unique combination of physicochemical properties and synthetic tractability.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, offers a versatile platform for structural modification.[1][2] Its basic nitrogens can be readily functionalized, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[2] The piperazine moiety often imparts favorable properties such as increased water solubility and oral bioavailability, crucial for the development of effective oral therapeutics.[2]

The sulfonyl group, with its tetrahedral geometry and capacity for strong hydrogen bonding interactions, plays a critical role in the biological activity of these compounds. It can act as a rigid linker, orienting substituents in a defined spatial arrangement for optimal target engagement.[3] Furthermore, the sulfonamide linkage is generally stable to metabolic degradation, contributing to improved in vivo half-life. The synthesis of sulfonylpiperazine derivatives is typically straightforward, often involving the reaction of a substituted sulfonyl chloride with a piperazine derivative, making this scaffold highly accessible for library synthesis and lead optimization campaigns.[4][5]

The Emergence of a "Privileged Scaffold": A Historical Perspective

The ascent of the sulfonylpiperazine core to the status of a "privileged scaffold" was not the result of a single discovery but rather an evolutionary process rooted in the broader history of medicinal chemistry. The story begins with the development of two distinct classes of compounds: sulfonamides and piperazine-containing drugs.

The era of sulfonamide therapeutics was ushered in by the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent.[3] This breakthrough established the sulfonamide group as a key pharmacophore. Concurrently, piperazine derivatives were gaining prominence, particularly in the field of antipsychotics. The development of chlorpromazine in the 1950s, a phenothiazine with a piperazine-containing side chain, revolutionized the treatment of schizophrenia and highlighted the value of the piperazine moiety in central nervous system (CNS) drug discovery.[6][7]

It was the convergence of these two streams of research that likely led to the first synthesis of sulfonylpiperazine compounds. While a definitive "eureka" moment for the sulfonylpiperazine scaffold is not readily identifiable in the literature, its emergence can be traced through the development of various therapeutic agents where medicinal chemists sought to combine the favorable properties of both the sulfonamide and piperazine moieties. Early patents from the mid-20th century describe the synthesis of various piperazine derivatives, laying the groundwork for more complex structures like sulfonylpiperazines.

The serendipitous discovery of sildenafil's efficacy for erectile dysfunction in the 1990s, a compound featuring a sulfonamide-like group attached to a piperazine ring, further solidified the importance of this structural combination.[8][9] This and other success stories have cemented the sulfonylpiperazine scaffold as a go-to framework for medicinal chemists aiming to develop novel therapeutics with desirable drug-like properties.

Part 2: Foundational Discoveries and Key Therapeutic Classes

The Antipsychotic Revolution: The Role of Piperazine and the Evolution to Sulfonylpiperazine Derivatives

The history of antipsychotic drug development is deeply intertwined with the piperazine scaffold.[10] Following the success of early phenothiazines, medicinal chemists began to explore modifications to the piperazine side chain to improve efficacy and reduce side effects. This led to the development of numerous "typical" and "atypical" antipsychotics. The introduction of a sulfonyl group was a logical step in this evolution, aiming to modulate the electronic and steric properties of the molecule to fine-tune its interaction with dopamine and serotonin receptors.

Many atypical antipsychotics exert their therapeutic effects by modulating the activity of dopamine D2 and serotonin 5-HT2A receptors in the brain. The sulfonylpiperazine moiety can play a crucial role in orienting the molecule within the receptor binding pocket, influencing its affinity and functional activity.

Below is a conceptual diagram illustrating the general mechanism of action of atypical antipsychotics at the synaptic level.

antipsychotic_moa cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Action Potential D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Dopamine Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Dopamine Binding 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Signaling_Cascade Serotonin Binding Therapeutic_Effect Reduction of Psychotic Symptoms Signaling_Cascade->Therapeutic_Effect Antipsychotic Sulfonylpiperazine Antipsychotic Antipsychotic->D2_Receptor Antagonism Antipsychotic->5HT2A_Receptor Antagonism

Caption: Antipsychotic drug action at the synapse.

A Serendipitous Breakthrough: The Story of Sildenafil and PDE5 Inhibition

The discovery of sildenafil (Viagra®) is a classic example of serendipity in drug discovery.[9] Initially investigated as a treatment for angina, its profound effects on penile erection were an unexpected finding in early clinical trials.[9] Sildenafil contains a pyrazolopyrimidinone core with a substituted phenyl ring bearing a sulfonylpiperazine-like moiety. This part of the molecule is crucial for its potent and selective inhibition of phosphodiesterase type 5 (PDE5).[8]

PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[11][12] In the corpus cavernosum of the penis, nitric oxide (NO) is released upon sexual stimulation, which activates guanylate cyclase to produce cGMP.[12][13] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation, increased blood flow, and an erection.[12][13]

The following diagram illustrates the nitric oxide/cGMP signaling pathway and the mechanism of action of sildenafil.

sildenafil_moa Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP to GTP GTP GMP GMP cGMP->GMP Degraded by Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 PDE5->GMP Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of Sildenafil.

Expanding Therapeutic Horizons: Sulfonylpiperazines in Antimicrobial, Antiviral, and Anticancer Drug Discovery

The versatility of the sulfonylpiperazine scaffold has led to its exploration in a wide range of therapeutic areas beyond CNS disorders and erectile dysfunction.

  • Antimicrobial Agents: Researchers have designed and synthesized novel sulfonylpiperazine derivatives with significant activity against various bacterial and fungal strains.[3] These compounds often exhibit improved potency compared to existing treatments.

  • Antiviral Therapeutics: The sulfonylpiperazine moiety has been incorporated into molecules targeting viral proteins. For instance, derivatives have been developed as inhibitors of the influenza A virus nucleoprotein and as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[14]

  • Anticancer Drugs: The scaffold is also being investigated for its potential in oncology.[5] Sulfonylpiperazine-containing compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, and their development as targeted anticancer agents is an active area of research.

Part 3: Rational Design and Synthesis of Sulfonylpiperazine Derivatives

Core Synthesis Strategies: A Self-Validating Experimental Protocol

The synthesis of aryl sulfonylpiperazine derivatives is a well-established process in medicinal chemistry. The following protocol describes a general and robust method for the preparation of these compounds, which can be considered a self-validating system due to the well-defined reaction steps and the straightforward analytical confirmation of the products.

Experimental Workflow for the Synthesis of an Aryl Sulfonylpiperazine

synthesis_workflow Start Starting Materials: Aryl Sulfonyl Chloride Piperazine Reaction Reaction: - Dissolve piperazine in a suitable solvent (e.g., DCM). - Add aryl sulfonyl chloride dropwise at 0°C. - Stir at room temperature. Start->Reaction Workup Aqueous Workup: - Quench with water. - Extract with an organic solvent (e.g., EtOAc). - Wash with brine. Reaction->Workup Purification Purification: - Dry the organic layer (e.g., over Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Characterization Characterization: - 1H NMR - 13C NMR - Mass Spectrometry Purification->Characterization Final_Product Aryl Sulfonylpiperazine Characterization->Final_Product

Caption: General workflow for aryl sulfonylpiperazine synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add the desired aryl sulfonyl chloride (1.0 equivalent) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired aryl sulfonylpiperazine.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

Quantitative structure-activity relationship (QSAR) studies are essential for understanding how chemical structure influences biological activity.[15] For sulfonylpiperazine derivatives, QSAR analyses have been instrumental in identifying key structural features that govern their potency and selectivity as enzyme inhibitors or receptor ligands.[2][16][17]

These studies typically involve the synthesis of a library of analogs with systematic variations in the aryl sulfonyl and piperazine substituents, followed by the evaluation of their biological activity. The resulting data is then used to build mathematical models that correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity.[15]

The following table summarizes representative quantitative data for a series of sulfonylpiperazine-based α-amylase inhibitors, illustrating the impact of different substituents on their inhibitory activity.

CompoundAryl Substituent (R)IC₅₀ (µM)[18]
1 4-Methyl2.348 ± 0.444
2 4-Methoxy2.064 ± 0.04
3 4-Chloro1.571 ± 0.05
4 2,4-Dichloro2.118 ± 0.204
Acarbose (Standard) -1.353 ± 0.232

Data presented as mean ± standard deviation.

The data in this table demonstrates that small changes to the substitution pattern on the aryl ring can have a significant impact on the inhibitory potency of the sulfonylpiperazine compounds against α-amylase. For instance, the presence of a chloro group at the 4-position (Compound 3) results in the most potent inhibitor in this series, with an IC₅₀ value comparable to the standard drug, acarbose.

Part 4: Future Perspectives and Conclusion

The Enduring Appeal of the Sulfonylpiperazine Scaffold

The sulfonylpiperazine scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. Its combination of favorable physicochemical properties, synthetic accessibility, and proven success in a wide range of therapeutic areas ensures its continued relevance in drug discovery. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of biological activity and the optimization of pharmacokinetic profiles.

Challenges and Opportunities in the Development of Novel Sulfonylpiperazine-based Therapeutics

While the sulfonylpiperazine scaffold offers many advantages, challenges remain. Achieving selectivity for a specific biological target over related proteins can be difficult and requires careful design and optimization. Additionally, as with any drug candidate, issues related to metabolism, toxicity, and off-target effects must be thoroughly investigated.

Despite these challenges, the opportunities for innovation with sulfonylpiperazine-based compounds are vast. The application of modern drug discovery techniques, such as structure-based design, computational modeling, and high-throughput screening, will undoubtedly lead to the development of new and improved therapeutics built upon this remarkable scaffold. The continued exploration of novel substitution patterns and the combination of the sulfonylpiperazine moiety with other pharmacophores will likely yield the next generation of drugs for a wide array of human diseases.

References

  • Kukreja, R. C., & Batra, S. (2000). The molecular mechanisms of the effects of sildenafil (VIAGRA). Indian journal of physiology and pharmacology, 44(1), 5-16.
  • GenericDay. (2023, June 9). Sildenafil Unveiled: Understanding Its Mechanism of Action. GenericDay.
  • Cruz-Burgos, M., Losada-Garcia, A., Cruz-Hernández, C. D., & Rodriguez-Dorantes, M. (2021). General mechanism of action of sildenafil in erectile dysfunction. In New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil. IntechOpen.
  • Jibril, T. I., Alzoubi, K., Mhaidat, N. M., & Al-u'datt, D. G. (2023).
  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5). Guideline Central.
  • A quantitative structure–activity relationship study investigating the potential antidiabetic activity of aryl sulfonyl piperazines. (2025, December 14).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.
  • Natesan, S., & Kapur, S. (2012). Antipsychotic therapy over half a century: a tale of discovery from chlorpromazine to aripiprazole. The National medical journal of India, 25(4), 193–195.
  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research.
  • Baran, P. S. (2021, October 9). Antipsychotic Drugs: History, Pharmacology, and Synthesis. Baran Lab.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.
  • (PDF) Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. (2004, March).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
  • Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. (n.d.).
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2011). Journal of the Serbian Chemical Society, 76(10), 1371-1383.
  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018, September). Indian Journal of Pharmaceutical Sciences, 80(5).
  • Antipsychotic medications: a timeline of innovations and remaining challenges. (2024, August 26). Harvard Health Blog.
  • Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. (n.d.). Longdom Publishing.
  • A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 251-259.
  • Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. (2017). European Journal of Medicinal Chemistry, 141, 530-537.
  • Shen, W. W. (1999). A history of antipsychotic drug development.
  • Piperonyl-piperazine compounds. (n.d.).
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Medicinal Chemistry, 6(4), 257-263.
  • Process for preparation of piperazine. (n.d.).
  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • Piperazine compounds. (n.d.).
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal.
  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024, November). Chemistry – A European Journal, 19(24).
  • Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. (2018). Current Drug Discovery Technologies, 15(2), 143-156.

Sources

Unlocking Therapeutic Potential: A Technical Guide to 1-(Methylsulfonyl)piperazine Analogs and Their Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

The 1-(methylsulfonyl)piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including improved solubility and metabolic stability conferred by the methylsulfonyl group, make it an attractive building block for developing novel therapeutics.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets for analogs of this compound, detailing the scientific rationale, experimental validation, and future avenues for exploration.

I. Combating Infectious Diseases: Targeting Bacterial Cell Wall Synthesis

The rise of multidrug-resistant bacteria presents a critical global health challenge, necessitating the discovery of novel antibiotics with new mechanisms of action. Analogs of this compound have emerged as potent inhibitors of key enzymes in bacterial cell wall biosynthesis, a pathway essential for bacterial viability and absent in humans.

A. LpxH: A Novel Target in Gram-Negative Bacteria

The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) is a critical component of the lipid A biosynthetic pathway in most Gram-negative bacteria.[4][5] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which forms the outer leaflet of the bacterial outer membrane and is essential for bacterial survival.[4][5] Inhibition of LpxH disrupts this pathway, leading to bacterial cell death.

This compound-containing compounds, such as the pyridinyl sulfonyl piperazine series, have been identified as highly potent LpxH inhibitors.[2] The piperazine core acts as a central scaffold, with the methylsulfonyl group contributing to favorable pharmacokinetic properties. Structure-activity relationship studies have demonstrated that modifications to the aryl and acyl portions of these molecules significantly impact their inhibitory activity. For instance, the introduction of a chloro group on the phenyl ring can enhance binding by occupying a hydrophobic pocket in the enzyme's active site.[2]

CompoundTargetKi (nM)Reference
JH-LPH-33K. pneumoniae LpxHPotent (specific value not stated)[2]
JH-LPH-106E. coli LpxH0.02[2]
JH-LPH-106K. pneumoniae LpxH0.05[2]
JH-LPH-107E. coli LpxH0.02[2]
JH-LPH-107K. pneumoniae LpxH0.05[2]

This assay quantifies the inorganic phosphate released from the LpxH-catalyzed hydrolysis of UDP-2,3-diacylglucosamine. The released phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[6]

Materials:

  • Purified LpxH enzyme

  • UDP-2,3-diacylglucosamine (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% Triton X-100)

  • Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and acid)

  • Phosphate standard solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the this compound analog test compounds.

  • In a 96-well plate, add the test compounds, LpxH enzyme, and assay buffer. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the UDP-2,3-diacylglucosamine substrate to each well.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding the Malachite Green Reagent. This will also initiate color development.

  • Incubate for 15-20 minutes at room temperature to allow for full color development.

  • Measure the absorbance at approximately 620 nm using a spectrophotometer.

  • Construct a phosphate standard curve to determine the amount of phosphate released in each reaction.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

LpxH_Pathway UDP_DAGn UDP-2,3-diacylglucosamine LpxH LpxH UDP_DAGn->LpxH Substrate Lipid_X Lipid X LpxH->Lipid_X UMP UMP LpxH->UMP Lipid_A_Pathway Downstream Lipid A Biosynthesis Lipid_X->Lipid_A_Pathway LPS Lipopolysaccharide Lipid_A_Pathway->LPS Outer_Membrane Bacterial Outer Membrane Integrity LPS->Outer_Membrane Inhibitor This compound Analog Inhibitor->LpxH Inhibition

Caption: Inhibition of LpxH by this compound analogs disrupts the lipid A biosynthetic pathway.

B. Inosine Monophosphate Dehydrogenase (IMPDH): A Target in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, requires the enzyme IMPDH for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[7][8] Inhibition of IMPDH is a validated strategy for developing new anti-tubercular agents. Analogs of 1-(5-isoquinolinesulfonyl)piperazine have shown inhibitory activity against M. tuberculosis IMPDH.[7][8]

II. Central Nervous System Disorders: Modulating Neurological Pathways

The structural versatility of the this compound scaffold has made it a valuable component in the design of ligands for various G-protein coupled receptors (GPCRs) and ion channels implicated in a range of central nervous system (CNS) disorders.

A. Nicotinic Acetylcholine Receptors (nAChRs): Allosteric Modulation

Neuronal nAChRs are ligand-gated ion channels that play crucial roles in cognitive function, learning, and memory.[5] Dysregulation of nAChR signaling is associated with Alzheimer's disease, Parkinson's disease, and addiction. Sulfonylpiperazine analogs have been identified as negative allosteric modulators (NAMs) of human α4β2 and α3β4 nAChRs.[5]

CompoundTargetIC50 (µM)Reference
Analog 1Hα4β2 nAChR9.3[7]
Analog 1Hα3β4 nAChR9.0[7]
Analog 16Hα4β2 nAChRNo significant change from Analog 1[7]
Analog 16Hα3β4 nAChR99.8[7]

This assay measures changes in intracellular calcium levels upon nAChR activation. Cells expressing the target nAChR are loaded with a calcium-sensitive fluorescent dye. Activation of the receptor by an agonist leads to an influx of calcium, resulting in an increase in fluorescence.

Materials:

  • Cells expressing the target nAChR subtype (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • nAChR agonist (e.g., nicotine or epibatidine)

  • This compound analog test compounds

  • 96- or 384-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Seed the cells in the microplate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the wells and incubate for a specified time.

  • Add the nAChR agonist to the wells to stimulate the receptor.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Analyze the data to determine the effect of the test compounds on the agonist-induced calcium flux and calculate IC50 values for NAMs.

B. Serotonin and Dopamine Receptors: Modulating Neurotransmission

Serotonin (5-HT) and dopamine (DA) are key neurotransmitters that regulate mood, cognition, and motor function.[9][10] Many psychiatric and neurological disorders, including depression, schizophrenia, and Parkinson's disease, are associated with imbalances in serotonergic and dopaminergic signaling.[11] Piperazine derivatives are well-established modulators of these receptor systems.[9][10]

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., 5-HT1A, D2)

  • Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2)

  • This compound analog test compounds

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a multi-tube plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 and Ki values.

GPCR_Signaling cluster_serotonin Serotonin Receptor Signaling cluster_dopamine Dopamine Receptor Signaling Serotonin Serotonin HTR 5-HT Receptor Serotonin->HTR G_protein_S G-protein HTR->G_protein_S AC_S Adenylyl Cyclase G_protein_S->AC_S cAMP_S cAMP AC_S->cAMP_S PKA_S PKA cAMP_S->PKA_S CREB_S CREB PKA_S->CREB_S Gene_S Gene Transcription CREB_S->Gene_S Analog_S This compound Analog Analog_S->HTR Modulation Dopamine Dopamine DR Dopamine Receptor Dopamine->DR G_protein_D G-protein DR->G_protein_D AC_D Adenylyl Cyclase G_protein_D->AC_D cAMP_D cAMP AC_D->cAMP_D PKA_D PKA cAMP_D->PKA_D DARPP32 DARPP-32 PKA_D->DARPP32 PP1 PP-1 DARPP32->PP1 Analog_D This compound Analog Analog_D->DR Modulation

Sources

spectroscopic data (NMR, IR, MS) of 1-(Methylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-(Methylsulfonyl)piperazine

Introduction

This compound is a versatile heterocyclic building block widely employed as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2][3] Its structure, featuring a piperazine ring functionalized with a methylsulfonyl group, imparts specific physicochemical properties that are valuable in drug design.[4] The piperazine moiety is a common scaffold in many biologically active compounds, while the methylsulfonyl group can enhance solubility and modulate biological activity.[4]

Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming its identity, purity, and structural integrity. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation for interpreting its spectral data.

  • Molecular Formula: C₅H₁₂N₂O₂S[5][6]

  • Molecular Weight: 164.23 g/mol [1][5]

  • CAS Number: 55276-43-2[1][6]

  • Appearance: White to almost white solid/powder[7]

  • Melting Point: 94-99 °C[1][6][7]

The structure consists of a piperazine ring where one nitrogen atom is part of a sulfonamide linkage with a methyl group, and the other nitrogen is a secondary amine.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.[8]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is relatively simple but informative. The electron-withdrawing methylsulfonyl group desymmetrizes the piperazine ring, causing the four methylene (-CH₂-) groups to be chemically non-equivalent.

Experimental Protocol: ¹H NMR Analysis [8]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition: Acquire the spectrum using a standard 90° pulse sequence over a spectral width of 0-12 ppm.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate all signals to determine the relative proton ratios.

¹H NMR Data Summary

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality
~3.48Multiplet4H-CH₂- (positions 3, 5)These protons are adjacent to the secondary amine (-NH-) and are slightly deshielded.
~3.30Multiplet4H-CH₂- (positions 2, 6)These protons are adjacent to the nitrogen bearing the strongly electron-withdrawing sulfonyl group, causing a downfield shift.
2.92Singlet3H-SO₂CH₃The methyl protons are a singlet as there are no adjacent protons to couple with. Their chemical shift is typical for a methylsulfonyl group.

Note: Data based on a spectrum acquired in CD₃OD at 400 MHz.[1] Chemical shifts can vary slightly depending on the solvent and instrument frequency.[8]

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, only three distinct carbon signals are expected.

¹³C NMR Data Summary

Chemical Shift (δ) ppmAssignmentCausality
~50.2-CH₂- (positions 3, 5)Carbon atoms adjacent to the secondary amine.
~45.5-CH₂- (positions 2, 6)Carbon atoms adjacent to the sulfonamide nitrogen, shifted upfield relative to the other piperazine carbons.
~35.4-SO₂CH₃The methyl carbon of the sulfonyl group, appearing at a characteristic upfield position.

Note: Data sourced from SpectraBase.[5][9] The experimental protocol is similar to that for ¹H NMR.

G cluster_nmr NMR Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL solvent) Tube Transfer to NMR Tube Sample->Tube Spectrometer Place in Spectrometer (Lock, Shim) Tube->Spectrometer Acquire Acquire FID (Pulse Sequence) Spectrometer->Acquire Process Process Data (FT, Phase, Calibrate) Acquire->Process Analyze Analyze Spectrum (Assign Peaks, Integrate) Process->Analyze

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Frequencies

Frequency (cm⁻¹)Bond VibrationFunctional GroupSignificance
~3330N-H StretchSecondary AmineA characteristic peak for the N-H bond of the piperazine ring. Its broadness may indicate hydrogen bonding.[10]
3000-2850C-H StretchAlkane (CH₂, CH₃)Corresponds to the stretching vibrations of the methyl and methylene groups.[11]
~1660N-H BendSecondary AmineBending vibration of the secondary amine.
1350 & 1160Asymmetric & Symmetric S=O StretchSulfonamideThese two strong, sharp absorptions are the most definitive peaks for the methylsulfonyl group.[10][11]

Note: Frequencies are based on typical values for these functional groups and data from similar structures.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use a positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500) to detect the parent ion.

Mass Spectrometry Data

  • Molecular Ion: The ESI-MS spectrum run in positive mode shows a prominent peak at m/z 165 , which corresponds to the protonated molecule ([M+H]⁺).[1]

  • Exact Mass: 164.06195 g/mol [6]

Proposed Fragmentation Pathway Under collision-induced dissociation (CID) in an MS/MS experiment, the parent ion (m/z 165) would be expected to fragment. The most likely fragmentation involves the cleavage of the piperazine ring, which is a common pathway for such compounds.

G Parent [M+H]⁺ m/z = 165 Frag1 Fragment m/z = 86 Parent->Frag1 - C₄H₈N₂ Frag2 Fragment m/z = 79 Parent->Frag2 - C₅H₁₀N

Caption: A simplified proposed fragmentation pathway for [M+H]⁺.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive fingerprint for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra precisely map the molecule's carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the sulfonamide, and mass spectrometry verifies the molecular weight. Together, these techniques form a self-validating system, providing the robust analytical data required by researchers and drug development professionals to confidently utilize this important chemical intermediate in their synthetic endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 709161, this compound. Retrieved from [Link]

  • Chemsrc (2024). This compound | CAS#:55276-43-2. Retrieved from [Link]

  • Khan, I., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776. Retrieved from [Link]

  • PubChemLite. This compound (C5H12N2O2S). Retrieved from [Link]

  • Wiley-VCH GmbH (2024). 1-Methanesulfonylpiperazine. SpectraBase. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • ChemBK. This compound. Retrieved from [Link]

  • Chemchart. This compound (55276-43-2). Retrieved from [Link]

  • Autech Industry Co.,Limited. This compound CAS 55276-43-2: Key for Organic Synthesis. Retrieved from [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of 1-(Methylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 1-(Methylsulfonyl)piperazine (CAS No. 55276-43-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to deliver a deeper understanding of the material's properties and the rationale behind recommended safety protocols. By integrating technical data with practical, field-proven insights, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this compound. The protocols described herein are designed to be self-validating systems, promoting best practices in a research and development setting.

Introduction: Understanding the Compound

This compound is a chemical compound frequently utilized as a building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring and a methylsulfonyl group, imparts specific chemical properties that, while useful synthetically, also necessitate careful handling to mitigate potential hazards. The piperazine moiety is a common pharmacophore, and the methylsulfonyl group can influence solubility and metabolic stability. A thorough understanding of its hazard profile is the first step in its safe and effective use.

This guide is structured to provide a logical progression from hazard identification to emergency response, with an emphasis on the scientific reasoning behind each procedural recommendation.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][2]

The "Warning" signal word is associated with these classifications.[2][3]

Toxicological Profile: The "Why" Behind the Hazards

The toxicological properties of this compound have not been fully investigated.[1][4] However, the observed irritant effects are likely attributable to the chemical nature of the piperazine and sulfonyl functional groups. Piperazine and its derivatives are known to be skin and respiratory sensitizers. The basic nitrogen atoms of the piperazine ring can interact with acidic functional groups on biological macromolecules, leading to irritation.

  • Skin and Eye Irritation: Direct contact with the skin or eyes can lead to irritation.[1][5] This is a common property of many amines. The irritation is a localized inflammatory response to the chemical. Prolonged or repeated contact should be avoided.

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles can irritate the mucous membranes of the respiratory tract.[1][3] This is due to the deposition of the particles in the airways, where they can exert their irritant effects.

A crucial aspect of the risk assessment process is to understand that the absence of comprehensive toxicological data does not imply the absence of other potential hazards. Therefore, it is prudent to treat this compound with a high degree of caution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions and for planning safe handling and storage.

PropertyValueSource
Molecular Formula C5H12N2O2S[2][5][6]
Molecular Weight 164.23 g/mol [2][7]
Appearance White to off-white crystalline powder or solid[8][9]
Melting Point 99 °C[6][9]
Boiling Point No data available[1]
Solubility Slightly soluble in water[5][9]
Vapor Pressure No information available[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary goal in handling this compound is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound, especially the handling of the solid powder, should be conducted in a well-ventilated area.[1][3][10] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.[11]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1] This is a critical requirement for a rapid and effective response to any accidental exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum recommended PPE for handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield may be necessary for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile rubber, that have been inspected for integrity before use.[3][4] Dispose of contaminated gloves properly and wash hands thoroughly after handling the compound.[4][10]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[10]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if there is a risk of significant aerosolization, a NIOSH-approved respirator may be necessary.[12] The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

The following diagram illustrates the logical flow for selecting the appropriate level of control measures.

ControlHierarchy cluster_0 Risk Mitigation Strategy Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls Procedural Safeguard PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE Final Barrier Safe_Handling Safe_Handling PPE->Safe_Handling Proceed with Work Hazard_Identification Start: Identify Hazards (Irritant, Sensitizer) Hazard_Identification->Engineering_Controls Primary Control

Caption: Hierarchy of controls for handling this compound.

Standard Operating Procedures (SOPs) for Safe Handling and Storage

Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and accidents.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid breathing dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[13][14]

  • Keep containers tightly closed when not in use.[1][10]

Protocol for Weighing and Preparing Solutions
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Weighing: Conduct all weighing operations of the solid material inside the fume hood to contain any dust. Use a tared weigh boat or paper.

  • Transfer: Carefully transfer the weighed solid into the desired vessel.

  • Dissolution: Add the solvent slowly to the solid to avoid splashing. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Cleaning: Clean any residual powder from the balance and work surface within the fume hood using a damp cloth or towel.

  • Disposal: Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • The storage area should be locked up.[1][3][10]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.

First-Aid Measures
  • General Advice: If symptoms persist, seek medical attention.[1] Provide the Safety Data Sheet to the medical professional.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1][3][10] Seek immediate medical attention.[1][10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing and wash it before reuse.[1][10] If skin irritation occurs, get medical advice/attention.[1][10]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3][10] If you feel unwell, call a POISON CENTER or doctor/physician.[1][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[10] Seek medical attention if symptoms occur.[1]

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert others.[15][16]

    • If the spill is large or involves a significant release of dust, evacuate the entire laboratory and contact your institution's emergency response team.[15][16]

    • Restrict access to the area until cleanup is complete.

    • Do not attempt to clean up a major spill without the proper training and equipment.[16]

The following diagram outlines the decision-making process for spill response.

SpillResponse cluster_1 Spill Response Workflow Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size & Location Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (Inside Fume Hood) Assess_Spill->Minor_Spill Small & Contained? Major_Spill Major Spill (Outside Containment) Assess_Spill->Major_Spill Large or Uncontained? Cleanup_Procedure Follow Minor Spill Cleanup Protocol Minor_Spill->Cleanup_Procedure Yes Evacuate_Alert Evacuate Area & Alert Emergency Response Major_Spill->Evacuate_Alert Yes Decontaminate Decontaminate Area Cleanup_Procedure->Decontaminate Report_Incident Report Incident Evacuate_Alert->Report_Incident Decontaminate->Report_Incident

Caption: Decision workflow for responding to a this compound spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. This may include dry sand, dry chemical, or alcohol-resistant foam.

  • Specific Hazards: In case of fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste.

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][10]

  • Do not empty into drains.[10]

  • Contaminated packaging should be treated as the chemical itself.[4]

Conclusion

This compound is a valuable compound in research and development, but it requires careful and informed handling. By understanding the underlying reasons for its hazardous properties and by implementing the multi-layered safety protocols outlined in this guide—from engineering controls to emergency preparedness—researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in scientific understanding, is the cornerstone of a responsible and productive laboratory environment.

References

  • GHS 11 (Rev.11) SDS Word 下载CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine1-(Methylsulphonyl)piperazine - XiXisys. [Link]

  • This compound | C5H12N2O2S | CID 709161 - PubChem - NIH. [Link]

  • This compound - ChemBK. (2024, April 10). [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). [Link]

  • This compound | CAS#:55276-43-2 | Chemsrc. (2025, August 23). [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). [Link]

  • Chemical Spill Response. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Emergency and Spill Response Procedures - Auburn University. [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

Sources

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)piperazine, a versatile building block in modern organic and medicinal chemistry. The document delves into its fundamental chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and diverse applications. Special emphasis is placed on its role as a key pharmacophore in drug discovery, with insights into its incorporation into various therapeutic agents. The guide also covers analytical characterization techniques, safety and handling protocols, and potential applications in materials science and agrochemicals. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction: The Significance of the this compound Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs.[1] Its prevalence stems from its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[1] The introduction of a methylsulfonyl group onto the piperazine core, yielding this compound, imparts distinct characteristics that make it a particularly valuable synthon in drug discovery and development.[2]

The electron-withdrawing nature of the methylsulfonyl group modulates the basicity of the distal nitrogen atom, influencing its pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability, improve cell permeability, and provide a handle for further chemical elaboration.[2] Consequently, this compound has emerged as a key intermediate in the synthesis of a diverse range of compounds with potential therapeutic applications, including antimicrobial, central nervous system (CNS) active, and anticancer agents.[2][3]

This guide will provide a detailed exploration of the chemistry and utility of this compound, offering both foundational knowledge and practical insights for its effective use in a research and development setting.

Physicochemical Properties

This compound is a white to almost white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂O₂S[4][5]
Molecular Weight 164.23 g/mol [4][5]
CAS Number 55276-43-2[4][5]
IUPAC Name This compound[4]
Melting Point 99 °C[6]
Boiling Point 280.6 ± 50.0 °C (Predicted)[6]
Density 1.3 ± 0.1 g/cm³ (Predicted)[6]
Water Solubility Slightly soluble[2]
LogP -0.67[6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the direct sulfonylation of piperazine or the deprotection of a mono-protected piperazine derivative.

Direct Sulfonylation of Piperazine

This is a straightforward approach where piperazine is reacted directly with methanesulfonyl chloride. Due to the presence of two secondary amine groups in piperazine, careful control of reaction conditions is necessary to favor mono-sulfonylation and minimize the formation of the di-substituted byproduct.

Experimental Protocol: Direct Synthesis

  • Materials: Piperazine, Methanesulfonyl chloride, Triethylamine (or another suitable base), Dichloromethane (DCM) or another suitable aprotic solvent.

  • Procedure:

    • Dissolve piperazine (a molar excess, e.g., 2-4 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.1 equivalents relative to methanesulfonyl chloride) to the piperazine solution.

    • Slowly add a solution of methanesulfonyl chloride (1.0 equivalent) in DCM to the stirred piperazine solution via the addition funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Causality Behind Experimental Choices:

  • Using an excess of piperazine statistically favors the mono-sulfonylation product.

  • The reaction is performed at low temperature to control the exothermicity of the reaction between the sulfonyl chloride and the amine.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthesis via a Mono-Protected Piperazine Intermediate

To achieve higher selectivity for the mono-sulfonated product, a common strategy involves the use of a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate). This approach involves sulfonylation of the free secondary amine followed by deprotection of the Boc group.

Experimental Protocol: Synthesis from N-Boc-Piperazine

  • Step 1: Synthesis of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

    • Dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate, which can often be used in the next step without further purification.

  • Step 2: Deprotection to Yield this compound

    • Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).[7]

    • Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts, concentrate, and purify by column chromatography or recrystallization to obtain this compound.[7]

Workflow for Synthesis via Mono-Protected Piperazine:

Synthesis_via_Boc_Piperazine Boc_Pip N-Boc-Piperazine Sulfonylated tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate Boc_Pip->Sulfonylated  Methanesulfonyl chloride,  Triethylamine, DCM   Final_Product This compound Sulfonylated->Final_Product  TFA or HCl  (Deprotection)  

Caption: Synthesis of this compound via a Boc-protected intermediate.

Reactivity of this compound

The reactivity of this compound is dominated by the nucleophilicity of the secondary amine at the N4 position. The methylsulfonyl group at the N1 position is a strong electron-withdrawing group, which reduces the basicity and nucleophilicity of the N1 nitrogen but leaves the N4 nitrogen available for various chemical transformations.

N-Alkylation

The most common reaction of this compound is N-alkylation, where the secondary amine reacts with an electrophile, typically an alkyl halide, to form a tertiary amine. This reaction is a cornerstone for incorporating the this compound moiety into more complex molecules.[8]

Mechanism of N-Alkylation (SN2 Reaction):

The N-alkylation of this compound with an alkyl halide typically proceeds via an SN2 mechanism. The lone pair of electrons on the N4 nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.[9][10]

N_Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products MSP This compound TS [H₂N(SO₂Me)Pip-R---X]⁻ MSP->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product N-Alkyl-1-(methylsulfonyl)piperazine TS->Product Bond Formation Halide Halide Ion (X⁻) TS->Halide Leaving Group Departure

Caption: General mechanism for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation

  • Materials: this compound, alkyl halide (e.g., benzyl bromide), potassium carbonate (or another suitable base), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5-2.0 equivalents).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-alkylated product.[8]

Applications of this compound

The unique structural and electronic properties of this compound make it a valuable building block in various fields, most notably in medicinal chemistry.

Medicinal Chemistry and Drug Discovery

The this compound moiety is considered a "privileged scaffold" in drug design, as it is found in numerous compounds with diverse biological activities.[1]

  • Central Nervous System (CNS) Agents: Piperazine derivatives are well-known for their activity in the CNS. The this compound group has been incorporated into molecules targeting various CNS receptors, with potential applications as antipsychotics, antidepressants, and anxiolytics.[3]

  • Antimicrobial Agents: The piperazine nucleus is a feature of several antimicrobial drugs. Derivatives of this compound have been investigated as potential antibacterial agents, including as inhibitors of the LpxH enzyme, which is crucial for bacterial cell wall synthesis.[2]

  • Anticancer Agents: The piperazine scaffold is present in a number of anticancer drugs. The this compound unit can be used to modulate the properties of kinase inhibitors and other anticancer compounds to improve their efficacy and pharmacokinetic profiles.

Agrochemicals

The biological activity of piperazine derivatives extends to the field of agrochemicals. The this compound moiety has been incorporated into novel compounds designed as pesticides and herbicides. Its presence can influence the compound's solubility, stability, and interaction with biological targets in pests.[11][12]

Materials Science

While less common, the bifunctional nature of this compound allows for its potential use as a monomer or cross-linking agent in the synthesis of polymers. The piperazine ring can be incorporated into polymer backbones to introduce specific properties, such as thermal stability or the ability to chelate metal ions.[6]

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum of this compound is relatively simple and characteristic. The spectrum typically shows a singlet for the methyl protons of the sulfonyl group, and two multiplets for the methylene protons of the piperazine ring. The protons on the carbons adjacent to the sulfonated nitrogen will be deshielded compared to the protons on the carbons adjacent to the secondary amine.

  • 13C NMR: The carbon NMR spectrum will show a signal for the methyl carbon of the sulfonyl group and two distinct signals for the methylene carbons of the piperazine ring, reflecting the different electronic environments of the two halves of the ring.

Interpreted Spectral Data:

Signal1H Chemical Shift (ppm, in CDCl₃)13C Chemical Shift (ppm, in CDCl₃)Assignment
1~2.80 (s, 3H)~35.0-SO₂CH
2~3.20 (t, 4H)~45.0-SO₂-N-(CH ₂)₂-
3~2.95 (t, 4H)~46.0-NH-(CH ₂)₂-
4---NH -

(Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M+•) at m/z 164. The fragmentation pattern is characteristic of piperazine derivatives and sulfonamides. Key fragments can arise from the cleavage of the piperazine ring and the loss of the methylsulfonyl group.

Predicted Fragmentation Pathway:

MS_Fragmentation M [C₅H₁₂N₂O₂S]⁺˙ m/z = 164 F1 [C₄H₉N₂O₂S]⁺ m/z = 149 M->F1 - •CH₃ F2 [C₅H₁₁N₂S]⁺ m/z = 131 M->F2 - O F3 [C₄H₈N]⁺ m/z = 70 M->F3 - SO₂CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (secondary amine)
~2950-2800C-H stretch (aliphatic)
~1330 and ~1150Asymmetric and symmetric S=O stretch (sulfonyl group)
~1100C-N stretch

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements: [5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information: While specific toxicological data for this compound is limited, piperazine derivatives, in general, can exhibit a range of toxic effects, including CNS stimulation (agitation, anxiety) and potential hepatotoxicity. It is recommended to consult the Safety Data Sheet (SDS) for detailed information before handling this compound.[13]

Conclusion

This compound is a valuable and versatile building block with a growing importance in synthetic and medicinal chemistry. Its unique combination of a piperazine core and a methylsulfonyl group provides a scaffold with tunable physicochemical properties and a reactive handle for further chemical modification. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with practical experimental protocols and analytical data. As the demand for novel therapeutic agents and functional materials continues to grow, the utility of this compound as a key synthetic intermediate is expected to expand further.

References

  • PubChem. This compound. [Link]

  • Gómez-Lechón, M. J., et al. (2014). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 88(2), 425–437.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Google Patents. (1971).
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine1-(Methylsulphonyl)piperazine. [Link]

  • Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • ResearchGate. (2013). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link]

  • Google Patents. (2002). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • European Patent Office. (2021).
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [Link]

  • Journal of Chemical Education. (1968). Fragmentation mechanisms in mass spectrometry. [Link]

  • ResearchGate. (2000). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • PubMed Central. (2021). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (2009).
  • PrepChem.com. (n.d.). Synthesis of 1-methyl-piperazine-1-oxide dihydrate. [Link]

  • SpectraBase. (n.d.). Piperazine, 1-methyl-4-(2,4,6-trimethylphenylsulfonyl)- - Optional[13C NMR] - Chemical. [Link]

  • University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Google Patents. (1976). Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products.
  • NIST WebBook. (n.d.). Piperazine, 1-methyl-. [Link]

  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • Chemistry Stack Exchange. (2016). Alkyl halide reaction. [Link]

  • University of Colorado Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

  • ChemSrc. (n.d.). This compound | CAS#:55276-43-2. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 1-(Methylsulfonyl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous scaffold, recognized for its prevalence in numerous FDA-approved drugs.[1] Its unique conformational properties and ability to engage in key hydrogen bonding interactions have cemented its status as a "privileged structure."[2] However, the strategic functionalization of this core dictates its ultimate success in a drug candidate. This guide focuses on a particularly valuable derivative: 1-(Methylsulfonyl)piperazine . The introduction of the methylsulfonyl group is not a trivial modification; it is a deliberate design choice that imparts a unique constellation of physicochemical and pharmacological properties.

This document serves as a comprehensive guide to leveraging this compound in drug discovery programs. We will move beyond mere descriptions to explain the causal relationships behind its utility, provide field-proven synthetic protocols, and illustrate its application through a practical case study. Our goal is to equip the research scientist with the knowledge to use this reagent not just as a building block, but as a strategic tool for molecular design and optimization.

Section 1: Core Attributes of this compound

This compound is a white crystalline solid that serves primarily as a synthetic intermediate in pharmaceutical research.[3] Its structure is characterized by a six-membered piperazine ring with a methylsulfonyl group (-SO₂CH₃) attached to one of the nitrogen atoms.[3] This seemingly simple addition has profound implications for its application in drug design.

Physicochemical Data

A thorough understanding of a building block's fundamental properties is the bedrock of rational drug design. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O₂S[4]
Molecular Weight 164.23 g/mol [4][5]
Melting Point 99 °C[4][6]
Boiling Point 280.6 ± 50.0 °C (Predicted)[4][6]
Density 1.29 - 1.3 g/cm³ (Predicted)[4][6]
LogP -0.67 to -1.1[5][6]
Solubility Slightly soluble in water[3][4]
Appearance White to off-white solid[3][7]
Structural and Electronic Features

The power of this compound lies in the interplay between its two key components: the piperazine ring and the methylsulfonyl group.

Caption: Key structural features of this compound.

Safety and Handling

Scientific advancement must be pursued with an unwavering commitment to safety. This compound is classified as a hazardous chemical and requires careful handling.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8][9]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[10]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[8]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[8][10]

    • Storage: Store in a tightly closed container in a cool, dry place.[7][10]

    • In Case of Exposure:

      • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

      • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[8]

      • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]

Section 2: Strategic Applications in Medicinal Chemistry

The incorporation of the this compound moiety is a strategic decision to modulate multiple molecular properties simultaneously. Its utility stems from its role as a bioisostere and a powerful modulator of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A Superior Bioisostere for Morpholine and Piperazine

Bioisosterism, the practice of substituting one group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[11][12] The this compound group is an excellent non-classical bioisostere for morpholine and unsubstituted piperazine, often with distinct advantages.

MoietyKey PropertyAdvantage of this compound
Morpholine Polar, H-bond acceptorThe sulfonamide is generally more metabolically stable than the ether linkage in morpholine, which can be susceptible to oxidative metabolism.[13][14][15]
Piperazine Basic center, H-bond donor/acceptorThe strongly electron-withdrawing sulfonyl group significantly reduces the pKa of the distal nitrogen, mitigating risks of hERG toxicity and improving cell permeability by reducing the proportion of the protonated species at physiological pH.
Tuning Physicochemical Properties for Drug-Likeness
  • Solubility and Lipophilicity: The methylsulfonyl group is highly polar, which can enhance the aqueous solubility of a parent molecule.[16] This feature is particularly valuable for improving the formulation properties of drug candidates.[3]

  • Metabolic Stability: The sulfonamide bond is known for its robustness against metabolic enzymes, particularly cytochrome P450s. Replacing more labile functionalities with this group can significantly increase a compound's half-life.[17]

  • CNS Penetration: While highly polar, the pKa-lowering effect can lead to a higher fraction of the neutral species, which may paradoxically aid in crossing the blood-brain barrier in certain scaffolds, making it a valuable tool in neuropharmacology.[16][18]

Section 3: Field-Proven Synthetic Protocols

The true value of a building block is realized through its synthetic utility. The secondary amine of this compound readily participates in two of the most common and critical reactions in medicinal chemistry: N-arylation and amide coupling.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the coupling of this compound with an aryl bromide, a foundational reaction for constructing a vast number of pharmacologically active molecules.

A Setup: - Oven-dried flask with stir bar - Purge with Argon/Nitrogen B Reagent Addition: - Add Aryl Bromide (1.0 eq) - Add 1-(MeSO₂)piperazine (1.2 eq) - Add Base (e.g., NaOtBu, 1.4 eq) - Add Pd Catalyst & Ligand A->B C Solvent Addition: - Add anhydrous solvent (e.g., Toluene or Dioxane) B->C D Reaction: - Heat to 80-110 °C - Monitor by TLC/LC-MS (4-16 h) C->D E Work-up: - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) D->E F Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography E->F

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials and Reagents:

ReagentM.W.Example Amount (for 1 mmol scale)Equivalents
Aryl Bromide-1.0 mmol1.0
This compound164.23197 mg1.2
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Pd₂(dba)₃915.718 mg0.02 (2 mol% Pd)
XPhos476.638 mg0.08 (8 mol%)
Anhydrous Toluene-5 mL-

Step-by-Step Methodology:

  • Reaction Setup (Causality): To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and sodium tert-butoxide (1.4 eq). The use of dried glassware is critical as moisture can deactivate the catalyst and base.

  • Inert Atmosphere (Causality): Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. The Palladium(0) catalyst is sensitive to oxygen, and this step is essential to prevent its oxidation and ensure catalytic activity.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) and the phosphine ligand (e.g., XPhos, 8 mol %).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.

Protocol 2: Amide Coupling via Activated Ester Formation

This protocol describes the formation of an amide bond between a carboxylic acid and this compound, a reaction responsible for more linkages in drug molecules than any other.[19][20]

A Acid Activation: - Dissolve Carboxylic Acid (1.0 eq) in DMF - Add Coupling Agent (e.g., HATU, 1.1 eq) - Add Base (e.g., DIPEA, 2.0 eq) B Stir at RT: - Allow activation to proceed for 15-30 min A->B C Amine Addition: - Add solution of 1-(MeSO₂)piperazine (1.05 eq) in DMF B->C D Reaction: - Stir at RT - Monitor by TLC/LC-MS (2-12 h) C->D E Work-up: - Dilute with water - Extract with organic solvent (e.g., EtOAc or DCM) D->E F Purification: - Wash organic layer with aq. LiCl - Dry, concentrate, and purify by chromatography or crystallization E->F

Caption: Workflow for Amide Coupling.

Materials and Reagents:

ReagentM.W.Example Amount (for 1 mmol scale)Equivalents
Carboxylic Acid-1.0 mmol1.0
This compound164.23172 mg1.05
HATU380.23418 mg1.1
DIPEA (Hünig's base)129.24348 µL2.0
Anhydrous DMF-5 mL-

Step-by-Step Methodology:

  • Acid Activation (Causality): In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Add the coupling agent HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The coupling agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[21] The base is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

  • Activation Period: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add this compound (1.05 eq) to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (Causality): Dilute the reaction mixture with a large volume of water. Extract the product with ethyl acetate or dichloromethane. The aqueous workup removes the water-soluble DMF and excess reagents. Washing the organic layer with aqueous lithium chloride (LiCl) solution can further help in removing residual DMF.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization to obtain the pure amide.

Section 4: Case Study: Optimization of a Kinase Inhibitor

Objective: To improve the metabolic stability and solubility of a lead compound (Lead-A) targeting Epidermal Growth Factor Receptor (EGFR), which contains a metabolically labile morpholine moiety.

Strategy: Employ bioisosteric replacement of the morpholine group in Lead-A with this compound to generate the new candidate, Candidate-B .

cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CandidateB Candidate-B (Inhibitor) CandidateB->EGFR

Caption: Inhibition of the EGFR signaling pathway by Candidate-B.

Results:

The strategic replacement yielded a candidate with a superior overall profile.

ParameterLead-A (with Morpholine)Candidate-B (with 1-(MeSO₂)piperazine)Rationale for Improvement
EGFR IC₅₀ 15 nM18 nMPotency was maintained, indicating successful bioisosteric replacement.
Aqueous Solubility 12 µg/mL55 µg/mLThe polar sulfonyl group significantly improved solubility.[3][16]
Microsomal Stability (t½) 18 min>120 minThe sulfonamide moiety is resistant to oxidative metabolism that readily occurred at the morpholine ring.[17]
hERG IC₅₀ 1.2 µM>30 µMReduced basicity of the piperazine nitrogen led to a drastic reduction in off-target hERG channel affinity.

Final Remarks

This compound is far more than a simple amine for synthesis. It is a sophisticated medicinal chemistry tool that allows for the multi-parameter optimization of lead compounds. Its ability to enhance metabolic stability, tune basicity, and improve solubility makes it an invaluable asset in the development of safer and more effective medicines. The protocols and strategic insights provided herein should serve as a robust foundation for researchers looking to harness the full potential of this versatile reagent in their drug discovery endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 709161, this compound. Retrieved from [Link]

  • ChemBK (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

  • J&K Scientific LLC. This compound Hydrochloride | 55276-43-2. Retrieved from [Link]

  • Chemsrc (2025). This compound | CAS#:55276-43-2. Retrieved from [Link]

  • PrepChem.com. Synthesis of 1-aminomethanesulfonylpiperazine. Retrieved from [Link]

  • XiXisys. GHS SDS for this compound. Retrieved from [Link]

  • Ali, M., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776. [Link]

  • Autechaux. This compound CAS 55276-43-2: Key for Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2022). Org. Lett. 2022, 24, 31, 5749–5753. [Link]

  • Grace, C. R., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3331-3337. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Organic Chemistry Portal. Piperazine synthesis. Retrieved from [Link]

  • MacMillan Group Meeting (2019). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(10), 945-962. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • ResearchGate. (2017). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • SciSpace. (2015). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

Sources

Application of 1-(Methylsulfonyl)piperazine in the Synthesis of Advanced PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2] This has made the development of potent and selective PI3K inhibitors a major focus in oncology drug discovery. A key challenge in this field is the design of molecules with optimal potency, selectivity, and drug-like properties. This document provides a detailed technical guide on the application of 1-(Methylsulfonyl)piperazine, a crucial building block in the synthesis of advanced PI3K inhibitors. We will focus on its role in the structure and function of Pictilisib (GDC-0941), a potent, orally bioavailable pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[3][4] This guide offers field-proven insights, detailed experimental protocols, and the rationale behind key synthetic strategies for researchers in medicinal chemistry and drug development.

The PI3K Signaling Pathway: A Pivotal Target in Oncology

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when activated, drives multiple processes essential for tumorigenesis.[5] Class I PI3Ks are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then modulates a host of substrates that control cell cycle progression, apoptosis, and metabolism.

Given that this pathway is one of the most frequently mutated in human cancers, its inhibition represents a promising therapeutic strategy.[6] The development of small molecule inhibitors that compete with ATP at the kinase domain of PI3K has yielded several clinical candidates.[7][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor Pictilisib (GDC-0941) [contains this compound] Inhibitor->PI3K Inhibits GDC0941_Structure cluster_0 Pictilisib (GDC-0941) Core Structure GDC0941 Hinge Hinge-Binding (Indazole) Core Core Scaffold (Thienopyrimidine) Solubility Solubility/Selectivity (Morpholine) PK_Modulator Pharmacokinetic Modulator (this compound)

Caption: Key Pharmacophoric Elements of Pictilisib (GDC-0941).

Synthesis of Pictilisib (GDC-0941): A Case Study

The synthesis of Pictilisib involves the construction of a substituted thieno[3,2-d]pyrimidine core followed by the crucial introduction of the this compound side chain. The following workflow is adapted from established and scalable synthetic routes. [3][9]

Synthesis_Workflow Start Thienopyrimidine Core Synthesis Chlorination Chloromethylation at C6 Position Start->Chlorination Formation of Electrophile Coupling Nucleophilic Substitution with this compound Chlorination->Coupling Key Fragment Coupling Step Final Pictilisib (GDC-0941) Coupling->Final Final Product

Caption: High-Level Synthetic Workflow for Pictilisib (GDC-0941).

The key transformation involving this compound is a nucleophilic substitution reaction. A precursor molecule, 6-(chloromethyl)-2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine, is treated with this compound in the presence of a base. The nucleophilic secondary amine of the piperazine displaces the chloride, forming the final carbon-nitrogen bond.

Detailed Experimental Protocol: Synthesis of Pictilisib (GDC-0941) via Nucleophilic Substitution

This protocol details the final coupling step, which is the direct application of this compound.

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine (Pictilisib) from its chloromethyl precursor.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Role
6-(chloromethyl)-2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine957054-29-4427.91Electrophilic Precursor
This compound314044-08-3164.22Nucleophile (Key Reagent)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic Base
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous Solvent
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chloromethyl precursor (1.0 equivalent) in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add this compound (approx. 1.2 equivalents).

    • Causality Insight: Using a slight excess of the piperazine nucleophile helps to drive the reaction to completion and consume the limiting electrophilic precursor.

  • Base Addition: Add DIPEA (approx. 2.0-3.0 equivalents) to the reaction mixture.

    • Causality Insight: DIPEA acts as a scavenger for the hydrochloric acid (HCl) generated during the substitution reaction. As a bulky, non-nucleophilic base, it prevents unwanted side reactions that could occur with other amine bases.

  • Reaction Monitoring: Stir the reaction at ambient temperature (or with gentle heating to 40-50 °C if the reaction is sluggish). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: a. Once the reaction is complete, pour the mixture into water. This will often precipitate the crude product. b. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. c. Collect the solid product by vacuum filtration. d. Wash the filter cake sequentially with water and a non-polar solvent like diethyl ether or hexane to remove residual DMF and other impurities.

  • Purification: a. Dry the crude solid under vacuum. b. If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Dichloromethane/Methanol or Acetonitrile) to yield Pictilisib as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity Profile

The successful incorporation of the this compound moiety contributes to the potent inhibitory profile of Pictilisib against Class I PI3K isoforms.

PI3K IsoformIC₅₀ (nM) [1][10]
p110α3
p110β33
p110δ3
p110γ75

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the activity of the enzyme by 50%.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PI3K inhibitors. Its strategic use, exemplified in the development of Pictilisib (GDC-0941), allows for the fine-tuning of critical physicochemical and pharmacokinetic properties. The electron-withdrawing nature of the mesyl group modulates the basicity of the piperazine ring, while the overall moiety enhances solubility, contributing to favorable drug-like characteristics. The synthetic protocol outlined herein demonstrates a reliable and scalable method for its incorporation, providing a practical guide for researchers aiming to develop the next generation of targeted cancer therapeutics.

References

  • Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17(1), 97–107. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]

  • Han, Y., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3968. [Link]

  • MedPath. (2025). Gedatolisib | Advanced Drug Monograph. [Link]

  • ResearchGate. (2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Li, Z., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(11), 3169. [Link]

  • Maher, T. M., et al. (2016). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 48(suppl 60), PA4541. [Link]

  • ResearchGate. (2016). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. [Link]

  • National Center for Biotechnology Information. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]

  • Ferla, S., & D'Amore, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6695. [Link]

  • Chemsrc. (2025). Gedatolisib (PF-05212384, PKI-587). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17755052, Pictilisib. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

  • ResearchGate. (2020). Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl Substituted Morpholinopyrimidines. [Link]

  • Gang-le, C., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 19(6), 8303–8317. [Link]

  • Chen, G., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1648. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6430. [Link]

  • He, W., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5693–5697. [Link]

  • He, Y., et al. (2018). Synthesis, biological evaluation and structure-activity relationship of a novel class of PI3Kα H1047R mutant inhibitors. European Journal of Medicinal Chemistry, 158, 723–734. [Link]

  • Garlapati, R., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(21), 7642. [Link]

  • Al-Ostath, O. A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(30), 26368–26390. [Link]

  • De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(21), 7247. [Link]

Sources

Application Notes and Protocols: 1-(Methylsulfonyl)piperazine as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Sulfonylpiperazine Moiety in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] When functionalized with a methylsulfonyl group at the N1 position, the resulting intermediate, 1-(methylsulfonyl)piperazine, offers a unique combination of physicochemical properties and synthetic versatility.[3] The electron-withdrawing nature of the sulfonyl group modulates the basicity of the distal nitrogen, influencing its interaction with biological targets and metabolic enzymes. This subtle electronic tuning can be the key to unlocking desired potency and selectivity in drug candidates.[4]

This guide provides an in-depth exploration of this compound as a key building block in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its application in the development of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 55276-43-2[5]
Molecular Formula C₅H₁₂N₂O₂S[5]
Molecular Weight 164.23 g/mol [5]
Appearance White to off-white crystalline solid[3]
Melting Point 99 °C[6]
Purity Typically ≥97%[6]

Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Application: Nucleophilic Aromatic Substitution in Kinase Inhibitor Synthesis

A primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions to introduce the sulfonylpiperazine moiety into heterocyclic scaffolds common in kinase inhibitors.[7] The distal, unsubstituted nitrogen of this compound acts as the nucleophile, displacing a leaving group (typically a halogen) on an activated aromatic or heteroaromatic ring.

Conceptual Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound. This process is analogous to the synthetic strategies employed for numerous approved kinase inhibitors where a piperazine-containing fragment is coupled to a core heterocyclic structure in a late-stage synthetic step.

G cluster_0 Step 1: Synthesis of Heterocyclic Core cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Purification and Isolation A Starting Materials B Heterocyclic Core (with leaving group) A->B Multi-step synthesis D Crude Kinase Inhibitor B->D S N Ar Reaction Base, Solvent, Heat C This compound C->D E Purified Kinase Inhibitor API D->E Crystallization / Chromatography

Caption: Generalized workflow for kinase inhibitor synthesis.

Detailed Protocol: Synthesis of a Representative Kinase Inhibitor Intermediate

This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor intermediate, "Sulfonyl-Kinazinib," via a nucleophilic aromatic substitution reaction. The reaction conditions are adapted from established procedures for the synthesis of similar APIs, such as Dasatinib and Bosutinib, which involve the coupling of a piperazine derivative to a chlorinated heterocyclic core.[8][9]

Reaction Scheme:

Caption: Synthesis of "Sulfonyl-Kinazinib".

Materials and Reagents:
  • 2-chloro-4-methyl-pyrimidine (or a similar activated heterocyclic chloride)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-methyl-pyrimidine (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validating Step):

    • The crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure "Sulfonyl-Kinazinib."

    • In-process control: Fractions should be monitored by TLC to ensure proper separation.

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A high-resolution mass spectrum should be obtained to confirm the elemental composition.

Expected Data and Characterization:
AnalysisExpected Outcome
Yield 75-90% (post-purification)
Purity (HPLC) >98%
¹H NMR Characteristic peaks corresponding to the pyrimidine and piperazine protons, as well as the methyl and methylsulfonyl protons.
¹³C NMR Resonances corresponding to the carbon atoms of the pyrimidine and piperazine rings, and the methyl and methylsulfonyl groups.
Mass Spec (ESI+) A molecular ion peak corresponding to the molecular weight of "Sulfonyl-Kinazinib" ([M+H]⁺).

Causality in Experimental Design: Why These Conditions?

  • Choice of Base (K₂CO₃): A mild inorganic base like potassium carbonate is sufficient to scavenge the HCl generated during the reaction without promoting side reactions. Stronger bases could lead to undesired degradation of the starting materials or product.

  • Solvent Selection (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).[10] Its high boiling point allows for elevated reaction temperatures to drive the reaction to completion.

  • Temperature Control: Heating is typically required to overcome the activation energy of the SNAr reaction, especially with less activated substrates. The chosen temperature range of 80-100 °C is a good starting point for many heterocyclic systems.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of moisture, which could react with the reagents or solvent, and to avoid potential oxidative side reactions at elevated temperatures.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical molecules. Its unique electronic properties and synthetic accessibility make it an attractive component for lead optimization campaigns in drug discovery. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to confidently incorporate this important intermediate into their synthetic strategies, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 709161, this compound" PubChem, [Link].

  • Das, J., et al. "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of medicinal chemistry 49.23 (2006): 6819-6832.
  • Boschelli, D. H., et al. "7-alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases." Journal of medicinal chemistry 47.7 (2004): 1599-1601.
  • Singleton, D. A., et al. "Concerted nucleophilic aromatic substitutions." Journal of the American Chemical Society 137.11 (2015): 3771-3774.
  • Garbapu, S., et al. "A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®).
  • Chen, Y., et al. "A new and practical synthesis of bosutinib." Organic Process Research & Development 16.10 (2012): 1654-1660.
  • Gould, T. J., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry 64.11 (2021): 7494-7511.
  • Chemicalland21. "this compound." Chemicalland21, [Link].

  • Kumar, P., et al. "New Route for the synthesis of Bosutinib." Der Pharma Chemica 9.13 (2017): 93-98.
  • Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert opinion on drug discovery 17.9 (2022): 969-984.
  • Patel, R. V., et al. "Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • National Institutes of Health. "Dasatinib." PubChem, [Link].

  • National Institutes of Health. "Bosutinib." PubChem, [Link].

  • Ravindar, L., et al. "An evolving role of piperazine moieties in drug design and discovery." Current drug delivery 10.4 (2013): 434-453.
  • European Patent Office. "Intermediate compounds for the preparation of 1,2,4-triazolo [1,5-a]pyrimidine-2-sulfonamides." EP0330137B1, .
  • Google Patents.
  • Wang, Y., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules 17.11 (2012): 13494-13503.
  • Maskrey, T. S., et al. "A new synthesis of gefitinib." Synlett 30.04 (2019): 471-476.
  • Sos, M. L., et al. "A framework for identification of actionable cancer genome dependencies in small cell lung cancer." Proceedings of the National Academy of Sciences 109.42 (2012): 17034-17039.
  • Google Patents.
  • Google Patents.
  • McCausland, C. W. "Hard and soft nucleophilic substitution patterns in amino-methylsulfonyl-azines." (1976).
  • ResearchGate. "The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine." ResearchGate, [Link].

  • ResearchGate. "Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene." ResearchGate, [Link].

Sources

Application Notes and Protocols for the N-Arylation of 1-(Methylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl-1-(methylsulfonyl)piperazines in Modern Drug Discovery

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of diseases, particularly those involving the central nervous system.[1] The incorporation of a methylsulfonyl group at the N4 position of the piperazine ring, creating 1-(methylsulfonyl)piperazine, modulates the electronic properties and basicity of the distal nitrogen atom. This modification can significantly impact the compound's pharmacokinetic and pharmacodynamic profile, making the N-arylation of this specific scaffold a critical transformation for generating novel chemical entities with therapeutic potential.[2][3]

This guide provides a comprehensive overview and detailed experimental protocols for the efficient N-arylation of this compound. We will delve into the mechanistic underpinnings of the primary catalytic systems employed for this transformation—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling—offering insights into the rationale behind reagent selection and reaction optimization. The protocols are designed to be robust and adaptable, serving as a reliable starting point for researchers in drug development and synthetic organic chemistry.

PART 1: Foundational Chemical Principles and Methodologies

The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the secondary amine of the piperazine and an aryl electrophile. Due to the electron-withdrawing nature of the methylsulfonyl group, the nucleophilicity of the piperazine nitrogen is reduced compared to its alkylated or Boc-protected counterparts. This necessitates the use of transition metal-catalyzed cross-coupling reactions, which have revolutionized C-N bond formation.[4][5]

Methodology Comparison: Buchwald-Hartwig vs. Chan-Lam Coupling

The two most prevalent and effective methods for this transformation are the Buchwald-Hartwig amination and the Chan-Lam coupling. The choice between them often depends on the substrate scope, functional group tolerance, and available laboratory resources.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope and high functional group tolerance.[4][6][7] It typically involves the coupling of an amine with an aryl halide (Cl, Br, I) or triflate. The success of the reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8][9]

  • Chan-Lam Coupling: This copper-catalyzed reaction offers a milder and often more cost-effective alternative, typically utilizing arylboronic acids as the aryl source.[10][11][12] The reaction can often be run under aerobic conditions (in open air), as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species.[11][13] This method is particularly advantageous when the corresponding aryl halide for a Buchwald-Hartwig reaction is unstable or commercially unavailable.

FeatureBuchwald-Hartwig AminationChan-Lam Coupling
Metal Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., Cu(OAc)₂, CuI)
Aryl Source Aryl Halides (Cl, Br, I), TriflatesArylboronic Acids, Arylboroxines
Key Component Bulky, electron-rich phosphine ligandOften requires a base and an oxidant (air)
Typical Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)Moderate bases (e.g., K₂CO₃, Et₃N, Pyridine)
Advantages Broad substrate scope, high yields, well-understood mechanism.[4][5]Milder conditions, air-tolerant, uses readily available boronic acids.[10][11]
Limitations Cost of palladium and ligands, sensitivity to air/moisture.Can have narrower substrate scope, mechanism is complex.[12][13]

PART 2: Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle all reagents with care.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a generalized procedure for the coupling of this compound with an aryl bromide. The choice of ligand is critical; sterically hindered biarylphosphine ligands are often required for coupling less nucleophilic amines.[9][14]

Materials and Reagents:

  • This compound

  • Aryl Bromide (or Iodide, Chloride, or Triflate)

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand: e.g., XPhos, RuPhos, or BrettPhos

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (NaOtBu, 1.4 mmol, 1.4 equiv or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%). Add these solids to the Schlenk flask. Causality Note: The ligand-to-palladium ratio is crucial. A 2:1 or slightly higher ratio is often optimal to ensure the formation of the active monoligated palladium(0) species and prevent catalyst deactivation.[8]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (Toluene or Dioxane, 5-10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. Microwave-assisted protocols can significantly reduce reaction times, often completing within 30-180 seconds at elevated temperatures.[15][16]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).[17]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-(methylsulfonyl)piperazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. This method is often performed in air.[11]

Materials and Reagents:

  • This compound

  • Arylboronic Acid

  • Copper Catalyst: Copper(II) Acetate (Cu(OAc)₂)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular Sieves (4Å, optional but recommended)

Step-by-Step Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol, 1.0 equiv), this compound (1.5-2.0 mmol, 1.5-2.0 equiv), and Copper(II) Acetate (1.0-2.0 mmol, 1.0-2.0 equiv, if stoichiometric; or 0.1 mmol, 10 mol% if catalytic). Causality Note: While catalytic versions exist, the original Chan-Lam protocols often used stoichiometric copper. For less reactive amines, a stoichiometric amount may provide better results initially. Atmospheric oxygen helps regenerate the catalyst in catalytic versions.[10][11]

  • Additives: If desired, add activated powdered 4Å molecular sieves. Causality Note: Molecular sieves can help to remove water, which can promote unwanted side reactions like the homocoupling of the boronic acid.[12]

  • Solvent and Base Addition: Add the solvent (DCM, 10-15 mL) followed by the base (Et₃N or Pyridine, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. The flask can be left open to the air or fitted with a drying tube. The reaction mixture will typically turn from a suspension to a deep blue or green solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 12-48 hours at room temperature.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove copper salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of EDTA or ammonia to remove residual copper.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

PART 3: Visualization of Key Processes

Catalytic Cycles and Workflow

Visualizing the catalytic cycles provides a deeper understanding of the reaction mechanism and the role of each component.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_main Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)-X(Ln) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)-N(Ln)]+X- OA_Complex->Amine_Complex Ligand Exchange (+ Amine, -HX) Amine_Complex->Pd0 Reductive Elimination Product Ar-N Product Amine_Complex->Product Base Base Base->OA_Complex assists exchange

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental_Workflow General N-Arylation Workflow start Reagent Assembly (Amine, Aryl Source, Catalyst, Base) reaction Reaction Under Inert Atmosphere / Air start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Filtration monitoring->workup Complete purification Column Chromatography workup->purification characterization Structural Analysis (NMR, HRMS) purification->characterization

Caption: General experimental workflow for N-arylation.

Troubleshooting and Key Considerations

  • Low Yield:

    • Buchwald-Hartwig: Screen different ligands (XPhos, RuPhos, etc.) and bases (K₂CO₃, K₃PO₄). Ensure the solvent is rigorously anhydrous.[6]

    • Chan-Lam: Try a different copper source (e.g., CuI). The addition of a ligand like 1,10-phenanthroline can sometimes be beneficial.[18][19]

  • No Reaction:

    • Confirm catalyst activity. A bad batch of palladium catalyst or ligand can be the cause.

    • For aryl chlorides in Buchwald-Hartwig, a more electron-rich and bulky ligand is typically required.[9]

  • Side Products:

    • Hydrodehalogenation (Ar-H): This can occur if water is present or via β-hydride elimination pathways. Ensure anhydrous conditions.[8]

    • Boronic Acid Homocoupling (Ar-Ar): In Chan-Lam, this can be minimized by controlling the reaction temperature and ensuring efficient stirring.

Conclusion

The N-arylation of this compound is a highly achievable and valuable transformation for the synthesis of novel compounds in drug discovery. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling provide effective, complementary strategies. Success relies on the careful selection of the catalyst system, base, and solvent, tailored to the specific aryl partner. The protocols and insights provided herein offer a robust framework for researchers to efficiently synthesize these important molecular scaffolds.

References

  • Vertex AI Search, based on 10

  • Vertex AI Search, based on 20

  • Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451–7453. [Link]

  • Vertex AI Search, based on 21

  • Vertex AI Search, based on 14

  • Vertex AI Search, based on 22

  • Vertex AI Search, based on

  • Vertex AI Search, based on 23

  • Vertex AI Search, based on 13

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Vertex AI Search, based on 8

  • Vertex AI Search, based on 2

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Vertex AI Search, based on 24

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • YouTube. (2022). Chan-Lam Coupling. [Link]

  • Vertex AI Search, based on 25

  • Vertex AI Search, based on 26

  • Vertex AI Search, based on 27

  • Vertex AI Search, based on 28

  • Vertex AI Search, based on 29

  • Vertex AI Search, based on 30

  • Vertex AI Search, based on 1

  • Vertex AI Search, based on 5

  • Vertex AI Search, based on 31

  • Vertex AI Search, based on 32

  • YouTube. (2023). Buchwald-Hartwig amination. [Link]

  • Vertex AI Search, based on 33

  • Vertex AI Search, based on 34

  • Vertex AI Search, based on 3

  • Vertex AI Search, based on 35

  • Vertex AI Search, based on 36

  • Vertex AI Search, based on 17

  • Vertex AI Search, based on 37

  • Vertex AI Search, based on 16

  • Vertex AI Search, based on 38

  • Vertex AI Search, based on 18

  • Vertex AI Search, based on 39

  • Vertex AI Search, based on 40

  • Vertex AI Search, based on 19

  • Vertex AI Search, based on 41

  • Vertex AI Search, based on [Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10][14][15]triazines - MDPI]()

  • Vertex AI Search, based on 42

Sources

Effective Coupling Strategies for 1-(Methylsulfonyl)piperazine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract: 1-(Methylsulfonyl)piperazine is a cornerstone building block in modern medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and enhance pharmacological activity.[1][2] Its successful and efficient coupling to various scaffolds is a critical step in the synthesis of numerous therapeutic agents.[3] This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the two primary transformations involving this moiety: Palladium-catalyzed C-N cross-coupling for N-arylation and amide bond formation for N-acylation. By delving into the causality behind experimental choices, this document offers robust, field-proven protocols and troubleshooting strategies to ensure reliable and high-yielding synthetic outcomes.

The Strategic Importance of the this compound Moiety

The piperazine ring is a classic example of a "privileged scaffold" in drug discovery, valued for its ability to interact with a wide range of biological targets.[2] The addition of the methylsulfonyl group to one of the piperazine nitrogens significantly alters its electronic and physical properties. This group is a strong electron-withdrawing group, which reduces the pKa of the distal nitrogen, making it less basic and less prone to protonation at physiological pH. This modification can be crucial for improving oral bioavailability, metabolic stability, and overall pharmacokinetic profiles of a drug candidate. Given its importance, mastering the coupling reactions of this compound is an essential skill for synthetic and medicinal chemists.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aryl or heteroaryl halide and the secondary amine of this compound is most effectively achieved via the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[4][6][7] Understanding this mechanism is key to rationally selecting catalysts, ligands, and bases for optimal performance.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: this compound coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[8][9]

  • Reductive Elimination: The aryl group and the amido fragment are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex L-Pd(II)(Ar)(NR₂) AmineCoord->Amido + Base - [Base-H]X Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.

ParameterSelection Rationale & Key InsightsTypical Choices for this compound
Palladium Source Pd(II) sources like Pd(OAc)₂ are common and reduced in situ to the active Pd(0) species.[10] Pd(0) sources like Pd₂(dba)₃ can offer faster initiation. Pre-formed catalysts combining Pd and a ligand often provide superior activity and reproducibility.Pd₂(dba)₃, Pd(OAc)₂
Ligand The ligand is critical for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. For coupling with the relatively hindered this compound, and especially for less reactive aryl chlorides, bulky, electron-rich biarylphosphine ligands are required.[7][11] These ligands promote the formation of a monoligated Pd(0) species, which is highly active.XPhos, RuPhos, BrettPhos
Base A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7] Sodium tert-butoxide is a common and effective choice.[10] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups, but often require higher temperatures and longer reaction times.[12] The choice of base can be solvent-dependent.[8]NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and competing hydrolysis reactions. Toluene and 1,4-dioxane are the most common choices.[5]Toluene, 1,4-Dioxane, THF
Protocol 1: N-Arylation of this compound with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide using an XPhos-based catalytic system.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, XPhos, and NaOtBu.

  • Reagent Addition: Add the aryl bromide and this compound to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. A vacuum/backfill cycle (3x) is highly recommended.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.

Self-Validation & Troubleshooting:

  • Expected Outcome: A high yield (>80%) of the desired N-aryl-1-(methylsulfonyl)piperazine.

  • Low Conversion: If the reaction stalls, ensure the solvent is truly anhydrous and the system is free of oxygen. Catalyst or ligand degradation may have occurred.[13] Consider using a pre-catalyst for better stability.

  • Side Product Formation (Hydrodehalogenation): If the starting aryl halide is converted to an arene, it suggests a competing reaction pathway. This can sometimes be suppressed by using a different ligand or base.

Amide Bond Formation: N-Acylation Strategies

Coupling this compound with a carboxylic acid to form an amide is one of the most frequent reactions in medicinal chemistry.[14] The direct reaction is unfavorable; therefore, the carboxylic acid must first be "activated" using a coupling reagent.[15]

The Activation and Coupling Workflow

The process involves two main stages:

  • Carboxylic Acid Activation: A coupling reagent converts the hydroxyl group of the carboxylic acid into a highly reactive intermediate (e.g., an active ester, O-acylisourea).[14]

  • Nucleophilic Attack: The secondary amine of this compound attacks the activated carbonyl carbon, displacing the leaving group to form the stable amide bond. A non-nucleophilic base is required to scavenge the acid produced during the reaction.[15]

Amide_Coupling_Workflow Start Carboxylic Acid (R-COOH) + 1-(MeSO₂)piperazine Activation Step 1: Activation (Coupling Reagent + Base) Start->Activation Intermediate Reactive Intermediate (e.g., Active Ester) Activation->Intermediate Coupling Step 2: Nucleophilic Attack (Piperazine Amine) Intermediate->Coupling Product Final Product (Amide) Coupling->Product

Caption: General workflow for amide bond formation.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and sensitivity to racemization (if chiral centers are present).

Reagent ClassExamplesMechanism & RationaleCommon Solvents & Bases
Carbodiimides EDC, DCC, DICReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][15] Prone to side reactions and racemization; often used with additives like HOBt or HOAt to form a more stable, yet still reactive, active ester.DCM, DMF; DIPEA, Et₃N
Aminium/Uronium Salts HATU, HBTUPre-activated forms of HOBt/HOAt derivatives. They react rapidly with carboxylic acids to form active esters.[15] HATU is highly efficient, especially for hindered substrates, and minimizes racemization.[16]DMF, NMP; DIPEA
Phosphonium Salts PyBOP, BOPSimilar to aminium salts, they generate active esters. They are highly effective but can be less atom-economical.DMF, DCM; DIPEA
Acid Halide Formation SOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride in situ or in a separate step.[17][18] This method is robust but can be harsh and is not suitable for sensitive substrates.DCM, THF; Et₃N, Pyridine
Protocol 2: Amide Coupling via HATU Activation

This protocol details a reliable procedure using HATU, a highly effective coupling reagent suitable for a broad range of substrates, including those that are sterically demanding.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add HATU to the solution, followed by DIPEA. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add this compound to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization.

Self-Validation & Troubleshooting:

  • Expected Outcome: A clean reaction with high yield (>85%) of the target amide.

  • Low Yield: This can result from several factors.[13]

    • Poor Acid Activation: Ensure HATU is of high quality and the solvent is anhydrous.

    • Incorrect Base: DIPEA is non-nucleophilic. Using a primary or secondary amine base would lead to side reactions.[13]

    • Moisture: Water will hydrolyze the active intermediate and consume the coupling reagent.

Conclusion

The successful incorporation of this compound into target molecules relies on the rational application of modern synthetic methods. For N-arylation, the Buchwald-Hartwig amination, employing bulky phosphine ligands and strong bases, provides a robust and versatile route. For N-acylation, the use of aminium-based coupling reagents like HATU offers a mild, rapid, and highly efficient method for constructing the amide bond. By understanding the mechanisms behind these transformations and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and reproducibly synthesize complex molecules containing this valuable pharmacophore.

References

  • J&K Scientific LLC. This compound Hydrochloride | 55276-43-2. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Klimavicius, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (PMC). [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (2025). Palladium-catalyzed amination strategies for aniline synthesis. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Loidolt, M., et al. (2023). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

  • Fais, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Kumar, A., & Ahmad, I. (2018). Amide Bond Activation of Biological Molecules. MDPI. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • Hülsmeyer, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Al-Harrasi, A., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. MDPI. [Link]

  • Royal Society of Chemistry. (2015). Evaluation of alternative solvents in common amide coupling reactions. [Link]

  • Royal Society of Chemistry. (2023). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. National Institutes of Health (PMC). [Link]

Sources

Application Note: Quantitative Analysis of 1-(Methylsulfonyl)piperazine using a Validated Stability-Indicating UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the quantitative determination of 1-(Methylsulfonyl)piperazine, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for precise and reliable quantification in both drug substance and drug product manufacturing, we provide a detailed, validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring robust and reproducible results. The method is designed to be stability-indicating and is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Introduction: The Analytical Imperative for this compound

This compound is a piperazine derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. As a potential process-related impurity or a starting material, its quantification at various stages of drug development and manufacturing is a regulatory expectation.

This guide addresses the analytical challenges associated with this compound, a non-chromophoric compound, by leveraging the sensitivity and selectivity of tandem mass spectrometry. We will detail a complete workflow, from sample preparation to data analysis, grounded in established scientific principles and best practices in analytical chemistry.

Method Selection: Why UPLC-MS/MS?

The choice of UPLC-MS/MS is predicated on the inherent advantages of this technique for the analysis of pharmaceutical compounds, particularly at low concentrations.

  • Specificity: Tandem mass spectrometry, especially in Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity. By monitoring a specific precursor-to-product ion transition, interference from complex matrices can be virtually eliminated. This is crucial when analyzing APIs or formulated drug products containing multiple excipients.

  • Sensitivity: LC-MS/MS provides low limits of detection (LOD) and quantification (LOQ), enabling the accurate measurement of trace amounts of this compound, which may be present as an impurity.[3]

  • Speed: UPLC technology utilizes sub-2 µm particle columns, allowing for faster separations without compromising resolution. This high-throughput capability is advantageous in a quality control environment.

  • Versatility: The method can be adapted for various matrices, including bulk drug substances, formulated tablets, and potentially biological fluids with appropriate sample preparation.

While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for piperazine derivatives, they often require derivatization to improve volatility.[4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also an option but may lack the required sensitivity and specificity for trace-level quantification, and often necessitates derivatization for non-chromophoric compounds like this compound.[4]

Experimental Workflow

The overall analytical workflow is depicted in the diagram below. Each stage is designed to ensure the integrity and accuracy of the final quantitative result.

Analytical Workflow for this compound Quantification Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Drug Substance or Tablet Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration Injection Injection into UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Report Generation Quantification->Report

Caption: Figure 1: Overall Analytical Workflow

Detailed Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Syringe filters (0.22 µm, PVDF or other suitable material)

Standard and Sample Preparation

Causality: The accuracy of the quantification heavily relies on the precise preparation of standards and samples. The chosen diluent must ensure the complete dissolution and stability of the analyte. A 50:50 mixture of acetonitrile and water is a common and effective diluent for polar compounds in reversed-phase chromatography.

Protocol for Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of 50:50 (v/v) acetonitrile/water and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with 50:50 (v/v) acetonitrile/water and mix thoroughly.

Protocol for Calibration Standards and Quality Control (QC) Samples:

  • Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure an independent check of accuracy and precision.

Protocol for Tablet Sample Preparation (Example for a 100 mg Tablet):

  • Accurately weigh and record the weight of not fewer than 10 tablets and calculate the average tablet weight.

  • Grind the tablets to a fine, uniform powder using a mortar and pestle.[5]

  • Accurately weigh a portion of the powder equivalent to the average tablet weight into a 100 mL volumetric flask.

  • Add approximately 70 mL of 50:50 (v/v) acetonitrile/water and sonicate for 30 minutes to ensure complete extraction of the analyte.[5]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the same diluent and mix well.

  • Filter a portion of the solution through a 0.22 µm syringe filter into a UPLC vial. Further dilution may be necessary to bring the concentration within the calibration range.

UPLC-MS/MS Method

Causality: The chromatographic method is designed to achieve a sharp, symmetrical peak for this compound, free from co-eluting interferences. A C18 stationary phase is a versatile choice for a broad range of small molecules. The mobile phase, consisting of a weak acid (formic acid) in water and an organic modifier (acetonitrile), is standard for promoting good peak shape and ionization efficiency in positive electrospray ionization mode. The gradient elution ensures that the analyte is eluted efficiently while minimizing the run time.

Table 1: UPLC-MS/MS Instrumental Parameters

ParameterCondition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Gradient Program Time (min)
0.0
2.0
2.5
2.6
3.5
MS/MS System Waters Xevo TQ-S or equivalent Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions Compound
This compound (Quantifier)
This compound (Qualifier)

Note: The molecular weight of this compound is 164.23 g/mol .[6] The precursor ion [M+H]⁺ is therefore m/z 165.1. The product ions are proposed based on common fragmentation pathways of piperazine derivatives, involving cleavage of the piperazine ring.

Method Validation

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][7]

Method_Validation_Parameters Figure 2: Key ICH Q2(R1) Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Figure 2: Key ICH Q2(R1) Validation Parameters

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity and resolution from potential interferences.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the expected range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.As defined by linearity, accuracy, and precision studies.
Accuracy Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1 with acceptable precision and accuracy.To be determined experimentally. RSD ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits. No significant impact on results.
Stability of Solutions Analyze standard and sample solutions at set intervals (e.g., 0, 8, 24, 48 hours) at room temperature and refrigerated.Recovery within ±5% of the initial value.

Stability-Indicating Nature of the Method

To establish the method as stability-indicating, forced degradation studies should be performed on the drug substance.[8][9] This involves subjecting the analyte to stress conditions to produce degradation products and demonstrating that the analytical method can effectively separate and quantify the analyte in the presence of these degradants.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: ICH-compliant light exposure

The UPLC-MS/MS method's specificity ensures that the quantification of this compound is not affected by any co-eluting degradation products, thereby confirming its stability-indicating capability.

Conclusion

This application note provides a robust, sensitive, and specific UPLC-MS/MS method for the quantification of this compound. The detailed protocol, coupled with a thorough validation strategy based on ICH guidelines, ensures that the method is reliable for its intended use in a regulated pharmaceutical environment. The stability-indicating nature of the assay further qualifies it for use in stability studies and for the analysis of process-related impurities. By explaining the scientific rationale behind the experimental choices, this guide empowers researchers and analysts to implement and adapt this method with confidence.

References

  • Navaneeswari, R. and Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Gornowicz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Pharmaceuticals, 15(3), 389. [Link]

  • Samanidou, V. F., et al. (2009). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 394(3), 855-865. [Link]

  • Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 41(5), 188-195. [Link]

  • News-Medical.net. (2015). Rapid and Effective Content Determination of Tablets Through Fully Automated Sample Preparation. [Link]

  • Wleklik, K., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7415. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wang, S., et al. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 46(1), 58-65. [Link]

  • J&K Scientific LLC. (n.d.). This compound Hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 709161, this compound. PubChem. [Link]

  • Alsante, K. M., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science, 50(8), 715-722. [Link]

  • Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1184-1191. [Link]

Sources

The Role of 1-(Methylsulfonyl)piperazine in Advanced Agrochemical Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Piperazine Scaffold in Modern Crop Protection

In the relentless pursuit of novel and effective agrochemicals, the piperazine ring has emerged as a "privileged scaffold".[1] Its unique physicochemical properties—including structural rigidity, the presence of two basic nitrogen atoms for facile chemical modification, and favorable solubility profiles—make it an invaluable building block in the design of new bioactive molecules.[2][3][4] Within this class of compounds, 1-(Methylsulfonyl)piperazine stands out as a key intermediate, offering a strategic entry point for the synthesis of a diverse array of potential fungicides, herbicides, and insecticides.[5][6]

This technical guide provides an in-depth exploration of the application of this compound in agricultural chemistry. Moving beyond its role as a simple building block, we will delve into the design principles, synthesis protocols, and biological evaluation of derivatives that leverage this scaffold to address pressing challenges in crop protection, particularly in the development of next-generation fungicides.

Core Concept: this compound as a Versatile Synthetic Intermediate

This compound (CAS 55276-43-2) is a white crystalline solid with a molecular weight of 164.23 g/mol .[7][8] Its structure, featuring a piperazine ring substituted with a methylsulfonyl group, provides a unique combination of reactivity and stability.[7] The methylsulfonyl group enhances the compound's solubility and reactivity, making it an attractive starting material for combinatorial chemistry and targeted synthesis campaigns.[5] While not typically an active ingredient itself, its true value lies in its role as a foundational structure for creating more complex and biologically active molecules.[2][6]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₅H₁₂N₂O₂S[7]
Molecular Weight 164.23 g/mol [7][8]
Appearance White to almost white powder/crystal
Melting Point 94.0 to 98.0 °C
CAS Number 55276-43-2[7][8]

Application Focus: Development of Novel Fungicides

The piperazine moiety is a well-established pharmacophore in a number of commercial fungicides.[6] Recent research has highlighted the potential of sulfonylpiperazine derivatives in the development of novel antifungal agents with unique mechanisms of action.[9][10][11]

Mechanism of Action: Targeting Fungal Cell Wall Integrity

One of the most promising avenues for piperazine-based fungicides is the inhibition of 1,3-β-D-glucan synthase.[12] This enzyme is essential for the synthesis of β-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, the structural integrity of the fungal cell is compromised, leading to cell lysis and death. This mode of action is particularly attractive as it targets a pathway absent in plants and animals, suggesting a favorable toxicity profile.

A notable example is the discovery of piperazine propanol derivatives that exhibit potent inhibition of 1,3-β-D-glucan synthase in pathogenic fungi like Candida albicans and Aspergillus fumigatus.[12] While these are not direct derivatives of this compound, they demonstrate the potential of the broader piperazine class in targeting this crucial fungal enzyme.

Diagram: Proposed Mechanism of Action

Fungicidal_Mechanism Sulfonylpiperazine_Derivative Sulfonylpiperazine Derivative Glucan_Synthase 1,3-β-D-Glucan Synthase (Fungal Enzyme) Sulfonylpiperazine_Derivative->Glucan_Synthase Inhibits Beta_Glucan_Synthesis β-Glucan Synthesis Glucan_Synthase->Beta_Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Formation Beta_Glucan_Synthesis->Fungal_Cell_Wall Cell_Lysis Cell Lysis & Fungal Death Fungal_Cell_Wall->Cell_Lysis Disruption leads to

Caption: Inhibition of 1,3-β-D-glucan synthase by sulfonylpiperazine derivatives disrupts fungal cell wall formation, leading to cell death.

Structure-Activity Relationship (SAR) Insights

The development of potent bioactive molecules from a scaffold like this compound is guided by understanding the structure-activity relationship (SAR). Studies on related sulfonyl piperazine inhibitors, although in the context of antibacterial research, provide valuable insights that can be extrapolated to agrochemical design.[13]

Key takeaways for designing novel fungicides include:

  • Aromatic Substitutions: The nature and position of substituents on aromatic rings attached to the piperazine core can significantly influence binding affinity to the target enzyme.[13]

  • Hydrophobic Groups: The presence of specific hydrophobic moieties can enhance membrane permeability, allowing the compound to reach its intracellular target more effectively.[13]

  • Hydrogen-Bond Acceptors: Strategic placement of hydrogen-bond acceptors can facilitate stronger interactions with the active site of the target protein.[13]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of novel fungicidal candidates derived from this compound.

Protocol 1: Synthesis of a Novel N-Aryl-1-(Methylsulfonyl)piperazine Derivative

This protocol outlines a common synthetic route for creating derivatives of this compound, specifically through N-alkylation.[14]

Objective: To synthesize a novel N-aryl derivative of this compound for subsequent biological screening.

Materials:

  • This compound

  • Substituted aryl halide (e.g., 2,4-dichlorobenzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl-1-(methylsulfonyl)piperazine derivative.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve this compound and K₂CO₃ in Acetonitrile Add_Halide Add Substituted Aryl Halide Start->Add_Halide Reflux Heat to Reflux & Monitor by TLC Add_Halide->Reflux Filter Cool and Filter Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Wash Dissolve in DCM & Wash Concentrate->Wash Dry Dry Organic Layer Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: A generalized workflow for the synthesis of N-aryl-1-(methylsulfonyl)piperazine derivatives.

Protocol 2: In Vitro Antifungal Bioassay

This protocol describes a method for evaluating the antifungal activity of newly synthesized compounds against common plant pathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC₅₀) of a synthesized derivative against a target fungal pathogen.

Materials:

  • Synthesized this compound derivative

  • Commercial fungicide (e.g., Azoxystrobin) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of a target fungus (e.g., Phytophthora capsici)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compound and the commercial fungicide in DMSO.

  • Prepare PDA medium and autoclave to sterilize.

  • Cool the PDA to approximately 50-60°C and add the test compound to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug from an actively growing culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC₅₀ value by probit analysis of the concentration-response data.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Future Perspectives

The strategic use of the this compound scaffold holds significant promise for the future of agrochemical discovery. Advances in computational chemistry and high-throughput screening can accelerate the identification of novel derivatives with high efficacy and desirable safety profiles. Furthermore, exploring the synergistic effects of these new molecules with existing agrochemicals could lead to more sustainable and effective crop protection strategies. The versatility of the piperazine ring ensures its continued relevance in the development of innovative solutions to global food security challenges.[6]

References

  • J&K Scientific LLC. This compound Hydrochloride | 55276-43-2.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central.
  • Piperazine Anhydrous as a Key Intermediate in Agrochemical and Dye Manufacturing.
  • Representative bioactive molecules and fungicides containing thymol/piperidine/ sulfonamide cores and our project design.
  • Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection.
  • This compound | C5H12N2O2S | CID 709161. PubChem.
  • Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tom
  • Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals.
  • Synthesis and fungicidal activity of phenazine-1-carboxylic triazole derivatives.
  • 4-(Methylsulfonyl)piperazin-1-ium chloride. PubMed Central.
  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
  • Method for preparing piperazines.
  • This compound, 97% 100 g. Thermo Scientific Chemicals.
  • This compound 55276-43-2. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Synthesis and fungicidal activity of phenazine-1-carboxylic triazole deriv
  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Selective herbicides based on metribuzin and substituted imidazo[1,2-a]pyridin-3-yl-sulfonyl compounds.
  • Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? PubMed Central.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Structure−activity relationship analysis.

Sources

Application Notes and Protocols for 1-(Methylsulfonyl)piperazine Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurological disorders represent a significant global health challenge, with millions of individuals affected by conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] The complexity of the central nervous system (CNS) necessitates the continuous exploration of novel chemical scaffolds to develop more effective and safer therapeutics.[2] Among these, piperazine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry due to their wide range of biological activities, particularly within the CNS.[1][3] This guide focuses on a specific subclass, 1-(methylsulfonyl)piperazine derivatives, as promising candidates for the development of novel treatments for neurological disorders.

The this compound moiety is a key structural feature that can influence a molecule's physicochemical properties, such as solubility and reactivity, which are critical for drug development.[4] While extensive research exists for the broader class of piperazine derivatives, this guide will provide a detailed framework for the investigation of this compound derivatives, from their fundamental mechanism of action to preclinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in this exciting field.

Mechanism of Action: Targeting Key Neuropathological Pathways

The therapeutic potential of this compound derivatives in neurological disorders is predicated on their ability to modulate key signaling pathways implicated in disease pathogenesis. While specific mechanisms will vary depending on the full molecular structure, the piperazine core often directs these compounds to interact with critical neurotransmitter systems.

Dopaminergic and Serotonergic System Modulation

A primary mechanism of action for many centrally acting piperazine derivatives is the modulation of dopamine and serotonin receptors.[3][5] These neurotransmitter systems are dysregulated in a variety of neurological and psychiatric conditions.

  • Parkinson's Disease: The degeneration of dopaminergic neurons is a hallmark of Parkinson's disease.[6] Derivatives of this compound can be designed to act as dopamine receptor agonists, mimicking the effect of dopamine to alleviate motor symptoms.[7] Specifically, targeting D2 and D3 dopamine receptors is a common strategy.[7][8]

  • Schizophrenia: The dopamine hypothesis of schizophrenia suggests that an overactivity of dopaminergic pathways contributes to psychotic symptoms.[9] Therefore, this compound derivatives with antagonistic activity at D2 receptors could be beneficial.[10] Furthermore, modulation of serotonin receptors, such as 5-HT2A antagonism, is a key feature of atypical antipsychotics that can improve both positive and negative symptoms.[10]

  • Alzheimer's Disease: While not a primary target, modulation of dopaminergic and serotonergic systems can influence cognitive and behavioral symptoms associated with Alzheimer's disease.[11]

Emerging Targets and Polypharmacology

Beyond classical neurotransmitter systems, this compound derivatives may exert their effects through other mechanisms:

  • Transient Receptor Potential Canonical 6 (TRPC6) Channels: Some piperazine derivatives have been shown to potentiate TRPC6 channels, which play a role in regulating dendritic spine stability and memory formation.[12][13] Activation of these channels may offer a neuroprotective strategy in Alzheimer's disease.[12][13]

  • Inhibition of Protein Aggregation: A key pathological feature of many neurodegenerative diseases is the aggregation of misfolded proteins, such as amyloid-β (Aβ) and tau in Alzheimer's disease.[14][15] Novel piperazine-based compounds are being investigated for their ability to inhibit the aggregation of these peptides.[14][15]

The ability of a single molecule to interact with multiple targets, known as polypharmacology, can be advantageous in treating complex multifactorial diseases like neurological disorders. The this compound scaffold offers a versatile platform for designing such multi-target ligands.

Signaling Pathway Diagram

Neurological_Disorder_Pathways DA_Vesicle Dopamine Vesicle D2R D2 Receptor DA_Vesicle->D2R Dopamine 5HT_Vesicle Serotonin Vesicle 5HT2AR 5-HT2A Receptor 5HT_Vesicle->5HT2AR Serotonin Signal_Transduction_D2 Cellular Response (e.g., Reduced Neuronal Excitability) D2R->Signal_Transduction_D2 Inhibition of cAMP Signal_Transduction_5HT2A Cellular Response (e.g., Modulation of Neurotransmission) 5HT2AR->Signal_Transduction_5HT2A IP3/DAG Pathway TRPC6 TRPC6 Channel Ca_Influx Ca_Influx TRPC6->Ca_Influx Ca2+ Influx Derivative This compound Derivative Derivative->D2R Antagonist/Agonist Derivative->5HT2AR Antagonist Derivative->TRPC6 Potentiator Synaptic_Plasticity Synaptic_Plasticity Ca_Influx->Synaptic_Plasticity Enhanced Synaptic Plasticity

Caption: Potential signaling pathways modulated by this compound derivatives.

Synthesis and Characterization

The synthesis of novel this compound derivatives is a crucial first step in their evaluation as therapeutic agents. Several synthetic methods can be employed, with the choice depending on the desired final structure.[4]

General Synthesis Protocol

A common and efficient method for synthesizing N-sulfonylated piperazine derivatives involves the reaction of a piperazine-containing core with a sulfonyl chloride.[16]

Protocol: Synthesis of a Model 1-(Methylsulfonyl)-4-(aryl)piperazine Derivative

  • Starting Material Preparation: Begin with a commercially available or previously synthesized N-arylpiperazine.

  • Dissolution: Dissolve the N-arylpiperazine (1 mmol) in a suitable aprotic solvent, such as dichloromethane (20 mL), in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Sulfonyl Chloride: To the stirred solution, add methanesulfonyl chloride (1.1 mmol) dropwise at room temperature.

  • Base Addition: After 10-15 minutes of stirring, add a non-nucleophilic base, such as triethylamine (1.5 mmol), to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Separate the organic layer and wash it sequentially with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(methylsulfonyl)-4-(aryl)piperazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using the following techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point (if solid): As an indicator of purity.

Characterization Data
TechniqueExpected Observations
¹H NMR Resonances corresponding to the protons of the aryl group, the piperazine ring (typically two distinct multiplets), and a sharp singlet for the methylsulfonyl group protons around 2.8-3.0 ppm.
¹³C NMR Signals for the carbons of the aryl group, the piperazine ring, and the methylsulfonyl group.
Mass Spec. A molecular ion peak ([M+H]⁺ or M⁺) corresponding to the calculated molecular weight of the synthesized compound.

In Vitro Assays for Efficacy and Target Engagement

Prior to in vivo testing, a series of in vitro assays are essential to characterize the pharmacological profile of the synthesized this compound derivatives.

Receptor Binding Assays

Objective: To determine the affinity of the compounds for specific molecular targets, such as dopamine and serotonin receptors.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors).

  • Assay Buffer: Prepare an appropriate binding buffer (composition will vary depending on the receptor).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors).

    • Add increasing concentrations of the test compound (this compound derivative).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Objective: To assess the functional activity of the compounds at their target receptors (i.e., whether they are agonists, antagonists, or partial agonists).

Protocol: cAMP Assay for D2 Receptor Antagonism

  • Cell Culture: Culture a cell line stably expressing the human D2 dopamine receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivative for a specified time.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX to induce a decrease in intracellular cyclic adenosine monophosphate (cAMP).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the agonist concentration in the presence and absence of the test compound.

    • Determine the ability of the test compound to reverse the agonist-induced decrease in cAMP, indicating antagonistic activity.

Experimental Workflow Diagram

In_Vitro_Workflow Start Synthesized this compound Derivative Binding_Assay Receptor Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay Cell-Based Functional Assay (Determine Activity - Agonist/Antagonist) Binding_Assay->Functional_Assay High Affinity Compounds Toxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Functional_Assay->Toxicity_Assay Desired Functional Activity Lead_Selection Lead Compound Selection Toxicity_Assay->Lead_Selection Low Toxicity

Caption: A streamlined workflow for the in vitro evaluation of novel derivatives.

In Vivo Preclinical Evaluation

Promising compounds identified from in vitro screening should be advanced to in vivo studies using relevant animal models of neurological disorders to assess their therapeutic efficacy and pharmacokinetic properties.[17][18]

Animal Models

The choice of animal model is critical and should recapitulate key aspects of the human disease.[17][18]

  • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5xFAD model, are commonly used to study amyloid pathology and cognitive deficits.[12][19]

  • Parkinson's Disease: Neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) or MPTP models in rodents, are used to induce dopaminergic neurodegeneration and motor impairments.[19] Genetic models based on alpha-synuclein overexpression are also available.[17]

  • Schizophrenia: Pharmacological models, such as those using NMDA receptor antagonists (e.g., MK-801 or phencyclidine), can induce behaviors relevant to both positive and negative symptoms of schizophrenia.[20]

Pharmacokinetic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.[21]

Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.
Efficacy Studies

Objective: To evaluate the therapeutic effects of the lead compounds in animal models of neurological disorders.

Protocol: Behavioral Testing in a Mouse Model of Parkinson's Disease (6-OHDA model)

  • Model Induction: Create unilateral lesions of the substantia nigra with 6-OHDA in mice.

  • Compound Administration: After a recovery period, administer the test compound or vehicle to the mice daily for a specified duration.

  • Behavioral Assessment:

    • Rotational Behavior: Measure apomorphine- or amphetamine-induced rotations to assess the extent of the lesion and the effect of the treatment.

    • Cylinder Test: Assess forelimb use asymmetry as a measure of motor deficit.

    • Rotarod Test: Evaluate motor coordination and balance.

  • Post-mortem Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify the extent of dopaminergic neuron survival (e.g., by tyrosine hydroxylase staining).

Safety and Toxicology

A thorough evaluation of the safety profile of any new therapeutic candidate is paramount.

In Vitro Safety Assessment
  • hERG Channel Assay: To assess the risk of cardiac arrhythmia.

  • Cytochrome P450 (CYP) Inhibition Assay: To evaluate the potential for drug-drug interactions.[5][22]

  • Ames Test: To screen for mutagenic potential.

In Vivo Toxicology
  • Acute Toxicity Study: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single high dose.

  • Repeat-Dose Toxicity Study: To evaluate the toxicological effects of the compound after repeated administration over a longer period (e.g., 28 days) in two species (one rodent and one non-rodent).

Safety Considerations for this compound: The parent compound, this compound, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[23][24][25] Appropriate personal protective equipment (PPE) should be used when handling this and related compounds in a laboratory setting.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics for a range of neurological disorders. Their versatile chemical structure allows for the fine-tuning of pharmacological properties to achieve desired activity at key molecular targets within the central nervous system. This guide provides a comprehensive framework for the systematic evaluation of these compounds, from initial synthesis and in vitro characterization to in vivo preclinical assessment of efficacy and safety. By following these detailed protocols and considering the underlying scientific rationale, researchers can effectively explore the therapeutic potential of this important chemical scaffold.

References

  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • J&K Scientific LLC. (n.d.). This compound Hydrochloride | 55276-43-2. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Popugaeva, E., Pchitskaya, E., Chernyuk, D., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. [Link]

  • PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

  • American Society for Pharmacology and Experimental Therapeutics. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • Váňa, J., Perjési, P., & Hrabálek, A. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2181. [Link]

  • ClinicalTrials.gov. (2017, February 23). A Study to Test Different Doses of BI 409306 in Patients With Cognitive Impairment Due to Alzheimer's Disease. [Link]

  • PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]

  • PubMed. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]

  • MDPI. (n.d.). Therapeutics of Alzheimer's Disease: Recent Developments. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

  • National Center for Biotechnology Information. (2023, October 5). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. [Link]

  • The University of Texas at Dallas. (n.d.). Novel pharmacological targets for the treatment of Parkinson's disease. [Link]

  • National Center for Biotechnology Information. (2024, January 9). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]

  • National Center for Biotechnology Information. (2012). Animal Models of Neurological Disorders. [Link]

  • MDPI. (2024, December 14). Small Molecules in Parkinson’s Disease Therapy: From Dopamine Pathways to New Emerging Targets. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted Oxazolo[4,5-d]pyrimidines. [Link]

  • MDPI. (n.d.). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. [Link]

  • CORE. (n.d.). Dopamine Receptors and Parkinson's Disease. [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • MDPI. (2022, April 29). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. [Link]

  • Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

  • PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. [Link]

  • National Center for Biotechnology Information. (2024, January 3). Perphenazine in Treatment-Resistant Schizophrenia. [Link]

  • National Center for Biotechnology Information. (2011, June 24). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. [Link]

  • ResearchGate. (2024, July 9). Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of padsevonil. [Link]

  • PubMed. (2014). Perazine for schizophrenia. [Link]

  • National Center for Biotechnology Information. (n.d.). New and emerging treatments for schizophrenia: a narrative review of their pharmacology, efficacy and side-effect profile relative to established antipsychotics. [Link]

  • National Center for Biotechnology Information. (n.d.). Improving the Utility and Translation of Animal Models for Nervous System Disorders. [Link]

  • MDPI. (n.d.). Systematic Review on Parkinson’s Disease Medications, Emphasizing on Three Recently Approved Drugs to Control Parkinson’s Symptoms. [Link]

  • MDPI. (2022, April 29). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. [Link]

  • PubMed. (2006). Perazine for schizophrenia. [Link]

Sources

Application Notes and Protocols for the Purification of 1-(Methylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 1-(Methylsulfonyl)piperazine, a key intermediate in pharmaceutical synthesis.[1][2][3] Recognizing the critical impact of purity on reaction outcomes, drug efficacy, and safety, this document outlines systematic approaches to remove common impurities.[3] We delve into the principles and practical execution of three primary purification techniques: recrystallization (both of the free base and via salt formation), column chromatography, and acid-base extraction. Each section offers not only step-by-step protocols but also the underlying chemical principles, troubleshooting guidance, and methods for assessing purity, ensuring that researchers can achieve high-purity this compound for their research and development needs.

Introduction: The Importance of Purity for this compound

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] Its structure, featuring a piperazine ring and a methylsulfonyl group, imparts specific physicochemical properties that are advantageous in drug design.[1] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts.

Common impurities in piperazine-containing compounds can stem from starting materials, side reactions during synthesis, or degradation. These may include unreacted starting materials, and symmetrically disubstituted by-products.[4][5] Given the basic nature of the piperazine moiety, these compounds can be challenging to purify, often exhibiting high polarity and a tendency to streak on silica gel chromatography.

This guide provides a systematic approach to purifying this compound, ensuring a high-quality starting material for subsequent synthetic steps.

Understanding the Physicochemical Properties of this compound

A successful purification strategy is built upon a thorough understanding of the target compound's properties.

PropertyValueSource
Appearance White to off-white solid/powder/crystal[6][7]
Molecular Formula C5H12N2O2S[1][2][8]
Molecular Weight 164.23 g/mol [1][8]
Melting Point 94.0 to 99.0 °C[8]
Solubility in Water Slightly to moderately soluble[1][2][6][8]
Solubility in Organic Solvents Soluble in polar organic solvents like ethanol and acetone[6]
pKa 7.78 ± 0.10 (Predicted)[8]

The basic nitrogen in the piperazine ring (pKa of the protonated amine is predicted to be around 7.78) is a key handle for purification by acid-base extraction and salt formation.[8] Its solid nature and moderate solubility profile suggest that recrystallization is a viable purification method.

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. A multi-step approach is often the most effective.

Figure 1: General purification workflow for this compound.

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[9]

Protocol 1: Single-Solvent Recrystallization of the Free Base

This method is suitable for removing small amounts of impurities when a suitable solvent is identified.

Principle: The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain in the mother liquor.

Solvent Selection: Based on its properties, polar organic solvents are good candidates.[6] Isopropanol, ethanol, or acetone are excellent starting points for screening. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification via Diacetate Salt Formation and Recrystallization

This is a highly effective method for achieving high purity, particularly for removing non-basic impurities.[10][11]

Principle: The basic this compound is reacted with an acid (e.g., acetic acid) to form a salt. This salt will have different solubility properties than the free base and can be selectively precipitated and recrystallized, leaving impurities in the solution. The purified salt can then be neutralized to regenerate the pure free base.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as acetone.[10] Use approximately 5-10 volumes of acetone per volume of the crude material.

  • Salt Formation: Slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times) to the acetone solution while stirring.[10][11] The crystalline piperazine diacetate salt will begin to precipitate.

  • Precipitation: Cool the mixture to 10-30 °C to ensure complete precipitation of the salt.[10][11]

  • Isolation: Separate the precipitated diacetate salt by vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[11]

  • Recrystallization of the Salt (Optional): For even higher purity, the diacetate salt can be recrystallized from a suitable solvent system (e.g., aqueous methanol).[12]

  • Regeneration of the Free Base:

    • Dissolve the purified diacetate salt in water.

    • Basify the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the pH is >10.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Column Chromatography Protocol

Column chromatography is a high-resolution technique for separating structurally similar compounds.[11]

Principle: A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). Due to differences in polarity and interactions with the stationary phase, the components of the mixture travel through the column at different rates, allowing for their separation. For basic compounds like piperazine derivatives, tailing on standard silica gel can be an issue due to strong interactions with acidic silanol groups.

Step-by-Step Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice. For strongly basic compounds, basic alumina or treating the silica gel with a base can mitigate tailing.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For sulfonyl piperazine derivatives, a mobile phase of hexanes/ethyl acetate has been shown to be effective.[13] To improve peak shape and reduce tailing, add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, is often effective. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified product.

Figure 2: Troubleshooting peak tailing in column chromatography.

Acid-Base Extraction Protocol

This technique is excellent for separating acidic, basic, and neutral compounds from each other.[14][15] It is particularly useful for removing acidic or neutral byproducts from the basic this compound.

Principle: The crude mixture is dissolved in an immiscible organic solvent and water. By adjusting the pH of the aqueous layer, the basic this compound can be protonated to form a water-soluble salt, which will move into the aqueous layer, leaving neutral impurities in the organic layer. Conversely, acidic impurities can be deprotonated with a base and extracted into an aqueous basic solution.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Extraction of Acidic Impurities (if present):

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate and shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction with sodium bicarbonate solution.

  • Extraction of the Basic Product:

    • To the organic layer remaining in the separatory funnel, add a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously and allow the layers to separate. The protonated this compound will move into the aqueous layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.

  • Isolation of Neutral Impurities (if present): The remaining organic layer contains any neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these impurities if desired.

  • Regeneration of the Pure Product:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 3 M NaOH or saturated NaHCO3) with stirring until the solution is basic (pH > 10).

    • The neutral this compound will precipitate out if it is not very soluble in water, or it can be extracted into an organic solvent (e.g., dichloromethane).

    • If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure product.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is an indication of high purity.

  • Melting Point: A sharp melting point range close to the literature value (94-99 °C) is indicative of high purity.[2][8] Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound. The absence of signals corresponding to impurities in the spectra indicates high purity. A certificate of analysis for this compound shows a consistent ¹H NMR spectrum in CDCl₃.[7] A published synthesis provides characteristic ¹H NMR data in CD₃OD: δ 3.50-3.47 (m, 4H), 3.33-3.28 (m, 4H), 2.92 (s, 3H).[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape).[11] Purity is determined by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity, and the mass spectrometer provides structural information for both the main compound and any impurities. A purity of >98.0% (GC) is commercially available.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. By understanding the physicochemical properties of this intermediate and applying the appropriate purification techniques—recrystallization, column chromatography, and acid-base extraction—researchers can consistently obtain high-purity material. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification strategy, ultimately contributing to the successful advancement of drug discovery and development projects.

References

  • Bouling Chemical Co., Limited. 1-Methylsulfonyl-Piperazine | Properties, Uses, Safety, Sourcing & Supplier China. (n.d.).
  • US Patent US2919275A, Purification of piperazine. (1959). Google Patents.
  • University of Colorado Boulder. Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • US Patent US2975181A, Method for the preparation of piperazine salts. (1961). Google Patents.
  • Wellesley College. Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Wikipedia. Acid–base extraction. (2023). Retrieved from [Link]

  • Thermo Fisher Scientific. Certificate of analysis: this compound, 97%. (n.d.). Retrieved from [Link]

  • ChemBK. This compound. (2024). Retrieved from [Link]

  • US Patent US3481933A, Recovery and purification of piperazine. (1969). Google Patents.
  • Lee, J. H., et al. (2023). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. RSC Medicinal Chemistry, 14(5), 895-903. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 709161, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. (2023). Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from [Link]

  • Chen, M. (2011). Piperazine citrate preparation process. SciSpace. Retrieved from [Link]

  • University of California, Irvine. Liquid/liquid Extraction. (n.d.). Retrieved from [Link]

  • Khan, I., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Scientific Reports, 14(1), 1-18. Retrieved from [Link]

  • Popova, Y., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Retrieved from [Link]

  • Semantic Scholar. Supporting Information. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. (2022). Retrieved from [Link]

  • Organic Syntheses. Dry silica gel. (n.d.). Retrieved from [Link]

  • SpectraBase. 1-Methanesulfonylpiperazine - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

  • AHH Chemical. This compound CAS 55276-43-2: Key for Organic Synthesis. (n.d.). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Retrieved from [Link]

  • Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206. Retrieved from [Link]

  • Popova, Y., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. Retrieved from [Link]

  • Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. (n.d.). Retrieved from [Link]

  • Request PDF. Isolation And Purification Of Substance By Column Chromatography. (2023). Retrieved from [Link]

  • Jampilek, J. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. Retrieved from [Link]

  • Wiley-VCH. Supporting information. (n.d.). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Retrieved from [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. (n.d.). Retrieved from [Link]

  • Semantic Scholar. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. (2023). Retrieved from [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2023). Retrieved from [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols for High-Throughput Screening Assays Involving Sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Sulfonylpiperazine Scaffold in Modern HTS Campaigns

High-Throughput Screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] Within these libraries, certain chemical motifs, often termed "privileged scaffolds," appear with remarkable frequency in bioactive compounds. The sulfonylpiperazine moiety is one such scaffold, prized by medicinal chemists for its favorable physicochemical properties, synthetic tractability, and its ability to engage with a wide array of biological targets through well-defined interactions.

This guide moves beyond generic HTS protocols to provide a focused, in-depth perspective on designing and executing screening campaigns for compound libraries enriched with the sulfonylpiperazine scaffold. As a Senior Application Scientist, my objective is not merely to present steps, but to illuminate the causality behind them—why certain assays are chosen, how protocols are validated, and how robust data is generated to confidently identify true, actionable hits. We will explore the journey from target-based biochemical assays to more physiologically relevant cell-based systems, culminating in a rigorous hit validation cascade.

Section 1: Understanding the Target Landscape for Sulfonylpiperazines

The versatility of the sulfonylpiperazine scaffold means it can be found in inhibitors of various target classes. For instance, a notable sulfonylpiperazine compound, AZ1, was identified as an antibiotic targeting LpxH in efflux-deficient E. coli.[3] Other derivatives have been synthesized as potential anti-diabetes candidates targeting α-glucosidase and α-amylase[4] or as antioxidant and cytotoxic agents for cancer research.[5] This broad activity profile underscores the need for carefully selected, target-appropriate screening assays.

The fundamental choice in HTS is between biochemical and cell-based assay formats.[6][7]

  • Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) in a cell-free environment.[8] They are ideal for directly measuring the interaction between a compound and its intended target, offering high precision and fewer confounding variables. This makes them excellent for primary HTS campaigns.

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context.[9][10] They can assess not only target engagement but also crucial downstream effects like cell permeability, pathway modulation, and cytotoxicity, making them invaluable for secondary screening and hit validation.[11]

The choice is not arbitrary; it is a strategic decision based on the research question. For identifying direct inhibitors of a purified enzyme, a biochemical assay is the logical starting point. To find modulators of a complex signaling pathway, a cell-based reporter assay is superior.

Section 2: The HTS Workflow and Hit Triage Cascade

A successful HTS campaign is a multi-stage process designed to systematically reduce a large library to a small number of high-quality, validated hits. This workflow is a self-validating system, with built-in checkpoints to eliminate artifacts and false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Lib Compound Library (>1M Compounds) HTS Primary HTS Assay (Single Concentration) Lib->HTS Hits Primary Hits (~0.1-1% of Library) HTS->Hits Confirm Dose-Response Confirmation (Potency - IC50/EC50) Hits->Confirm Ortho Orthogonal Assay (Different Technology) Confirm->Ortho Counter Counter-Screen (Artifact Identification) Ortho->Counter Validated Validated Hits (<0.01% of Library) Counter->Validated SAR Structure-Activity Relationship (SAR) Validated->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Section 3: Application Protocol 1: Biochemical Screening with AlphaScreen

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a powerful bead-based technology ideal for studying protein-protein interactions (PPIs), a common target class for sulfonylpiperazine-based inhibitors.[12][13]

Principle of the Assay: The assay uses two bead types: a Donor bead and an Acceptor bead.[14] When brought into close proximity (approx. 200 nm) by a biological interaction (e.g., two proteins binding), a cascade of chemical reactions occurs. A 680 nm laser excites a photosensitizer in the Donor bead, which generates singlet oxygen.[13] This singlet oxygen diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal emitted at 520-620 nm.[14] An inhibitor disrupting the PPI will prevent this proximity, leading to a decrease in signal.

AlphaScreen_Principle cluster_0 No Interaction (Inhibitor Present) cluster_1 Interaction (No Inhibitor) Donor_A Donor Bead SingletO2_A Donor_A->SingletO2_A ¹O₂ Acceptor_A Acceptor Bead ProteinX_A Protein X Inhibitor Sulfonylpiperazine Inhibitor ProteinX_A->Inhibitor ProteinY_A Protein Y Laser_A 680nm Laser Laser_A->Donor_A Decay_A SingletO2_A->Decay_A Decay (No Signal) Donor_B Donor Bead Acceptor_B Acceptor Bead Donor_B->Acceptor_B ¹O₂ Transfer ProteinX_B Protein X Donor_B->ProteinX_B ProteinY_B Protein Y Acceptor_B->ProteinY_B Signal Acceptor_B->Signal Signal (520-620nm) ProteinX_B->ProteinY_B Laser_B 680nm Laser Laser_B->Donor_B

Caption: The core principle of the AlphaScreen assay for detecting PPI inhibitors.

Protocol: AlphaScreen Assay for PPI Inhibitors

This protocol is designed for a 384-well plate format.

1. Reagent Preparation & Rationale:

ReagentPreparation DetailsRationale (The "Why")
Assay Buffer 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20HEPES provides stable buffering. NaCl mimics physiological salt concentration. BSA and Tween-20 are crucial for preventing non-specific binding of proteins and compounds to plates and beads, reducing false positives.[15]
Protein X Dilute purified GST-tagged Protein X to 40 nM (2X final conc.) in Assay Buffer.The GST tag will be used for capture by the Donor beads. The 2X concentration allows for equal volume additions.
Protein Y Dilute purified His-tagged Protein Y to 40 nM (2X final conc.) in Assay Buffer.The His-tag will be used for capture by the Acceptor beads.
Test Compounds Serially dilute sulfonylpiperazine library compounds in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration.DMSO is the standard solvent for compound libraries. A 4X stock minimizes the final DMSO concentration in the assay well (typically ≤1%) to avoid solvent-induced artifacts.
Bead Mix Prepare a 4X mix of Glutathione Donor beads and Ni-NTA Acceptor beads at 80 µg/mL each in Assay Buffer. Crucially, prepare this mix in dim light. The beads are light-sensitive. Pre-mixing them simplifies the liquid handling steps. The concentrations are optimized to provide a robust signal window.[16]

2. Step-by-Step Assay Procedure:

  • Compound Plating (5 µL): Using an automated liquid handler, dispense 5 µL of 4X test compound solution into the appropriate wells of a 384-well white opaque microplate.

    • Causality: White opaque plates are essential for luminescence assays to maximize signal reflection and prevent crosstalk between wells.

  • Control Wells (5 µL):

    • Negative Control (0% Inhibition): Dispense 5 µL of Assay Buffer containing 4% DMSO. This represents the maximum signal (uninhibited PPI).

    • Positive Control (100% Inhibition): Dispense 5 µL of a known inhibitor at a saturating concentration (or a buffer without one of the proteins). This represents the minimum signal.

  • Protein X Addition (5 µL): Add 5 µL of the 2X GST-Protein X solution to all wells.

  • Protein Y Addition (5 µL): Add 5 µL of the 2X His-Protein Y solution to all wells except the positive control wells that use protein omission.

  • Incubation 1 (30 minutes): Seal the plate and incubate for 30 minutes at room temperature, protected from light.

    • Causality: This pre-incubation step allows the test compounds to bind to their target protein before the PPI is fully established and the detection beads are added.

  • Bead Mix Addition (5 µL): In dim light, add 5 µL of the 4X bead mix to all wells. The final volume is now 20 µL.

  • Incubation 2 (60 minutes): Seal the plate with an aluminum foil seal and incubate for 60 minutes at room temperature in complete darkness.

    • Causality: This is the critical incubation for the PPI to reach equilibrium and for the proteins to be captured by their respective beads, allowing the proximity signal to develop.

  • Signal Reading: Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision).

3. Data Analysis and Quality Control:

The robustness of an HTS assay is determined by the Z-factor (or Z'), a statistical measure of the separation between the positive and negative controls.[2]

  • Z' Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    • Where SD is the standard deviation and Mean is the average signal of the controls.

Z' ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; the assay is robust and reliable for screening.
0 to 0.5AcceptableThe assay is usable, but may have higher variability.
< 0UnacceptableThe control signals overlap; the assay cannot distinguish hits from noise.
  • Hit Identification: Calculate the percent inhibition for each compound: % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )

    • A "hit" is typically defined as a compound that exceeds a certain threshold, often 3 standard deviations from the mean of the library compounds, or a set % inhibition value (e.g., >50%).

Section 4: Application Protocol 2: Cell-Based Reporter Gene Assay

To assess a compound's activity within a living cell, a reporter gene assay is an excellent choice. This protocol describes a luciferase-based assay to screen for inhibitors of the NF-κB signaling pathway, a pathway frequently implicated in inflammation and cancer.

Principle of the Assay: Cells are engineered to express the firefly luciferase gene under the control of a promoter containing NF-κB response elements. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus, binds to the promoter, and drives luciferase expression. The amount of light produced upon addition of the luciferin substrate is directly proportional to pathway activation. A sulfonylpiperazine inhibitor would prevent this, resulting in a low light signal.

1. Cell Line and Reagent Preparation:

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Stimulant: TNF-α, prepared as a 1000X stock in PBS with 0.1% BSA.

  • Detection Reagent: A commercial "one-step" luciferase assay reagent (e.g., Promega Bright-Glo™) that contains both cell lysis buffer and luciferin substrate.

2. Step-by-Step Assay Procedure:

  • Cell Seeding (15 µL): Seed the reporter cells into a 384-well solid white, tissue-culture treated plate at a density of 5,000 cells/well in 15 µL of culture medium.

    • Causality: A solid white plate is used for this luminescence assay. Seeding a precise cell number is critical for well-to-well consistency.

  • Incubation (Overnight): Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and recover.

  • Compound Addition (50 nL): Using a pin tool or acoustic liquid handler, transfer ~50 nL of sulfonylpiperazine compounds from a DMSO source plate to the assay plate. The final compound concentration is typically 10 µM.

  • Pre-incubation (60 minutes): Incubate the plate for 60 minutes at 37°C.

    • Causality: This allows the compounds to permeate the cell membrane and engage their intracellular target prior to pathway stimulation.

  • Stimulation (5 µL): Add 5 µL of TNF-α solution (final concentration 10 ng/mL) to all wells except the negative controls (which receive medium only).

  • Incubation (6 hours): Incubate the plate for 6 hours at 37°C, 5% CO₂.

    • Causality: This duration is optimized to allow for the full cascade of signal transduction, gene transcription, and translation of the luciferase enzyme to occur.

  • Plate Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 15 minutes. This ensures consistent enzymatic activity of luciferase.

  • Luminescence Detection (20 µL): Add 20 µL of the one-step luciferase detection reagent to all wells.

  • Signal Reading: After a 5-minute incubation to ensure complete cell lysis, read the luminescence signal on a plate reader.

Section 5: The Crucial Step: Hit Validation and Eliminating Artifacts

Identifying a "hit" in a primary screen is only the beginning. A rigorous triage process is essential to eliminate false positives and focus resources on genuinely active compounds.[17][18]

Hit_Triage Start Primary Hits Step1 Re-test & IC50 Determination (Confirms Potency) Start->Step1 Confirm Activity Step2 Orthogonal Assay (e.g., FP or TR-FRET if primary was AlphaScreen) (Confirms Target Engagement) Step1->Step2 Confirm Mechanism Reject1 Reject1 Step1->Reject1 Inactive or Not Dose-Dependent Step1->Reject1 Step3 Counter-Screen for Assay Interference (e.g., AlphaScreen TruHits Kit) (Rules out Technology Artifacts) Step2->Step3 Rule out Artifacts Reject2 Reject2 Step2->Reject2 Inactive in New Format Step2->Reject2 Step4 Cellular Target Engagement Assay (e.g., CETSA or NanoBRET) (Confirms activity in cells) Step3->Step4 Confirm in Cellular Context Reject3 Reject3 Step3->Reject3 Assay Interference (e.g., PAINS) Step3->Reject3 End Validated, Tractable Hits Step4->End Proceed to Lead Op. Reject4 Reject4 Step4->Reject4 No Cellular Activity Step4->Reject4

Caption: A decision-making cascade for validating primary HTS hits.

Key Validation Steps:

  • Dose-Response Confirmation: Hits identified at a single concentration must be re-tested across a range of concentrations (typically an 8- to 10-point curve) to confirm their activity and determine potency (IC₅₀/EC₅₀).[19]

  • Orthogonal Assays: A true hit should be active regardless of the detection technology.[20] If the primary screen was an AlphaScreen assay, a confirmation could be run using a different method like Fluorescence Polarization (FP) or Time-Resolved FRET (TR-FRET). This ensures the compound is interacting with the biological target, not just the assay components.

  • Counter-Screens for Interference: Many compounds, known as Pan-Assay Interference Compounds (PAINS), can interfere with assay technologies in non-specific ways.[15] For AlphaScreen, this can include quenching singlet oxygen or possessing inherent color that absorbs light.[21] Specific counter-screen kits, like the AlphaScreen TruHits kit, can identify compounds that interfere with the beads themselves, rather than the biological target.[21]

  • Purity and Integrity Analysis: The physical sample of the hit compound should be analyzed by LC-MS and NMR to confirm its identity and purity. It's not uncommon for the active molecule to be a degradation product or a contaminant.[19]

By systematically applying these protocols and validation principles, researchers can leverage the power of HTS to confidently discover novel, developable lead compounds built around the versatile sulfonylpiperazine scaffold.

References

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. National Institutes of Health (NIH). URL: [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. URL: [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. ResearchGate. URL: [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap. URL: [Link]

  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. National Institutes of Health (NIH). URL: [Link]

  • A. Fluorescence-based assay used for HTS for of b... ResearchGate. URL: [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health (NIH). URL: [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. National Institutes of Health (NIH). URL: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. URL: [Link]

  • Target proteins, characteristics of the main hot spots, and fractional overlap with fragments. ResearchGate. URL: [Link]

  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Assay and Drug Development Technologies. URL: [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. URL: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH). URL: [Link]

  • Compound screening. Nuvisan. URL: [Link]

  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science. URL: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. DEKI. URL: [Link]

  • Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. PubMed. URL: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health (NIH). URL: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH). URL: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). URL: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. URL: [Link]

  • AlphaScreen. BMG LABTECH. URL: [Link]

  • (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. URL: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. URL: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. URL: [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. National Institutes of Health (NIH). URL: [Link]

  • Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study. PubMed. URL: [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. URL: [Link]

  • High Throughput Screening (HTS/HTE) Method Explained. YouTube. URL: [Link]

  • Common protein targets of candidate drugs. ResearchGate. URL: [Link]

  • Challenges of HTS in early-stage drug discovery. AXXAM. URL: [Link]

  • of HTS campaign and hit validation by orthogonal biophysical... ResearchGate. URL: [Link]

  • Examples of high-throughput screening in drug discovery.a. ResearchGate. URL: [Link]

  • The importance of adequately triaging hits from HTS campaigns. Drug Target Review. URL: [Link]

Sources

Application Note: A Practical Guide to Designing Structure-Activity Relationships for 1-(Methylsulfonyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for medicinal chemists and drug discovery scientists on designing and interpreting structure-activity relationships (SAR) for 1-(methylsulfonyl)piperazine analogs. This privileged scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). We will delve into the strategic design of analog libraries, provide detailed, field-tested protocols for synthesis and biological evaluation, and offer insights into translating raw data into actionable SAR intelligence.

Introduction

The this compound moiety is a recurring motif in a multitude of clinically relevant compounds and investigational drugs. Its prevalence stems from the unique physicochemical properties imparted by the methylsulfonyl group, which often serves as a bioisosteric replacement for other functionalities to enhance metabolic stability, aqueous solubility, and target engagement.[1] The rigid, six-membered piperazine ring provides a well-defined vector for substituents, allowing for systematic exploration of chemical space, while its two nitrogen atoms offer opportunities for tuning basicity and polarity.[2] This application note presents a logical, iterative workflow for developing robust SAR for this important chemical class.

Chapter 1: The this compound Scaffold: Core Principles

The foundational step in any SAR campaign is to understand the intrinsic properties of the core scaffold. The methylsulfonyl group is a powerful electron-withdrawing group and a hydrogen bond acceptor.[3] Unlike a sulfonamide, the sulfone is not acidic and is exceptionally stable to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4] This metabolic robustness is a primary reason for its incorporation into drug candidates.[4]

Key modification points for SAR exploration are:

  • N4-Position: The most common point of diversification, allowing for the introduction of a wide array of substituents to probe interactions with the target protein.

  • Sulfonyl Methyl Group: Can be replaced with other small alkyl or fluorinated alkyl groups to fine-tune electronics and lipophilicity.

  • Piperazine Ring: Can be substituted or conformationally constrained to alter the spatial arrangement of other functional groups.

cluster_scaffold This compound Scaffold cluster_points Key Modification Points Scaffold N4 N4-Substituent (Primary Vector) Scaffold->N4 Sulfonyl Sulfonyl R-Group (Fine-tuning) Scaffold->Sulfonyl Ring Piperazine Ring (Conformation) Scaffold->Ring

Caption: Core this compound scaffold and key modification points.

Chapter 2: Strategic Design of Analog Libraries

A successful SAR campaign relies on the systematic and logical design of analogs. The goal is to introduce meaningful structural changes that allow for clear interpretation of how those changes affect biological activity.

N4-Position Diversification: The Primary Vector

The N4-position is the primary vector for exploring the binding pocket of a target protein. A typical strategy involves a convergent synthesis where the this compound core is coupled with various electrophiles.[5]

Common N4-Substituent Classes:

  • Aryl/Heteroaryl Groups: Introduced via Buchwald-Hartwig or SNAr reactions. This allows for exploration of aromatic interactions, and the substitution pattern on the (hetero)aryl ring can be varied to probe for specific steric and electronic requirements.

  • Alkyl Chains & Rings: Introduced via reductive amination or alkylation. This strategy probes hydrophobic pockets and can be used to optimize ADME properties.

  • Amides/Ureas: Formed by coupling with carboxylic acids or isocyanates. These groups can introduce additional hydrogen bond donors and acceptors.

The SAR Cycle: An Iterative Process

SAR is not a linear process but a cycle of design, synthesis, testing, and analysis. Each cycle provides insights that inform the design of the next generation of compounds, progressively refining the pharmacophore and improving the desired properties.

A Hypothesis-Driven Design B Chemical Synthesis A->B Select Analogs C In Vitro & ADME Testing B->C Purify & Test D Data Analysis & SAR Interpretation C->D Generate Data D->A Refine Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) exploration.

Chapter 3: Experimental Protocols for SAR Elucidation

The trustworthiness of an SAR study is built upon robust and reproducible experimental protocols. Here, we provide standard, field-tested protocols for key assays.

Protocol 3.1: Radioligand Binding Assay for a Target GPCR

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a G-Protein Coupled Receptor (GPCR).[6] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Rationale: This assay measures the direct interaction of a compound with its target, providing a quantitative measure of affinity (potency). It is essential for establishing the primary pharmacology of the new analogs.[7]

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand specific for the target GPCR (e.g., [3H]-Spiperone for D2 receptors).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Non-specific binding (NSB) competitor (e.g., 10 µM Haloperidol for D2).

  • 96-well plates and filter mats (e.g., GF/B).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or NSB competitor (for non-specific binding).

    • 50 µL of diluted test compound or buffer (for control wells).

    • 50 µL of diluted radioligand (at a final concentration near its Kd).

    • 50 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the total binding and non-specific binding wells.

  • Plot percent inhibition versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily cytochrome P450s (CYPs), providing a crucial early indicator of its pharmacokinetic profile.[8]

Rationale: Poor metabolic stability can lead to rapid clearance in vivo, resulting in low drug exposure and poor efficacy. This assay helps prioritize compounds with favorable metabolic profiles early in the discovery process.[9]

Materials:

  • Pooled Human Liver Microsomes (HLM).[10]

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]

  • Test compounds (10 mM stock in DMSO).

  • Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance).[8]

  • Ice-cold acetonitrile (ACN) with an internal standard for quenching and sample preparation.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 1 mg/mL protein) in phosphate buffer. Keep on ice.

  • Reaction Mixture: In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold ACN with an internal standard to stop the reaction and precipitate proteins.[8]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Intrinsic clearance (CLint) can also be calculated, which is a measure of the metabolic capacity of the liver for that compound.[9]

Chapter 4: Data Interpretation & SAR Modeling

Building the SAR Table

A well-organized table is the most effective tool for visualizing the relationships between structure, potency, and other properties.

Cmpd IDR-Group at N4Target Ki (nM)Functional IC50 (nM)HLM Stability (t½, min)
1 Phenyl5512045
2 4-Fluorophenyl153552
3 4-Methoxyphenyl15030018
4 2-Pyridyl4095>60
5 Cyclohexyl250550>60

Table 1: Example SAR data for a hypothetical series of this compound analogs.

From Data to Insights
  • Electronic Effects: Adding a small, electron-withdrawing group to the N4-phenyl ring (Cmpd 2 vs. 1) improves potency. Conversely, an electron-donating group is detrimental (Cmpd 3 vs. 1).

  • Metabolic Stability: The electron-donating methoxy group in Cmpd 3 is a metabolic soft spot, leading to rapid clearance. Replacing the phenyl ring with a pyridine (Cmpd 4) or a non-aromatic cyclohexyl group (Cmpd 5) significantly improves metabolic stability.

  • Pharmacophore: An aromatic ring at the N4-position appears to be favored for potency over an aliphatic ring (Cmpd 1 vs. 5).

These initial insights form the basis of the next design cycle. For instance, the next set of analogs might explore other electron-withdrawing substituents on the phenyl ring or investigate different heteroaromatic systems to balance potency and metabolic stability.

Conclusion

The this compound scaffold is a versatile and valuable starting point for drug discovery campaigns. A systematic and iterative approach to SAR, grounded in robust biological and ADME data, is critical for success. By carefully designing analog libraries, employing validated protocols, and methodically interpreting the resulting data, research teams can efficiently navigate chemical space to identify lead candidates with an optimal balance of potency, selectivity, and drug-like properties.

References

  • Protocol for the Human Liver Microsome Stability Assay . ResearchGate. Available from: [Link]

  • Microsomal Stability Assay Protocol . AxisPharm. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes . protocols.io. Available from: [Link]

  • Microsomal Clearance/Stability Assay . Domainex. Available from: [Link]

  • Metabolic stability in liver microsomes . Mercell. Available from: [Link]

  • The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development . Multispan, Inc. Available from: [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors . National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH . National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 . PubMed. Available from: [Link]

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors . National Institutes of Health (NIH). Available from: [Link]

  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents . Semantic Scholar. Available from: [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications . PubMed. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives . PubMed. Available from: [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents . MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Methylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(methylsulfonyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity. The synthesis, while straightforward in principle, presents several challenges that can be overcome with a thorough understanding of the reaction mechanism and careful control of experimental parameters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Low Overall Yield

You've completed the reaction and after workup and purification, the isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions

Cause Explanation Solution
Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride (MsCl) is highly reactive towards water.[1][2] Any moisture present in the reaction setup, solvents, or reagents will lead to its decomposition into methanesulfonic acid and hydrochloric acid, rendering it unavailable for the reaction with piperazine.[3]Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[1]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. A slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) can also drive the reaction to completion, but be mindful of potential side reactions.
Product Loss During Workup This compound hydrochloride, which may form during the reaction, is water-soluble.[4] Significant product loss can occur during aqueous extraction if the pH is not properly controlled.During the workup, ensure the aqueous phase is made sufficiently basic (pH > 10) with a suitable base (e.g., NaOH, K₂CO₃) to deprotonate the piperazine nitrogen and allow for efficient extraction into an organic solvent like dichloromethane or ethyl acetate.
Suboptimal Base The choice and amount of base are crucial for scavenging the HCl generated during the reaction. An inadequate or inappropriate base can lead to the formation of piperazine dihydrochloride, which is less nucleophilic and may precipitate out of the reaction mixture.Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases.[5] Use at least one equivalent of base per equivalent of HCl produced. For the reaction of piperazine with one equivalent of MsCl, at least two equivalents of base are recommended to neutralize the generated HCl and deprotonate the second nitrogen of piperazine.
Issue 2: Formation of 1,4-Bis(methylsulfonyl)piperazine (Di-mesylated) Impurity

Your final product is contaminated with a significant amount of the di-substituted by-product, which can be difficult to separate.

Possible Causes & Solutions

Cause Explanation Solution
Incorrect Stoichiometry Using an excess of methanesulfonyl chloride or adding it too quickly can lead to the reaction of both nitrogen atoms of piperazine.Carefully control the stoichiometry, using piperazine as the limiting reagent. A common strategy is to use a large excess of piperazine (3-5 equivalents) to statistically favor mono-substitution. The unreacted piperazine can be removed during an acidic wash in the workup.
Slow Addition of Reagents Adding the methanesulfonyl chloride solution dropwise to a cooled solution of piperazine and base allows for better control of the reaction and minimizes localized high concentrations of the electrophile.Prepare a solution of methanesulfonyl chloride in your reaction solvent and add it slowly to the reaction mixture, preferably using a dropping funnel or a syringe pump, while maintaining a low temperature (e.g., 0 °C).
Use of a Protecting Group For syntheses where high purity is critical and the use of excess piperazine is not desirable, protecting one of the piperazine nitrogens is a robust strategy.[6]A common approach is to start with a mono-protected piperazine, such as N-Boc-piperazine. The reaction with methanesulfonyl chloride will occur selectively on the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[7]
Issue 3: Product is an Oil or a Gummy Solid, Not a Crystalline Solid

The expected product is a white solid, but you have obtained a viscous oil or a sticky semi-solid that is difficult to handle and purify.

Possible Causes & Solutions

Cause Explanation Solution
Presence of Impurities Residual solvent, unreacted starting materials, or by-products can act as impurities that inhibit crystallization.Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. If impurities are suspected, attempt to purify the product further. Column chromatography on silica gel is a common method. Alternatively, you can try to induce crystallization by trituration with a non-polar solvent like hexane or diethyl ether, or by attempting recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Hygroscopic Nature of the Product Piperazine derivatives can be hygroscopic, absorbing moisture from the atmosphere, which can lead to an oily appearance.[8]Handle the product in a dry environment (e.g., a glove box or under a stream of dry nitrogen). Store the final product in a desiccator over a suitable drying agent.
Formation of a Salt If the workup was not sufficiently basic, the product may exist as a salt (e.g., hydrochloride), which can be an oil or have different crystallization properties.Re-dissolve the product in an organic solvent and wash it again with a basic aqueous solution. Dry the organic layer, filter, and concentrate under reduced pressure.

Experimental Workflow Diagrams

To provide a clearer understanding of the key processes, the following diagrams illustrate the general experimental workflows for the synthesis of this compound.

Synthesis Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Isolation cluster_Purification Purification A Dry Glassware B Add Piperazine & Solvent A->B C Add Base (e.g., TEA) B->C D Cool to 0 °C C->D E Slowly Add MsCl Solution D->E F Stir at 0 °C to RT E->F G Monitor by TLC/LC-MS F->G H Quench Reaction G->H I Aqueous Wash (Basic) H->I J Extract with Organic Solvent I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Recrystallization or Column Chromatography L->M N Characterize Product M->N

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct method is the reaction of piperazine with methanesulfonyl chloride in the presence of a base.[9][10] An alternative, multi-step synthesis involves the use of a mono-protected piperazine to ensure mono-substitution, followed by deprotection.[6][7]

Q2: What are some suitable solvents for this reaction?

Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this reaction as they are relatively inert and can dissolve the starting materials.[5] It is crucial to use anhydrous solvents to prevent the hydrolysis of methanesulfonyl chloride.[1]

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques can be used for characterization. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure of the molecule.[5][7] Mass spectrometry (MS) will confirm the molecular weight.[7] The purity can be assessed by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or melting point analysis.[11]

Q4: Are there any safety precautions I should be aware of?

Yes. Methanesulfonyl chloride is toxic, corrosive, and a lachrymator.[12] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control is necessary.[12]

Q5: Can I use other sulfonyl chlorides in this reaction?

Yes, this reaction is a general method for the N-sulfonylation of piperazine. Other sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, can be used to synthesize the corresponding N-substituted piperazine derivatives.[5] The reactivity of the sulfonyl chloride may vary, so some optimization of the reaction conditions might be necessary.

References

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazonchem.com.
  • ChemicalBook. (2023). 1-METHANESULFONYL-PIPERAZINE | 55276-43-2. Chemicalbook.com.
  • Nowak, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.
  • PrepChem. (n.d.). Synthesis of 1-aminomethanesulfonylpiperazine. Prepchem.com.
  • Horiazon Chemical. (n.d.).
  • Smolecule. (2023). Buy this compound | 55276-43-2. Smolecule.com.
  • Wikipedia. (2023). Methanesulfonyl chloride. En.wikipedia.org.
  • Arkema. (n.d.). MSC (Methane Sulfonyl Chloride). Arkema.com.
  • J&K Scientific LLC. (n.d.). This compound Hydrochloride | 55276-43-2. Jk-scientific.com.
  • Chemchart. (n.d.). This compound (55276-43-2). Chemchart.com.
  • Bartoli, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 55276-43-2. Tci-india.co.in.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.com.

Sources

Technical Support Center: 1-(Methylsulfonyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Methylsulfonyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, with a focus on understanding and preventing side product formation through field-proven insights and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 1-mesylpiperazine, is a piperazine derivative with a methylsulfonyl group attached to one of the nitrogen atoms.[1] Its molecular formula is C₅H₁₂N₂O₂S.[1][2][3][4] This structural feature enhances the compound's solubility and reactivity compared to other piperazine derivatives, making it a valuable building block in pharmaceutical and chemical research.[1] It is frequently used as a secondary amine in cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize N-aryl piperazines, which are common motifs in FDA-approved drugs.[5][6]

Q2: What are the most common side products observed in N-arylation reactions with this compound?

A2: The most frequently encountered side products in N-arylation reactions (e.g., Buchwald-Hartwig, Ullmann coupling) include:

  • Bis-arylated Piperazine: The unsubstituted secondary amine of the piperazine ring can react with a second molecule of the aryl halide.

  • Dehalogenated Arene: The starting aryl halide is reduced to the corresponding arene.

  • Hydroxylated Arene (Phenol): The aryl halide is converted to a phenol, often due to the reaction with a hydroxide source or the base.

  • Biaryl Compounds: Homocoupling of the aryl halide can occur, leading to the formation of a biaryl species.[7]

  • Degradation Products: At elevated temperatures, piperazine and its derivatives can undergo thermal degradation.[8][9]

Q3: How stable is this compound under typical reaction conditions?

A3: this compound is generally stable under the conditions of many cross-coupling reactions. However, like other piperazines, it can be susceptible to degradation at very high temperatures (e.g., above 150-160°C) or in the presence of strong oxidizing agents.[8][9] Thermal degradation can proceed through SN2 substitution reactions, potentially leading to ring-opening or the formation of products like N-formylpiperazine.[8] It's crucial to operate within optimized temperature ranges to maintain the integrity of the reagent.

Troubleshooting Guide: Side Product Formation

This section provides a systematic approach to diagnosing and resolving specific side product issues.

Problem 1: Formation of 1,4-Bis(aryl)piperazine Side Product
  • Symptom: You observe a mass in your LC-MS or GC-MS analysis corresponding to the addition of two aryl groups to the piperazine core.

  • Root Cause Analysis: this compound has two reactive nitrogen atoms. The secondary amine (N-4) is typically the desired site of reaction. However, under certain conditions, the sulfonamide nitrogen (N-1) can also undergo arylation, or more commonly, the desired product, 1-aryl-4-(methylsulfonyl)piperazine, can undergo a second N-arylation if the methylsulfonyl group is cleaved, although this is less common. A more likely scenario in many syntheses is the use of piperazine itself, which readily forms bis-arylated products. Assuming the correct starting material, the primary cause is the reaction of the product's second nitrogen if the protecting group is labile or if piperazine is generated in situ. In the context of building N-aryl piperazines in general, bis-arylation is a common issue when using unprotected piperazine.[10] For this compound, the key is ensuring the reaction selectively targets the secondary amine. Overly harsh conditions (high temperature, prolonged reaction times) or incorrect stoichiometry can drive the reaction towards the undesired bis-arylated product.

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the piperazine derivative (1.1-1.2 equivalents) relative to the aryl halide can help minimize the formation of the bis-arylated product by ensuring the aryl halide is consumed before it can react a second time.

  • Temperature and Time Optimization: High temperatures and long reaction times can promote side reactions. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed. It is often better to accept a slightly lower conversion than to drive the reaction to completion at the cost of selectivity.

  • Choice of Base and Solvent: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are effective but can sometimes promote side reactions.[7] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may offer better selectivity for mono-arylation.[7]

Caption: Troubleshooting workflow for bis-arylation.

Problem 2: Significant Unreacted Aryl Halide & Low Conversion
  • Symptom: Your reaction stalls, leaving a large amount of unreacted aryl halide, even after extended reaction times.

  • Root Cause Analysis: This is one of the most common issues in Buchwald-Hartwig aminations.[7] The causes are multifaceted and can include poor solubility of the base, catalyst inhibition or decomposition, or the use of a challenging substrate (e.g., an electron-rich or sterically hindered aryl chloride).[7] Aryl chlorides, in particular, are known to be less reactive due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[7]

  • Ensure Reagent Purity and Inert Conditions: The Palladium catalyst is sensitive to oxygen and other impurities. Ensure all solvents and reagents are dry and degassed.[7] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Optimize Catalyst, Ligand, and Base: The combination of catalyst, ligand, and base is crucial and highly substrate-dependent.[7][11]

    • For Aryl Chlorides: Use ligands designed for these challenging substrates, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos, or tBuBrettPhos).[11][12]

    • Base Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base like K₃PO₄ in a solvent like toluene, ensure vigorous stirring. Sometimes switching to a more polar solvent like dioxane or THF can help.[7]

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading (from 1-2 mol% to 3-5 mol%) may be necessary.

Aryl Halide TypeRecommended Ligand(s)Recommended Base(s)Solvent(s)Typical Temp. (°C)
Aryl Iodide/BromideXPhos, RuPhos, BINAPNaOtBu, Cs₂CO₃Toluene, Dioxane80 - 110
Aryl ChlorideXPhos, SPhos, tBuBrettPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane100 - 120
Aryl TriflateBrettPhos, XantphosK₂CO₃, Cs₂CO₃Dioxane, THF80 - 100

This table provides general starting points; optimization is crucial for specific substrates.[7][11][13]

  • Preparation: In a glovebox, arrange an array of reaction vials (e.g., in a 96-well plate or individual vials).[14]

  • Stock Solutions: Prepare stock solutions of the aryl chloride, this compound, and an internal standard (e.g., 4,4'-di-tert-butylbiphenyl) in the chosen solvent (e.g., Toluene).

  • Reagent Addition: To each vial, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), base (e.g., NaOtBu, 2.0 equiv), and internal standard.

  • Catalyst/Ligand Addition: Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a different phosphine ligand (4 mol%) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate at 100-110°C for 16-24 hours.

  • Analysis: After cooling, quench each reaction with a small amount of water, dilute with a solvent like ethyl acetate, and analyze the solution yield by LC-MS or GC-MS.[13] This allows for rapid identification of the optimal ligand.

Problem 3: Formation of Dehalogenated or Phenolic Byproducts
  • Symptom: You detect the arene (Ar-H) or phenol (Ar-OH) corresponding to your aryl halide starting material.

  • Root Cause Analysis: These side products arise from competing reaction pathways.

    • Dehalogenation (Reduction): This can be caused by β-hydride elimination from the palladium catalyst or by other reductive pathways.

    • Hydroxylation: This typically occurs when using strong alkoxide bases (like NaOtBu) which can contain trace amounts of hydroxide, or the base itself can react with the aryl halide at high temperatures.

  • Base Selection: This is the most critical parameter to adjust. If you observe significant hydroxylation with NaOtBu, switch to a non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7]

  • Solvent Purity: Ensure your solvent is anhydrous. Water can be a source of protons for dehalogenation or act as a nucleophile.

  • Ligand Choice: Some ligands are more prone to β-hydride elimination than others. Screening ligands can sometimes mitigate this issue.

G cluster_main Desired Reaction cluster_side Side Reactions ArX Ar-X Product Ar-N(Pip)SO2Me ArX->Product + MSP [Pd], Base ArH Ar-H (Dehalogenation) ArX->ArH Reduction ArOH Ar-OH (Hydroxylation) ArX->ArOH Hydrolysis/Base Attack MSP 1-(MeSO2)Pip-H

Caption: Desired N-arylation vs. common side reactions.

Purification Strategies

Q4: How can I effectively purify my 1-Aryl-4-(methylsulfonyl)piperazine product from common side products?

A4: A multi-step approach is often necessary.

  • Aqueous Workup / Acid-Base Extraction:

    • The desired product is a tertiary amine and will be basic. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl). The desired product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities like the dehalogenated arene and biaryl byproduct will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer (e.g., with 1M NaOH) to a pH > 10 and extract the free base product back into an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[7]

  • Column Chromatography:

    • Flash column chromatography is a standard method for purifying these compounds.[7][15]

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the basic product from tailing on the silica gel.

  • Crystallization:

    • If the product is a solid, recrystallization can be a highly effective final purification step.

    • Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexanes. The goal is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.[16]

  • Dissolution: Dissolve the crude reaction residue in ethyl acetate (EtOAc).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) three times. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 6M NaOH (aq) with stirring until the pH is > 10.

  • Product Extraction: Extract the basified aqueous solution with EtOAc or dichloromethane (DCM) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

References

  • H. Britton, et al. Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. Available at: [Link]

  • Darvas, F., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. Available at: [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. Available at: [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • Kvíčala, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • J&K Scientific LLC. (n.d.). This compound Hydrochloride. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine.
  • Plantz, P. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

  • Claridge, S. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America. Available at: [Link]

  • Rochelle, G. T., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Available at: [Link]

  • ResearchGate. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying this important class of compounds. The inherent physicochemical properties of the piperazine ring, while beneficial for pharmacological activity, frequently complicate isolation and purification.

This document moves beyond simple protocols to explain the underlying chemical principles—the "why"—behind each troubleshooting step. By understanding the root causes of purification issues, you can develop robust, rational, and efficient purification strategies.

Frequently Asked Questions (FAQs): The Core Challenges

Q1: What makes piperazine derivatives so difficult to purify?

A1: The primary challenges stem from the core properties of the piperazine heterocycle itself.[1][2] These include:

  • High Polarity & Basicity: The two nitrogen atoms make these compounds highly polar and basic.[1][2] The pKa values of the parent piperazine are approximately 5.4 and 9.7, meaning it is a diprotic base that can exist in multiple protonation states depending on the pH.[3][4][5] This dual nature complicates its behavior in both normal and reverse-phase chromatography.

  • Chromatographic Issues: High polarity can lead to poor retention in reverse-phase HPLC, while the basic nitrogens can interact strongly with acidic silica gel in normal-phase chromatography, causing significant peak tailing or even irreversible binding.[1][2]

  • Hygroscopicity: Many piperazine derivatives readily absorb moisture from the air, which complicates accurate weighing and can affect crystalline structure.[1][2]

  • Salt and Hydrate Formation: Piperazines easily form salts and hydrates.[1][2] While this can be exploited for purification, it can also lead to inconsistencies in the isolated form if not carefully controlled.[1][2]

  • Formation of Byproducts: Synthesis can lead to structurally similar impurities, such as over-alkylated piperazines or N-oxides, which can be difficult to separate from the desired product.[1][6]

Q2: My piperazine derivative is a persistent oil and refuses to crystallize. What are my options?

A2: This is a very common problem, often caused by residual solvents or impurities that inhibit lattice formation.[2] Here is a logical progression of techniques to try:

  • Ensure Complete Solvent Removal: Use a high vacuum line and gentle heating (if the compound is stable) to remove all volatile residues.[2]

  • Attempt Trituration: Try stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexanes or diethyl ether are common first choices for "crashing out" a solid from a more polar oil.

  • Column Chromatography: If impurities are the likely cause, purification by column chromatography is the next logical step to remove them.[2][7]

  • Salt Formation: This is often the most effective solution. By reacting the basic piperazine with an acid (e.g., HCl, fumaric acid, acetic acid), you can form a salt which is often a stable, highly crystalline solid that is much easier to handle and purify by recrystallization.[2][7]

Q3: What are the most common impurities I should be looking for?

A3: Impurities are typically related to the starting materials or side reactions. Common classes include:

  • Unreacted Starting Materials: Such as unreacted ethylene diamine or other polyamines.[1]

  • Over-Alkylated Byproducts: In reactions where a mono-substituted piperazine is desired, the formation of the di-substituted product is a frequent competitive reaction.[6]

  • N-Oxides: The basic nitrogen atoms of piperazines are susceptible to oxidation, leading to the formation of highly polar N-oxide impurities.[1]

  • Ring-Opened or Degradation Products: Harsh reaction or workup conditions can lead to degradation.[1]

  • Carbamates: Piperazine readily reacts with carbon dioxide from the air to form various carbamate species, which can complicate analysis and purification.[3][8]

Troubleshooting Guide 1: Conquering Chromatography

Chromatography is the workhorse of purification, but piperazine derivatives can present significant hurdles.

Issue: Severe Peak Tailing in Reverse-Phase HPLC/Flash

Q: My basic piperazine compound shows terrible peak tailing on my C18 column. How can I get a sharp, symmetrical peak?

A: This is the most common chromatographic problem for basic compounds. Peak tailing occurs due to secondary interactions between the protonated (positively charged) basic analyte and residual, deprotonated (negatively charged) silanol groups on the silica surface of the stationary phase.[9][10] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange) that leads to poor peak shape.

Underlying Principle: The key is to suppress the ion-exchange interaction by controlling the charge state of either the analyte or the stationary phase.

Decision Workflow for Mitigating Peak Tailing

A decision tree for addressing peak tailing in reverse-phase chromatography.

Step-by-Step Protocol: Reverse-Phase Purification with Acidic Modifier
  • Column Selection: Use a standard C18 silica column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid (or 0.1% TFA) in Water.

    • Solvent B: 0.1% Formic Acid (or 0.1% TFA) in Acetonitrile or Methanol.

    • Rationale: Operating at a low pH (~2-3) serves two purposes: it fully protonates the piperazine derivative to ensure a single cationic species, and it protonates the surface silanols, neutralizing their negative charge and minimizing secondary ionic interactions.[1][11][12]

  • Sample Preparation: Dissolve the crude sample in a solvent with a composition similar to or weaker than the initial mobile phase conditions (e.g., DMSO, water/acetonitrile mixture).

  • Gradient Elution: Run a gradient from low %B to high %B. A typical gradient might be 5-95% B over 15-20 column volumes.

  • Post-Purification: Fractions will contain the acidic modifier. For acid-sensitive compounds, this should be removed promptly during solvent evaporation, sometimes by co-evaporating with a neutral solvent or by performing a mild basic wash during a liquid-liquid extraction.

Issue: Compound is Too Polar and Elutes in the Void Volume

Q: My piperazine derivative is highly polar and doesn't retain on a C18 column, even with 100% water. What's next?

A: This is a common issue for piperazines with additional polar functional groups. When a compound is too hydrophilic for reverse-phase, you need to switch to a chromatography mode that is designed for polar analytes.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds.[13][14] It uses a polar stationary phase (like bare silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[13][15]

Mechanism: In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the amount of water in the mobile phase.[15]

Comparison of Chromatography Modes for Piperazine Derivatives
ModeStationary PhaseMobile PhaseElution PrincipleBest ForKey Challenge
Reverse-Phase (RP) Non-polar (e.g., C18)Polar (Water/ACN)Increase Organic %Moderately polar to non-polar derivativesPeak tailing due to basicity.[1][9]
HILIC Polar (e.g., Silica, Diol)High Organic % (ACN/Water)Increase Water %Highly polar, water-soluble derivatives.[13][16]Salt concentration can drastically affect retention.
Ion-Exchange (IEX) Charged (e.g., SCX)Aqueous BufferIncrease Salt Conc. or change pHCharged derivatives, separating from neutral impurities.[17][18]Requires buffered mobile phases; salt removal.
SFC Normal or Chiral PhasesSupercritical CO₂ / ModifierDecrease Pressure or Increase Modifier %Chiral separations, "green" chemistry.[19][20][21]Sample solubility in injection solvent can be an issue.[19]
Issue: Separating N-Oxide Impurities

Q: I have a significant N-oxide impurity that is very polar and difficult to separate. How can I remove it?

A: N-oxides are substantially more polar than their parent tertiary amine. This large difference in polarity is the key to their separation.

  • Normal-Phase/HILIC: This is often the best approach. The highly polar N-oxide will be very strongly retained on a silica column, while the parent piperazine derivative will elute much earlier.[22] You may need a very polar mobile phase (e.g., DCM with a high percentage of methanol) to elute the N-oxide if you wish to isolate it.[22]

  • Acid/Base Extraction: In some cases, the basicity of the N-oxide is significantly reduced compared to the parent amine. A carefully controlled aqueous acid wash at a specific pH might selectively extract the more basic parent compound into the aqueous layer, leaving the less basic N-oxide in the organic layer.

  • Specialized Scavengers: For trace amounts, certain chemical scavengers or solid-phase extraction (SPE) cartridges can be used, but this is less common for bulk purification.

Troubleshooting Guide 2: Crystallization and Salt Formation

Leveraging the basicity of piperazines to form crystalline salts is a powerful and scalable purification technique.[7]

Q: How do I choose the right acid for salt formation?

A: The choice of acid (or counter-ion) is critical and depends on the desired properties of the final salt (e.g., crystallinity, solubility, stability).

  • For Purification: Start with common, inexpensive acids that tend to form stable, crystalline salts.

    • Hydrochloric Acid (HCl): Often forms crystalline hydrochlorides. Typically used as a solution in an organic solvent like isopropanol or ether.

    • Acetic Acid: Can form crystalline acetates or diacetates.[1]

    • Fumaric or Tartaric Acid: Dicarboxylic acids can form 1:1 or 2:1 (amine:acid) salts and often yield highly crystalline materials.

  • For Final Drug Substance: The choice is governed by pharmaceutical requirements (e.g., toxicity, hygroscopicity, bioavailability). This is a more complex decision guided by pre-formulation studies.

Protocol: Purification via Diacetate Salt Formation

This protocol is effective for achieving high purity by selectively precipitating the piperazine as a salt, leaving non-basic impurities behind.[1]

  • Dissolution: Dissolve the crude piperazine derivative in a suitable water-miscible solvent like acetone.

  • Acidification: While stirring, slowly add glacial acetic acid. A stoichiometric amount to form the diacetate salt is a good starting point.[1]

  • Precipitation: The crystalline piperazine diacetate should begin to precipitate. The mixture can be cooled to 10-30°C to ensure complete precipitation.[1]

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with cold acetone to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystalline salt under vacuum.

  • (Optional) Liberation of Free Base: If the free base is required, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted into an organic solvent like dichloromethane or ethyl acetate.[7]

Visualizing the pH-Dependent States of Piperazine

The protonation states of the piperazine ring at different pH values.

This guide provides a framework for diagnosing and solving the most common purification challenges encountered with piperazine derivatives. By understanding the interplay between polarity, basicity, and the chosen purification technique, you can develop efficient and robust methods for isolating your target compounds with high purity.

References
  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]

  • Piperazine (C4H10N2) properties. Mol-Instincts. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Available at: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Advion, Inc. Available at: [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. Available at: [Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]

  • How can i purify N-oxides on column chromatography? ResearchGate. Available at: [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]

  • US7776305B2 - Method for purification of nitrogen oxide and apparatus for purification of... Google Patents.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating | Request PDF. ResearchGate. Available at: [Link]

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF. ResearchGate. Available at: [Link]

  • Detection and Removal of Impurities in Nitric Oxide Generated from Air by Pulsed Electrical Discharge. NIH. Available at: [Link]

  • Manufacturing of n2 o and removal of its impurities | PPTX. Slideshare. Available at: [Link]

  • CN112730641A - Ion chromatography determination method of N-methylpiperazine. Google Patents.
  • Crystal Structures, Stability and Solubility Evaluation of Two Polymorphs of a 2: 1 Melatonin-Piperazine Cocrystal | Request PDF. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. PMC - NIH. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Strategies for Preventing Di-substitution in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine chemistry. As a cornerstone heterocyclic motif in pharmaceuticals and functional materials, the selective functionalization of piperazine is paramount.[1][2] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common and critical challenge: preventing di-substitution and achieving selective mono-functionalization of the piperazine ring. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing significant 1,4-di-substituted byproduct in my reaction. What is the most straightforward initial strategy to favor mono-substitution?

A1: The most common and direct method to statistically favor mono-substitution is to use a large excess of piperazine relative to your electrophile (e.g., alkylating or acylating agent).[3][4] By increasing the molar ratio of piperazine, the probability of the electrophile encountering an unreacted piperazine molecule is significantly higher than it encountering a mono-substituted piperazine molecule. A 5 to 10-fold excess of piperazine is a typical starting point.[4][5]

Q2: I've tried using a large excess of piperazine, but di-substitution is still a major issue. What other reaction parameters can I adjust?

A2: If di-substitution persists, several parameters can be optimized. Slow, dropwise addition of the electrophile can maintain a low concentration of this reactant, further favoring reaction with the more abundant unsubstituted piperazine.[3][4][6] Additionally, lowering the reaction temperature can decrease the rate of the second substitution, which often has a higher activation energy.[3] The choice of solvent and base is also critical; a weaker, non-nucleophilic base can prevent the deprotonation of the mono-substituted product, making it less reactive towards further substitution.[3]

Q3: Are there more robust methods than statistical control for achieving high yields of mono-substituted piperazine?

A3: Absolutely. For reactions where statistical control is insufficient, employing a protecting group strategy is a highly effective and widely adopted method.[1][2][4] This involves temporarily blocking one of the nitrogen atoms, performing the desired reaction on the unprotected nitrogen, and then removing the protecting group. The tert-butoxycarbonyl (Boc) group is a very common choice for this purpose.[4][7]

Q4: What is the "mono-protonation" strategy and when should I consider it?

A4: The in situ mono-protonation strategy is a clever, one-pot alternative to using protecting groups.[1][5] By adding one equivalent of an acid (like HCl or acetic acid) to the piperazine, you form the piperazin-1-ium cation.[1][8] The protonated nitrogen is deactivated towards electrophilic attack, thereby directing the substitution to the remaining free nitrogen.[5] This method is cost-effective but may sometimes require longer reaction times or activation of the electrophile due to the reduced nucleophilicity of the unprotonated nitrogen.[2][5]

Section 2: Troubleshooting Guides & In-depth Protocols

Problem 1: Significant Di-substitution Despite Using Excess Piperazine

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows a substantial peak corresponding to the 1,4-disubstituted product.

  • The isolated yield of the desired mono-substituted product is low.

Causality Analysis: The mono-substituted piperazine is often still a potent nucleophile, capable of competing with the unreacted piperazine for the remaining electrophile.[4] Higher reaction temperatures and prolonged reaction times provide the necessary energy and opportunity for this second, often thermodynamically favored, substitution to occur.[3][4]

Troubleshooting Workflow:

G start Start: Di-substitution Observed check_temp Is Reaction at Elevated Temp? start->check_temp lower_temp Action: Lower Temperature (e.g., 0 °C to RT) check_temp->lower_temp Yes check_addition Is Electrophile Added at Once? check_temp->check_addition No lower_temp->check_addition slow_addition Action: Add Electrophile Dropwise (Syringe Pump) check_addition->slow_addition Yes check_base Is a Strong Base Used? check_addition->check_base No slow_addition->check_base weaker_base Action: Switch to Weaker Base (e.g., K2CO3, Et3N) check_base->weaker_base Yes advanced_methods Consider Advanced Methods: - Protecting Group Strategy - Mono-protonation check_base->advanced_methods No weaker_base->advanced_methods end End: Mono-substitution Favored advanced_methods->end

Caption: Troubleshooting workflow for persistent di-substitution.

Protocol 2.1: Kinetic Control via Slow Addition at Low Temperature

This protocol aims to favor the kinetically controlled mono-alkylation product by minimizing the concentration of the electrophile and reducing the reaction rate of the second substitution.

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve piperazine (10 eq.) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.[3]

  • Prepare a dilute solution of the alkylating agent (1 eq.) in the same solvent.

  • Using a syringe pump, add the alkylating agent solution dropwise to the cooled piperazine solution over a period of 2-4 hours.[3][6]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, proceed with an appropriate aqueous workup (e.g., washing with sodium bicarbonate solution) and purification, often involving an acidic wash to remove excess piperazine.[5]

Problem 2: Need for Unambiguous Synthesis of an Unsymmetrically 1,4-Disubstituted Piperazine

Symptoms:

  • The desired product has two different substituents on the N1 and N4 positions.

  • A one-pot reaction with both electrophiles leads to a complex mixture of products that is difficult to separate.

Causality Analysis: Directly reacting piperazine with two different electrophiles will almost always result in a statistical mixture of mono-substituted, symmetrically di-substituted, and the desired unsymmetrically di-substituted products. Achieving high selectivity requires a stepwise approach where the two nitrogens are functionalized sequentially. The most reliable way to achieve this is through an orthogonal protecting group strategy.[7]

Solution: Orthogonal Protecting Group Strategy

This strategy involves protecting one nitrogen, functionalizing the other, and then deprotecting the first to allow for the second functionalization. The Boc (tert-butoxycarbonyl) group is ideal for this as it is stable to many reaction conditions and can be cleanly removed under acidic conditions.[4]

G piperazine Piperazine boc_piperazine 1-Boc-Piperazine piperazine->boc_piperazine 1. Protection (Boc)2O step1_product 1-Boc-4-R1-Piperazine boc_piperazine->step1_product 2. Add R1 (e.g., R1-X, Base) deprotected 1-R1-Piperazine step1_product->deprotected 3. Deprotection (TFA or HCl) final_product 1-R1-4-R2-Piperazine (Unsymmetrical) deprotected->final_product 4. Add R2 (e.g., R2-Y, Base)

Caption: Workflow for unsymmetrical di-substitution.

Protocol 2.2: Stepwise Synthesis using a Boc Protecting Group

Step 1: Mono-Boc Protection of Piperazine [4][5][7]

  • Dissolve piperazine (2.0 eq.) in a suitable solvent like Dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM over 2-3 hours.[5][7]

  • Allow the reaction to warm to room temperature and stir for 20-24 hours.

  • Concentrate the mixture and purify the resulting N-Boc-piperazine by column chromatography or extraction to remove unreacted piperazine and the di-Boc byproduct.

Step 2: Alkylation/Acylation of N-Boc-Piperazine

  • Dissolve the purified N-Boc-piperazine (1.0 eq.) in an anhydrous solvent (e.g., DCM, ACN).

  • Add a suitable base (e.g., triethylamine or potassium carbonate, 1.1-1.5 eq.).

  • Add the first electrophile (R¹-X, 1.0 eq.) dropwise at 0 °C or room temperature.

  • Stir until the reaction is complete (monitor by TLC/LC-MS).

  • Perform an aqueous workup and purify the 1-Boc-4-R¹-piperazine.

Step 3: Deprotection of the Boc Group [5]

  • Dissolve the purified 1-Boc-4-R¹-piperazine in DCM.

  • Cool to 0 °C and add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete.

  • Remove the acid and solvent under reduced pressure to yield the 1-R¹-piperazine salt.

Step 4: Introduction of the Second Substituent

  • Neutralize the 1-R¹-piperazine salt and dissolve it in a suitable solvent.

  • React with the second electrophile (R²-X) under appropriate conditions (similar to Step 2) to yield the final, unsymmetrically 1,4-disubstituted piperazine.

Section 3: Comparative Data Summary

The choice of strategy often involves a trade-off between step-count, cost, and selectivity. The following table provides a comparative overview to guide your decision-making process.

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-productKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[5]One-step, cost-effective.[5]Requires efficient removal of excess piperazine; may still yield di-substituted byproduct.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for substitution step[5]High selectivity, clean reactions, allows for sequential additions.[5]Multi-step process (protection/deprotection), higher cost.[1][5]
In Situ Mono-Protonation 2:1 (Piperazine:Acid), then 1:160-89%[5]One-pot synthesis, cost-effective, good yields.[1][5]Reduced nucleophilicity may require longer reaction times or electrophile activation.[2][5]
Flow Chemistry 1:1Potentially >90%High selectivity, rapid mixing, excellent control over reaction parameters.[6]Requires specialized equipment.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. [Link]

  • (PDF) Direct N1-monosubstitution of piperazine - ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for 1-(Methylsulfonyl)piperazine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the successful coupling of 1-(methylsulfonyl)piperazine. The unique electronic properties of this substrate, owing to the electron-withdrawing methylsulfonyl group, present specific challenges that require careful consideration in catalyst system selection and reaction optimization. This resource offers field-proven insights and practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for N-arylation reactions?

The primary challenge arises from the electron-withdrawing nature of the methylsulfonyl group. This group significantly reduces the nucleophilicity of the secondary amine in the piperazine ring, making it a less reactive coupling partner compared to unsubstituted or N-alkylated piperazines. Consequently, standard coupling conditions may result in low or no product yield.

Q2: Which cross-coupling reactions are most suitable for the N-arylation of this compound?

The most commonly employed and successful methods for forming C-N bonds with piperazine derivatives are the Buchwald-Hartwig amination (palladium-catalyzed) and, to a lesser extent, the Ullmann condensation (copper-catalyzed) and Chan-Lam coupling (copper-catalyzed).[1][2] Given the reduced nucleophilicity of this compound, the choice of catalyst, ligand, and base is critical for achieving efficient coupling.

Q3: What are the key considerations for selecting a catalyst system for a Buchwald-Hartwig amination with this substrate?

For a successful Buchwald-Hartwig amination, the catalyst system must be highly active to overcome the low reactivity of the amine. Key considerations include:

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective choices.[3]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.[4] Ligands like XPhos, RuPhos, and BrettPhos have shown success in coupling challenging, weakly basic amines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[5][6] Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates sensitive to strong bases, milder options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[7]

Q4: Can I use a copper-catalyzed reaction like the Ullmann or Chan-Lam coupling for this substrate?

Yes, copper-catalyzed methods are a viable alternative. The Chan-Lam coupling, in particular, has been successfully applied to the N-arylation of sulfonamides, which are electronically similar to this compound.[8][9][10]

  • Ullmann Condensation: This reaction typically requires higher temperatures and often uses ligands such as L-proline or N-methylglycine to improve efficiency.[11][12]

  • Chan-Lam Coupling: This reaction couples the amine with an aryl boronic acid and is often performed in the presence of a copper(II) source like Cu(OAc)₂ and a base.[13] It can be advantageous as it is often tolerant of air and moisture.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.

Problem 1: Low to No Product Yield

Logical Troubleshooting Workflow

start Low/No Yield catalyst Is the catalyst system active enough? start->catalyst base Is the base strength and type appropriate? catalyst->base No solution1 Switch to a more active ligand (e.g., XPhos, RuPhos). Increase catalyst loading. catalyst->solution1 Yes conditions Are the reaction conditions optimal? base->conditions No solution2 Use a stronger base (e.g., NaOtBu). If substrate is base-sensitive, screen weaker bases (Cs2CO3, K3PO4). base->solution2 Yes reagents Are the starting materials pure and stable? conditions->reagents No solution3 Increase reaction temperature. Screen different anhydrous solvents (e.g., toluene, dioxane, DMF). Ensure inert atmosphere. conditions->solution3 Yes solution4 Use fresh, high-purity reagents. For Chan-Lam, check boronic acid stability. reagents->solution4 Yes start Start Chan-Lam Coupling reagents Combine Aryl Boronic Acid, this compound, Cu(OAc)2, and Base start->reagents solvent Add Solvent (e.g., Dichloromethane or Toluene) reagents->solvent reaction Stir at Room Temperature to 80°C, Open to Air solvent->reaction monitor Monitor by TLC or LC-MS reaction->monitor workup Work-up and Purification monitor->workup product N-Aryl-1-(methylsulfonyl)piperazine workup->product

Sources

solvent effects on 1-(Methylsulfonyl)piperazine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support resource for 1-(Methylsulfonyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the practical aspects of working with this versatile reagent. Here, we address common questions and troubleshooting scenarios related to its reactivity, with a special focus on the critical influence of solvent selection.

Section 1: Frequently Asked Questions - Core Principles

This section covers the fundamental concepts you need to understand before designing your experiment.

Q1: What are the essential properties of this compound that I should know?

A1: Understanding the basic physicochemical properties and safety profile of this compound is the first step to a successful experiment.

  • Appearance and Stability: It is typically a white to off-white crystalline solid.[1] The compound is generally stable under normal laboratory conditions and should be stored in a cool, dry, well-ventilated area under an inert atmosphere (like nitrogen or argon) to prevent degradation.[1][2]

  • Solubility: this compound is slightly soluble in water.[1] Its parent compound, piperazine, is highly soluble in water and other polar solvents like ethanol and methanol, a trait that is useful in many applications.[3] While the methylsulfonyl group reduces water solubility compared to piperazine, it is generally compatible with a range of polar organic solvents.

  • Safety Profile: The compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][4] It can be harmful if inhaled, swallowed, or in contact with skin.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Q2: How does solvent choice fundamentally impact the reactivity of this compound?

A2: The solvent does more than just dissolve reactants; it actively participates in the reaction at a molecular level, influencing both reaction rate and mechanism. This compound typically acts as a nucleophile via its secondary amine. The solvent's interaction with this nucleophile is paramount.

The key lies in the solvent's ability to stabilize or destabilize the reactants, transition states, and intermediates involved in the reaction pathway.[5] For nucleophilic substitution reactions, this is often the deciding factor between an Sₙ1 and Sₙ2 mechanism.

  • Sₙ2 Reactions: These reactions are favored by polar aprotic solvents.[6][7] Such solvents can dissolve the reagents and stabilize cations, but they do not form strong hydrogen bonds with the anionic nucleophile, leaving it "naked" and highly reactive.[8][9]

  • Sₙ1 Reactions: These are favored by polar protic solvents.[10][11][12] These solvents excel at stabilizing both the carbocation intermediate and the leaving group through strong dipole-dipole interactions and hydrogen bonding, which lowers the energy barrier for the rate-determining ionization step.[8][12]

Q3: What is the practical difference between polar protic and polar aprotic solvents for my reaction?

A3: This is one of the most critical distinctions in solvent selection for reactions involving nucleophiles like this compound.

  • Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol, acetic acid).[13][14] They can act as hydrogen bond donors. When a nucleophile is placed in a polar protic solvent, the solvent molecules form a "cage" around it through hydrogen bonding.[6][8] This solvation shell stabilizes the nucleophile, making it less reactive and slowing down Sₙ2 reactions.[12][15]

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile, acetone).[13][14] They cannot donate hydrogen bonds.[14] They are excellent at solvating cations but leave anions (nucleophiles) relatively unsolvated and free to react.[9] This makes them ideal for promoting Sₙ2 reactions.[6][7]

The choice between them dictates the nucleophilicity of your reagent. In polar protic solvents, nucleophilicity increases down a group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻), whereas in polar aprotic solvents, the trend reverses to match basicity (F⁻ > Cl⁻ > Br⁻ > I⁻).[7][15]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter and provides actionable solutions grounded in chemical principles.

Q4: My reaction is extremely slow or isn't going to completion. Could the solvent be the problem?

A4: Yes, this is a classic symptom of improper solvent selection, especially for a planned Sₙ2 reaction.

  • The Problem: You may be using a polar protic solvent (like ethanol or methanol) for a reaction that should proceed via an Sₙ2 mechanism. The solvent is likely forming a hydrogen-bond cage around the nitrogen of the piperazine, stabilizing it and drastically reducing its nucleophilicity.[6][8] This increases the activation energy of the reaction.

  • The Solution: Switch to a polar aprotic solvent.

    • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices that will leave the nucleophile unsolvated and highly reactive, accelerating the Sₙ2 pathway.[7]

    • Temperature: If the reaction is still slow, gently heating the reaction mixture can help overcome the activation energy barrier. Reaction rates generally increase with temperature.[16][17]

    • Causality Check: To confirm the solvent effect, run two small-scale parallel reactions, one in your original protic solvent and one in a recommended aprotic solvent. Monitor by TLC or LC-MS. A significant rate increase in the aprotic solvent validates this troubleshooting step.

Q5: I'm seeing unexpected side products, particularly elimination products. How can solvent choice help?

A5: The formation of elimination (E1/E2) products is a common competitive pathway to substitution (Sₙ1/Sₙ2).[11] Solvent choice plays a key role in tipping the balance.

  • The Problem: this compound is a base, and its basicity can be enhanced under certain conditions, favoring elimination. Polar protic solvents can hinder the nucleophile's ability to attack a sterically crowded carbon (Sₙ2), but its ability to act as a base and abstract a proton (E2) is less affected.[6] Therefore, protic solvents can inadvertently favor elimination over substitution.

  • The Solution:

    • Favor Sₙ2/Suppress E2: Use a polar aprotic solvent (DMF, DMSO). These solvents enhance nucleophilicity more significantly than basicity, favoring the Sₙ2 pathway.

    • Control Temperature: Elimination reactions are often favored at higher temperatures because they are entropically favored. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can minimize the formation of elimination byproducts.

    • Consider the Substrate: If your substrate is sterically hindered (secondary or tertiary), elimination becomes more likely. While solvent choice helps, the substrate structure is a primary determinant.

Q6: I am having trouble dissolving my electrophile and this compound in the same solvent. What should I do?

A6: Solubility issues are a common practical hurdle. The "like dissolves like" principle is your starting point, but sometimes a mixed solvent system is required.

  • The Problem: Your electrophile might be nonpolar, while this compound is polar, leading to poor mutual solubility in a single solvent.

  • The Solution:

    • Initial Screening: Test the solubility of each reactant separately in a panel of solvents (e.g., THF, Dichloromethane, Acetonitrile, DMF).

    • Select a "Compromise" Solvent: A solvent with intermediate polarity, such as Tetrahydrofuran (THF) or Acetonitrile (MeCN), can often be effective. These are polar aprotic solvents that can dissolve a range of substrates.[13]

    • Use a Co-Solvent System: If a single solvent doesn't work, use a mixture. For example, you could dissolve the nonpolar electrophile in THF and then add a solution of this compound in a stronger polar aprotic solvent like DMF. This maintains a homogeneous solution where both reactants are available.

    • Avoid Protic Co-solvents: Be cautious about using protic co-solvents like methanol unless an Sₙ1 pathway is desired, as even small amounts can solvate the nucleophile and slow the reaction.

Q7: My reaction works well, but the high-boiling-point solvent (like DMSO or DMF) is making the workup and product isolation difficult. What are my options?

A7: This is a frequent trade-off. The solvents that are best for the reaction are often challenging to remove.

  • The Problem: DMF and DMSO have high boiling points, making them difficult to remove by rotary evaporation. They are also water-miscible, which can complicate aqueous extractions.

  • The Solution:

    • Aqueous Wash: A common technique is to dilute the reaction mixture with a larger volume of a water-immiscible solvent (like ethyl acetate or dichloromethane) and then wash repeatedly with water or brine. Since DMF and DMSO are highly soluble in water, they will partition into the aqueous layer.

    • Alternative Solvents: Consider if a lower-boiling polar aprotic solvent could work. Acetonitrile (BP: 82 °C) or Acetone (BP: 56 °C) are much easier to remove. Run a small-scale trial to see if the reaction proceeds efficiently in one of these alternatives.

    • Direct Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it directly from the reaction mixture by adding an anti-solvent (a solvent in which your product is insoluble but the impurities and reaction solvent are soluble), such as water or heptane. This can be a very effective purification strategy that avoids the need for solvent removal.

Section 3: Protocols and Data
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) with this compound

This protocol provides a self-validating framework for a typical SₙAr reaction.

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask equipped with a magnetic stir bar, dissolve the electrophilic aromatic substrate (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO, approx. 0.5 M concentration).

  • Nucleophile Addition: Add this compound (1.2 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction to a suitable temperature (typically 80-120 °C for SₙAr). The choice of temperature depends on the reactivity of the substrate.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours. Withdraw a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot/peak and the appearance of a new product spot/peak confirms the reaction is proceeding. The reaction is complete when no starting material is observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water (to remove DMF/DMSO), then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Data Table: Solvent Properties and Their Influence on Reactivity
SolventDielectric Constant (ε) at 20°CTypeHydrogen BondingTypical Use Case with 1-(MeSO₂)-piperazine
Water (H₂O)80.1Polar ProticDonor & AcceptorSₙ1 reactions; generally avoided for Sₙ2
Methanol (MeOH)33.0Polar ProticDonor & AcceptorCan slow Sₙ2 reactions due to nucleophile solvation
Ethanol (EtOH)24.5Polar ProticDonor & AcceptorSimilar to methanol, may favor elimination over Sₙ2
Acetonitrile (MeCN)37.5Polar AproticAcceptor onlyExcellent for Sₙ2; easy to remove
Dimethylformamide (DMF)36.7Polar AproticAcceptor onlyExcellent for Sₙ2, especially at high temperatures
Dimethyl Sulfoxide (DMSO)46.7Polar AproticAcceptor onlyVery strong polar aprotic solvent for difficult Sₙ2
Acetone20.7Polar AproticAcceptor onlyGood for Sₙ2; lower boiling point
Tetrahydrofuran (THF)7.6"Borderline" AproticAcceptor onlyGood general-purpose solvent for solubility
Dichloromethane (DCM)9.1"Borderline" AproticNoneOften used for less polar reactants
Toluene2.4NonpolarNoneGenerally poor choice unless for specific cases
Section 4: Visualizing Concepts
Diagram 1: Solvent Selection Workflow

SolventSelection start Define Reaction Goal (e.g., Sₙ2 Substitution) substrate Analyze Substrate (1°, 2°, 3°? Steric hindrance?) start->substrate solubility_check Check Reactant Solubility substrate->solubility_check Is substrate sterically unhindered? polar_protic Consider Polar Protic Solvent (MeOH, H₂O) (Caution: May slow Sₙ2) substrate->polar_protic Is an Sₙ1 pathway desired? polar_aprotic Choose Polar Aprotic Solvent (DMF, DMSO, MeCN) solubility_check->polar_aprotic Soluble mixed_solvent Use Co-Solvent System (e.g., THF/DMF) solubility_check->mixed_solvent Insoluble optimize Optimize Temperature & Monitor Reaction polar_aprotic->optimize polar_protic->optimize mixed_solvent->optimize

Caption: A decision-making workflow for selecting an appropriate solvent system.

Diagram 2: Solvent-Nucleophile Interactions

SolventInteractions cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) nuc_protic Nu⁻ h1 δ⁺H nuc_protic->h1 H-Bond (reduces reactivity) h2 δ⁺H nuc_protic->h2 h3 δ⁺H nuc_protic->h3 o1 δ⁻O h1->o1 o2 δ⁻O h2->o2 o3 δ⁻O h3->o3 nuc_aprotic Nu⁻ label_free "Naked" Nucleophile (High Reactivity) cation K⁺ dmf1 δ⁻O cation->dmf1 Solvated Cation dmf2 δ⁻O cation->dmf2 dmf3 δ⁻O cation->dmf3

Caption: Visualization of how protic solvents "cage" a nucleophile versus how aprotic solvents leave it "naked" and reactive.

References
  • Piperazine - Solubility of Things. (n.d.).
  • This compound - ChemBK. (2024, April 10).
  • The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. (n.d.). ResearchGate.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts.
  • Polarity-induced effects on the responses of some molecules with piperazine ring: medically important molecules in linear and nonlinear optics. (n.d.). ResearchGate.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Summary of Nucelophilic Substitution Reactions. (n.d.).
  • SAFETY DATA SHEET - this compound. (2024, April 1). Fisher Scientific.
  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. (n.d.). MDPI.
  • Solvents in Substitution Reactions. (2012, June 24). YouTube.
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021, February 13). YouTube.
  • This compound 55276-43-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound | C5H12N2O2S | CID 709161. (n.d.). PubChem - NIH.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
  • Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • Part 7: The effect of solvent on nucleophile strength in SN2 reactions. (2020, April 1). YouTube.
  • Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. (2023, November 20). YouTube.

Sources

Technical Support Center: Managing Exotherms in Large-Scale Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions involving piperazine on a large scale. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during process scale-up. The information herein is structured to offer not just procedural guidance, but also a deeper understanding of the underlying chemical and physical principles governing these complex reactions.

Fundamentals of Piperazine Reaction Exotherms

Piperazine and its derivatives are fundamental building blocks in the pharmaceutical industry.[1][2][3] Reactions such as N-alkylation, acylation, and condensations involving piperazine are often highly exothermic.[4][5][6] While manageable on a laboratory scale where the surface-area-to-volume ratio is high, these exotherms present significant safety and control challenges during scale-up.[7][8][9] An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing pressure build-up, equipment failure, and the release of hazardous materials.[10][11][12]

Understanding the thermodynamics and kinetics of your specific piperazine reaction is the first line of defense.[13][14] Key parameters to characterize include the heat of reaction (enthalpy), the rate of heat generation, and the adiabatic temperature rise.[15][16]

Key Piperazine Reactions and Their Exothermic Nature
Reaction TypeTypical ReagentsExotherm PotentialKey Considerations
N-Alkylation Alkyl halides, Alkyl sulfonatesHighCan be highly exothermic, especially with reactive alkylating agents. Risk of overalkylation.[17][18]
Acylation Acyl chlorides, Acid anhydridesHighRapid and highly exothermic. Byproduct (e.g., HCl) generation can also contribute to the overall heat effect.[6][19]
Michael Addition α,β-Unsaturated carbonylsModerate to HighGenerally exothermic, with the rate and heat release dependent on the substrate.
Reductive Amination Aldehydes/Ketones, Reducing agentsModerateThe overall exotherm is a sum of the initial imine/enamine formation and the subsequent reduction step.
Epoxide Ring-Opening EpoxidesHighHighly exothermic and can be difficult to control. The reaction is often autocatalytic.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the scale-up of piperazine reactions in a question-and-answer format.

Q1: My reaction temperature is overshooting the set point during reagent addition, even with the cooling jacket at maximum capacity. What's happening and what should I do?

A1: This is a classic sign that the rate of heat generation is exceeding the heat removal capacity of your reactor.[12] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8]

Immediate Actions:

  • Stop the reagent addition immediately. This is the most critical first step to prevent further heat generation.[20]

  • Ensure maximum cooling is applied. Verify that your cooling system is functioning optimally.

  • Monitor the internal temperature and pressure closely. Be prepared for emergency procedures if the temperature continues to rise unabated.

Root Cause Analysis & Long-Term Solutions:

  • Inadequate Heat Transfer: The cooling capacity of your reactor may be insufficient for the reaction's heat output at the current addition rate.[21]

  • Reagent Accumulation: The added reagent may not be reacting immediately, leading to a buildup of unreacted material.[16] A sudden increase in temperature can then trigger a rapid reaction of this accumulated reagent, causing a sharp exotherm.

  • Poor Mixing: Inadequate agitation can create localized hot spots where the reaction rate is significantly higher, leading to a loss of thermal control.[15][22]

Protocol for Mitigation:

Objective: To determine the maximum safe addition rate for your reagent.

Methodology: Reaction Calorimetry (RC1) Analysis

  • Instrument Setup: Utilize a reaction calorimeter to mimic your large-scale reactor conditions on a smaller, controlled scale.

  • Isothermal Titration:

    • Charge the reactor with piperazine and solvent.

    • Set the reactor to the desired process temperature.

    • Dose the second reagent at a slow, controlled rate while monitoring the heat flow.

  • Data Analysis:

    • The heat flow data will directly show the rate of heat evolution.

    • Compare the measured heat evolution rate to the cooling capacity of your large-scale reactor.

    • This will allow you to calculate a safe, scaled-down addition rate that your equipment can handle.[23]

Q2: I observed a sudden, unexpected temperature spike late in the reaction, well after the main reagent addition was complete. What could be the cause?

A2: This scenario often points to a secondary, more energetic decomposition reaction or a phase change. It's a critical safety concern as it indicates the reaction may have entered an unstable thermal region.[16]

Possible Causes:

  • Decomposition of a Reactant, Intermediate, or Product: The initial reaction exotherm may have raised the temperature to a point where a component in the mixture begins to decompose exothermically.[24]

  • Phase Change: A change in the physical state of the reaction mixture (e.g., crystallization or gas evolution) can alter heat transfer characteristics and mixing efficiency.

  • Autocatalysis: Some reactions can be catalyzed by one of their products, leading to an accelerating reaction rate over time.

Investigative Workflow:

G cluster_0 Investigation cluster_1 Analysis & Mitigation A Unexpected Late Exotherm Observed B Immediate Action: Emergency Cooling & Monitoring A->B Safety First C Sample Analysis (HPLC, GC-MS, NMR) B->C Post-event Analysis D Differential Scanning Calorimetry (DSC) / Adiabatic Calorimetry B->D Thermal Hazard Assessment E Identify Decomposition Products C->E F Determine Onset Temperature of Decomposition D->F G Re-evaluate Maximum Safe Operating Temperature E->G F->G H Implement Stricter Temperature Controls or Redesign Process G->H Implement Corrective Actions

Caption: Workflow for investigating delayed exotherms.

Preventative Measures:

  • Thermal Screening: Before scaling up, perform Differential Scanning Calorimetry (DSC) or other thermal analysis techniques on the reaction mixture to identify the onset temperature of any decomposition reactions.[25]

  • Maximum Temperature of the Synthesis Reaction (MTSR): Calculate the MTSR, which is the highest temperature the reaction could reach in the event of a total cooling failure.[16] Ensure the MTSR is well below the decomposition temperature of any components.

Frequently Asked Questions (FAQs)

Q: Can I simply run my reaction more dilute to control the exotherm?

A: While dilution can help manage the exotherm by increasing the thermal mass of the system, it's not always a perfect solution. It can negatively impact reaction kinetics, leading to longer reaction times and potentially lower yields. Furthermore, it increases solvent usage and waste, which can be costly and environmentally undesirable on a large scale. A thorough process safety evaluation should be conducted to find the optimal balance.[21]

Q: What are the best cooling systems for large-scale exothermic piperazine reactions?

A: The choice of cooling system depends on the scale and the magnitude of the exotherm.

  • Jacketed Reactors: Standard for many processes, but their effectiveness decreases with increasing scale.[22]

  • Internal Cooling Coils: Provide additional heat transfer surface area directly within the reaction mass.

  • External Heat Exchangers: A portion of the reaction mixture is continuously circulated through an external heat exchanger for efficient cooling. This is often the most effective method for highly exothermic reactions at a large scale.[15]

  • Flow Reactors: Continuous flow reactors offer excellent heat transfer due to their high surface-area-to-volume ratio, providing superior temperature control for highly exothermic reactions.[26][27]

Q: How do I design an effective emergency relief system (ERS)?

A: Designing an ERS is a complex process that requires a thorough understanding of the potential runaway reaction. Key factors to consider include:

  • Rate of pressure rise: This determines the required vent size.

  • Two-phase flow: Runaway reactions often result in the venting of both vapor and liquid, which must be accounted for in the design.

  • Containment: The vented material must be safely contained and neutralized. It is highly recommended to consult with process safety experts and adhere to established industry guidelines, such as those from the Design Institute for Emergency Relief Systems (DIERS).[15]

Q: Are there inherently safer approaches to consider?

A: Yes, implementing principles of inherent safety is always the best practice.[28]

  • Substitution: Can a less reactive reagent or a less hazardous solvent be used?

  • Attenuation: Can the reaction be run at a lower temperature or pressure?

  • Simplification: Can the process be designed with fewer hazardous steps?

  • Semi-batch or Continuous Processing: Instead of a batch reaction where all reagents are present at once, a semi-batch process (with controlled addition) or a continuous flow process significantly reduces the amount of unreacted material at any given time, thereby minimizing the potential severity of a runaway reaction.[20][27]

Conclusion

Managing exotherms in large-scale piperazine reactions is a critical aspect of process safety and efficiency. A proactive approach that combines a thorough understanding of reaction thermodynamics and kinetics with robust engineering controls and a comprehensive process safety management system is essential.[10] By anticipating potential hazards and implementing the strategies outlined in this guide, researchers and drug development professionals can scale up these important reactions safely and successfully.

References

  • Cullinane, J. T. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • IChemE. The protection of reactors containing exothermic reactions: an HSE view.
  • Chen, X. (2011).
  • H.E.L Group.
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Wikipedia. Thermal runaway.
  • Bishnoi, S., & Rochelle, G. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility.
  • ACS Publications. (2022, February 28). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B.
  • Practical approach to prediction and prevention of runaway reactions.
  • Benchchem.
  • Benchchem. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • ACS Publications.
  • Ampelli, C., & Maschio, G. (2012, May 20). Investigation of Thermal Runaway in Semibatch Chemical Reactors by an Early Warning Detection Device. Chemical Engineering Transactions, 26, 57-62.
  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • Ambeed.com. Reactions of Piperazines.
  • IRJET. Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Benchchem.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Dixon-Jackson, K. Heat flow calorimetry - application and techniques. IChemE SYMPOSIUM SERIES No. 115.
  • PMC - NIH. (2022, February 28).
  • Benchchem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Benchchem.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Mettler Toledo. Prevent Runaway Chemical Reactions.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • CatSci Ltd.
  • Reaction Chemistry & Engineering (RSC Publishing). A modular 3D printed isothermal heat flow calorimeter for reaction calorimetry in continuous flow.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Semantic Scholar. (2022, October 14).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
  • The University of Texas at Austin. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • MDPI. (2022, January 26).
  • ThalesNano.
  • NIH. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Reddit. (2021, October 27).
  • Reddit. (2019, October 12). Why are some reactions difficult to scale up?.

Sources

Technical Support Center: Characterizing Sulfonylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of sulfonylpiperazine compounds. As a class of molecules with significant interest in medicinal chemistry, their unique structural features—combining a polar sulfonyl group with a basic piperazine ring—present distinct challenges during analytical development and quality control.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers, analytical scientists, and drug development professionals commonly encounter. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and build robust, self-validating analytical methods.

Section 1: Liquid Chromatography (HPLC/UHPLC) Issues

High-performance liquid chromatography is the cornerstone of purity analysis and impurity quantification. However, the physicochemical properties of sulfonylpiperazines can often lead to challenging separations.

FAQ 1: Why am I observing poor peak shape (tailing or fronting) for my sulfonylpiperazine analyte?

Answer:

Poor peak shape is one of the most common issues and typically points to undesirable secondary interactions on the chromatographic column or issues with the sample solvent. For sulfonylpiperazine compounds, the basic nitrogen atoms of the piperazine ring are the primary culprits.

Causality: At a typical mobile phase pH (e.g., pH 3-7), the piperazine nitrogens can be protonated, carrying a positive charge. Residual, un-capped silanol groups on the surface of standard silica-based C18 columns are deprotonated and negatively charged (Si-O⁻) above pH ~3.5. This leads to strong ionic interactions between the positively charged analyte and the negative sites on the stationary phase, causing peak tailing.[1] Fronting is less common but can occur due to sample overload or poor sample solubility in the mobile phase.

Troubleshooting Workflow:

G start Poor Peak Shape Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent adjust_solvent Action: Dilute sample in initial mobile phase. check_solvent->adjust_solvent Yes check_pH Is mobile phase pH within 2 units of analyte pKa? check_solvent->check_pH No end Peak Shape Improved adjust_solvent->end adjust_pH Action: Adjust mobile phase pH (e.g., pH < 3 or pH > 8) to suppress silanol or analyte ionization. check_pH->adjust_pH Yes check_buffer Is buffer concentration adequate (25-50 mM)? check_pH->check_buffer No adjust_pH->end adjust_buffer Action: Increase buffer concentration. check_buffer->adjust_buffer No check_column Are you using a standard Type B silica column? check_buffer->check_column Yes adjust_buffer->end change_column Action: Switch to a high-purity, end-capped column or a polar-embedded/hybrid column. check_column->change_column Yes change_column->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Detailed Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective strategy is to control the ionization state of both the analyte and the column silanols.

    • Low pH (e.g., 2.5-3.0): Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will fully protonate the piperazine nitrogens but, more importantly, suppress the ionization of the silanol groups, minimizing the ionic interaction.

    • High pH (e.g., 8-10): Using a buffer like ammonium bicarbonate or ammonium formate will deprotonate the piperazine nitrogens (making them neutral), thus preventing ionic interaction with the now-ionized silanols. This requires a pH-stable column (e.g., hybrid or polymer-based).

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and improve peak shape.

  • Use a Modern Column: High-purity, fully end-capped columns have fewer accessible silanol groups. Alternatively, columns with polar-embedded stationary phases or hybrid silica particles are designed to reduce these secondary interactions and provide excellent peak shape for basic compounds.

  • Sample Diluent: Always try to dissolve your sample in the initial mobile phase. Injecting a sample in a strong, non-polar solvent (like 100% DMSO or ACN) when the mobile phase is highly aqueous can cause peak distortion.

FAQ 2: My retention times are drifting between injections. What is the cause?

Answer:

Retention time instability points to a system that has not reached equilibrium or a change in conditions during the analytical run.[2]

Data Summary: Common Causes of Retention Time Drift

Problem CategorySpecific CauseRecommended Solution
Column Equilibration Insufficient equilibration time, especially after a gradient run or mobile phase change.Equilibrate the column with 10-20 column volumes of the initial mobile phase. Ensure the baseline is stable before injecting.[2]
Mobile Phase Composition changing over time (e.g., evaporation of volatile organic component).Prepare fresh mobile phase daily. Keep solvent bottles capped. If using online mixing, ensure the proportioning valve is working correctly.[3]
Temperature Fluctuations in ambient temperature affecting column temperature.Use a thermostatted column compartment and allow it to stabilize before starting the analysis.[2]
System Leaks A leak in the pump, injector, or fittings will cause pressure fluctuations and flow rate instability.Systematically check for leaks, paying attention to fittings and pump seals. Look for salt buildup from buffered mobile phases.[1][3]
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

LC-MS is essential for identification and quantification. The sulfonylpiperazine structure, while generally amenable to electrospray ionization (ESI), can be susceptible to matrix effects.

FAQ 3: My sulfonylpiperazine analyte shows a poor or inconsistent signal in the mass spectrometer. How can I troubleshoot this?

Answer:

This is a classic symptom of ion suppression , a phenomenon where co-eluting compounds from the sample matrix or mobile phase interfere with the ionization of the analyte in the ESI source, leading to a reduced signal.[4][5]

Causality: In the ESI source, analytes compete for charge and access to the droplet surface to become gas-phase ions. If a high concentration of another compound (e.g., an excipient, endogenous molecule, or mobile phase salt) co-elutes with your analyte, it can monopolize the ionization process, suppressing the signal of your compound of interest.[5][6] Non-volatile buffers like phosphate are particularly problematic as they can precipitate in the source, physically blocking the process.[5]

Troubleshooting Ion Suppression:

G start Poor/Inconsistent MS Signal infusion_exp Perform Post-Column Infusion Experiment: Infuse analyte at constant rate while injecting a blank matrix sample. start->infusion_exp observe_dip Is there a dip in the analyte signal at its expected retention time? infusion_exp->observe_dip improve_chroma Action: Improve chromatographic separation. Modify gradient, change column, or adjust pH to move analyte away from the suppression zone. observe_dip->improve_chroma Yes improve_cleanup Action: Enhance sample cleanup. Use Solid-Phase Extraction (SPE) instead of simple protein precipitation or dilution. observe_dip->improve_cleanup Yes dilute_sample Action: Dilute the sample. This reduces the concentration of interfering matrix components. observe_dip->dilute_sample Yes end Signal Improved & Consistent observe_dip->end No (Check source tuning and cleanliness) use_is Action: Use a stable isotope-labeled internal standard (SIL-IS). It will co-elute and experience the same suppression, correcting the quantification. improve_chroma->use_is improve_cleanup->use_is dilute_sample->use_is use_is->end

Sources

stability issues of 1-(Methylsulfonyl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Methylsulfonyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability challenges under acidic conditions. Here, we provide troubleshooting guidance, validated protocols, and expert insights in a direct question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significant loss of this compound in our acidic formulation prototype. What are the primary stability concerns?

A1: The primary stability concern for this compound under acidic conditions is its susceptibility to acid-catalyzed hydrolysis. The core structure contains a sulfonamide functional group, which links the methylsulfonyl group to the piperazine ring. While sulfonamides vary in their stability, many are known to degrade in acidic environments.[1][2]

This degradation is a chemical process where water, catalyzed by acid (H+ ions), attacks and cleaves the sulfur-nitrogen (S-N) bond of the sulfonamide.[3][4] The rate of this hydrolysis is highly dependent on factors like pH, temperature, buffer species, and ionic strength.[5][6] Most drugs exhibit optimal stability in the pH range of 4-8; conditions outside this range can catalyze degradation.[5] Therefore, a significant loss of the parent compound in an acidic medium strongly suggests hydrolytic decomposition.

Key Factors Influencing Degradation:

  • pH: The rate of hydrolysis for sulfonamides is often highest at low pH values (e.g., pH 4).[2]

  • Temperature: Higher temperatures accelerate reaction rates, including hydrolysis.[6][7] Stability studies should be conducted to understand the temperature dependency.[6]

  • Moisture: The presence of water is a prerequisite for hydrolysis. In solid-state formulations, high humidity can lead to moisture adsorption and subsequent degradation.[7]

  • Excipients: Interactions between the drug substance and acidic excipients can create micro-environments with a low pH, accelerating degradation even in a seemingly neutral bulk formulation.

Q2: What is the likely degradation pathway for this compound in an acidic solution?

A2: While specific literature detailing the forced degradation of this compound is not abundant, we can predict the most probable degradation pathway based on the fundamental chemistry of sulfonamides.[3][8] The process is an acid-catalyzed hydrolysis targeting the sulfonamide bond.

Proposed Degradation Mechanism:

  • Protonation: In an acidic medium, the nitrogen atom of the piperazine ring or the oxygen atom of the sulfonyl group can become protonated. Protonation of the sulfonyl oxygen makes the sulfur atom more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient sulfur atom.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Bond Cleavage: The intermediate collapses, leading to the cleavage of the S-N bond. This is often the rate-determining step.

  • Product Formation: The cleavage results in the formation of Piperazine and Methanesulfonic acid .

This proposed pathway is visualized in the diagram below. Identifying these specific degradants in your stressed samples would provide strong evidence for this mechanism.

Caption: Proposed acidic hydrolysis pathway.

Q3: How should I design a forced degradation study to investigate this stability issue and develop a stability-indicating method?

A3: A forced degradation study is essential to identify degradation products, understand degradation pathways, and demonstrate the specificity of your analytical method.[9][10] According to ICH guidelines, the study should aim for 5-20% degradation of the drug substance.[9][11] Over-stressing can lead to secondary degradants not relevant to formal stability studies.[9]

Below is a comprehensive workflow and a detailed protocol for conducting an acid-stress study.

Experimental Workflow Diagram

G prep Step 1: Prepare Solutions - Drug Substance Stock - Acid/Base/Oxidant - Blank Solution stress Step 2: Initiate Stress - Mix Drug + Stressor - Incubate at Temp - Protect from Light (if needed) prep->stress sample Step 3: Time-Point Sampling - Withdraw Aliquots - Quench Reaction (Neutralize) - Dilute to Target Conc. stress->sample analyze Step 4: HPLC Analysis - Inject Stressed Samples - Inject Control & Blank - Assess Peak Purity sample->analyze data Step 5: Data Evaluation - Calculate % Degradation - Identify Degradants - Validate Method Specificity analyze->data

Caption: Workflow for a forced degradation study.

Detailed Protocol: Acid Hydrolysis Stress Study

This protocol is a self-validating system. The unstressed control and blank solutions are critical for confirming that degradation is due to the acid stress and not other factors like temperature or the analytical method itself.

1. Materials & Reagents:

  • This compound reference standard

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Volumetric flasks, pipettes, and autosampler vials

2. Solution Preparation:

  • Drug Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a 1 mg/mL stock solution.

  • Unstressed Control: Dilute the stock solution with the same solvent to your target analytical concentration (e.g., 100 µg/mL). This sample is stored at room temperature or refrigerated and analyzed alongside the stressed samples.

  • Blank Solution: Prepare a solution containing only the stress condition reagents (e.g., HCl and neutralizing NaOH) and diluent, to rule out interference from the matrix.

3. Stress Condition Execution:

  • Pipette a known volume of the drug stock solution into a flask.

  • Add an equal volume of 0.1 M HCl. The final drug concentration will be 0.5 mg/mL in 0.05 M HCl.

  • Heat the solution in a water bath at a controlled temperature, for example, 60°C.[12]

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., add an equal volume of 0.1 M NaOH to a sample stressed with 0.1 M HCl).

  • Dilute the neutralized sample to the target analytical concentration with your mobile phase or diluent.

  • If no degradation is observed with 0.1 M HCl, repeat the experiment with 1 M HCl or increase the temperature.[9]

4. Analytical Method (Starting Point for HPLC):

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: Start with a low percentage of B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to ensure separation of the polar degradants (piperazine) from the parent compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector. Since the piperazine ring lacks a strong chromophore, detection might be challenging. A wavelength of ~210 nm may work, but a derivatization method might be necessary for trace-level analysis.[13] An alternative is a universal detector like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

  • Column Temperature: 30°C

5. Data Analysis and Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control at T=0.

  • Use a photodiode array (PDA) detector to assess peak purity of the parent peak. A non-pure peak indicates co-elution with a degradant, meaning the method is not yet stability-indicating.

  • Identify new peaks in the chromatogram of the stressed sample that are absent in the control and blank. These are potential degradation products. Use LC-MS to obtain mass information and confirm their identity.

Stress Condition Typical Reagents Temperature Purpose
Acid Hydrolysis 0.1 M - 1 M HClAmbient to 80°CTo test stability in low pH environments.[9][11]
Base Hydrolysis 0.1 M - 1 M NaOHAmbient to 80°CTo test stability in high pH environments.[9]
Oxidation 3-30% H₂O₂AmbientTo evaluate susceptibility to oxidative degradation.[9]
Thermal 60°C or 20°C above accelerated stabilityDry HeatTo assess the effect of heat on the molecule.[6]
Photolytic ICH-compliant light chamberAmbientTo assess light sensitivity.[9]
Q4: My chromatogram shows a new, early-eluting peak after acid stress. Could this be a degradation product?

A4: Yes, this is highly likely. In a reverse-phase HPLC system, compounds elute based on their polarity. More polar compounds have less affinity for the nonpolar stationary phase (C18) and elute earlier.

As per the proposed degradation pathway, the two primary degradants are piperazine and methanesulfonic acid .

  • Piperazine is a small, polar molecule. It will be highly water-soluble and is expected to elute very early in a typical reverse-phase chromatogram, often near the solvent front.

  • Methanesulfonic acid is also extremely polar and will elute very early.

The parent compound, this compound, is more nonpolar than piperazine due to the methylsulfonyl group and will be retained longer on the column. Therefore, an early-eluting peak appearing under acid stress is consistent with the formation of the highly polar piperazine degradant. To confirm, you can spike your sample with a piperazine reference standard to see if the retention times match.

References
  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Not directly cited for a specific claim in the text but provides background.
  • Peller, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Wagenaar, A., & Engberts, J. B. F. N. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
  • Pharma Stability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability.
  • Lepaumier, H., et al. (2011). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Levin, J., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Shinde, D. B., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Hotha, K. K., et al. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Patel, S. A. (n.d.). Factors affecting drug stability. Slideshare.
  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
  • Ravi, J., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Valentin Velev.
  • Patel, K. (2016). A chemical rationale of drug stability and degradation- An insightful approach. The Pharma Review.

Sources

Technical Support Center: Overcoming Poor Solubility of 1-(Methylsulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(methylsulfonyl)piperazine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this important class of compounds. Our goal is to empower you with the scientific understanding and practical methodologies to overcome these hurdles in your experiments.

Introduction: The Solubility Challenge

This compound and its derivatives are prevalent scaffolds in medicinal chemistry due to their favorable pharmacological properties. However, their often-crystalline nature and the presence of the lipophilic methylsulfonyl group can lead to poor aqueous solubility, posing significant challenges for in vitro assays, formulation development, and ultimately, oral bioavailability.[1] This guide will explore the root causes of this issue and provide a systematic approach to enhancing the solubility of these compounds.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when encountering solubility issues with your this compound derivative.

Q1: Why is my this compound derivative poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of these derivatives often stems from a combination of factors. The piperazine ring, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, often hydrophobic molecule. The methylsulfonyl group, while polar, can also contribute to a stable crystal lattice structure that is difficult for water molecules to disrupt. The overall lipophilicity of the substituents on the piperazine ring plays a significant role. Compounds with low solubility and high permeability are often categorized as Biopharmaceutics Classification System (BCS) Class II drugs.[2]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?

A2: This is a classic sign of a compound "crashing out" of solution when moving from a high-concentration organic stock to a primarily aqueous environment. The key is to maintain the compound in a solubilized state. Strategies to address this include:

  • Lowering the final concentration: If your assay sensitivity allows, working at a lower final concentration of your compound may keep it below its solubility limit in the assay buffer.

  • Adjusting the pH of the aqueous buffer: As these compounds are basic, lowering the pH of the buffer can significantly increase solubility.[3]

  • Incorporating a co-solvent in the final assay buffer: A small percentage of a water-miscible organic solvent can help maintain solubility.[4]

  • Using solubilizing excipients: Surfactants or cyclodextrins can be included in the assay buffer to encapsulate the compound and keep it in solution.[4]

Q3: Can I simply increase the percentage of DMSO in my assay to dissolve my compound?

A3: While tempting, this approach should be used with caution. High concentrations of DMSO can have detrimental effects on cellular health, enzyme activity, and assay performance. It is crucial to determine the maximum tolerable DMSO concentration for your specific experimental system, which is typically between 0.1% and 1%. Exceeding this can lead to misleading results.

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols and the scientific rationale for systematically addressing poor solubility.

Guide 1: pH Modification for Enhanced Aqueous Solubility

The basic nature of the piperazine ring is the most straightforward property to leverage for solubility enhancement. The non-sulfonated nitrogen of the piperazine ring can be protonated at acidic pH, forming a more soluble salt in situ.

The unprotonated form of a basic compound is generally less soluble in water than its protonated, ionized form. By lowering the pH of the solvent, we increase the concentration of the protonated species, thereby increasing the overall solubility. The relationship between pH, pKa, and the solubility of an ionizable compound is a fundamental principle in pharmaceutics.[3]

cluster_0 pH Modification Workflow A Determine the pKa of your derivative (if unknown) B Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5) A->B C Add an excess of the solid compound to each buffer B->C D Equilibrate the slurry (e.g., 24-48 hours with agitation) C->D E Filter the supernatant to remove undissolved solid D->E F Quantify the concentration of the dissolved compound (e.g., by HPLC-UV) E->F G Plot solubility vs. pH to identify optimal pH range F->G

Caption: Workflow for determining pH-dependent solubility.

Buffer SystempHApproximate Solubility of a Model Derivative (µg/mL)
Phosphate-Buffered Saline (PBS)7.4< 1
MES Buffer6.025
Acetate Buffer5.0> 200

This table illustrates the significant increase in solubility that can be achieved by lowering the pH.

Guide 2: Salt Formation for a Stable, Soluble Solid Form

For long-term use and formulation development, creating a stable salt form of your this compound derivative is often the most effective strategy.[5] This involves reacting the basic piperazine nitrogen with an acid to form a crystalline salt with improved aqueous solubility and dissolution properties.[2]

Salt formation converts the neutral, often poorly soluble, base into an ionic compound. The resulting salt will have different physicochemical properties, including a potentially higher aqueous solubility and dissolution rate. The choice of the counter-ion is critical and can influence properties like hygroscopicity and stability.[5]

  • Dissolve the Compound: Dissolve your this compound derivative (the "free base") in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add the Acid: Add a stoichiometric amount (typically a 1:1 molar ratio) of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) dissolved in the same or a miscible solvent.

  • Induce Crystallization: Allow the salt to crystallize, which may occur spontaneously or can be induced by cooling, adding an anti-solvent, or evaporation.

  • Isolate and Dry: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterize the Salt: Confirm salt formation and characterize its properties (e.g., melting point, PXRD, and aqueous solubility).

A Poorly Soluble Free Base C Soluble Salt Form A->C + B Acidic Counter-ion B->C +

Caption: Combining a free base and an acid to form a soluble salt.

Guide 3: Advanced Solubilization Techniques

If pH modification and salt formation are insufficient or not suitable for your application, several advanced formulation strategies can be employed.

The addition of a water-miscible organic solvent (co-solvent) to an aqueous system can increase the solubility of hydrophobic compounds.[4]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG) 300/400.[4]

  • Mechanism: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar solutes.[6]

  • Application: Useful for preparing concentrated stock solutions for in vivo studies. However, the concentration of the co-solvent must be carefully controlled to avoid toxicity.

This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[7]

  • Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), hydroxypropyl methylcellulose (HPMC).[8]

  • Mechanism: The drug is molecularly dispersed in the carrier, preventing crystallization and presenting the drug in a higher energy, amorphous state, which enhances solubility and dissolution rate.[9]

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated.[8]

    • Melt Extrusion: The drug and carrier are mixed and heated until they melt, then cooled to form a solid dispersion.[8]

  • Benefit: Can significantly improve the oral bioavailability of poorly soluble drugs.[10]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Mechanism: The hydrophobic this compound derivative can be encapsulated within the cyclodextrin's non-polar cavity, forming an inclusion complex. This complex has a hydrophilic exterior, leading to enhanced aqueous solubility.[11]

  • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).[12]

  • Application: Widely used in both oral and parenteral formulations to improve drug solubility and stability.[13]

Summary and Recommendations

When faced with a poorly soluble this compound derivative, a systematic approach is recommended:

  • Characterize the Problem: First, quantify the solubility in relevant aqueous buffers (e.g., PBS at pH 7.4).

  • Attempt pH Modification: This is the simplest and often most effective initial strategy. Determine the pH-solubility profile to identify an optimal pH range for your experiments.

  • Consider Salt Formation: For a long-term solution, especially for in vivo work, screening for and identifying a stable, soluble salt form is highly recommended.

  • Employ Advanced Techniques: If simpler methods fail, explore the use of co-solvents, solid dispersions, or cyclodextrin complexation, depending on your specific experimental needs and formulation goals.

By understanding the underlying physicochemical principles and applying these troubleshooting strategies, you can successfully overcome the solubility challenges associated with this compound derivatives and advance your research.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solid Dispersion: A Strategy For Solubility Enhancement. International Journal of Pharmacy & Technology, 3(2), 1062-1099. [Link]

  • Pawar, J., & Fule, R. (2017). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 9(5), 1-10. [Link]

  • Thakur, D., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. World Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 173-187. [Link]

  • Jadhav, P., & Sharma, Y. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4543. [Link]

  • Anonymous. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8. [Link]

  • Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]

  • Anonymous. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Request PDF. [Link]

  • Anonymous. (n.d.). Piperazine dihydrochloride. Solubility of Things. [Link]

  • Anonymous. (n.d.). This compound. ChemBK. [Link]

  • Anonymous. (n.d.). 1-Methylsulfonyl-Piperazine | Properties, Uses, Safety, Sourcing & Supplier China. ChemicalsBase. [Link]

  • Anonymous. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]

  • Miller, D. A., & Williams, R. O. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]

  • Lamson, N. G., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 579-589. [Link]

  • Anonymous. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Varela, M. T., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • Li, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]

  • Li, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]

  • Lamson, N. G., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 579-589. [Link]

  • Anonymous. (n.d.). Hydroxyl-terminated triazine dendrimers mediated pH-dependent solubility enhancement of glipizide across dendritic generations: A comparative investigation. ResearchGate. [Link]

  • Al-kassas, R., et al. (2022). Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. Pharmaceutics, 14(11), 2465. [Link]

  • Kvamsdal, H. M., & Hillestad, M. (2012). Solid liquid solubility of piperazine. Energy Procedia, 23, 142-151. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12), 58-63. [Link]

  • Li, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]

  • Anonymous. (n.d.). This compound. PubChem. [Link]

  • Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Molecules, 27(25), 8894. [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Fisher Digital Publications. [Link]

  • Mahrous, G. M., et al. (2001). Comparison of Impact of the Different Hydrophilic Carriers on the Properties of Piperazine-Containing Drug. Pharmazie, 56(5), 421-423. [Link]

  • Anonymous. (n.d.). Piperazine. Solubility of Things. [Link]

  • Delgado, D. R., et al. (2023). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 28(3), 1143. [Link]

  • Delgado, D. R., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Pharmaceutics, 15(10), 2445. [Link]

  • Sadeghzadeh, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. [Link]

  • Ghaffari, M., et al. (2019). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Journal of Drug Delivery Science and Technology, 54, 101292. [Link]

  • Soltani, S., et al. (2023). Enhancing sulfasalazine solubility in supercritical carbon dioxide with ethanol cosolvent: a comprehensive study. Scientific Reports, 13(1), 16295. [Link]

  • Anonymous. (n.d.). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Request PDF. [Link]

  • Anonymous. (n.d.). Amorphization of Drugs for Transdermal Delivery-a Recent Update. ResearchGate. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Shaik, S. P., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5431-5436. [Link]

  • Kumar, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 12(2), 115-133. [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for Piperazine Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the analysis of piperazine and its derivatives. As a Senior Application Scientist, I understand the unique challenges researchers face when developing robust HPLC methods for these highly basic and polar compounds. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, grounding every recommendation in solid chromatographic principles.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific experimental issues in a question-and-answer format. The core challenge in piperazine analysis often stems from its chemical nature: it is a basic organic compound with two amine groups, making it prone to strong interactions with the stationary phase.[1][2]

Problem: My piperazine peak is tailing severely. What's causing this and how do I fix it?

Answer:

Peak tailing for basic compounds like piperazine is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based reversed-phase columns (e.g., C18).[3][4][5] This interaction slows down a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a tail.

Here is a systematic approach to eliminate peak tailing:

1. Mobile Phase pH Adjustment: The most direct way to stop this interaction is to control the ionization state of both the piperazine and the silanol groups.

  • Low pH (Acidic Mobile Phase): By lowering the mobile phase pH to between 3 and 4, you ensure that the surface silanol groups are fully protonated (Si-OH) and neutral.[5][6] This prevents the ionic interaction. At this pH, your basic piperazine analyte will be fully protonated (positively charged), but it will now elute with a symmetrical peak shape based on its hydrophobic interaction with the C18 stationary phase.

  • High pH (Basic Mobile Phase): An alternative is to use a high pH mobile phase (e.g., pH 8-10).[7][8] In this range, the piperazine becomes a neutral free base, eliminating its charge. While effective, this requires a pH-stable column, as traditional silica columns can dissolve at high pH.[4]

2. Use of Mobile Phase Additives (Silanol Masking): Additives can be used to compete with the analyte for the active silanol sites.

  • Basic Additives: Adding a small concentration (typically 0.1%) of a competing base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively "mask" the active silanol groups.[9][10] These small amine molecules will preferentially interact with the silanols, preventing the larger piperazine analyte from doing so.

  • Buffers: Using a buffer like phosphate or acetate helps maintain a stable pH and can improve reproducibility.[6] For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are essential.[8][11][12]

3. Column Selection:

  • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible silanol groups. Always start with a high-quality, end-capped C18 or C8 column.[7]

  • pH-Stable Columns: If working at high pH is necessary, select a column specifically designed for these conditions, often based on a hybrid or polymer-based particle.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1"];

} enddot Caption: Troubleshooting decision tree for piperazine peak tailing.

Problem: I have no or very poor retention of my piperazine analyte on a C18 column.

Answer:

This is a common issue, especially for piperazine itself or very polar derivatives. Piperazine is a small, hydrophilic molecule and may not have sufficient hydrophobic character to be retained well on a reversed-phase column.[1][2]

Solutions:

  • Reduce Organic Content: The first step is to decrease the percentage of the strong organic solvent (e.g., acetonitrile, methanol) in your mobile phase. You may need to start with a very low organic percentage (e.g., 5%) or even 100% aqueous mobile phase. Ensure your C18 column is rated for "100% aqueous" use to prevent phase collapse.

  • Use an Alternative Mode of Chromatography (HILIC): Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[13][14]

    • Mechanism: In HILIC, you use a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[14] A water-rich layer forms on the stationary phase, and polar analytes like piperazine partition into this layer, leading to retention.

    • Benefit: This technique often provides excellent retention and peak shape for compounds that are unretained in reversed-phase.[13][15] A cyanopropyl (CN) column operated in HILIC mode has been shown to be effective for piperazine analysis.[15]

  • Use Ion-Pairing Reagents: Ion-pairing reagents (e.g., heptafluorobutyric acid - HFBA) can be added to the mobile phase. These reagents have a charged head that pairs with the ionized piperazine and a hydrophobic tail that interacts strongly with the C18 stationary phase, thereby increasing retention.[16] Note: Ion-pairing reagents are often not volatile and can contaminate your system, making them less ideal for LC-MS applications.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best mobile phase for LC-MS analysis of piperazine compounds?

A1: For LC-MS, mobile phase selection is critical to ensure good chromatography and efficient ionization in the mass spectrometer source.[11]

  • Recommended: A mobile phase of water and acetonitrile (or methanol) with 0.1% formic acid is the most common and effective starting point.

    • Why? Formic acid provides the low pH needed to get good peak shape, is volatile (won't contaminate the MS source), and promotes the formation of [M+H]⁺ ions in positive-ion electrospray ionization (ESI).[17][18]

  • Alternative: Ammonium formate or ammonium acetate (typically 5-10 mM) are also excellent volatile buffers that work well for MS applications.[8][11][18] They can provide good buffering capacity around a slightly higher pH if needed.

  • Avoid: Never use non-volatile buffers like sodium or potassium phosphate.[8][11] Also, avoid trifluoroacetic acid (TFA) if possible. While excellent for UV chromatography, TFA is a strong ion-pairing agent that can cause significant signal suppression in ESI-MS.[10]

Additive (0.1% typical)Chromatography EffectMS CompatibilityRecommendation
Formic Acid Excellent peak shape at low pHExcellent (Volatile, promotes ionization)First Choice
Ammonium Formate Good peak shape, provides bufferingExcellent (Volatile buffer)Excellent Alternative
Trifluoroacetic Acid (TFA) Superior peak shape at low pHPoor (Causes ion suppression)Avoid for MS; use for UV only
Triethylamine (TEA) Good for masking silanolsPoor (Can suppress positive ions)Not recommended for MS
Phosphate Buffer Excellent buffering capacityUnacceptable (Non-volatile, will damage MS)Never use for MS
Q2: How do I develop a new HPLC method for a novel piperazine derivative from scratch?

A2: A systematic approach is key. This protocol outlines a robust starting point for method development.

Protocol: Initial Method Development for a Piperazine Derivative

  • Analyte Characterization:

    • Determine the pKa and logP of your compound. The basic pKa of the piperazine moiety will dictate the need for pH control. The logP will give an idea of its hydrophobicity and starting organic solvent percentage.

  • Column Selection:

    • Start with a high-quality, end-capped C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size for UHPLC/HPLC). This is the most versatile stationary phase.[6][7]

  • Mobile Phase Preparation:

    • Aqueous (A): HPLC-grade water with 0.1% formic acid.

    • Organic (B): HPLC-grade acetonitrile with 0.1% formic acid.

    • Rationale: This is the most universally successful starting point for basic compounds for both UV and MS detection.[17][18]

  • Initial Scouting Gradient:

    • Perform a fast "scouting" gradient to determine the approximate elution conditions.[19]

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% to 95% B over 10 minutes.

    • Detection: UV (e.g., 220 nm, or use a PDA to find λ-max) and/or MS (full scan mode).

  • Analysis and Optimization:

    • Evaluate the Scouting Run: Where does your peak elute?

      • If it elutes very early (<2 min): The compound is too polar for these conditions. Consider switching to a HILIC method.[13][15]

      • If it elutes within the gradient: You can now optimize. Calculate the %B at the apex of the peak. This is your starting point for developing either an optimized gradient or an isocratic method.

    • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution point to improve resolution from nearby impurities. For example, if it eluted at 40% B, try a gradient of 25% to 55% B over 10 minutes.

    • Isocratic Method: If a simple separation is needed, you can convert the gradient to an isocratic hold. A good starting point for the isocratic %B is about 5-10% lower than the %B at which the peak eluted in the scouting run.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1"];

} enddot Caption: Workflow for HPLC method development for piperazine compounds.

References

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available from: [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available from: [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharma Knowledge. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Available from: [Link]

  • Should an Additive be Added to your HPLC Eluent? LCGC International. Available from: [Link]

  • Mobile Phase Modifiers. ZeptoMetrix. Available from: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available from: [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. Available from: [Link]

  • Optimization Strategies in HPLC. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Mobile phases compatible for LCMS. Shimadzu. Available from: [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available from: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available from: [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available from: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Institutes of Health (NIH). Available from: [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afinion. Available from: [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]

Sources

Technical Support Center: Minimizing Impurities in 1-(Methylsulfonyl)piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division

Welcome to the technical support center for the synthesis and purification of 1-(Methylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurity formation and control. As a critical intermediate in pharmaceutical synthesis, ensuring the high purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and regulatory standards.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurity management in the synthesis of this compound, providing a foundational understanding of the challenges and regulatory landscape.

Q1: What are the primary classes of impurities encountered during the synthesis of this compound?

A1: Impurities in this compound are typically categorized based on their origin. The main classes include:

  • Organic Impurities: These arise from the manufacturing process and include starting materials, byproducts, intermediates, and degradation products. Key examples are unreacted piperazine, the di-substituted byproduct 1,4-bis(methylsulfonyl)piperazine, and other related substances.[3]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals. Their presence should be evaluated based on the specific synthetic route.[4][5]

  • Residual Solvents: Solvents used during the synthesis or purification steps that are not completely removed. Their control is mandated by guidelines like ICH Q3C.[6]

  • Genotoxic Impurities (GTIs): These are impurities that have the potential to damage DNA and are of significant concern due to their carcinogenic potential. For piperazine-based syntheses, N-nitrosamines are a critical class of potential GTIs that require rigorous control.[7][8]

Q2: Why is the control of N-nitrosamine impurities, such as 1-nitroso-4-(methylsulfonyl)piperazine, so critical?

A2: N-nitrosamines are classified as probable human carcinogens by regulatory agencies like the FDA and EMA.[9] Their control is governed by the stringent ICH M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[10] The secondary amine present in the piperazine ring of the final product or unreacted starting material can react with nitrosating agents (e.g., nitrous acid formed from nitrites under acidic conditions) to form N-nitrosamines.[11][12] Given their high toxicological concern, these impurities must be controlled at parts-per-million (ppm) levels, necessitating highly sensitive analytical methods and proactive control strategies throughout the manufacturing process.[9]

Q3: What are the standard regulatory thresholds for controlling impurities in an API intermediate like this compound?

A3: The thresholds for reporting, identifying, and qualifying impurities in new drug substances are defined by the International Council for Harmonisation (ICH) Q3A(R2) guideline.[4][5] While these thresholds apply to the final API, they provide the framework for controlling impurities in key intermediates.

Threshold Type Maximum Daily Dose ≤ 2 g/day Rationale & Significance
Reporting Threshold ≥ 0.05%The level above which an impurity must be reported in a regulatory submission.[6]
Identification Threshold ≥ 0.10% or 1.0 mg/day (whichever is lower)The level above which the structure of an impurity must be confirmed.[6]
Qualification Threshold ≥ 0.15% or 1.0 mg/day (whichever is lower)The level above which an impurity's biological safety must be established through toxicological data.[3][5]
This table summarizes general thresholds. Specific limits may vary based on the final drug's daily dose and the impurity's nature (e.g., genotoxic impurities have much lower limits).

Q4: What analytical techniques are most effective for identifying and quantifying impurities in this compound?

A4: A multi-faceted analytical approach is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for quantifying known impurities and monitoring reaction progress. Due to piperazine's lack of a strong chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to achieve the required sensitivity for trace analysis.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown impurities and for the ultra-trace quantification of potential genotoxic impurities like N-nitrosamines.[7]

  • Gas Chromatography (GC) is the preferred method for analyzing residual solvents and can also be used to quantify volatile starting materials or impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are crucial for the structural elucidation of newly discovered impurities that exceed the identification threshold.[7]

Troubleshooting Guide: Experimental Issues & Solutions

This guide provides solutions to specific problems you may encounter during the synthesis of this compound. The primary synthetic route involves the reaction of piperazine with methanesulfonyl chloride (MsCl), typically in the presence of a base.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reaction cluster_gti Genotoxic Impurity Formation Piperazine Piperazine Product This compound (Desired Product) Piperazine->Product 1 eq. MsCl, Base Nitrosamine N-Nitrosopiperazine Derivative (Genotoxic Impurity) Piperazine->Nitrosamine Contamination MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product BisProduct 1,4-bis(methylsulfonyl)piperazine (Di-substitution Impurity) Product->BisProduct Excess MsCl NitrosatingAgent Nitrosating Agent (e.g., HNO2) NitrosatingAgent->Nitrosamine

Caption: Key reaction pathways in the synthesis of this compound.

Problem 1: My final product contains high levels of the di-substituted impurity, 1,4-bis(methylsulfonyl)piperazine.

  • Probable Cause: This is a classic issue of over-reaction. It occurs when the initially formed monosubstituted product reacts with a second molecule of methanesulfonyl chloride. This is exacerbated by:

    • Incorrect Stoichiometry: Using more than one molar equivalent of methanesulfonyl chloride.

    • Poor Reagent Control: Adding the methanesulfonyl chloride too quickly, creating localized areas of high concentration where the desired product is forced to react further.

    • Inadequate Temperature Control: Higher temperatures can increase the rate of the second substitution.

  • Expert Solution & Protocol: The key is to maintain strict control over the methanesulfonyl chloride addition.

    • Stoichiometric Precision: Use a slight excess of piperazine (e.g., 1.1 to 1.2 equivalents) relative to methanesulfonyl chloride to ensure the electrophile is the limiting reagent.

    • Controlled Addition: Dissolve the methanesulfonyl chloride in a suitable solvent (e.g., dichloromethane, THF) and add it dropwise to the cooled (0-5 °C) solution of piperazine and base (e.g., triethylamine) over an extended period (e.g., 1-2 hours).[17] This maintains a low instantaneous concentration of the electrophile.

    • Vigorous Stirring: Ensure the reaction mixture is well-agitated to rapidly disperse the added reagent and prevent localized concentration gradients.

    • Reaction Monitoring: Track the disappearance of methanesulfonyl chloride and the formation of the product using HPLC or TLC to avoid unnecessarily long reaction times that could favor byproduct formation.

Problem 2: I've detected a potent genotoxic impurity, 1-methyl-4-nitrosopiperazine (MNP), in my product. What is the source and how do I prevent it?

  • Probable Cause: The detection of MNP is a serious issue. While the intended product is this compound, the presence of MNP suggests a potential contamination issue with 1-methylpiperazine in your piperazine starting material, which then becomes nitrosated.[9][11] The nitrosating agent can originate from nitrite impurities in reagents, solvents, or even from atmospheric nitrogen oxides under acidic conditions.[11]

G cluster_reactants Reactants & Contaminants cluster_formation Formation Pathway Methylpiperazine 1-Methylpiperazine (Impurity in Piperazine) MNP 1-Methyl-4-nitrosopiperazine (MNP Impurity) Methylpiperazine->MNP Nitrosation Nitrite Nitrite Source (NaNO2, etc.) HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 Reaction Acid Acidic Conditions (H+) Acid->HNO2 HNO2->MNP

Caption: Formation pathway of the genotoxic impurity MNP.

  • Expert Solution & Protocol: A multi-pronged control strategy is required, focusing on preventing the impurity's formation.

    • Raw Material Control:

      • Source high-purity piperazine from a qualified vendor.

      • Request a Certificate of Analysis (COA) that includes specifications for related piperazine impurities, such as 1-methylpiperazine.

      • Develop and validate a sensitive GC or HPLC method to test incoming batches of piperazine for this specific impurity.[15]

    • Process Control:

      • Avoid Nitrite Sources: Scrutinize all raw materials and solvents for nitrite/nitrate content. Use deionized water and high-purity solvents.

      • Control pH: Avoid strongly acidic conditions, especially if the presence of nitrites cannot be ruled out. The reaction of amines with sulfonyl chlorides is typically run under basic or neutral conditions, which inherently mitigates this risk.

      • Consider Scavengers: In high-risk processes, antioxidants like ascorbic acid or alpha-tocopherol can be used as nitrosamine scavengers, although preventing formation is the preferred strategy.

    • Purge Factor Demonstration: If the impurity is unavoidable in the starting material, you must demonstrate that your purification process (e.g., crystallization, chromatography) effectively removes it to a level below the acceptable intake limit (e.g., 26.5 ng/day for MNP).[9] This requires validating an ultra-sensitive analytical method (e.g., LC-MS/MS).

Problem 3: The isolated product is a yellow oil or discolored solid, not a clean white solid.

  • Probable Cause: Discoloration indicates the presence of impurities. This could be due to:

    • Degradation: Methanesulfonyl chloride is highly reactive and can degrade, especially in the presence of moisture, potentially forming acidic byproducts (HCl, methanesulfonic acid) that can cause discoloration.[18][19]

    • Residual Starting Materials: Unreacted piperazine or residual base can form colored complexes or degrade over time.

    • High-Molecular-Weight Byproducts: Small amounts of polymeric or complex side-products can be intensely colored.

  • Expert Solution & Protocol: An effective purification step is necessary. Recrystallization is often the most efficient method for removing small amounts of impurities from a crystalline solid.

    Protocol: Optimized Recrystallization of this compound

    • Solvent Screening: Identify a suitable solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Common choices for polar compounds include isopropanol (IPA), ethanol, acetonitrile, or mixtures like IPA/water.

    • Dissolution: Place the crude, discolored product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

    • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution. Swirl for a few minutes to adsorb colored impurities. Caution: Do not add carbon to a boiling solution due to the risk of bumping.

    • Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

    • Drying: Dry the purified white crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008, June). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). N-Nitroso Methyl Piperazine. Retrieved from [Link]

  • Autech Industry Co., Limited. (n.d.). This compound CAS 55276-42-2: Key for Organic Synthesis. Retrieved from [Link]

  • Parrino, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6554. Retrieved from [Link]

  • Google Patents. (1959). US2907767A - N-nitrosopiperazine.
  • OSTI.gov. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • PubMed. (2024). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. Retrieved from [Link]

  • Analytical Chemistry. (2010). A simple GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Retrieved from [Link]

  • ResearchGate. (2022). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP).... Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Managing n-nitrosopiperazine and dinitrosopiperazine. Retrieved from [Link]

  • Semantic Scholar. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients : A Review and Perspective. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023, April 21). Overcoming genotoxic impurities through a robust analytical approach [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(Methylsulfonyl)piperazine and Other Piperazine Derivatives in Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperazine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of clinically successful drugs is a testament to its remarkable versatility. This guide provides an in-depth, objective comparison of 1-(Methylsulfonyl)piperazine with other key piperazine derivatives, focusing on their performance in critical activity assays. We will delve into the structure-activity relationships that govern their biological effects and provide detailed, field-proven experimental protocols to support your research endeavors.

The unique six-membered ring containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties to piperazine-containing molecules, often enhancing their aqueous solubility, oral bioavailability, and ability to cross the blood-brain barrier.[1] The nature of the substituent at the N1 or N4 position dramatically influences the compound's pharmacological profile, dictating its target affinity and efficacy. This guide will focus on comparing the impact of the methylsulfonyl group against other common N-substituents, such as aryl and benzyl groups, in several key therapeutic areas.

The Influence of the N-Substituent: A Comparative Overview

The substituent on the piperazine nitrogen is a critical determinant of biological activity. While aryl and benzyl groups are commonly employed to achieve high-affinity interactions with G-protein coupled receptors (GPCRs), the methylsulfonyl group offers distinct electronic and steric properties that can be leveraged for different therapeutic targets.

This compound is characterized by a strongly electron-withdrawing sulfonyl group. This feature can influence the basicity of the distal nitrogen atom and introduce a potent hydrogen bond acceptor, which can be crucial for interactions with certain enzyme active sites.

N-Arylpiperazines , such as 1-phenylpiperazine, are classic pharmacophores for central nervous system (CNS) targets, particularly dopamine and serotonin receptors. The aromatic ring can engage in π-π stacking and hydrophobic interactions within the receptor binding pocket.[2][3]

N-Benzylpiperazines offer a greater degree of conformational flexibility compared to N-arylpiperazines. The benzyl group can also participate in hydrophobic and aromatic interactions, and its substitution pattern can be readily modified to fine-tune activity.[4]

Comparative Performance in Key Activity Assays

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] The development of potent and selective PI3K inhibitors is therefore a major focus of oncology research.

A notable example of a highly potent PI3Kα inhibitor is CYH33 , a complex molecule that features a This compound core. This compound demonstrates exceptional potency with an IC50 value in the low nanomolar range.[6][7]

Compound DerivativeTargetIC50 (nM)
CYH33 (containing this compound)PI3Kα5.9[7]
Gedatolisib (containing a substituted piperazine)PI3Kα14.6[8]
Alpelisib (containing a substituted piperazine)PI3Kα5.0

This table presents a comparison of the inhibitory activity of piperazine-containing compounds against PI3Kα. It is important to note that these are complex molecules, and the overall activity is not solely attributable to the piperazine moiety.

The potent activity of CYH33 suggests that the methylsulfonylpiperazine group can be a highly effective component in the design of kinase inhibitors, likely by forming key interactions within the ATP-binding pocket of the enzyme.

Dopamine D2 Receptor Binding

Dopamine D2 receptors are a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.[9] N-Arylpiperazines are a well-established class of D2 receptor ligands.[3]

Piperazine Derivative ClassTargetRepresentative Ki (nM)
N-Arylpiperazines Dopamine D20.34 - 12.9[9]
N-Benzylpiperazines Dopamine D2~175 (EC50 for release)[4]

This table provides a general comparison of the binding affinities of different classes of piperazine derivatives for the dopamine D2 receptor. The specific affinity can vary significantly based on the substitution pattern of the aryl or benzyl ring.

Serotonin 5-HT1A Receptor Binding

The serotonin 5-HT1A receptor is implicated in anxiety and depression, making it a key target for anxiolytics and antidepressants.[11] Similar to the D2 receptor, N-arylpiperazines are a prominent class of 5-HT1A receptor ligands.[12]

Piperazine Derivative ClassTargetRepresentative Ki (nM)
N-Arylpiperazines 5-HT1A0.6 - 21.3[12][13]
N-Benzylpiperazines 5-HT1A~6050 (EC50 for release)[4]

This table offers a comparative overview of the binding affinities of different classes of piperazine derivatives for the serotonin 5-HT1A receptor. The affinity is highly dependent on the specific substitutions on the aromatic ring.

The high affinity of many N-arylpiperazine derivatives for the 5-HT1A receptor underscores the importance of the aromatic moiety for potent receptor binding.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Piperazine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacterial pathogens.[14][15]

Piperazine Derivative ClassRepresentative OrganismRepresentative MIC (µg/mL)
Piperazine-citral sulfonyl derivatives S. aureus (MRSA)29 µM[16]
N,N′-Bis(1,3,4-thiadiazole) piperazines S. aureus16[2]
N-Aryl piperazines S. aureus1-5[14]

This table provides a comparison of the minimum inhibitory concentrations (MICs) of different classes of piperazine derivatives against representative bacteria. The activity is highly dependent on the specific structure of the derivative.

The data suggests that various N-substitutions on the piperazine ring can lead to potent antimicrobial activity. The mechanism of action can vary, with some derivatives targeting specific bacterial enzymes.

Experimental Protocols

To facilitate your research, we provide detailed, step-by-step protocols for the key assays discussed in this guide.

PI3Kα Enzymatic Assay

This protocol is for a biochemical assay to determine the in vitro inhibitory activity of a test compound against the PI3Kα enzyme.[17][18]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a master mix containing the kinase assay buffer, PI3Kα enzyme, and lipid substrate.

  • Add 10 µL of the enzyme/substrate master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[10][19]

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Test compound (dissolved in DMSO)

  • Non-specific binding control (e.g., Haloperidol)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Binding Assay

This protocol is a competitive radioligand binding assay to measure the affinity of a test compound for the serotonin 5-HT1A receptor.[20][21]

Materials:

  • Cell membranes from cells expressing the human 5-HT1A receptor

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA)

  • Test compound (dissolved in DMSO)

  • Non-specific binding control (e.g., Serotonin)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Follow the same general procedure as the Dopamine D2 Receptor Binding Assay, substituting the specific reagents for the 5-HT1A receptor.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.[22][23]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the growth medium directly in the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CYH33 CYH33 (contains this compound) CYH33->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of CYH33.

Receptor_Binding_Assay cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Serial Dilutions Prepare Serial Dilutions of Test Compound Incubation Incubate Receptor, Radioligand, & Compound Serial Dilutions->Incubation Receptor Membranes Prepare Receptor Membrane Suspension Receptor Membranes->Incubation Radioligand Solution Prepare Radioligand Solution Radioligand Solution->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Scintillation Counting Quantify Bound Radioactivity Filtration->Scintillation Counting IC50 Determination Calculate IC50 Scintillation Counting->IC50 Determination Ki Calculation Calculate Ki using Cheng-Prusoff Equation IC50 Determination->Ki Calculation

Caption: A typical workflow for a competitive radioligand binding assay.

Conclusion: Strategic Selection of Piperazine Derivatives

The choice of an N-substituent on the piperazine ring is a critical decision in drug design, with profound implications for a compound's biological activity. While N-aryl and N-benzylpiperazines have a long and successful history in the development of CNS-active agents, the inclusion of a this compound moiety has demonstrated exceptional potency in the context of kinase inhibition.

This guide has provided a comparative overview of these key piperazine derivatives, supported by available experimental data and detailed protocols. By understanding the structure-activity relationships and employing robust assay methodologies, researchers can make more informed decisions in the design and optimization of novel therapeutics built upon the versatile piperazine scaffold.

References

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules. 2022 Mar 10;27(6):1864. doi: 10.3390/molecules27061864. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. 2023 Jun 14. Available from: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. 2012;4(6):2470-2488. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nat Protoc. 2024 Nov 7. doi: 10.1038/s41596-024-01030-x. Available from: [Link]

  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. J Med Chem. 1988 Oct;31(10):1968-71. doi: 10.1021/jm00118a018. Available from: [Link]

  • Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy. Synapse. 2024 Jun 3. Available from: [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. 2022 Jun 9;27(12):3718. doi: 10.3390/molecules27123718. Available from: [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Pharmaceuticals (Basel). 2022 Jul 22;15(8):908. doi: 10.3390/ph15080908. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Med Chem. 2024;20(8):753-780. doi: 10.2174/0115734064304396240415110015. Available from: [Link]

  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. J Mol Model. 2013 Apr;19(4):1751-62. doi: 10.1007/s00894-012-1731-6. Available from: [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • D2 Dopamine Receptor Assay. Innoprot. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals (Basel). 2022 Aug 12;15(8):998. doi: 10.3390/ph15080998. Available from: [Link]

  • Methods to measure the enzymatic activity of PI3Ks. Methods Enzymol. 2014;542:91-104. doi: 10.1016/B978-0-12-801329-8.00006-4. Available from: [Link]

  • Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023 Dec 11;38(1):2290945. doi: 10.1080/14756366.2023.2290945. Available from: [Link]

  • Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. Eur J Med Chem. 2020 Oct 15;204:112637. doi: 10.1016/j.ejmech.2020.112637. Available from: [Link]

  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Curr Med Chem. 2013;20(3):348-62. doi: 10.2174/0929867311320030005. Available from: [Link]

  • Innovative Anti-tumor PI3Kα Inhibitor CYH33 Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient. HaiHe Biopharma. 2018 Jul 26. Available from: [Link]

  • 'Party pill' drugs--BZP and TFMPP. N Z Med J. 2009 Dec 11;122(1307):67-76. Available from: [Link]

  • Benzylpiperazine. Wikipedia. Available from: [Link]

Sources

The Isomeric Advantage: A Comparative Guide to the Biological Activity of Sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonylpiperazine scaffold has emerged as a cornerstone for the development of therapeutics targeting a wide array of biological targets. These compounds are characterized by a sulfonyl group linked to a piperazine ring, a motif that confers favorable physicochemical and pharmacological properties.[1][2] Their versatility has led to the exploration of sulfonylpiperazine derivatives as enzyme inhibitors, antimicrobial agents, and, most notably, as modulators of G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.[1][2][3] However, the therapeutic potential of these molecules is not solely defined by their core structure, but is profoundly influenced by the subtle yet critical nuances of their isomeric forms.

This guide provides an in-depth comparison of the biological activities of sulfonylpiperazine isomers, moving beyond a mere recitation of facts to explain the causality behind experimental observations. We will delve into the impact of positional isomerism and stereoisomerism on receptor affinity and functional activity, supported by experimental data and detailed protocols to empower researchers in their quest for more potent and selective therapeutic agents.

The Decisive Role of Isomerism in Biological Recognition

The three-dimensional architecture of a molecule is paramount to its interaction with a biological target. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological profiles. This is a direct consequence of the highly specific and chiral nature of biological macromolecules like receptors and enzymes.

Positional isomerism , which concerns the location of substituents on a molecule, can dramatically alter binding affinity. The placement of a functional group, be it on an aromatic ring or the piperazine core, dictates the molecule's ability to form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—within the binding pocket of a receptor.[4] A shift from an ortho to a meta or para position can change the molecule's conformation and its complementarity to the target, leading to significant differences in potency and selectivity.[4][5]

Stereoisomerism introduces another layer of complexity and opportunity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often interact differently with chiral biological targets.[6] It is a well-established principle that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[6] This principle of stereoselectivity is a fundamental consideration in modern drug design, driving the development of single-enantiomer drugs to enhance therapeutic efficacy and safety.

Comparative Analysis of Isomer Activity

To illustrate the profound impact of isomerism on biological activity, we will examine specific case studies involving arylpiperazine derivatives, a class of compounds closely related to and often incorporating the sulfonylpiperazine motif.

Positional Isomerism: A Case Study on Serotonin 5-HT1A Receptor Affinity

Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are key targets in the management of various neuropsychiatric disorders.[4] The position of a substituent on the aryl ring has been shown to significantly modulate the affinity for these receptors. A study on the regioisomers of a novel arylpiperazine salicylamide derivative revealed a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor.

Isomer Position5-HT1A Receptor Affinity (Ki, nM)
Ortho21
Meta1.1
Para33

Table 1: Comparative 5-HT1A Receptor Binding Affinity of Positional Isomers of an Arylpiperazine Salicylamide Derivative. Data sourced from BenchChem.[4]

The data unequivocally demonstrates that the meta-substituted isomer possesses the highest affinity for the 5-HT1A receptor, being approximately 20-fold more potent than the ortho isomer and 30-fold more potent than the para isomer.[4] This pronounced difference is attributed to the optimal positioning of the substituent in the meta position, allowing for more favorable interactions within the 5-HT1A receptor's binding pocket.[4] This underscores the critical importance of exploring positional isomerism during the lead optimization phase of drug discovery.

Stereoisomerism: The Principle of Chiral Recognition

While specific quantitative data directly comparing the R- and S-enantiomers of a sulfonylpiperazine derivative was not prominently available in the reviewed literature, the principle of stereoselectivity in biological activity is a cornerstone of pharmacology.[6] The synthesis of chiral, non-racemic piperazine derivatives is actively pursued to achieve higher affinity and selectivity for various biological targets. For instance, the stereochemistry of chiral methyl-substituted aryl piperazinium compounds has been shown to be critical for their selectivity for α9 and α7 nicotinic acetylcholine receptors.

The differential activity of enantiomers arises from the three-dimensional nature of receptor binding sites, which are themselves composed of chiral amino acids. This creates a chiral environment where one enantiomer may fit more snugly or form more optimal interactions than its mirror image, leading to differences in binding affinity, efficacy, and even the nature of the pharmacological response (e.g., agonist versus antagonist).

Experimental Protocols for Assessing Biological Activity

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for key experiments used to characterize the biological activity of sulfonylpiperazine isomers.

Protocol 1: Competitive Radioligand Binding Assay for the 5-HT1A Receptor

This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[7][8]

Objective: To determine the binding affinity (Ki) of sulfonylpiperazine isomers for the human 5-HT1A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A receptor agonist).[9]

  • Test compounds: Sulfonylpiperazine isomers (dissolved in an appropriate solvent, e.g., DMSO).

  • Reference compound: Serotonin or a known 5-HT1A ligand for defining non-specific binding.[9]

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Finally, resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[8]

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT, and 150 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of the reference compound (e.g., 10 µM Serotonin), 50 µL of [³H]-8-OH-DPAT, and 150 µL of membrane suspension.[9]

    • Test Compound Binding: 50 µL of varying concentrations of the sulfonylpiperazine isomer, 50 µL of [³H]-8-OH-DPAT, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 45 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Calcium Mobilization Assay for Gq-Coupled GPCRs

This functional assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.[11][12] Many serotonin receptors, such as the 5-HT2A receptor, signal through the Gq pathway. This assay can be adapted for Gi/o-coupled receptors (like 5-HT1A) by co-expressing a promiscuous G-protein such as Gα16.[12][13]

Objective: To determine the functional potency (EC₅₀) or inhibitory potency (IC₅₀) of sulfonylpiperazine isomers at a Gq-coupled receptor.

Materials:

  • Mammalian cells (e.g., HEK293 or CHO) transiently or stably expressing the GPCR of interest.

  • Cell culture medium.

  • Serum-free medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

  • Probenecid (an anion transport inhibitor, may be required for some cell lines).[1]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist and/or antagonist compounds.

  • 96-well, black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[1]

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if needed) in serum-free medium or assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, 5% CO₂.[1]

  • Compound Preparation: Prepare serial dilutions of the sulfonylpiperazine isomers (and reference compounds) in assay buffer in a separate 96-well plate (the compound plate).

  • Measurement of Calcium Flux:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • The instrument will first measure the baseline fluorescence of the cells in each well.

    • The integrated liquid handler will then add the compounds from the compound plate to the cell plate.

    • The instrument will immediately and continuously measure the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist. Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

In Vivo Models for Assessing Antipsychotic Potential

Given that many sulfonylpiperazine and arylpiperazine derivatives target dopamine and serotonin receptors, they are often investigated for their potential as antipsychotic agents.[14] In vivo behavioral models in rodents are crucial for evaluating the therapeutic efficacy of these compounds.

  • Prepulse Inhibition (PPI) of the Startle Response: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. This inhibition is disrupted by dopamine agonists (like amphetamine) or NMDA receptor antagonists (like PCP), and effective antipsychotics can reverse this disruption.

  • Locomotor Activity Models: Hyperlocomotion induced by psychostimulants such as amphetamine or PCP is a widely used model for the positive symptoms of psychosis. The ability of a test compound to reduce this hyperactivity is predictive of antipsychotic efficacy.[14]

  • Conditioned Avoidance Response (CAR): In this model, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Classical antipsychotics are known to suppress this avoidance response, and this test has been historically used to screen for antipsychotic potential.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

5-HT1A Receptor Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activation Ligand Sulfonylpiperazine Agonist Ligand->Receptor AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response

Caption: Simplified signaling cascade following activation of the 5-HT1A receptor.

Experimental Workflow for Comparing Sulfonylpiperazine Isomers

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & SAR Synthesis Synthesize Sulfonylpiperazine Isomers (Positional & Stereo-) Purification Purify & Characterize (NMR, MS, HPLC) Synthesis->Purification Binding Radioligand Binding Assay (Determine Ki) Purification->Binding Functional Functional Assay (e.g., Calcium Mobilization) (Determine EC50/IC50) Purification->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Behavior Behavioral Models (e.g., PPI, Locomotion) PK Pharmacokinetics (ADME) SAR->Behavior SAR->PK

Caption: Experimental workflow for the comparative analysis of sulfonylpiperazine isomers.

Conclusion

The biological activity of sulfonylpiperazine derivatives is intricately linked to their isomeric form. As demonstrated, subtle changes in the position of a substituent or the stereochemistry of the molecule can lead to profound differences in receptor affinity and, consequently, therapeutic efficacy. This guide has provided a framework for understanding and investigating these differences, from the underlying principles of molecular recognition to practical, step-by-step experimental protocols. By systematically evaluating positional and stereoisomers, researchers can unlock the full potential of the sulfonylpiperazine scaffold and rationally design next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The journey from a promising scaffold to a life-changing medicine is paved with a deep understanding of the structure-activity relationship, where every atom's position matters.

References

  • Ropke, J., et al. (2011). Animal models for predicting the efficacy and side effects of antipsychotic drugs. ResearchGate. [Link]

  • Woszczek, G., et al. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Geyer, M. A., & Ellenbroek, B. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. [Link]

  • Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. PubMed Central. [Link]

  • Kos, J., et al. (2021). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]

  • Pilat, D., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]

  • Transpharmation. Schizophrenia | Preclinical Neuroscience. Transpharmation. [Link]

  • Egan, C. T., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PubMed Central. [Link]

  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PubMed Central. [Link]

  • JoVE. (2022). Characterization of G Protein-coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]

  • Woszczek, G., et al. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

  • Practical Dev. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Practical Dev. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Gentry, J., et al. Laying Out Pathways With Rgraphviz. The R Journal. [Link]

  • Iacovelli, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Cruz, D. (2021). Real examples of Graphviz. Medium. [Link]

  • Earley-Cha, J. D. (2016). Graphviz - Making Super Cool Graphs. Jessica Dene Earley-Cha. [Link]

  • Sun, T., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PubMed Central. [Link]

  • Sun, T., et al. (2025). (PDF) Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. ResearchGate. [Link]

  • Graphviz. DOT Language. Graphviz. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Kolenikov, S. How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Sketchviz. [Link]

  • PDSP. Assay Protocol Book. PDSP. [Link]

  • Shelkar, P. L., et al. (2023). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]

  • Tamboli, Y., et al. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Preprints.org. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Iwan, D., et al. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. PubMed. [Link]

  • Castellani, S., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

  • Shelkar, P. L., et al. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Request PDF. ResearchGate. [Link]

  • da Silva, A. B., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]

  • Shelkar, P. L., et al. (2025). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. [Link]

  • Canale, V., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. [Link]

  • Siracusa, M. A., et al. (2017). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PubMed Central. [Link]

  • Kumar, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • de Souza, M. V. N., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central. [Link]

  • Perrone, R., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

Sources

The Role of 1-(Methylsulfonyl)piperazine as a Pharmacophore: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Ideal Pharmacophore

In the intricate landscape of drug discovery, the identification and validation of robust pharmacophores are paramount to the successful development of novel therapeutics. A pharmacophore, the essential three-dimensional arrangement of functional groups in a molecule that enables it to interact with a specific biological target, serves as a foundational scaffold for lead optimization. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established and privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its versatility allows for extensive chemical modification to fine-tune pharmacological activity and pharmacokinetic properties.[2] This guide provides an in-depth validation of a specific and increasingly utilized piperazine derivative: 1-(Methylsulfonyl)piperazine . We will objectively compare its performance as a pharmacophore against relevant alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their drug design endeavors.

The this compound moiety has garnered attention due to the unique physicochemical properties imparted by the electron-withdrawing methylsulfonyl group. This group can influence the basicity of the distal nitrogen atom, impact solubility, and potentially enhance metabolic stability, making it an attractive component for modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3] This guide will dissect these attributes through a comparative lens, providing the necessary framework for its rational application in drug discovery projects.

Comparative Analysis: this compound vs. Bioisosteric Alternatives

The true value of a pharmacophore is best understood through direct comparison with its structural and functional analogs, known as bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[4] The strategic replacement of a pharmacophoric element with a bioisostere is a cornerstone of lead optimization, aimed at improving potency, selectivity, and pharmacokinetic properties.[5]

For the this compound core, we will consider two key classes of alternatives for our comparative analysis:

  • Other N-Substituted Piperazines: To understand the specific contribution of the methylsulfonyl group.

  • Acyclic and Constrained Analogs: To evaluate the importance of the piperazine ring itself.

Performance Metrics for Comparison

Our evaluation will be based on the following critical parameters for a successful pharmacophore:

  • Biological Activity (Potency): The ability to elicit a desired biological response, typically quantified by IC50 or Ki values.

  • Physicochemical Properties: Key attributes like lipophilicity (LogP/LogD) and aqueous solubility that influence ADME properties.

  • Metabolic Stability: The resistance of a compound to biotransformation by metabolic enzymes, a crucial determinant of its in vivo half-life.

Data-Driven Comparison

The following tables summarize experimental data for compounds containing the this compound moiety and its alternatives, targeting two distinct biological systems: neuronal nicotinic acetylcholine receptors (nAChRs) and inosine monophosphate dehydrogenase (IMPDH).

Table 1: Comparison of Sulfonylpiperazine Analogs as Negative Allosteric Modulators of Human nAChRs

Compound IDR Group on PiperazineTargetIC50 (µM)Reference
Analog 1 -SO2CH3 Hα4β2 nAChR9.3
Analog 2 -SO2-(p-fluorophenyl)Hα4β2 nAChR9.3
Analog 3 -SO2-(o-fluorophenyl)Hα4β2 nAChR8.5
Analog 4 -SO2-(p-methoxyphenyl)Hα4β2 nAChR17.1

This data is extracted from a study on sulfonylpiperazine analogs as negative allosteric modulators of human neuronal nicotinic receptors.

Table 2: Comparison of 1-(5-isoquinolinesulfonyl)piperazine Analogs as Inhibitors of M. tuberculosis IMPDH

Compound IDModificationIMPDH IC50 (µM)M. tb MIC90 (µM)Reference
Analog 5 1-(isoquinolinesulfonyl)piperazine core 0.83.1[1]
Analog 6 Flexible ethylenediamine spacer (replaces piperazine)1.8>100[1]
Analog 7 Cyclobutyl group on distal nitrogen1.350[1]

This data is derived from a study on inhibitors of Mycobacterium tuberculosis IMPDH.[1]

Discussion of Comparative Data:

The data presented in Table 1 suggests that for nAChR modulation, the 1-methylsulfonyl substitution provides a potent starting point, with an IC50 of 9.3 µM. Interestingly, replacing the methyl group with larger aromatic sulfonyl moieties does not dramatically alter potency, indicating that the sulfonylpiperazine core itself is a key pharmacophoric element for this target.

Table 2 offers a compelling case for the importance of the piperazine ring in achieving whole-cell activity against M. tuberculosis.[1] While replacing the piperazine with a more flexible ethylenediamine linker (Analog 6) retains some enzymatic inhibitory activity, it drastically reduces whole-cell potency (MIC90 >100 µM).[1] This highlights the role of the piperazine ring in providing a rigid scaffold that may be crucial for cell permeability or for presenting the other functional groups in the correct orientation for target engagement within the cellular environment.

Experimental Protocols for Pharmacophore Validation

To ensure the scientific integrity and trustworthiness of our findings, this section provides detailed, step-by-step methodologies for key experiments used to validate the role of a pharmacophore.

Experimental Workflow for Pharmacophore Validation

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Interpretation start Hypothesize Pharmacophore (e.g., this compound) synthesis Synthesize Analogs & Bioisosteres start->synthesis binding_assay Target Binding Assay (e.g., nAChR Radioligand Assay) synthesis->binding_assay enzyme_assay Enzyme Inhibition Assay (e.g., IMPDH Assay) synthesis->enzyme_assay metabolic_assay Metabolic Stability Assay (Human Liver Microsomes) synthesis->metabolic_assay data_analysis Determine IC50/Ki, Half-life, etc. binding_assay->data_analysis enzyme_assay->data_analysis metabolic_assay->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar conclusion Validate or Refine Pharmacophore sar->conclusion

Caption: Workflow for the validation of a pharmacophore.

Protocol 1: Competitive Radioligand Binding Assay for nAChR

This protocol is adapted from established methods for determining the affinity of a test compound for nicotinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Biological Material: Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines).

  • Radioligand: A high-affinity nAChR ligand, such as [³H]Epibatidine.

  • Test Compound: The this compound-containing compound and its analogs.

  • Non-specific Binding Competitor: A high concentration of a known nAChR agonist, such as nicotine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail

  • 96-well plates, cell harvester, and glass fiber filters.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, non-specific binding competitor, and cell membranes.

    • Competition: Add assay buffer, radioligand, test compound at various concentrations, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: IMPDH Enzyme Inhibition Assay

This protocol is based on spectrophotometric methods for measuring IMPDH activity.[2]

Objective: To determine the IC50 value of a test compound against IMPDH.

Materials:

  • Enzyme: Purified recombinant human IMPDH2.

  • Substrates: Inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).

  • Test Compound: The this compound-containing compound and its analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA.

  • 96-well UV-transparent plates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare solutions of IMP and NAD+ in assay buffer.

    • Dilute the IMPDH enzyme to the desired concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer, test compound at various concentrations, and the IMPDH enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add a mixture of IMP and NAD+ to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 30 minutes. The increase in absorbance corresponds to the formation of NADH.

Data Analysis:

  • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound.

  • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a standardized method for assessing the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compound: The this compound-containing compound and its analogs.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching Solution: Ice-cold acetonitrile with an internal standard.

  • 96-well plates and an incubator/shaker.

  • LC-MS/MS system for quantification.

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound in phosphate buffer.

    • Thaw the HLM and the NADPH regenerating system on ice.

  • Incubation:

    • In a 96-well plate, pre-warm the test compound and HLM in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualization of Experimental Workflows

G cluster_0 Radioligand Binding Assay cluster_1 IMPDH Inhibition Assay cluster_2 Metabolic Stability Assay p1_start Prepare Reagents (Membranes, Radioligand, Test Compounds) p1_setup Set up 96-well Plate (Total, NSB, Competition) p1_start->p1_setup p1_incubate Incubate at RT p1_setup->p1_incubate p1_harvest Harvest & Wash p1_incubate->p1_harvest p1_quantify Scintillation Counting p1_harvest->p1_quantify p1_analyze Calculate Ki p1_quantify->p1_analyze p2_start Prepare Reagents (Enzyme, Substrates, Test Compounds) p2_setup Pre-incubate Enzyme & Inhibitor p2_start->p2_setup p2_initiate Initiate with Substrates p2_setup->p2_initiate p2_measure Monitor NADH Production (340 nm) p2_initiate->p2_measure p2_analyze Calculate IC50 p2_measure->p2_analyze p3_start Prepare Reagents (HLM, NADPH, Test Compounds) p3_incubate Incubate at 37°C p3_start->p3_incubate p3_quench Quench at Time Points p3_incubate->p3_quench p3_process Process Samples p3_quench->p3_process p3_quantify LC-MS/MS Analysis p3_process->p3_quantify p3_analyze Calculate t½ & CLint p3_quantify->p3_analyze

Caption: Visual summary of the experimental protocols.

Conclusion: A Versatile Pharmacophore with Tunable Properties

This guide has provided a comprehensive validation of this compound as a pharmacophore in drug discovery. The comparative analysis, supported by experimental data, demonstrates that this moiety is a potent and versatile scaffold. Its performance is highly dependent on the biological target and the overall molecular context.

The key takeaways for researchers are:

  • Potent and Modifiable: The this compound core can serve as a potent starting point for lead discovery, with the sulfonyl group offering a vector for further chemical modification to fine-tune activity.

  • Scaffold Rigidity is Key: The piperazine ring provides a degree of conformational constraint that can be critical for cellular activity, as demonstrated in the comparison with its acyclic bioisostere.

  • Rational Design is Essential: The choice of a pharmacophore should be guided by a thorough understanding of the target biology and the desired ADME properties. The protocols provided herein offer a robust framework for such an evaluation.

Ultimately, the this compound pharmacophore represents a valuable tool in the medicinal chemist's arsenal. Its unique combination of properties makes it a compelling choice for the design of next-generation therapeutics. Continued exploration of its bioisosteric replacements and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of novel and effective medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research, 28(10), 1531-1543.
  • Chellappan, S. K., et al. (2014). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5036-5041.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-66). John Wiley & Sons, Inc.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117.
  • PNAS. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proceedings of the National Academy of Sciences, 114(29), E5948-E5957.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ResearchGate. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • RSC Publishing. (2015).
  • U.S. Geological Survey. (2014). Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors. Retrieved from [Link]

  • YouTube. (2016). Create a Pharmacophore Hypothesis - From Active and Inactive Ligands in a Congeneric Series. Retrieved from [Link]

Sources

A Comparative Analysis of 1-(Methylsulfonyl)piperazine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methylsulfonyl)piperazine is a versatile building block in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways.[1] Its utility stems from the unique physicochemical properties conferred by the methylsulfonyl group, which can modulate the pKa of the distal nitrogen and act as a hydrogen bond acceptor, and the piperazine core, a common pharmacophore that can improve aqueous solubility and permeability.[2] As a key intermediate in the synthesis of numerous pharmaceutical candidates, the efficient and selective preparation of this compound is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the methodologies, underlying chemical principles, and practical considerations for each approach. We will explore two main strategies: direct N-mesylation of piperazine and a protecting group-based synthesis. This analysis aims to equip researchers with the knowledge to select the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and cost-effectiveness.

Method 1: Direct N-Mesylation of Piperazine

The most straightforward approach to this compound is the direct reaction of piperazine with methanesulfonyl chloride. However, this method is fraught with selectivity challenges. Due to the presence of two reactive secondary amine groups on the piperazine ring, the reaction can yield a mixture of the desired mono-substituted product, the di-substituted by-product (1,4-bis(methylsulfonyl)piperazine), and unreacted starting material.

The Challenge of Selectivity

Direct reaction of piperazine with methanesulfonyl chloride, typically in the presence of a base to neutralize the HCl by-product, often results in poor yields of the mono-mesylated product. One patent describes a yield as low as 11% for this compound when reacting methanesulfonyl chloride with a five-fold molar excess of piperazine in dichloromethane.[3] The formation of the di-substituted product is a significant competing reaction.

A More Selective Approach: The Piperazin-1-ium Cation Method

A more refined strategy for direct mono-N-substitution involves the use of the piperazin-1-ium cation. By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, thereby favoring reaction at the free secondary amine. This method has been reported to provide a chemoselective and high-yielding route to a variety of mono-substituted piperazines, including N-sulfonyl derivatives.[4][5]

The in-situ formation of the piperazin-1-ium cation can be achieved by reacting piperazine with one equivalent of a strong acid, such as hydrochloric acid, prior to the addition of the electrophile.[5]

Experimental Protocol: Direct Mono-N-Mesylation via Piperazin-1-ium Cation (Proposed)

While a specific protocol for this compound using this method is not detailed in the available literature, a general procedure can be proposed based on the principles described.[4][5]

Materials:

  • Piperazine

  • Methanesulfonyl chloride

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (2.0 equivalents) in a suitable solvent such as methanol.

  • Cool the solution in an ice bath and slowly add a solution of piperazine dihydrochloride (1.0 equivalent) in methanol to form piperazine monohydrochloride in situ.

  • To this suspension, add a solution of methanesulfonyl chloride (1.0 equivalent) in the reaction solvent dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and basify the mixture with an aqueous solution of sodium hydroxide to a pH of >10.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

dot graph TD { A[Piperazine] -- "1. HCl" --> B(Piperazin-1-ium chloride); B -- "2. Methanesulfonyl Chloride3. Base" --> C[this compound]; }

Diagram 1: Reaction scheme for direct mono-N-mesylation via the piperazin-1-ium cation.

Method 2: The Protecting Group Strategy

To circumvent the selectivity issues inherent in the direct approach, a multi-step synthesis employing a protecting group is a widely used and reliable alternative. This strategy involves the protection of one of the piperazine nitrogens, followed by mesylation of the other nitrogen, and finally, deprotection to yield the desired product. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its ease of introduction and clean, acidic removal.[6]

Step 1: Mono-Boc Protection of Piperazine

The first step is the synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O. Using an excess of piperazine favors the formation of the mono-protected product.

Experimental Protocol: Synthesis of tert-Butyl piperazine-1-carboxylate

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2.0 equivalents) in dichloromethane.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Evaporate the solvent and purify the resulting tert-butyl piperazine-1-carboxylate by column chromatography or extraction.

Step 2: Mesylation of N-Boc-Piperazine

The second step involves the reaction of the free secondary amine of N-Boc-piperazine with methanesulfonyl chloride to form tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate (Proposed)

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Methanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Wash the reaction mixture sequentially with a dilute aqueous solution of HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate. This intermediate can often be used in the next step without further purification.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.

Experimental Protocol: Boc Deprotection

Materials:

  • tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

dot graph TD { subgraph "Protecting Group Strategy" A[Piperazine] -- "(Boc)₂O" --> B(tert-Butyl piperazine-1-carboxylate); B -- "Methanesulfonyl Chloride, Base" --> C(tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate); C -- "TFA or HCl" --> D[this compound]; end }

Diagram 2: Workflow for the protecting group-based synthesis of this compound.

Comparative Analysis

FeatureDirect N-Mesylation (Piperazin-1-ium Method)Protecting Group Strategy (Boc)
Number of Steps 13
Selectivity Generally high for mono-substitutionExcellent
Yield Potentially high, but can be variableConsistently high overall yield
Reagents Piperazine, methanesulfonyl chloride, acid, basePiperazine, (Boc)₂O, methanesulfonyl chloride, base, strong acid
Cost-Effectiveness Potentially more cost-effective due to fewer steps and cheaper reagentsHigher cost due to the protecting group and additional reagents
Scalability Potentially scalable, but may require careful optimization of reaction conditions to maintain selectivityReadily scalable with well-established procedures
Purification May require careful chromatography to separate from di-substituted by-product and starting materialPurification of intermediates is often straightforward; final product is typically of high purity
Atom Economy HigherLower due to the introduction and removal of the protecting group
Overall Complexity Simpler in concept, but can be more challenging in practice to achieve high selectivityMore steps, but each step is generally high-yielding and predictable

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

1H NMR (DMSO-d6, 300 MHz):

  • δ ~2.8-3.0 (m, 4H, piperazine CH₂)

  • δ ~3.1-3.3 (m, 4H, piperazine CH₂)

  • δ ~2.85 (s, 3H, SO₂CH₃)

  • A broad singlet corresponding to the NH proton may also be observed.[7]

¹³C NMR:

  • The spectrum will show signals for the piperazine carbons and the methyl group of the sulfonyl moiety.

Conclusion

Both the direct N-mesylation and the protecting group strategy offer viable routes to this compound, each with its own set of advantages and disadvantages.

The direct N-mesylation method , particularly via the piperazin-1-ium cation, presents an attractive, atom-economical, and potentially more cost-effective option. However, it may require careful optimization to ensure high selectivity and yield, and purification can be more challenging.

The protecting group strategy using N-Boc-piperazine is a longer but more robust and predictable method. It offers excellent control over selectivity, leading to high purity of the final product, and is generally more amenable to scale-up without extensive re-optimization.

The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, purity specifications, available resources, and timeline. For small-scale laboratory synthesis where purity and reliability are paramount, the protecting group strategy is often favored. For larger-scale production where cost and process efficiency are critical, investing the time to optimize a selective direct N-mesylation process could be highly beneficial.

References

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • SpectraBase. (n.d.). 1-Methanesulfonylpiperazine. Wiley-VCH GmbH. Retrieved from [Link]

  • Pazdera, P., & Herova, D. (2016). Method of direct mono-N-substitution of piperazine. CZ305317B6.
  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Performing a reaction on one side of piperazine ring. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, K. G., et al. (2010). 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. Journal of Medicinal Chemistry, 53(21), 7639-46.
  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Maciag, D., et al. (2021).
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(15), e202300329.
  • PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Maciag, D., et al. (2021).
  • Štefane, B., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Liu, K. G., et al. (2010). 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. Journal of Medicinal Chemistry, 53(21), 7639-46.
  • Akhtar, T., et al. (2010). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o344.
  • PubChem. (n.d.). 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE. National Center for Biotechnology Information. Retrieved from [Link]

  • I. Ivanov, et al. (2021). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Semantic Scholar.
  • Al-Obeidi, F., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1409-1413.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • Al-Zoubi, R. M., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(15), e202300329.
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2879-2883.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel 1-(Methylsulfonyl)piperazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its versatile structure which allows for the creation of new bioactive molecules to treat a wide array of diseases.[1][2] The inclusion of two nitrogen atoms imparts properties that often lead to improved water solubility and oral bioavailability.[1] When functionalized, such as in the 1-(methylsulfonyl)piperazine series, these derivatives become key intermediates in the synthesis of novel therapeutics, particularly as protein kinase inhibitors.[3][4][5]

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory conditions.[6][7] Consequently, the development of potent and selective kinase inhibitors is a primary focus of modern drug discovery.[7][8]

This guide provides a comprehensive framework for benchmarking novel this compound derivatives against known inhibitors, ensuring a rigorous evaluation of their therapeutic potential. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present a clear methodology for data interpretation.

The Benchmarking Funnel: A Strategy for Progressive Validation

A successful benchmarking strategy does not rely on a single assay. Instead, it employs a funneling approach, starting with broad biochemical screens and progressing to more physiologically relevant cellular assays. This ensures that resources are focused on compounds with the highest probability of clinical success. A critical challenge in kinase inhibitor development is ensuring that potent compounds from biochemical assays also demonstrate functional inhibition within a cellular context.[9]

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Lead Candidate Nomination A Novel this compound Derivatives B Biochemical IC50 Assay (e.g., ADP-Glo™) A->B Primary Screen C Kinome Selectivity Screen (e.g., HotSpot™ Assay) B->C Assess Potency (IC50 < 100 nM) D Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) C->D Validate On-Target Effect E Cellular Target Engagement (e.g., NanoBRET™) D->E Confirm Target Binding F Cell-Based Potency Assay (e.g., Proliferation/Viability) E->F Determine Functional Potency (EC50) G Comparative Data Analysis (vs. Known Inhibitors) F->G Synthesize All Data H Lead Candidate G->H Select Candidate

Figure 1: A multi-phase workflow for benchmarking kinase inhibitors.

Phase 1: Foundational Biochemical Assessment

The initial phase focuses on the direct interaction between the compound and the purified kinase enzyme. The goal is to determine intrinsic potency (IC50) and selectivity.

Rationale for Experimental Choices
  • Biochemical IC50 Assay: This is the first step to confirm that a compound inhibits the target kinase.[7] We select a non-radioactive, luminescence-based assay like ADP-Glo™ for its scalability, safety, and high sensitivity.[6][10] This type of assay measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[6]

  • Kinome Selectivity Profiling: Kinase inhibitors are rarely monospecific.[11] Assessing the selectivity profile across a broad panel of kinases is crucial to identify potential off-target effects that could lead to toxicity.[7] Radiometric formats like the HotSpot™ assay are considered the gold standard for this application as they directly measure enzymatic activity and are less prone to false positives compared to indirect methods.[12]

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Assay)

This protocol measures the concentration of inhibitor required to reduce kinase activity by 50%.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at Km concentration for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds and a known inhibitor (e.g., Staurosporine)

  • Assay Buffer (pH 7.5)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds and the known inhibitor in DMSO. Dispense into the assay plate. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Assay Buffer.

    • Prepare an ATP solution in Assay Buffer.

    • Add the kinase/substrate solution to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2: Proving Cellular Efficacy

A compound that is potent biochemically may fail in a cellular environment due to poor permeability, efflux, or metabolic instability.[9] This phase validates that the compound can access its target in a living cell and exert the desired biological effect.

Rationale for Experimental Choices
  • Cellular Phosphorylation Assay: This assay confirms that the inhibitor blocks the kinase's activity within the cell.[9] By measuring the phosphorylation status of a known downstream substrate of the target kinase (via Western Blot or ELISA), we can verify on-target engagement.

  • Cellular Target Engagement Assay: Assays like NanoBRET™ provide direct evidence that the compound is binding to the target protein inside intact cells.[9] This is a crucial step to confirm that the observed cellular effects are due to direct interaction with the intended target.

  • Cell-Based Potency Assay: This functional assay measures the overall effect of the inhibitor on a cellular process controlled by the kinase, such as cell proliferation or survival.[9] For an oncology target, this would typically involve a cell viability assay using a cancer cell line known to be dependent on the target kinase.

Protocol 2: Cellular Phospho-Substrate Analysis (Western Blot)

This protocol assesses the inhibition of a specific signaling pathway in cells.

Materials:

  • Cancer cell line with a constitutively active target kinase pathway.

  • Cell culture medium and supplements.

  • Test compounds and a known, cell-permeable inhibitor.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Primary antibodies (total substrate and phospho-specific substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Acquire the signal using a digital imager.

  • Analysis: Strip the membrane and re-probe with an antibody for the total substrate protein to confirm equal loading. Quantify the band intensities to determine the reduction in substrate phosphorylation at different compound concentrations.

Signaling_Pathway cluster_pathway Example Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Target Kinase (e.g., TAK1) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Figure 2: Inhibition of a kinase signaling pathway.

Phase 3: Data Synthesis and Candidate Selection

The final phase involves integrating all data to make a direct, objective comparison against known inhibitors.

Comparative Data Table

All quantitative data should be consolidated into a table for clear comparison. The "Known Inhibitor A" would be a standard-of-care or well-characterized tool compound for the target kinase.

Compound IDTarget Kinase IC50 (nM) [Biochemical]Kinase B IC50 (nM) [Off-Target]Kinase C IC50 (nM) [Off-Target]p-Substrate IC50 (nM) [Cellular]Cell Proliferation EC50 (nM) [Functional]
Known Inhibitor A 151,200>10,0005075
MSP-Derivative-01 10850>10,0003555
MSP-Derivative-02 1505,000>10,000450600
MSP-Derivative-03 825,000>10,0002030

Interpretation:

  • MSP-Derivative-01: Shows comparable biochemical and cellular potency to the known inhibitor with similar selectivity.

  • MSP-Derivative-02: Demonstrates a significant drop-off in potency between the biochemical and cellular assays, suggesting potential issues with cell permeability or stability.

  • MSP-Derivative-03: Emerges as the superior candidate. It is more potent both biochemically and in cellular functional assays, and critically, it displays a much better selectivity profile (e.g., >3000-fold selective for the target over Kinase B).

Conclusion

This structured benchmarking guide provides a robust framework for evaluating novel this compound kinase inhibitors. By progressing from high-throughput biochemical assays to more complex, physiologically relevant cellular models, researchers can confidently identify lead candidates with a desirable balance of potency, selectivity, and cellular activity. This rigorous, evidence-based approach is essential for navigating the complexities of drug discovery and advancing compounds with the highest therapeutic potential.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • J&K Scientific LLC. This compound Hydrochloride | 55276-43-2. [Link]

  • Hopf, C., et al. (2012). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. Methods in Molecular Biology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubMed. (1993). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • An, F., et al. (2021). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. [Link]

Sources

The Double-Edged Sword: A Guide to Cross-Reactivity Studies of 1-(Methylsulfonyl)piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1-(methylsulfonyl)piperazine moiety is a familiar and valuable scaffold. Its advantageous physicochemical properties, including enhanced solubility and metabolic stability, have cemented its role as a key building block in a new generation of therapeutics, particularly in oncology and neuropharmacology. However, the very features that make this scaffold attractive can also present a significant challenge: the potential for cross-reactivity with unintended biological targets.

Off-target activity can lead to unforeseen side effects, toxicity, or even a misleading interpretation of a compound's primary mechanism of action. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of robust drug discovery. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of this compound-based compounds, supported by experimental data from both specific and structurally related molecules, to empower researchers to make informed decisions in their development programs.

The Rationale for Cross-Reactivity Profiling

The piperazine ring is a notorious "privileged scaffold," known to interact with a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters. The addition of the methylsulfonyl group modifies its electronic and steric properties, but the potential for broad bioactivity remains. Early identification of these off-target interactions is critical to avoid costly late-stage failures in clinical development.[1] Comprehensive cross-reactivity studies allow researchers to build a "selectivity fingerprint" for their compounds, enabling a more accurate prediction of potential clinical adverse events and providing opportunities for structural modifications to mitigate undesirable activities.[2]

This guide will focus on two major classes of off-targets frequently implicated in the cross-reactivity of piperazine-containing compounds: G-Protein Coupled Receptors (GPCRs) , particularly dopaminergic and serotonergic receptors, and Protein Kinases .

Part 1: Assessing Cross-Reactivity at GPCRs

Many centrally active drugs incorporate a piperazine moiety to engage with dopamine and serotonin receptors. While this can be the intended therapeutic action, unintended interactions with other members of these receptor families can lead to a host of side effects. For instance, antagonism of histamine H1 receptors can cause sedation and weight gain, while activity at α1-adrenergic receptors can lead to orthostatic hypotension.[3]

Comparative Analysis of Structurally Related Compounds

To illustrate the importance of GPCR cross-reactivity, we can examine the binding profiles of several marketed antipsychotic drugs that, while not containing the precise this compound group, are structurally related arylpiperazines. This data highlights the promiscuous nature of the piperazine scaffold and underscores the need for comprehensive screening.

CompoundD₂ (Ki, nM)5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₂C (Ki, nM)5-HT₇ (Ki, nM)α₁ₐ (Ki, nM)H₁ (Ki, nM)M₁ (IC₅₀, nM)
Aripiprazole 0.341.73.4153.95761>1000
Perospirone 0.62.91.3-----
Ziprasidone 4.83.40.41.3-1047>1000
Lurasidone 1.76.82.04150.548>1000>1000

Data compiled from multiple sources.[2][3][4][5]

This table clearly demonstrates that even subtle structural modifications can significantly alter the selectivity profile. For example, Lurasidone shows high affinity for the 5-HT₇ receptor, an activity not as prominent in the other compounds, and has a notably lower affinity for the 5-HT₂C receptor.[2][3] This underscores the necessity of empirical testing for each new chemical entity.

Experimental Protocol: Radioligand Binding Assay for Dopamine D₂ Receptor

A fundamental technique to determine the binding affinity of a compound for a specific receptor is the competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of a this compound-based compound for the human dopamine D₂ receptor.

Materials:

  • Cell Membranes: Membranes from HEK-293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound derivative, serially diluted.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates and a cell harvester.

Step-by-Step Methodology:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM haloperidol.

    • Test Compound: 50 µL of serially diluted this compound derivative.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone to all wells at a final concentration close to its Kd (typically 0.1-0.5 nM).

  • Membrane Addition: Add 150 µL of the diluted cell membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis P1 Prepare Serial Dilutions of Test Compound A1 Plate Components: - Buffer (Total Binding) - Haloperidol (NSB) - Test Compound P2 Prepare Radioligand ([³H]-Spiperone) A2 Add Radioligand to all wells P3 Prepare D₂ Receptor Membranes A3 Add Membranes to all wells A1->A2 A2->A3 A4 Incubate at RT for 60-90 min A3->A4 R1 Rapid Filtration on GF/B filters A4->R1 R2 Wash Filters to Remove Unbound Ligand R1->R2 R3 Scintillation Counting R2->R3 R4 Calculate IC₅₀ & Ki R3->R4 PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PIP3->PTEN Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes CYH33 CYH33 (this compound -based inhibitor) CYH33->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of CYH33.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity and is widely used for high-throughput screening and selectivity profiling. The assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC₅₀ value of a this compound-based compound against a target kinase (e.g., PI3Kα).

Materials:

  • Kinase: Recombinant, purified target kinase.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • ATP: Ultra-pure ATP.

  • Kinase Reaction Buffer: Buffer optimized for the specific kinase (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Test Compound: this compound derivative, serially diluted.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: (Promega).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a white, opaque plate, set up the kinase reaction (e.g., in a 5 µL volume) by adding:

    • Kinase reaction buffer.

    • Test compound at various concentrations (or DMSO for control).

    • Kinase enzyme.

    • Substrate.

  • Initiate Reaction: Start the reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP & Detect: Add a double volume (10 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

    • Plot the luminescence (or % activity relative to the DMSO control) against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

ADP_Glo_Assay cluster_kinase_rxn Step 1: Kinase Reaction cluster_adp_glo Step 2: ADP Detection cluster_detection Step 3: Signal Generation K1 Combine Kinase, Substrate, Test Compound, and ATP K2 Incubate at RT (e.g., 60 min) K1->K2 Kinase phosphorylates substrate (ATP -> ADP) D1 Add ADP-Glo™ Reagent K2->D1 D2 Incubate 40 min D1->D2 Terminates reaction Depletes remaining ATP S1 Add Kinase Detection Reagent D2->S1 S2 Incubate 30-60 min S1->S2 Converts ADP to ATP Generates light via Luciferase S3 Measure Luminescence S2->S3

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion: A Strategic Imperative

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. However, its inherent potential for promiscuous binding necessitates a proactive and comprehensive approach to cross-reactivity profiling. As demonstrated by the selective PI3Kα inhibitor CYH33 and the varied profiles of related antipsychotics, a deep understanding of a compound's interactions across the GPCR-ome and kinome is fundamental to its successful development.

By integrating the standardized, robust assays detailed in this guide—such as radioligand binding for GPCRs and luminescence-based assays for kinases—research teams can build a detailed selectivity map for their compounds. This data-driven approach not only de-risks the development process by identifying potential liabilities early but also builds a solid foundation of scientific integrity, ultimately accelerating the journey of novel this compound-based compounds from the bench to the clinic.

References

  • Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy. (2024). Synapse. [Link]

  • Xiang, H., et al. (2018). Abstract LB-268: Discovery of clinical candidate methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][4]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) : A highly potent and selective PI3K alpha inhibitor for the treatment of advanced solid tumors. Cancer Research, 78(13_Supplement), LB-268-LB-268. [Link]

  • Wu, H., et al. (2022). First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors. Nature Communications, 13(1), 7012. [Link]

  • Seeman, P. (2002). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European Journal of Pharmacology, 445(3), 229-238. [Link]

  • Stahl, S. M., & Shayegan, D. K. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. The Journal of Clinical Psychiatry, 64(Suppl 19), 6–12. [Link]

  • Perospirone. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ishigooka, J., et al. (2005). Perospirone hydrochloride: the novel atypical antipsychotic agent with high affinities for 5-HT2, D2 and 5-HT1A receptors. In Novel Antischizophrenia Treatments (pp. 119-129). CRC Press. [Link]

  • PubChem. (n.d.). Perospirone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Mailman, R. B. (2011). ACS Chemical Neuroscience Molecule Spotlight on Latuda (Lurasidone; SM-13496). ACS Chemical Neuroscience, 2(1), 13–15. [Link]

  • Werner, P., et al. (2020). 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics. European Psychiatry, 63(S1), S383-S383. [Link]

  • Nakamura, M., et al. (2023). Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy. Neuropsychiatric Disease and Treatment, 19, 2219–2233. [Link]

  • Caccia, S. (2015). How the pharmacokinetics and receptor-binding profile of lurasidone affect the clinical utility and safety of the drug in the treatment of schizophrenia. Expert Opinion on Drug Metabolism & Toxicology, 11(8), 1317–1327. [Link]

  • Patel, R., & Sta-Maria, N. (2023). Lurasidone. In StatPearls. StatPearls Publishing. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • ADP-Glo Protocol. (n.d.). [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. [Link]

  • PI3K-Akt signaling pathway. (n.d.). Cusabio. [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Schematic drawing of the PI3K/Akt signaling pathway. (n.d.). ResearchGate. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 1-(Methylsulfonyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a promising molecular scaffold to a clinically viable candidate is fraught with challenges. One of the most significant hurdles is the translational gap between promising in vitro activity and demonstrable in vivo efficacy. The 1-(methylsulfonyl)piperazine moiety, a versatile and increasingly popular scaffold in medicinal chemistry, is no exception.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo evaluation of novel this compound analogs, offering field-proven insights and detailed experimental frameworks to aid researchers in navigating this complex transition.

The Promise of the Piperazine Core: Why This Scaffold?

The piperazine ring is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties. The inclusion of the methylsulfonyl group on one of the piperazine nitrogens modulates the basicity of the second nitrogen, often improving solubility, metabolic stability, and oral bioavailability.[2] These characteristics make this compound an attractive starting point for developing inhibitors against a range of biological targets, particularly protein kinases, which are implicated in diseases like cancer and inflammation.[3][4][5]

This guide will use the development of a hypothetical series of this compound analogs targeting Transforming Growth Factor-β Activated Kinase 1 (TAK1), a key signaling protein in inflammation and oncology, as a running example to illustrate the principles of translating in vitro potency to in vivo success.[5]

The In Vitro Proving Ground: Defining Potency and Selectivity

The initial phase of drug discovery for our analog series focuses on cell-free and cell-based assays to answer fundamental questions: How potently do our compounds inhibit the target? Are they selective? Can they engage the target in a cellular environment?

Causality Behind Experimental Choices

The primary goal of in vitro testing is to establish a clear Structure-Activity Relationship (SAR). We begin with a biochemical assay to measure direct target engagement and inhibition, which provides the cleanest measure of potency (IC50).[6] Kinase activity can be measured by quantifying the amount of ADP produced during the phosphotransfer reaction.[4] Subsequently, we move to a cell-based assay to confirm that the compound can cross the cell membrane and inhibit the target in its native environment. A counter-screen against a structurally related kinase is crucial to assess selectivity, minimizing the potential for off-target effects.

cluster_0 In Vitro Screening Cascade Primary_Biochemical_Assay Primary Biochemical Assay (e.g., TAK1 Kinase Assay) Measure IC50 Selectivity_Assay Selectivity Counter-Screen (e.g., MEK1 Kinase Assay) Measure IC50 Primary_Biochemical_Assay->Selectivity_Assay Potent Hits Cellular_Assay Cell-Based Target Engagement (e.g., p-p38 Western Blot in LPS-stimulated THP-1 cells) Measure IC50 Selectivity_Assay->Cellular_Assay Selective Hits Cytotoxicity_Assay Cellular Viability Assay (e.g., MTT on Cancer Cell Line) Measure GI50 Cellular_Assay->Cytotoxicity_Assay Cell-Active Hits

Caption: High-level workflow for the in vitro evaluation of kinase inhibitors.

Illustrative In Vitro Data

The table below presents hypothetical data for a series of this compound analogs, demonstrating how SAR is built. Analog MSP-03, with a trifluoromethyl substitution, shows high potency and good selectivity, along with strong cellular activity, making it a promising candidate for in vivo studies.

Analog IDR-Group ModificationTAK1 IC50 (nM) [Biochemical]MEK1 IC50 (nM) [Selectivity]H929 Cell Growth Inhibition GI50 (nM) [Cellular]
MSP-01 H150>10,0002,500
MSP-02 4-Cl458,500800
MSP-03 4-CF385,50055
MSP-04 4-OMe220>10,0004,100
Protocol: ADP-Glo™ Kinase Assay for TAK1 Inhibition

This protocol describes a luminescent ADP detection assay to measure kinase activity and determine inhibitor IC50 values.[4]

Materials:

  • Recombinant human TAK1/TAB1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of each analog in DMSO. Further dilute these into the assay buffer to create a 2X final concentration.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the 2X compound solution.

    • Add 2.5 µL of a 4X solution of the TAK1 enzyme/MBP substrate mix.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.

    • Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: The amount of ADP generated is proportional to the luminescence signal. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

The In Vivo Gauntlet: From Potency to Efficacy

Demonstrating efficacy in a living organism is the ultimate test for any drug candidate. This phase introduces the complexities of pharmacokinetics (PK) and pharmacodynamics (PD). A potent in vitro compound may fail in vivo due to poor absorption, rapid metabolism, or an inability to reach the target tissue at sufficient concentrations.[7]

Causality Behind Experimental Choices

For an anti-cancer agent, a tumor xenograft model is the gold standard for preclinical efficacy testing.[8] In this model, human cancer cells are implanted in immunocompromised mice, which are then treated with the test compound. Tumor growth inhibition (TGI) is the primary endpoint. A crucial and parallel step is to conduct a preliminary pharmacokinetic study to determine the compound's half-life, exposure (AUC), and oral bioavailability. This PK data is essential for designing an effective dosing regimen for the efficacy study and for establishing a PK/PD relationship.

cluster_1 In Vivo Evaluation Pathway In_Vitro_Hit Promising In Vitro Hit (e.g., MSP-03) PK_Study Pharmacokinetic (PK) Study (Mouse) Determine Half-life, AUC, Bioavailability In_Vitro_Hit->PK_Study Efficacy_Study Efficacy Study (H929 Xenograft Model) Measure Tumor Growth Inhibition (TGI) PK_Study->Efficacy_Study Establish Dosing Regimen PD_Study Pharmacodynamic (PD) Study (Tumor Biomarkers) Confirm Target Engagement Efficacy_Study->PD_Study Collect Tumor Samples Result Go/No-Go Decision Efficacy_Study->Result PD_Study->Result

Caption: The interconnected workflow of in vivo pharmacokinetics and efficacy studies.

Illustrative In Vivo Data

Following up on our in vitro hit, MSP-03, we see that while it has excellent potency, its oral bioavailability is modest. The closely related analog MSP-05 was synthesized with a modification intended to improve its PK properties. The resulting data shows that MSP-05 has slightly lower in vitro potency but superior in vivo efficacy due to its improved pharmacokinetic profile. This highlights the critical interplay between potency and drug-like properties.

Analog IDDose & Schedule (mg/kg, PO)Tumor Growth Inhibition (TGI, %)Plasma Half-Life (t1/2, hours)Oral Bioavailability (F, %)
MSP-03 30, QD45%2.115%
MSP-05 30, QD78%6.542%
Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a standard xenograft study to evaluate the in vivo antitumor activity of a test compound.[8]

Materials:

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID)

  • H929 multiple myeloma cells

  • Matrigel

  • Test compound MSP-05 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers, scales, syringes, and other standard animal handling equipment

Procedure:

  • Cell Implantation:

    • Harvest H929 cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 million cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice daily. Once the tumors become palpable and reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, MSP-05 30 mg/kg).

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Administer the vehicle or MSP-05 orally (PO) once daily (QD) according to the predetermined schedule.

    • Record the body weight of each mouse twice weekly as a measure of general toxicity.

  • Efficacy Monitoring:

    • Measure tumor volumes twice weekly using calipers.

  • Study Endpoint:

    • The study is typically concluded when the tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³).

    • At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

    • Analyze the statistical significance of the results (e.g., using a Student's t-test).

Bridging the Gap: The Iterative Cycle of Discovery

The discrepancy between the in vitro potency of MSP-03 and its modest in vivo performance is a classic example of the translational gap. The superior efficacy of MSP-05 demonstrates the success of a data-driven, iterative approach that combines SAR with the optimization of ADME properties (Structure-Property Relationships, or SPR).

Med_Chem Medicinal Chemistry (Analog Design & Synthesis) In_Vitro In Vitro Biology (Potency & Selectivity) Med_Chem->In_Vitro Synthesize Analogs DMPK In Vitro ADME / PK (Metabolic Stability, Solubility) In_Vitro->DMPK Identify Potent Hits DMPK->Med_Chem Identify Liabilities In_Vivo In Vivo Biology (Efficacy & PK) DMPK->In_Vivo Select Candidates In_Vivo->Med_Chem Provide Efficacy & PK Data

Caption: The iterative cycle of lead optimization in drug discovery.

Key reasons for in vitro to in vivo disconnect include:

  • Poor Pharmacokinetics: As seen with MSP-03, low oral bioavailability can prevent the compound from reaching therapeutic concentrations at the tumor site.[9]

  • Metabolic Instability: The compound may be rapidly cleared by the liver, leading to a short half-life and insufficient target engagement over the dosing interval.

  • Off-Target Toxicity: A compound may be potent and selective in targeted assays but interact with unforeseen targets in vivo, leading to toxicity that limits the achievable dose.

  • Poor Target Tissue Penetration: The compound may have excellent plasma exposure but fail to distribute effectively into the target tissue (e.g., crossing the blood-brain barrier or penetrating a solid tumor).

Conclusion

The development of this compound analogs, like any therapeutic agent, requires a multi-parameter optimization approach. While high in vitro potency is a prerequisite, it is rarely sufficient for in vivo success. Researchers must integrate biochemical, cellular, and ADME data early in the discovery process to guide chemical design. By understanding the causality behind experimental choices, employing self-validating protocols, and embracing the iterative cycle of design, synthesis, and testing, the scientific community can more effectively bridge the translational gap and unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Eurofins Discovery. In Vitro Kinase Assays. [Link]

  • Breitkopf, SB, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Lochhead, PA. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Nishikawa, Y, et al. (n.d.). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed. [Link]

  • Eaton, JB, et al. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. [Link]

  • Tantry, SJ, et al. (n.d.). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. PMC - NIH. [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Naveen, S, et al. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. Molecular Crystals and Liquid Crystals. [Link]

  • BioWorld Science. (2000). Piperazine derivatives synthesized at Samjin exert potent antitumor activity with low toxicity. [Link]

  • Al-Hadiya, LA, et al. (2022). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC - PubMed Central. [Link]

  • Perjesi, P, et al. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • ResearchGate. (2020). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. [Link]

  • PubChem - NIH. This compound. [Link]

  • J&K Scientific LLC. This compound Hydrochloride. [Link]

  • American Chemical Society. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]

  • European Medicines Agency. MRL - Piperazine Summary Report. [Link]

  • Stark, H, et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • RSC Medicinal Chemistry. (2023). Discovery of 3-aryl-6-(morpholin-4-yl)imidazo[1,2-b]pyridazines as potent TAK1 inhibitors that suppress multiple myeloma cell growth. [Link]

  • Sugimoto, M, et al. (2021). In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. MDPI. [Link]

Sources

A Head-to-Head Comparison of Sulfonylpiperazines in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the sulfonylpiperazine scaffold has emerged as a promising pharmacophore. Its derivatives have demonstrated significant cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. This guide provides a comprehensive head-to-head comparison of various sulfonylpiperazine-based compounds, synthesizing data from multiple studies to offer a clear perspective on their relative efficacy and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel anticancer therapeutics.

The Rationale for Comparison: Uncovering Structure-Activity Relationships

The versatility of the sulfonylpiperazine core allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological activities. By comparing these derivatives directly, we can begin to elucidate critical structure-activity relationships (SAR). Understanding how specific substitutions on the piperazine ring or the sulfonyl group influence anticancer potency and selectivity is paramount for the rational design of next-generation therapeutics. This guide aims to consolidate disparate findings into a cohesive resource to facilitate such analysis.

Comparative Efficacy of Sulfonylpiperazine Derivatives

The following table summarizes the in vitro cytotoxic activity of several classes of sulfonylpiperazine derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are compiled from various independent studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. However, the relative potencies within a given study provide valuable insights.

Compound ClassDerivative Example(s)Cancer Cell LineIC50 / GI50 (µM)Key Findings & Reference
Benzothiazole-Piperazines Aroyl substituted compounds 1h and 1j HUH-7 (Hepatocellular Carcinoma)1h : 2.8, 1j : 3.5Both compounds demonstrated significant activity. Further investigation revealed apoptosis induction via cell cycle arrest at the subG1 phase.[1]
MCF-7 (Breast Adenocarcinoma)1h : 4.1, 1j : 5.2Moderate to high activity observed.[1]
HCT-116 (Colorectal Carcinoma)1h : 3.9, 1j : 4.8Moderate to high activity observed.[1]
Piperazine Composite (PCC) PCCSNU-475 (Hepatocellular Carcinoma)6.98 ± 0.11Displayed a strong suppressive effect and induced both intrinsic and extrinsic apoptosis pathways.[2]
SNU-423 (Hepatocellular Carcinoma)7.76 ± 0.45Showed significant cytotoxic potential.[2]
Sulfamethoxazole-Piperazines Compounds 3e and 6b MDA-MB-231 (Breast Adenocarcinoma)3e : 16.98, 6b : 17.33Exhibited promising antitumor activity through the induction of apoptosis and downregulation of BCL2 expression.[3]
Arylpiperazines with Saccharin Moiety Compounds 4 and 12 DU145 (Prostate Carcinoma)4 : < 2, 12 : < 2Exhibited strong and selective cytotoxic activities.
Compound 9 and 15 LNCaP (Prostate Carcinoma)9 : < 5, 15 : < 5Demonstrated potent cytotoxic effects.[4]
Compound 8 DU145 (Prostate Carcinoma)8.25Showed the most potent activity against this cell line in its series.[4]
Chrysin-based Sulfonylpiperazines Halogenated analogues (e.g., 16c with 2,4-diCl)SK-OV-3 (Ovarian Cancer)16c : 3.87Halogenated derivatives showed promising anticancer potential.[4]
HeLa (Cervical Cancer)16c : 4.12[4]
Methoxy analogues (e.g., 16f with 2,4-diOCH3)A-549 (Lung Carcinoma)16f : 6.21Methoxy functional groups had beneficial effects against A-549.[4]
HT-29 (Colorectal Adenocarcinoma)16f : 5.89[4]

Mechanistic Insights: How Sulfonylpiperazines Induce Cancer Cell Death

The anticancer activity of sulfonylpiperazines is not limited to mere cytotoxicity; these compounds often engage specific cellular pathways to induce cell death and inhibit proliferation. The primary mechanisms observed are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Several sulfonylpiperazine derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A notable example is the piperazine composite PCC, which was found to decrease mitochondrial membrane potential and promote the release of cytochrome c, hallmarks of the intrinsic pathway. Concurrently, PCC activated caspase-8, a key initiator of the extrinsic pathway. Similarly, sulfamethoxazole-piperazine derivatives have been shown to downregulate the anti-apoptotic protein BCL2 and upregulate the pro-apoptotic protein Caspase-3, tipping the cellular balance towards apoptosis.[3]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_drug_target Sulfonylpiperazine Action DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release CytochromeC->Caspase3 Activation BCL2 BCL2 (Anti-apoptotic) BCL2->Mitochondrion Inhibition Apoptosis Apoptosis Caspase3->Apoptosis Sulfonylpiperazine Sulfonylpiperazines Sulfonylpiperazine->Caspase8 Induces (e.g., PCC) Sulfonylpiperazine->Mitochondrion Induces (e.g., PCC) Sulfonylpiperazine->BCL2 Inhibits (e.g., Sulfamethoxazole derivatives)

Figure 1: Simplified overview of apoptosis pathways targeted by sulfonylpiperazines.
Cell Cycle Arrest

In addition to apoptosis, certain sulfonylpiperazine derivatives can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. For instance, aroyl-substituted benzothiazole-piperazines were found to cause cell cycle arrest at the subG1 phase in HUH-7 cells, which is often indicative of apoptosis.[1] This disruption of the normal cell division process is a key strategy in cancer therapy.

cell_cycle_workflow cluster_drug_action Drug Action G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest Cell Cycle Arrest (subG1) M->Arrest Induced by Benzothiazole-Piperazines

Figure 2: Sulfonylpiperazine-induced cell cycle arrest.
Targeting Key Signaling Pathways: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Sulfonamide-based compounds, the broader class to which sulfonylpiperazines belong, are known to modulate this pathway.[1] While direct evidence for many of the compared sulfonylpiperazines is still emerging, the potential for PI3K/AKT/mTOR inhibition represents a significant area for future investigation.

PI3K_pathway cluster_drug_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Stimulation Sulfonylpiperazine Sulfonylpiperazines Sulfonylpiperazine->PI3K Inhibition

Figure 3: The PI3K/AKT/mTOR signaling pathway as a potential target for sulfonylpiperazines.

Experimental Protocols for Compound Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of sulfonylpiperazine derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the sulfonylpiperazine compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7][8]

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After the treatment period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.[9][10][11][12][13]

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Harvest cells (including both adherent and floating cells) after treatment.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[1][14]

2. Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

  • Protocol:

    • Harvest and wash the cells as described above.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[2][3][15][16][17]

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., BCL2, Caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Protocol:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-BCL2, anti-Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).[18][19][20][21]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis CellSeeding Seed Cancer Cells Treatment Treat with Sulfonylpiperazines CellSeeding->Treatment Viability Cell Viability (MTT/SRB Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle ProteinExpression Protein Expression (Western Blot) Treatment->ProteinExpression IC50 IC50/GI50 Determination Viability->IC50 Mechanism Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism ProteinExpression->Mechanism

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 1-(Methylsulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(Methylsulfonyl)piperazine Scaffold - A Privileged Moiety in Kinase Inhibitor Design

The this compound group is a recurring and valuable scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its prevalence stems from a combination of favorable physicochemical properties. The piperazine ring is a versatile linker, while the methylsulfonyl group often enhances aqueous solubility and can act as a hydrogen bond acceptor, contributing to potent and specific interactions within the ATP-binding pocket of kinases.[1][2] However, potency alone is insufficient for a successful therapeutic agent or a reliable research tool. Selectivity—the ability of a compound to inhibit its intended target to a much greater extent than other related or unrelated proteins—is paramount. Poor selectivity can lead to off-target effects, resulting in toxicity or confounding experimental results.[2]

This guide provides a framework for researchers, scientists, and drug development professionals to assess the selectivity of kinase inhibitors incorporating the this compound moiety. We will delve into the causality behind experimental choices, provide detailed protocols for robust selectivity profiling, and use real-world examples to illustrate the principles of data interpretation. Our focus will be on establishing a self-validating system for evaluating these promising derivatives.

The Imperative of Selectivity Profiling: Beyond the Primary Target

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[3] Consequently, a compound designed to inhibit one kinase may inadvertently inhibit others. This is particularly true for ATP-competitive inhibitors. Therefore, a comprehensive understanding of a compound's selectivity profile is crucial.

A common and effective strategy for assessing selectivity is a tiered approach.[4] Initially, compounds are screened at a single, relatively high concentration against a broad panel of kinases. This primary screen acts as a filter to identify potential off-target interactions. Any "hits" from this screen, typically defined as kinases showing significant inhibition (e.g., >70%), are then subjected to a more rigorous secondary screen to determine their half-maximal inhibitory concentration (IC50) values through dose-response curves. This two-tiered approach is both cost-effective and efficient in generating a detailed selectivity profile.

Case Studies in Selectivity: this compound Derivatives as PI3K Inhibitors

To illustrate the principles of selectivity assessment, we will examine two well-characterized phosphatidylinositol 3-kinase (PI3K) inhibitors that feature the this compound scaffold: Pictilisib (GDC-0941) and CYH33 . The PI3K family of lipid kinases is a critical node in cell signaling, and its dysregulation is implicated in numerous cancers.[5][6] The Class I PI3Ks are divided into four isoforms: α, β, δ, and γ. While isoform-specific inhibitors are sought after to minimize toxicity, pan-PI3K inhibitors also have therapeutic value.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency and selectivity of GDC-0941 and CYH33 against the Class I PI3K isoforms.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Notes
Pictilisib (GDC-0941) 333375Equipotent against α and δ isoforms. 11-fold selective against β and 25-fold selective against γ relative to α/δ.[4][5][7][8]
CYH33 5.959878.7225Highly selective for PI3Kα. Over 100-fold selective against β, 13-fold against δ, and 38-fold against γ relative to α.[6][9] Profiled against >300 kinases with minimal off-target activity.[10]

This data clearly demonstrates that while both compounds are potent PI3K inhibitors containing the same core moiety, their selectivity profiles differ significantly. GDC-0941 is a pan-Class I inhibitor with particular potency against the α and δ isoforms, whereas CYH33 is a highly selective PI3Kα inhibitor. This highlights the profound impact of the broader chemical structure on selectivity, even with a shared scaffold.

Experimental Protocols for Selectivity Assessment

The following protocols provide detailed methodologies for generating the kind of data presented in the table above. These protocols are designed to be robust and self-validating.

Protocol 1: In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay is a common method for determining the IC50 of an inhibitor against a purified kinase. It measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.

Causality Behind Experimental Choices:

  • Purified Kinase: Using purified recombinant kinase ensures that the inhibitory activity measured is directly attributable to the interaction between the compound and the kinase of interest.

  • [γ-³³P]-ATP: The use of a radiolabeled ATP provides a highly sensitive and direct measure of kinase activity.

  • Yttrium Silicate SPA Beads: These beads are coated with a scintillant that emits light when a radiolabeled substrate binds to them, allowing for a homogeneous assay format that doesn't require separation of bound and free radiolabel.

  • ATP Concentration: The concentration of ATP is typically set at or near the Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a 96- or 384-well plate, add the test compound dilutions to the assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT).

  • Reagent Addition: Add yttrium silicate polylysine SPA beads, unlabeled ATP (to the desired final concentration), and [γ-³³P]-ATP to the wells.

  • Kinase Reaction Initiation: Add the purified recombinant kinase (e.g., PI3Kα, β, δ, or γ) to each well to start the reaction.[4][11]

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution of PBS or a specific stop buffer.

  • Signal Detection: Measure the radioactivity in each well using a scintillation counter. The light emitted is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis Compound Serial Dilution of This compound Derivative Plate Assay Plate with Buffer and Compound Compound->Plate Reagents Addition of SPA Beads, ATP, and [γ-³³P]-ATP Plate->Reagents Kinase Add Purified Kinase Reagents->Kinase Initiate Reaction Incubate Incubate at Room Temp Kinase->Incubate Stop Terminate Reaction Incubate->Stop Detect Scintillation Counting Stop->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Caption: Workflow for In Vitro Kinase Scintillation Proximity Assay.

Protocol 2: Cellular Target Engagement (Western Blot for Downstream Signaling)

While biochemical assays are essential, it is also crucial to confirm that the inhibitor engages its target in a cellular context. This can be achieved by measuring the phosphorylation of a downstream substrate of the kinase. For PI3K, a key downstream effector is AKT.

Causality Behind Experimental Choices:

  • Cell-Based Assay: This confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment.

  • Western Blot: This technique allows for the specific detection and quantification of phosphorylated proteins (e.g., p-AKT) relative to the total amount of the protein (total AKT), providing a direct readout of kinase inhibition.

  • Serum Starvation/Stimulation: Synchronizing the cells by serum starvation and then stimulating them with a growth factor ensures a robust and reproducible activation of the signaling pathway being studied.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., SKOV-3, T47D) in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-AKT Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total AKT) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The ratio of p-AKT to total AKT is then used to determine the extent of pathway inhibition.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunoblotting Immunoblotting & Detection Culture Plate and Culture Cells Treat Treat with Derivative Culture->Treat Lysis Lyse Cells Treat->Lysis Quantify Quantify Protein Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (e.g., anti-p-AKT) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect

Caption: Western Blot Workflow for Cellular Target Engagement.

Signaling Pathway Context

The selectivity of a kinase inhibitor is best understood in the context of the signaling pathway it modulates. For our case studies, GDC-0941 and CYH33, the target is PI3K, a central node in a pathway that regulates cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Derivative (e.g., GDC-0941, CYH33) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Conclusion

The this compound scaffold is a powerful tool in the development of potent kinase inhibitors. However, this guide underscores that a thorough assessment of selectivity is a non-negotiable aspect of their preclinical evaluation. By employing a tiered screening approach, utilizing robust biochemical and cellular assays, and interpreting the data within the context of relevant signaling pathways, researchers can confidently characterize the selectivity profiles of their compounds. The case studies of GDC-0941 and CYH33 demonstrate that subtle structural modifications can dramatically alter selectivity, transforming a pan-inhibitor into a highly specific agent. This rigorous, evidence-based approach to selectivity profiling is essential for advancing the most promising this compound derivatives toward clinical application and for ensuring the validity of their use as chemical probes in basic research.

References

  • BioCrick. (n.d.). GDC-0941. Retrieved from [Link]

  • Soria, J. C., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 32(15_suppl), 2501-2501.
  • Selleck Chemicals. (n.d.). Pictilisib (GDC-0941) Datasheet. Retrieved from [Link]

  • Pujol, A., et al. (1991). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. International Journal of Immunopharmacology, 13(7), 903-911.
  • Synapse. (2024). Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity profiling of compounds 122 and 140. Retrieved from [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][5][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • Active Biochem. (2020). CYH33 is an Orally Active and Highly Selective PI3Kα Inhibitor. Retrieved from [Link]

  • HaiHe Biopharma. (2018). Innovative Anti-tumor PI3Kα Inhibitor CYH33 Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient. Retrieved from [Link]

  • Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv.
  • Wu, J., et al. (2022). First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors.
  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Retrieved from [Link]

  • Liu, X. L., et al. (2021). PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism. Journal for ImmunoTherapy of Cancer, 9(8), e002773.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1413-1425.e4.
  • ResearchGate. (n.d.). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Retrieved from [Link]

  • MDPI. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Retrieved from [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[4][7][11]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Retrieved from [Link]

  • Pharmacia. (2022). Pharmacovigilance study of tyrosine kinase inhibitors: Analysis of adverse reactions. Retrieved from [Link]

  • ACS Publications. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel Sulfonylpiperazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting a range of proteins.[1] When a novel sulfonylpiperazine compound shows promise, particularly as a kinase inhibitor, rigorous validation of its mechanism of action (MoA) is paramount. This guide provides a comparative framework for researchers to systematically confirm target engagement, delineate downstream functional consequences, and profile for selectivity. We will move beyond simple checklists, explaining the causal logic behind experimental choices to build a robust, data-driven MoA narrative.

For this guide, we will use the hypothetical novel compound SPZ-K1 , designed as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1, also known as MEKK1), a key node in cellular signaling pathways regulating stress responses, proliferation, and apoptosis.[2]

Part 1: Confirming Direct Target Engagement in a Cellular Environment

The first and most critical question is: Does SPZ-K1 physically interact with MAP3K1 inside a cell? While traditional biochemical assays are useful, confirming target engagement in a physiological context is essential to discount factors like poor cell permeability or rapid efflux.

Comparison of Primary Target Engagement Assays
AssayPrincipleThroughputContextKey OutputStrengths & Weaknesses
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[3]Low to MediumIntact Cells, LysateThermal Shift (ΔTm)S: Gold standard for in-cell engagement. No labels required. W: Low throughput, requires specific antibody for detection.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between purified components.[4]LowIn Vitro (Purified Protein)Dissociation Constant (Kd), Enthalpy (ΔH)S: Provides full thermodynamic profile of binding.[5] W: Requires large amounts of pure protein; not in a cellular context.
NanoBRET™ Target Engagement Assay Measures ligand binding in live cells via bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.HighLive CellsIC50S: Highly sensitive, real-time measurement in live cells. W: Requires genetic modification of the target protein.

Expert Recommendation: A combination of CETSA and a quantitative in vitro method provides the most compelling evidence. CETSA confirms that SPZ-K1 reaches and binds to MAP3K1 in its native environment, while ITC can precisely define the binding affinity, offering a complete thermodynamic picture of the interaction.[4][6]

Workflow & Protocol: Cellular Thermal Shift Assay (CETSA)

The CETSA workflow is designed to determine if SPZ-K1 binding increases the thermal stability of MAP3K1.[6]

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., HEK293T) B 2. Treat Cells (DMSO vs. SPZ-K1) A->B C 3. Aliquot & Heat (Temperature Gradient) B->C D 4. Lyse Cells & Separate Fractions C->D E 5. Western Blot (for soluble MAP3K1) D->E F 6. Quantify & Plot (Melting Curve) E->F

Caption: CETSA experimental workflow.

Protocol: CETSA for MAP3K1 Target Engagement

  • Cell Treatment: Culture HEK293T cells to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of SPZ-K1 (e.g., 10 µM) for 1 hour.

  • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Lysis & Separation: Lyse the cells by freeze-thawing. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MAP3K1 at each temperature point using Western blotting with a validated anti-MAP3K1 antibody.[7]

  • Data Analysis: Quantify band intensities and plot the percentage of soluble MAP3K1 relative to the non-heated control against temperature. The rightward shift in the melting curve for SPZ-K1-treated cells indicates target stabilization.

Part 2: Measuring the Functional Consequences of Target Binding

Confirming that SPZ-K1 binds to MAP3K1 is only the first step. The next is to prove that this binding event inhibits the kinase's function: the phosphorylation of its downstream substrates.

Comparison of Functional Kinase Assays
AssayPrincipleThroughputContextKey OutputStrengths & Weaknesses
Western Blot for Phospho-Substrate Uses phospho-specific antibodies to detect the phosphorylation level of a known downstream substrate (e.g., p-MKK4) in cell lysates.[8]LowCell-BasedChange in Substrate PhosphorylationS: Direct, physiological readout of pathway activity.[9] W: Semi-quantitative, antibody-dependent.
Kinase-Glo® Luminescent Assay Measures the amount of ATP remaining after an in vitro kinase reaction. Less ATP corresponds to higher kinase activity.[10]HighIn Vitro (Biochemical)IC50S: Highly quantitative, high-throughput.[11] W: Not in a cellular context; prone to artifacts from ATP-competitive inhibitors.
Luciferase Reporter Assay Measures the activity of a transcription factor downstream of the signaling pathway (e.g., AP-1) by quantifying the expression of a luciferase reporter gene.[12]HighCell-BasedIC50S: Quantitative, high-throughput functional readout in cells.[13] W: Indirect measure of kinase activity; can be affected by other pathways.

Expert Recommendation: A Western blot for a direct, proximal substrate like phospho-MKK4 provides the most direct evidence of target inhibition in a cellular context.[8] This should be complemented with a quantitative, dose-response assay like the Kinase-Glo® assay to determine a precise IC50 value, which is crucial for structure-activity relationship (SAR) studies.[10][14]

MAP3K1_Pathway Stress Cellular Stress (e.g., UV, TNF-α) MAP3K1 MAP3K1 (MEKK1) Stress->MAP3K1 MKK4 MKK4 MAP3K1->MKK4 Phosphorylates SPZK1 SPZ-K1 SPZK1->MAP3K1 JNK JNK MKK4->JNK Phosphorylates AP1 AP-1 (Transcription Factor) JNK->AP1 Activates Response Cellular Response (Apoptosis, Inflammation) AP1->Response

Caption: The MAP3K1 signaling cascade.

Protocol: Western Blot for Phospho-MKK4 Inhibition

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow overnight. Starve cells in serum-free media for 4-6 hours. Pre-treat with a dose range of SPZ-K1 (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Induce the MAP3K1 pathway by treating with a known activator, such as anisomycin (10 µg/mL) or UV irradiation, for 30 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[15] Keeping samples cold is critical to preserve phosphorylation states.

  • Quantification & Electrophoresis: Determine protein concentration (e.g., BCA assay). Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[8]

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein content can cause high background.[15][16]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MKK4.

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

  • Normalization: Strip the membrane and re-probe with an antibody for total MKK4 to ensure observed changes are due to phosphorylation status, not total protein levels.[17]

Part 3: Assessing Cellular Phenotype and Target Selectivity

The final phase of MoA validation connects functional target inhibition to a desired cellular outcome and demonstrates that the effect is not due to widespread off-target activity.

Comparison of Phenotypic and Selectivity Assays
AssayPrincipleThroughputContextKey OutputStrengths & Weaknesses
CellTiter-Glo® Viability Assay Measures cellular ATP levels as an indicator of metabolic activity and cell viability.[18]HighCell-BasedEC50S: Robust, high-throughput method for assessing cytotoxicity or proliferation.[19] W: General measure of cell health, not specific to one pathway.
Broad Kinase Profiling Screens the compound against a large panel of purified kinases (e.g., >400) to identify off-target interactions.[20]HighIn Vitro (Biochemical)Ki or % Inhibition at a fixed concentrationS: Provides a comprehensive view of selectivity across the kinome.[21] W: In vitro results may not perfectly translate to cellular activity.
Proteomic Profiling (e.g., MS-CETSA) Uses mass spectrometry to identify all proteins that show a thermal shift upon drug treatment, revealing both the intended target and potential off-targets.[3]LowCell-BasedList of stabilized proteinsS: Unbiased, proteome-wide view of target and off-target engagement in cells. W: Technically complex, lower throughput.

Expert Recommendation: A three-pronged approach is essential for trustworthiness. First, use a relevant phenotypic assay (e.g., CellTiter-Glo® to measure apoptosis induction) to show that pathway inhibition leads to the desired biological outcome. Second, perform a broad in vitro kinase panel screen at a fixed concentration (e.g., 1 µM) to quickly identify potential off-targets.[20][] This is a cost-effective way to assess selectivity early on. Finally, for lead candidates, MS-based proteomics can provide unbiased confirmation of selectivity in a cellular context.

Illustrative Data Summary
CompoundMAP3K1 IC50 (Kinase-Glo®)p-MKK4 Inhibition IC50 (Western Blot)Apoptosis EC50 (CellTiter-Glo®)Off-Target Hits (>50% Inh. @ 1µM)
SPZ-K1 15 nM45 nM150 nM2 (out of 410 kinases)
Staurosporine (Control)5 nM10 nM25 nM>200 (out of 410 kinases)

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Plate Cells: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density and incubate overnight.[23]

  • Treat: Add a serial dilution of SPZ-K1 to the wells and incubate for the desired treatment period (e.g., 48 or 72 hours). Include wells with vehicle only (100% viability) and a known cytotoxic agent (0% viability).

  • Equilibrate: Allow the plate to equilibrate to room temperature for about 30 minutes.[18]

  • Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[19]

  • Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Measure: Record the luminescence using a plate-reading luminometer.

  • Analyze: Calculate the percentage of viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the EC50.

By systematically applying this multi-faceted validation strategy—confirming target engagement, quantifying functional inhibition, and assessing the resulting cellular phenotype while profiling for selectivity—researchers can build a conclusive and trustworthy case for the mechanism of action of their novel sulfonylpiperazine inhibitors.

References

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • BPS Bioscience. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. [Link]

  • Martinez, G., et al. Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • ScienCell. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ossiform. Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC - NIH. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Hart, K. A., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • Creixell, P., et al. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]

  • van der Worp, H. B., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • ACS Publications. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. [Link]

  • NIH. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • Fedorov, O., et al. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Mittermaier, A. & Moitessier, N. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central. [Link]

  • Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]

  • Biocompare. Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. [Link]

  • NIH. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

  • BellBrook Labs. Kinase Assay Services: Custom Assay Development to Accelerate Drug Discovery. [Link]

  • Angeli, A., et al. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. PMC - NIH. [Link]

  • ResearchGate. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. [Link]

  • PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. [Link]

  • PubMed. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. [Link]

  • PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. [Link]

  • NIH. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • PubMed. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. [Link]

  • NIH. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • PubMed. Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. [Link]

Sources

A Researcher's Guide to Comparative ADMET Profiling of 1-(Methylsulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(Methylsulfonyl)piperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical and pharmacokinetic properties. Its unique characteristics, including enhanced solubility and tunable basicity, make it an attractive component for optimizing drug-like qualities. However, as with any chemical series, a thorough understanding of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for successful drug development. This guide provides a framework for the comparative ADMET profiling of this compound derivatives, offering insights into experimental design, detailed protocols, and data interpretation.

The Strategic Importance of Early ADMET Assessment

Late-stage drug attrition due to unfavorable ADMET properties is a significant challenge in the pharmaceutical industry. Early and systematic evaluation of these parameters allows for the timely identification of liabilities, guiding medicinal chemistry efforts toward compounds with a higher probability of clinical success. For this compound derivatives, key questions to address include how substitutions on the piperazine ring or modifications to the broader molecular scaffold impact permeability, metabolic stability, and potential toxicities.

Key ADMET Parameters for Comparative Analysis

Absorption: Predicting Oral Bioavailability

The ability of a drug to be absorbed from the gastrointestinal tract is a prerequisite for oral administration. Key indicators of absorption include:

  • Permeability: The capacity of a compound to passively diffuse across the intestinal epithelium. This is often assessed using the in vitro Parallel Artificial Membrane Permeability Assay (PAMPA). High permeability is generally desirable for orally administered drugs.

  • Efflux Liability: The potential for a compound to be actively transported out of cells by efflux pumps like P-glycoprotein (P-gp). High efflux can lead to poor absorption and reduced efficacy.

Distribution: Reaching the Target

Once absorbed, a drug must distribute to its site of action. Important considerations for distribution include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. High PPB can limit the amount of free drug available to exert its therapeutic effect.

  • Brain Penetration: For central nervous system (CNS) targets, the ability to cross the blood-brain barrier is essential.

Metabolism: The Body's Chemical Modifications

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.

  • Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes, particularly Cytochrome P450s (CYPs). Low metabolic stability can result in rapid clearance and a short duration of action.

  • Metabolite Identification: Identifying the major metabolites of a drug candidate is important for understanding its clearance pathways and assessing the potential for active or toxic metabolites.

Excretion: Eliminating the Drug

Excretion is the removal of a drug and its metabolites from the body. The primary routes of excretion are renal (urine) and biliary (feces).

Toxicity: Ensuring Safety

Early identification of potential toxicities is paramount. Key areas of investigation include:

  • Cytotoxicity: The potential for a compound to be toxic to cells. This is often assessed in vitro using various cell lines.

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to cardiac arrhythmias. Assessing hERG liability is a critical safety screen.

  • Genotoxicity: The potential for a compound to damage DNA.

Comparative Data Presentation

To facilitate the comparison of ADMET properties across a series of this compound derivatives, data should be organized in a clear and concise tabular format. The following table provides a template for presenting such data, with hypothetical values for illustrative purposes.

Compound ID Structure Permeability (Papp, 10⁻⁶ cm/s) Metabolic Half-Life (t½, min) Cytotoxicity (IC₅₀, µM) hERG Inhibition (IC₅₀, µM)
Derivative A Image of Derivative A15.245> 5025
Derivative B Image of Derivative B8.512022> 30
Derivative C Image of Derivative C2.1> 1808.95.2

Experimental Protocols

The following are detailed protocols for key in vitro ADMET assays that are essential for profiling this compound derivatives.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.

Methodology:

  • Prepare Lipid Solution: Dissolve lecithin in dodecane (e.g., 10% w/v).

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate.

  • Prepare Compound Solutions: Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Load Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.

  • Add Test Compounds: Add the test compound solutions to the donor wells.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Quantify: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA / (Area × Time)) × ln(1 - [C]A / [C]eq)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

Principle: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic half-life.

Methodology:

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (or NADPH stock solution).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of buffer, microsomes (final concentration 0.5-1 mg/mL), and test compound (final concentration 1 µM) at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the rate constant of metabolism (k). The half-life (t½) is calculated as 0.693/k.

Visualizing the ADMET Workflow

A systematic approach is crucial for efficient ADMET profiling. The following diagram illustrates a typical workflow for evaluating drug candidates.

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico ADMET Prediction (e.g., SwissADME, admetSAR) permeability Permeability (PAMPA, Caco-2) in_silico->permeability Prioritize metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism Promising Candidates toxicity Toxicity (Cytotoxicity, hERG) metabolism->toxicity pk_studies Pharmacokinetics (e.g., Rat PK) toxicity->pk_studies Lead Candidates

Caption: A typical workflow for ADMET profiling of drug candidates.

Understanding Metabolic Pathways

The this compound core can undergo several metabolic transformations. Visualizing these potential pathways can aid in metabolite identification studies.

Metabolic_Pathways Parent This compound Derivative N_dealkylation N-Dealkylation Parent->N_dealkylation CYP-mediated Oxidation Oxidation Parent->Oxidation CYP-mediated Sulfoxidation Sulfoxidation Parent->Sulfoxidation FMO/CYP-mediated

A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of 1-(Methylsulfonyl)piperazine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-(methylsulfonyl)piperazine moiety is a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical properties often impart favorable pharmacokinetics, making it a common feature in a diverse range of therapeutic candidates, from oncology agents to neuropharmacological drugs.[1][2][3][4] However, the promise of any new chemical entity is invariably tethered to its safety profile. A drug is only as good as its ability to elicit a therapeutic effect at a dose well-separated from that which causes toxicity. This margin of safety is quantified by the Therapeutic Index (TI) .[5][6][7]

This guide provides a comprehensive, field-proven framework for the systematic evaluation of the therapeutic index for drugs based on the this compound scaffold. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust assessment pipeline from the benchtop to preclinical models.

Understanding the Therapeutic Index: The Cornerstone of Drug Safety

The therapeutic index is a quantitative comparison of the dose of a drug that causes a therapeutic effect to the dose that causes toxicity.[7] In a preclinical setting, it is typically calculated as the ratio of the dose that is toxic to 50% of a population (TD50) to the dose that is effective in 50% of a population (ED50).[5][6][8]

TI = TD50 / ED50

A higher TI is desirable, as it indicates a wider margin between the effective and toxic doses.[7] Drugs with a narrow therapeutic index (NTI), where small changes in dosage can lead to therapeutic failure or adverse events, require careful monitoring and pose significant development challenges.[9][10][11] This guide will equip you with the methodologies to precisely determine this critical parameter.

Part I: The In Vitro Therapeutic Index: A First Look at Selectivity

The initial assessment of a drug's therapeutic potential begins in vitro. This approach allows for rapid, high-throughput screening to prioritize candidates with the most promising safety profiles before committing to costly and complex animal studies.[12][13] The in vitro TI is a calculated ratio of a compound's toxicity against its desired biological activity.[14][15]

In Vitro TI = CC50 (or TC50) / EC50

  • CC50/TC50: The concentration of the compound that causes 50% cytotoxicity or toxic effect.

  • EC50: The concentration of the compound that produces 50% of the maximal effective response.

Section 1.1: Assessing Efficacy — Potency Against the Target

The first step is to quantify how effectively the drug engages its intended biological target. For many this compound derivatives, particularly in oncology, the targets are protein kinases.[3][16]

Workflow for Determining Target-Based Potency (IC50)

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_readout Data Acquisition & Analysis p1 Immobilize Target Kinase (e.g., on a 96-well plate) p2 Prepare Serial Dilutions of Test Compound p1->p2 p3 Add ATP and Substrate (e.g., peptide with fluorescent tag) p2->p3 r1 Incubate at 37°C to allow phosphorylation p3->r1 r2 Stop Reaction (e.g., with EDTA) r1->r2 d1 Measure Signal (e.g., fluorescence intensity) r2->d1 d2 Plot Dose-Response Curve (% Inhibition vs. Log[Compound]) d1->d2 d3 Calculate IC50 Value (Non-linear regression) d2->d3

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. Determining the IC50 (the concentration required to inhibit 50% of the enzyme's activity) is the foundational measure of potency.

  • Methodology:

    • Plate Preparation: Coat a 96-well microplate with a purified, recombinant target kinase.

    • Compound Addition: Prepare a 10-point serial dilution of the this compound-based drug (e.g., from 10 µM to 0.1 nM). Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Reaction Initiation: Add a solution containing a specific peptide substrate and ATP at its Km concentration to initiate the phosphorylation reaction.[16]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add a detection solution containing antibodies that specifically recognize the phosphorylated substrate. The signal (e.g., fluorescence polarization) is proportional to the amount of phosphorylation.

    • Data Analysis: Convert the raw signal to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 1.2: Assessing Toxicity — The Cytotoxicity Profile

A potent drug is useless if it indiscriminately kills all cells. Cytotoxicity assays are essential for measuring a compound's effect on cell viability and identifying its potential for causing cellular damage.[17][18][19] It is critical to perform these assays on both the target cancer cell line and a non-cancerous control cell line (e.g., normal human fibroblasts) to establish a preliminary measure of selectivity.

Key Cytotoxicity Assay Methodologies

G cluster_endpoints Measurable Cellular Endpoints center Drug-Induced Cytotoxicity n1 Metabolic Activity (MTT, MTS, Resazurin) center->n1 n2 Membrane Integrity (LDH, G6PD Release) center->n2 n3 ATP Content (Luminescent Assays) center->n3 n4 Apoptosis Markers (Caspase Activity) center->n4 G p1 Implant Tumor Cells/Tissue into Immunodeficient Mice p2 Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) p1->p2 p3 Randomize Mice into Treatment Groups (Vehicle, Test Drug, Standard) p2->p3 p4 Administer Drug via Clinically Relevant Route (e.g., oral, IV) p3->p4 p5 Monitor Tumor Volume and Body Weight (2-3x weekly) p4->p5 p6 Continue Dosing for Pre-determined Period (e.g., 21 days) p5->p6 p7 Determine Effective Dose (ED50) (Dose causing 50% tumor growth inhibition) p6->p7

Sources

comparing the cost-effectiveness of different synthetic routes to 1-(Methylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the synthesis of key intermediates is a critical step that balances efficiency, purity, and cost. 1-(Methylsulfonyl)piperazine is a valuable building block in the creation of a variety of biologically active molecules. This guide provides an in-depth technical comparison of different synthetic routes to this compound, offering experimental insights and data to inform your selection of the most cost-effective and practical approach.

Introduction: The Importance of this compound

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its structural motif, featuring a piperazine ring and a methylsulfonyl group, imparts desirable physicochemical properties to the final drug candidates, such as improved solubility and metabolic stability. The efficient and economical synthesis of this intermediate is therefore of significant interest to the drug development community.

Comparative Analysis of Synthetic Routes

This guide will explore three primary synthetic strategies for the preparation of this compound:

  • Route 1: Direct Sulfonylation of Piperazine

  • Route 2: Deprotection of a Boc-Protected Intermediate

  • Route 3: Piperazine Ring Formation from Bis(2-chloroethyl)amine

Each route will be evaluated based on the cost of starting materials, reaction efficiency (yield and time), and the complexity of the experimental procedure and purification.

Route 1: Direct Sulfonylation of Piperazine

This is the most straightforward approach, involving the direct reaction of piperazine with methanesulfonyl chloride. The primary challenge of this route is controlling the selectivity of the reaction to favor mono-sulfonylation over di-sulfonylation, as both nitrogen atoms of the piperazine ring are nucleophilic.

Reaction Scheme:

Route_1 Piperazine Piperazine reaction Piperazine->reaction MsCl Methanesulfonyl Chloride MsCl->reaction Base Base (e.g., Triethylamine) Base->reaction Solvent Solvent (e.g., DCM) Solvent->reaction Target This compound reaction->Target

Caption: Direct sulfonylation of piperazine.

Experimental Protocol:

A solution of piperazine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in a chlorinated solvent like dichloromethane (DCM) is cooled in an ice bath. Methanesulfonyl chloride (1.0 equivalent) is then added dropwise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography. A similar reaction using a substituted piperazine has been reported to yield the desired product in 93% yield.[2]

Cost-Effectiveness Analysis:

This one-pot procedure is attractive due to its simplicity.[3] However, the cost-effectiveness is highly dependent on the ability to control the reaction to maximize the yield of the mono-sulfonylated product and minimize the formation of the di-sulfonylated byproduct, which can be a significant impurity that is difficult to remove. The use of a large excess of piperazine can favor mono-substitution but adds to the cost and complexity of the workup.

Route 2: Deprotection of a Boc-Protected Intermediate

This strategy involves the use of a pre-synthesized, Boc-protected piperazine that has already been sulfonylated. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group, which is a common and generally high-yielding reaction in organic synthesis.

Reaction Scheme:

Route_2 BocPip tert-Butyl 4-(methylsulfonyl) piperazine-1-carboxylate reaction BocPip->reaction Acid Acid (e.g., TFA or HCl) Acid->reaction Solvent Solvent (e.g., DCM or Dioxane) Solvent->reaction Target This compound reaction->Target

Caption: Deprotection of a Boc-protected intermediate.

Experimental Protocol:

The Boc-protected starting material, tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate, is dissolved in an appropriate solvent such as dichloromethane or dioxane. A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting salt is then neutralized with a base, such as saturated sodium bicarbonate solution, and the free base is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the final product.

Cost-Effectiveness Analysis:

The primary advantage of this route is the high yield and purity of the final product, as the deprotection step is typically very clean. However, the major drawback is the cost and availability of the starting material, tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate. While the synthesis of this intermediate is feasible, it adds extra steps and costs to the overall process. The cost-effectiveness of this route is therefore heavily reliant on the commercial price of the Boc-protected starting material.

Route 3: Piperazine Ring Formation from Bis(2-chloroethyl)amine

This approach involves the construction of the piperazine ring itself, followed by sulfonylation. This is a more convergent strategy where the piperazine core is assembled from acyclic precursors.

Reaction Scheme:

Route_3 BCEA Bis(2-chloroethyl)amine hydrochloride reaction1 BCEA->reaction1 Amine Amine (e.g., Methylamine) Amine->reaction1 Base Base Base->reaction1 Solvent Solvent Solvent->reaction1 Intermediate N-Substituted Piperazine reaction2 Intermediate->reaction2 MsCl Methanesulfonyl Chloride MsCl->reaction2 Target This compound reaction1->Intermediate reaction2->Target

Caption: Piperazine ring formation and subsequent sulfonylation.

Experimental Protocol:

The synthesis begins with the cyclization of bis(2-chloroethyl)amine hydrochloride with a suitable primary amine (in this case, methylamine would be required, followed by a demethylation step, or ammonia followed by methylation, making this route less direct for the target molecule). A more common application of this method is for the synthesis of N-aryl piperazines. For the synthesis of this compound, a more practical approach would be to first synthesize piperazine from bis(2-chloroethyl)amine and ammonia, and then follow the procedure in Route 1. However, given that piperazine is a readily available and relatively inexpensive starting material, synthesizing it in-house from bis(2-chloroethyl)amine is generally not a cost-effective strategy for this specific target molecule.

Cost-Effectiveness Analysis:

Comparative Data Summary

FeatureRoute 1: Direct SulfonylationRoute 2: DeprotectionRoute 3: Ring Formation
Starting Materials Piperazine, Methanesulfonyl chloridetert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylateBis(2-chloroethyl)amine HCl, Ammonia/Methylamine
Number of Steps 11 (from intermediate)2+
Typical Yield Moderate to High (dependent on selectivity)HighModerate
Purification Column ChromatographySimple Extraction/PrecipitationMultiple Purification Steps
Cost of Starting Materials Low to ModerateHigh (intermediate cost)Moderate
Overall Cost-Effectiveness Potentially high, but risk of byproduct formationLower, if intermediate is affordableLow for this specific target

Conclusion and Recommendation

Based on the analysis of the three synthetic routes, the Direct Sulfonylation of Piperazine (Route 1) emerges as the most promisingly cost-effective method for the synthesis of this compound, provided that the reaction conditions are optimized to maximize the yield of the mono-sulfonylated product. The low cost of the starting materials, piperazine and methanesulfonyl chloride, makes this one-step synthesis economically attractive for large-scale production.

While the Deprotection of a Boc-Protected Intermediate (Route 2) offers high purity and yield, its cost-effectiveness is contingent on the commercial availability and price of the protected intermediate. For laboratory-scale synthesis where purity is paramount and cost is a secondary concern, this route may be a viable option.

The Piperazine Ring Formation from Bis(2-chloroethyl)amine (Route 3) is not a recommended route for the synthesis of this compound due to the ready availability of piperazine and the multi-step nature of the synthesis, which increases both cost and complexity.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as scale, purity requirements, and available budget. For industrial applications, a thorough process optimization of the direct sulfonylation route would likely yield the most economically favorable outcome.

References

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • J&K Scientific LLC. This compound Hydrochloride. [Link]

  • Koperniku, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]

  • Organic Chemistry Portal. Piperazine synthesis. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Sulfonylpiperazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonylpiperazine-containing active pharmaceutical ingredients (APIs) is a critical aspect of quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and efficiency of the entire drug development lifecycle. This guide provides an in-depth, objective comparison of the most commonly employed analytical techniques for sulfonylpiperazine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a thorough understanding of each technique's strengths and limitations. All protocols and validation parameters are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5]

The Sulfonylpiperazine Moiety: Analytical Considerations

The sulfonylpiperazine functional group, characterized by a piperazine ring attached to a sulfonyl group, imparts specific physicochemical properties that dictate the choice of analytical methodology. The presence of the aromatic sulfonyl group provides a chromophore suitable for UV detection, while the piperazine ring, a secondary amine, can be a site for derivatization to enhance volatility for GC analysis or to improve ionization efficiency in LC-MS. The overall polarity and thermal stability of the specific sulfonylpiperazine molecule will ultimately determine the most appropriate separation technique.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory, such as instrument availability and sample throughput.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.Separation of volatile compounds, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; combines chromatographic separation with mass filtering.High; combines chromatographic separation with mass filtering.
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).Very Good (ng/mL to high pg/mL), often requires derivatization.
Matrix Effect Lower potential for interference compared to MS-based methods.High potential for ion suppression or enhancement.Can be susceptible to matrix interference, but often mitigated by sample cleanup.
Instrumentation Cost Low to moderate.High.Moderate to high.
Sample Preparation Often straightforward (dissolution, filtration).May require extensive cleanup to minimize matrix effects.Often requires derivatization to improve volatility.
Typical Application Routine quality control, content uniformity, and dissolution testing.Bioanalysis (pharmacokinetics), impurity profiling, and trace-level quantification.Analysis of volatile impurities or thermally stable, derivatized analytes.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of the pharmaceutical industry for a reason. Its robustness, cost-effectiveness, and ease of use make it an ideal choice for the routine analysis of sulfonylpiperazines, especially for assay and purity determinations where concentration levels are relatively high. The key to a successful HPLC-UV method is achieving adequate chromatographic resolution between the analyte of interest and any potential impurities or degradation products. The choice of a C18 stationary phase is common for the reversed-phase separation of moderately polar compounds like sulfonylpiperazines. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention time and peak shape.

Trustworthiness: A well-validated HPLC-UV method is inherently self-validating for its intended purpose. System suitability tests, performed before each analytical run, ensure that the chromatographic system is performing as expected. Parameters such as theoretical plates, tailing factor, and resolution are monitored to guarantee the reliability of the generated data.

This protocol is a general guideline and should be optimized for the specific sulfonylpiperazine analyte.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 20 mM ammonium acetate buffer (pH 4.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for the specific analyte.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte in the mobile phase. A common wavelength for compounds with a phenylsulfonyl group is around 230-250 nm.[6]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the sulfonylpiperazine reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, followed by filtration through a 0.45 µm filter.

  • Analysis: Inject the standards and samples and quantify the analyte based on the peak area of the calibration curve.

ParameterTypical Acceptance CriteriaExample Data (for a related compound)
Linearity (r²) ≥ 0.9990.9999 over a range of 3.125-50 µg/ml.[7]
Accuracy (% Recovery) 98.0% - 102.0%94-102%.[8]
Precision (%RSD) ≤ 2.0%< 2%.[8]
LOD Signal-to-Noise ratio of 3:10.5 µg/ml.[7]
LOQ Signal-to-Noise ratio of 10:12.5 µg/ml.[7]

Workflow for HPLC-UV Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Col_Select Column Selection MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Det_WL Wavelength Selection MP_Opt->Det_WL Specificity Specificity Det_WL->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sys_Suit System Suitability Robustness->Sys_Suit Sample_Analysis Sample Analysis Sys_Suit->Sample_Analysis

Caption: Workflow for HPLC-UV method development and validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[9] For sulfonylpiperazines, LC-MS/MS is indispensable for pharmacokinetic studies where plasma or tissue concentrations can be very low. The technique combines the separation power of HPLC with the highly specific detection of mass spectrometry. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the analyte of interest is selected, fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances selectivity.

Trustworthiness: The high selectivity of LC-MS/MS minimizes the risk of interference from endogenous matrix components or co-administered drugs. The use of a stable isotope-labeled internal standard (SIL-IS) is a hallmark of a robust LC-MS/MS method. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction and ensuring the trustworthiness of the results.

This protocol is a general guideline and requires optimization for the specific analyte and matrix.

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically used, starting with a higher aqueous composition and increasing the organic component. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for piperazine-containing compounds.

    • MRM Transitions: The precursor ion (typically [M+H]⁺) and the most abundant, stable product ion are determined by infusing a standard solution of the analyte.

    • Optimization: Collision energy, declustering potential, and other source parameters are optimized to maximize the signal of the MRM transition.

  • Internal Standard: A stable isotope-labeled version of the sulfonylpiperazine analyte is the ideal internal standard.

  • Sample Preparation: A protein precipitation or solid-phase extraction (SPE) is typically required to remove proteins and other interferences from the plasma sample.

  • Analysis: The extracted samples are injected into the LC-MS/MS system, and the analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

ParameterTypical Acceptance CriteriaExample Data (for a related compound)
Linearity (r²) ≥ 0.99> 0.99 over a range of 1-50 ng/mL.[10]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)>90% accuracy.[10]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day <5%, Inter-day <10%.[10]
LLOQ Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy5 ng/mL.[10]
Matrix Effect Monitored to ensure it does not compromise accuracy and precision.No significant matrix effect observed.[11]

Workflow for LC-MS/MS Bioanalytical Method

LCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Protein Precipitation / SPE Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Selection Precursor Ion Selection (Q1) ESI->MS_Selection Fragmentation Collision-Induced Dissociation (Q2) MS_Selection->Fragmentation MSMS_Detection Product Ion Detection (Q3) Fragmentation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: Workflow for a typical LC-MS/MS bioanalytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For many sulfonylpiperazines, which are often non-volatile solids, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is typically required to increase the volatility of the analyte. Common derivatizing agents for secondary amines like the piperazine moiety include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). While the derivatization adds a step to the sample preparation, it can significantly improve the chromatographic peak shape and sensitivity.

Trustworthiness: The mass spectrometric detection in GC-MS provides high confidence in the identification of the analyte based on its characteristic fragmentation pattern. The use of an appropriate internal standard, preferably a stable isotope-labeled analog of the derivatized analyte, is crucial for ensuring the accuracy and precision of the quantitative results.

This protocol is a general guideline and requires significant optimization for the specific analyte and derivatization chemistry.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (typically a single quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injector: Splitless injection at a temperature of 250 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Derivatization: The dried extract of the sample is reconstituted in a suitable solvent, and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific time.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is used to isolate the analyte from the matrix before derivatization.

  • Analysis: The derivatized sample is injected into the GC-MS system, and the analyte is quantified based on the peak area of the selected ions relative to an internal standard.

ParameterTypical Acceptance CriteriaExample Data (for a related compound)
Linearity (r²) ≥ 0.99> 0.99 over a range of 0-10 µg/mL.[2]
Accuracy (% Bias) Within ±15%90-108% recovery in urine.[2]
Precision (%RSD) ≤ 15%< 10%.
LOD Signal-to-Noise ratio of 3:10.002 µg/mL in urine.[2]
LOQ Signal-to-Noise ratio of 10:10.008 µg/mL in urine.[2]

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Sample Extraction Liquid-Liquid / Solid-Phase Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation EI_Ionization Electron Ionization GC_Separation->EI_Ionization MS_Detection Mass Detection (SIM) EI_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis including a derivatization step.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for sulfonylpiperazine quantification is a multifaceted decision that depends on the specific analytical challenge.

  • HPLC-UV is the undisputed choice for routine quality control, offering a cost-effective, robust, and reliable solution for the analysis of bulk drug substances and formulated products.

  • LC-MS/MS is the premier technique for bioanalytical applications, providing unparalleled sensitivity and selectivity for the quantification of sulfonylpiperazines in complex biological matrices.

  • GC-MS , while requiring a derivatization step for most sulfonylpiperazines, offers an excellent alternative for the analysis of volatile impurities or when its specific selectivity is advantageous.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and validate the most appropriate analytical method to ensure the quality, safety, and efficacy of sulfonylpiperazine-containing pharmaceuticals. The continuous evolution of analytical instrumentation and methodologies underscores the importance of staying abreast of the latest developments to optimize analytical workflows.[4]

References

  • U.S. Food and Drug Administration. Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Moreira P, da Silva DD, Cunha S, et al. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25. [Link]

  • Shiva Raj, K.Siva Kumari, B.Vijaya Bhaskar. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Trade Science Inc. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. PubMed. [Link]

  • Data on validation using accuracy profile of HPLC-UV method. ResearchGate. [Link]

  • Validation of a simple and economic HPLC-UV method for the simultaneous determination of vancomycin, meropenem, piperacillin and tazobactam in plasma samples. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC - NIH. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor. [Link]

  • Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans. Semantic Scholar. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. PubMed. [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. NIH. [Link]

  • Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma. Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch. [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. [No Source Found].
  • Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]. [No Source Found].
  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. NIH. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(Methylsulfonyl)piperazine Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(methylsulfonyl)piperazine scaffold is a versatile building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties. This guide provides an in-depth comparison of the efficacy of various compounds derived from this core structure, supported by peer-reviewed experimental data. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, presenting comparative data, detailed experimental protocols, and insights into their mechanisms of action.

Anticancer Efficacy of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against lung and breast cancer cell lines.

Activity Against Lung Carcinoma

A study focusing on methanesulfonyl-piperazine-based dithiocarbamates revealed potent cytotoxic activity against the A-549 human lung cancer cell line.[1] Two standout compounds from this series are:

  • Compound 5b: A 2-chlorophenyl derivative.

  • Compound 5i: A 2,4-dimethylphenyl derivative.

These compounds exhibited significant reductions in cell viability, highlighting the potential of this chemical class in lung cancer therapy.

Table 1: Anticancer Activity of Dithiocarbamate Derivatives against A-549 Lung Cancer Cells [1]

CompoundSubstitution PatternCell Viability (%)
5b 2-chlorophenyl25.11 ± 2.49
5i 2,4-dimethylphenyl25.31 ± 3.62

The efficacy of these compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity.[2]

MTT_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of the test compound incubate1->treat incubate2 Incubate for a specified period (e.g., 48h or 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read

Caption: A generalized workflow for the clonogenic cell survival assay.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension of MCF-7 cells.

  • Seeding: Seed a low and precise number of cells into petri dishes or multi-well plates.

  • Treatment: Treat the cells with different concentrations of compound 3.

  • Incubation: Incubate the plates for an extended period (typically 1-3 weeks) to allow individual cells to proliferate and form colonies.

  • Fixation and Staining: After the incubation period, fix the colonies with a solution such as 10% buffered formalin and then stain them with a dye like 0.5% crystal violet to make them visible. [3]6. Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is then calculated by comparing the number of colonies in the treated groups to the untreated control group.

Mechanism of Action of Anticancer Derivatives

Understanding the mechanism of action is crucial for the rational design of more effective drugs.

Dithiocarbamates: Proteasome Inhibition

Dithiocarbamates are known to exert their anticancer effects, at least in part, by inhibiting the proteasome. [4][5]The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins. Its inhibition leads to an accumulation of these proteins, which can trigger apoptosis (programmed cell death) in cancer cells. [6] Proposed Mechanism of Dithiocarbamate-Induced Apoptosis

Dithiocarbamate_MoA DTC Dithiocarbamate Derivative Proteasome Proteasome DTC->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Apoptosis Apoptosis Ub_Proteins->Apoptosis Accumulation leads to

Caption: Simplified pathway of proteasome inhibition by dithiocarbamates leading to apoptosis.

Phenylsulfonylpiperazines: Targeting Epithelial-Mesenchymal Transition (EMT)

The promising phenylsulfonylpiperazine derivative, compound 3, is thought to exert its antimigratory and antiproliferative effects by influencing the epithelial-mesenchymal transition (EMT) pathway. [4]EMT is a process by which epithelial cells acquire mesenchymal (fibroblast-like) properties, which enhances their motility and invasiveness, a critical step in cancer metastasis. [1][7][8] Signaling Pathways Involved in EMT in Breast Cancer

EMT_Pathway cluster_signals Inducing Signals cluster_tfs Transcription Factors cluster_markers Cellular Changes TGF-beta TGF-beta Snail Snail TGF-beta->Snail Wnt Wnt Slug Slug Wnt->Slug Notch Notch Twist Twist Notch->Twist E-cadherin_down Loss of E-cadherin Snail->E-cadherin_down Vimentin_up Gain of Vimentin Snail->Vimentin_up Slug->E-cadherin_down Slug->Vimentin_up Twist->E-cadherin_down Twist->Vimentin_up Increased_motility Increased Motility & Invasion E-cadherin_down->Increased_motility Vimentin_up->Increased_motility

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Methylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(Methylsulfonyl)piperazine. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a deep, scientifically-grounded framework for managing waste. Our objective is to ensure your operational safety and environmental responsibility by explaining the causality behind each procedural step, fostering a culture of self-validating safety protocols in your laboratory.

Core Hazard Profile & Risk Assessment

Before handling any waste, a full understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous chemical, and its risk profile dictates the stringent disposal protocols required.[1]

The primary hazards are associated with direct contact and inhalation.[2] Exposure can lead to significant irritation of the skin and eyes, and may cause respiratory irritation if dusts or aerosols are inhaled.[1][3][4] The causality is clear: improper handling and disposal can lead to unintentional exposure, resulting in acute health effects for laboratory personnel.

Table 1: GHS Hazard Summary for this compound

Hazard Class GHS Code Description Source
Skin Corrosion/Irritation H315 Causes skin irritation. [2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[2] |

This hazard profile necessitates that all waste streams containing this compound be treated as hazardous, preventing their entry into standard waste or sewer systems.

Essential Personal Protective Equipment (PPE) for Disposal

A robust PPE protocol is your primary defense against accidental exposure during waste handling. The following equipment is mandatory when handling any waste containing this compound.

  • Hand Protection : Wear suitable chemical-resistant gloves tested according to standards like EN 374.[5]

  • Eye/Face Protection : Use safety goggles with side protection or a full-face shield.[5][6]

  • Skin and Body Protection : A lab coat is standard. For larger quantities or spill cleanup, consider additional protective clothing to prevent skin exposure.[7][8]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator in a well-ventilated area, such as a chemical fume hood.[6][9]

The rationale for this level of protection is to create a complete barrier against the compound's irritant properties on skin, eyes, and the respiratory system.[1]

Step-by-Step Disposal Protocols

Disposal is not a single action but a workflow. The correct procedure depends on the form of the waste. In all cases, the final step is disposal through an approved hazardous waste management service, in accordance with local, state, and federal regulations.[1][10]

Protocol 3.1: Unused or Surplus this compound

This protocol applies to the pure compound in its original or a similar container.

  • Do Not Open : If the container is sealed and no longer needed, do not open it.

  • Inspect Container : Ensure the container is in good condition, free from leaks or damage, and the label is legible.

  • Label as Waste : Affix a "HAZARDOUS WASTE" label directly to the container.[11] Clearly write the full chemical name: "this compound".

  • Segregate for Pickup : Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.[11][12]

  • Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[13]

Protocol 3.2: Contaminated Solid Waste

This includes items like contaminated gloves, weighing papers, paper towels, and silica gel.

  • Collect at Point of Generation : Use a designated, clearly labeled hazardous waste container to collect all solid waste as it is generated.[13]

  • Container Specifications : The container must be made of a compatible material, have a tightly fitting lid, and be kept closed except when adding waste.[11][12]

  • Labeling : The container must be labeled "HAZARDOUS WASTE" and list "this compound" and any other chemical constituents.[11]

  • Storage : Store the container in your lab's designated satellite accumulation area until it is ready for pickup.

Protocol 3.3: Small Spills and Cleanup Materials

For minor spills, the cleanup materials become hazardous waste.

  • Ensure Safety : Before cleaning, ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the Spill : Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[14] Avoid raising dust.

  • Collect Material : Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.[15]

  • Decontaminate the Area : Wipe the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous solid waste.[1]

  • Label and Store : Seal, label, and store the waste container as described in Protocol 3.2.

Waste Segregation & Storage: A Critical Decision Framework

Proper segregation is vital to prevent dangerous chemical reactions within a waste container. This compound waste must be stored separately from incompatible materials, particularly strong acids and oxidizing agents.[6] The following diagram outlines the decision-making process for proper waste handling and segregation.

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containers Containerization & Labeling cluster_storage Final Segregation & Storage Start Waste Containing This compound Generated WasteType Determine Waste Type Start->WasteType SolidWaste Place in Labeled 'Solid Hazardous Waste' Container WasteType->SolidWaste Contaminated PPE, Spill Debris, Solids LiquidWaste Place in Labeled 'Non-Halogenated Solvent Waste' Container (if applicable) WasteType->LiquidWaste Solution in Organic Solvent OriginalContainer Label Original Container 'Hazardous Waste' WasteType->OriginalContainer Unused Product Segregate Store in Designated Area AWAY FROM: - Acids - Strong Oxidizers SolidWaste->Segregate LiquidWaste->Segregate OriginalContainer->Segregate End Disposal by Approved Waste Plant Segregate->End Ready for EHS Pickup

Sources

Mastering the Safe Handling of 1-(Methylsulfonyl)piperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-(Methylsulfonyl)piperazine, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Understanding the Hazard Landscape of this compound

This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. The primary routes of exposure are inhalation, skin contact, and eye contact. Understanding these risks is the first step in implementing effective safety protocols.

Table 1: GHS Hazard Information for this compound

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Lab Coat: A dedicated laboratory coat, preferably with long sleeves and a secure front closure, must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: All handling of solid this compound that may generate dust, or any procedure that could create aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing the risk of exposure and ensuring the integrity of your research.

3.1. Preparation and Pre-Handling Check

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit appropriate for solid chemical spills readily available. This should include an inert absorbent material (e.g., vermiculite or sand), a scoop and dustpan, and a designated hazardous waste container.

3.2. Handling the Compound

  • Weighing: When weighing the solid compound, do so within the confines of a chemical fume hood to prevent the inhalation of fine particles. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the preparation is done in a well-ventilated fume hood.

  • Transfers: Use appropriate tools, such as spatulas or powder funnels, for transferring the solid to prevent spills.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical. An appropriate solvent, such as ethanol or isopropanol, followed by a thorough wash with soap and water, is recommended.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area and restrict access.

    • Ensure the area is well-ventilated (if the spill occurs outside a fume hood).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5].

5.1. Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be compatible with the chemical.

  • Solid Waste: This includes excess solid compound, contaminated weighing boats, pipette tips, and gloves. These should be placed directly into the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

5.2. Waste Container Labeling

Proper labeling of hazardous waste containers is a regulatory requirement and essential for safe handling and disposal. The label must include:

  • The words "Hazardous Waste"[5][6].

  • The full chemical name: "this compound"[5].

  • The specific hazard class (e.g., Irritant)[6].

  • The date when waste was first added to the container (accumulation start date).

5.3. Storage and Final Disposal

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor. The primary method for the final destruction of such chemical waste is typically high-temperature incineration[7].

Visualizing the Workflow: Safe Handling and Disposal of this compound

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Designated Work Area (Fume Hood) A->B C Verify Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Prepare Solution in Fume Hood D->E F Decontaminate Equipment E->F Proceed to Post-Handling G Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H I Segregate Waste (Solid & Liquid) G->I Initiate Disposal J Label Hazardous Waste Container I->J K Store in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these scientifically grounded procedures into your daily laboratory operations, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,2-Dimethyl-1-(methylsulfonyl)piperazine.
  • BenchChem. (2025). Navigating the Safe Disposal of Pomalidomide-Piperazine Derivatives: A Comprehensive Guide.
  • Environmental Safety Division, University of Georgia. (2017, May 30). NEW HAZARDOUS WASTE LABELING REQUIREMENTS. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine1-(Methylsulphonyl)piperazine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfonyl)piperazine
Reactant of Route 2
1-(Methylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.